molecular formula C6H6Cl2N2O B1298101 4,5-dichloro-2-ethyl-3(2H)-pyridazinone CAS No. 33098-10-1

4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Cat. No.: B1298101
CAS No.: 33098-10-1
M. Wt: 193.03 g/mol
InChI Key: HUBYCKLNOVDZDN-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-ethyl-3(2H)-pyridazinone ( 33098-10-1) is a high-purity chemical intermediate of significant interest in medicinal and synthetic chemistry. It belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their wide spectrum of biological activities . As a key synthetic building block, its reactivity is defined by the two chlorine atoms at the 4- and 5-positions of the pyridazinone ring, which serve as excellent leaving groups for subsequent functionalization . Research Applications and Value The primary research value of this compound lies in its role as a versatile precursor for the synthesis of more complex, functionally diverse pyridazinone derivatives. Scientific literature highlights that 4,5-dichloropyridazinones can be efficiently transformed via reactions with nucleophiles such as (hetero)aryl Grignard reagents. This allows researchers to create 4-(hetero)aryl-3(2H)-pyridazinones, which are valuable scaffolds in drug discovery . The pyridazinone core is a privileged structure in medicinal chemistry, with reported derivatives exhibiting a range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects such as vasodilation . Compound Data CAS Number: 33098-10-1 Molecular Formula: C 6 H 6 Cl 2 N 2 O Grade: Industrial Grade, supplied with a typical purity of 99% . Handling and Usage Researchers should handle this material with care. While a specific safety data sheet for the 2-ethyl derivative was not identified in the search results, related 4,5-dichloro-3(2H)-pyridazinone compounds are classified with hazard warnings and require precautions including wearing protective gloves and eye protection . Please consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information before use. Intended Use This product is strictly For Research Use Only. It is not intended for direct human or veterinary diagnostic or therapeutic applications, or for any form of personal use.

Properties

IUPAC Name

4,5-dichloro-2-ethylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBYCKLNOVDZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350287
Record name 4,5-dichloro-2-ethyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33098-10-1
Record name 4,5-dichloro-2-ethyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

The pyridazin-3(2H)-one scaffold is a foundational heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and herbicidal properties.[2][3] Within this important class of compounds, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone emerges as a highly versatile and valuable intermediate. The presence of two reactive chlorine atoms on the pyridazinone ring, combined with the N-ethyl substituent, provides a unique platform for the synthesis of diverse molecular libraries.

This technical guide offers a comprehensive examination of this compound, focusing on its core chemical properties, synthesis, and characteristic reactivity. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block in the design and synthesis of novel, high-value molecules.

Core Chemical Identity and Properties

The fundamental structure of this compound features a six-membered diazine ring functionalized with two chlorine atoms at positions C4 and C5, a carbonyl group at C3, and an ethyl group at the N2 position.

Caption: Figure 1: Chemical Structure

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 33098-10-1[4]
Molecular Formula C₆H₆Cl₂N₂O[4]
Molecular Weight 193.03 g/mol [4]
Appearance Inferred to be a solid at room temperature, similar to its analogs.N/A
Purity Typically available at ≥95%[4]

Synthesis Pathway and Methodology

The most direct and industrially relevant synthesis of this compound involves the N-alkylation of its precursor, 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9). This reaction proceeds via a nucleophilic attack from the deprotonated pyridazinone nitrogen onto a suitable ethylating agent.

G start Start: 4,5-dichloro-3(2H)-pyridazinone (Precursor) step1 Deprotonation with Base (e.g., K₂CO₃) start->step1 Add Base step2 N-Alkylation (e.g., Ethyl Iodide in DMF) step1->step2 Add Ethylating Agent end Product: this compound step2->end Reaction & Workup

Caption: Figure 2: General Synthesis Workflow

Detailed Experimental Protocol: N-Ethylation

This protocol is adapted from established methodologies for the N-alkylation of dichloropyridazinones.[5] It provides a robust framework for the synthesis of the title compound.

Materials:

  • 4,5-dichloro-3(2H)-pyridazinone (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Iodide (or Diethyl Sulfate) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Benzene (or Ethyl Acetate) for extraction

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add a sufficient volume of anhydrous N,N-dimethylformamide (DMF) to fully dissolve the starting materials (e.g., ~6 mL per gram of pyridazinone).

  • Stir the mixture at room temperature for 15 minutes. The purpose of this step is to allow the base (K₂CO₃) to deprotonate the N-H of the pyridazinone, forming a more nucleophilic anion.

  • To the stirred suspension, add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise.

  • Heat the reaction mixture to 40-50 °C and stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a large volume of cold water. This will precipitate the organic product while dissolving the inorganic salts.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., benzene or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Derivatization Potential

The primary value of this compound in synthetic chemistry lies in the reactivity of its two chlorine substituents. The electron-withdrawing nature of the pyridazinone ring activates the C4 and C5 positions, making them susceptible to nucleophilic aromatic substitution (SₙAr).

This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with a wide array of nucleophiles, including amines, thiols, and alkoxides/phenoxides.[1][6][7] The regioselectivity of the substitution (i.e., whether the C4 or C5 position reacts first) can be influenced by the nature of the incoming nucleophile and the specific reaction conditions employed.[6]

Caption: Figure 3: General Reactivity at C4/C5 Positions

A typical experimental procedure for this transformation involves reacting the dichloropyridazinone with an excess of a nucleophile (e.g., dimethylamine) in a polar aprotic solvent like DMF, often in the presence of a base such as potassium carbonate to neutralize the liberated HCl.[1] This facile derivatization makes the title compound an excellent starting point for generating libraries of analogs for structure-activity relationship (SAR) studies.

Potential Applications and Biological Context

While specific biological data for this compound is not extensively published, its value is inferred from the broad and potent activities of the pyridazinone chemical class.[2]

  • Pharmaceutical Development: Pyridazinone derivatives are key components in drugs targeting cardiovascular diseases, often acting as vasodilators and phosphodiesterase (PDE) inhibitors.[2] They have also been investigated for anti-inflammatory, analgesic, and anti-cancer properties.[2][3] The title compound serves as a crucial intermediate for synthesizing novel analogs to explore these therapeutic areas.

  • Agricultural Chemistry: The dichloropyridazinone core is a well-established toxophore in herbicides.[3] Its ability to inhibit critical plant biological pathways makes it a valuable scaffold for developing new crop protection agents.[3] The N-ethyl group can be used to modulate properties like lipophilicity and metabolic stability, potentially leading to more effective and environmentally benign herbicides.

Safety and Handling

No specific GHS hazard classification is available for this compound. However, based on data from closely related analogs such as 4,5-dichloro-2-methyl-3(2H)-pyridazinone and 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, the following hazards should be assumed[8][9]:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A lab coat.

  • Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its inherent reactivity. The two chlorine atoms at the C4 and C5 positions serve as versatile handles for introducing a wide range of functional groups via nucleophilic substitution. This reactivity, coupled with the established biological significance of the pyridazinone scaffold, positions the compound as a key building block for researchers in drug discovery and agricultural science seeking to generate novel and potent chemical entities.

References

  • 4,5-Dichloro-3(2H)-pyridazinone. LookChem. [Link]

  • 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. PrepChem.com. [Link]

  • 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H). International Union of Crystallography. [Link]

  • 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. PubChem, National Center for Biotechnology Information. [Link]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]

  • 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. PubChemLite. [Link]

  • Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. ResearchGate. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). [Link]

Sources

The Synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazin-3(2H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have made it a focal point for research in medicinal and agricultural chemistry.[3] Derivatives of this six-membered diazine ring system are known to exhibit a wide array of pharmacological activities, including but not limited to, cardiotonic, antihypertensive, analgesic, anti-inflammatory, and anticancer effects.[1][2] The specific compound, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, serves as a crucial intermediate in the synthesis of more complex molecules where the chlorine atoms can be selectively substituted to introduce further chemical diversity. This guide provides an in-depth exploration of the primary synthetic routes to this valuable building block, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Approaches to Synthesis: A Dichotomy of Pathways

The synthesis of this compound can be strategically approached via two primary and logically distinct pathways:

  • Direct Cyclocondensation: This approach involves the formation of the pyridazinone ring in a single step by reacting a suitable precursor, mucochloric acid, with ethylhydrazine. This method is often favored for its atom economy and straightforward nature.

  • Post-Formation N-Alkylation: This two-step strategy first involves the synthesis of the parent 4,5-dichloro-3(2H)-pyridazinone ring, followed by the selective introduction of the ethyl group onto the nitrogen atom at the 2-position. This route offers modularity, allowing for the synthesis of a variety of N-substituted analogs from a common intermediate.

The choice between these pathways often depends on the availability of starting materials, desired purity of the final product, and the scalability of the process.

Pathway 1: Direct Cyclocondensation with Ethylhydrazine

This is the most direct and convergent approach to the target molecule. The core of this synthesis lies in the reaction of mucochloric acid with ethylhydrazine.

Underlying Chemistry and Mechanistic Insights

Mucochloric acid (2,3-dichloro-4-oxobut-2-enoic acid) is a versatile C4 building block that exists in equilibrium with its cyclic hemiacetal form, 3,4-dichloro-5-hydroxy-2(5H)-furanone.[4] The presence of both an aldehyde and a carboxylic acid functionality in the open-chain form makes it an ideal precursor for condensation reactions with hydrazine derivatives to form the pyridazinone ring.

The reaction with ethylhydrazine proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of ethylhydrazine on the aldehyde carbonyl of mucochloric acid to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carboxylic acid, with subsequent dehydration to yield the stable 6-membered pyridazinone ring.

Direct_Cyclocondensation Mucochloric_Acid Mucochloric Acid Intermediate Hydrazone Intermediate Mucochloric_Acid->Intermediate + Ethylhydrazine Ethylhydrazine Ethylhydrazine Ethylhydrazine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Direct cyclocondensation of mucochloric acid with ethylhydrazine.

Experimental Protocol: Direct Cyclocondensation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Mucochloric Acid168.9516.9 g0.1Corrosive and toxic.[4] Handle with appropriate personal protective equipment.
Ethylhydrazine oxalate152.1115.2 g0.1A stable salt of ethylhydrazine.
Sodium Acetate82.0316.4 g0.2To liberate free ethylhydrazine.
Glacial Acetic Acid60.05200 mL-Solvent.
Water18.02As needed-For workup and recrystallization.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mucochloric acid (16.9 g, 0.1 mol), ethylhydrazine oxalate (15.2 g, 0.1 mol), and sodium acetate (16.4 g, 0.2 mol) in glacial acetic acid (200 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • For purification, recrystallize the crude solid from an ethanol/water mixture to yield the desired this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Pathway 2: Post-Formation N-Alkylation

This two-step approach first establishes the core pyridazinone ring, which is then functionalized with the ethyl group.

Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone

The precursor, 4,5-dichloro-3(2H)-pyridazinone, is synthesized by the reaction of mucochloric acid with hydrazine.

This procedure is adapted from established methods.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Mucochloric Acid168.9516.9 g0.1Corrosive and toxic.[4]
Hydrazine sulfate130.1213.0 g0.1
Sodium Acetate82.0316.4 g0.2
Water18.02150 mL-Solvent.

Procedure:

  • In a 500 mL beaker, dissolve mucochloric acid (16.9 g, 0.1 mol) in 100 mL of warm water (50-60 °C).

  • In a separate beaker, prepare a solution of hydrazine sulfate (13.0 g, 0.1 mol) and sodium acetate (16.4 g, 0.2 mol) in 50 mL of warm water.

  • Add the hydrazine/acetate solution to the stirred mucochloric acid solution. A precipitate will form almost immediately.

  • Continue stirring for 1 hour as the mixture cools to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4,5-dichloro-3(2H)-pyridazinone.

Step 2: N-Ethylation of 4,5-dichloro-3(2H)-pyridazinone

The second step involves the alkylation of the pyridazinone nitrogen. This is a standard nucleophilic substitution reaction where the deprotonated pyridazinone nitrogen acts as the nucleophile.

The nitrogen atom at the 2-position of the pyridazinone ring is acidic and can be deprotonated by a suitable base to form a pyridazinone anion. This anion is a potent nucleophile that can readily react with an electrophilic ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction to form the N-ethylated product.

N_Alkylation Pyridazinone 4,5-dichloro-3(2H)-pyridazinone Anion Pyridazinone Anion Pyridazinone->Anion + Base Base Base (e.g., K2CO3) Base->Anion Product This compound Anion->Product + Ethylating Agent Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Product

Caption: N-alkylation of the pyridazinone ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4,5-dichloro-3(2H)-pyridazinone164.9716.5 g0.1Synthesized in the previous step.
Anhydrous Potassium Carbonate138.2120.7 g0.15Base.
Ethyl Iodide155.9717.1 g (8.8 mL)0.11Alkylating agent. Lachrymator.
N,N-Dimethylformamide (DMF)73.09150 mL-Anhydrous, polar aprotic solvent.

Procedure:

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 4,5-dichloro-3(2H)-pyridazinone (16.5 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in anhydrous N,N-dimethylformamide (150 mL).

  • Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add ethyl iodide (17.1 g, 0.11 mol) dropwise to the suspension over 15 minutes.

  • Heat the reaction mixture to 60-70 °C and maintain for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ethyl group and the overall structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequency of the pyridazinone ring.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Safety Considerations

  • Mucochloric acid is corrosive and toxic and should be handled with extreme care in a well-ventilated fume hood.[4]

  • Ethylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment.

  • Ethyl iodide is a lachrymator and a potential alkylating agent; it should be handled in a fume hood.

  • Solvents such as DMF and glacial acetic acid should be handled with care, avoiding inhalation and skin contact.

Conclusion

The synthesis of this compound is readily achievable through either a direct cyclocondensation or a two-step N-alkylation approach. The direct method offers efficiency, while the N-alkylation route provides flexibility for analog synthesis. The choice of method will depend on the specific requirements of the research program. Both pathways, when executed with precision and adherence to safety protocols, provide reliable access to this important chemical intermediate, thereby facilitating further exploration of the chemical space and biological potential of pyridazinone derivatives.

References

  • Vertex AI Search. (2024). A Novel and Practical Amination of 4,5-Dichloropyridazin-3-ones via Reduction with Hydrazine Hydrate.
  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone.
  • ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)-one derivatives 23, 27 and 28a–c.
  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.
  • Benchchem. (n.d.). Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.
  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
  • ResearchGate. (n.d.). Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5Hydroxy3(2 H )-pyridazinone-4-carboxylic Acid Ethyl Esters.
  • ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17).
  • Synchem. (n.d.). This compound.
  • IUCr. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one.
  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • ResearchGate. (n.d.). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
  • Wikipedia. (n.d.). Mucochloric acid.

Sources

"4,5-dichloro-2-ethyl-3(2H)-pyridazinone CAS number 33098-10-1"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-dichloro-2-ethyl-3(2H)-pyridazinone (CAS: 33098-10-1)

Introduction

This compound, identified by the CAS number 33098-10-1, is a distinct heterocyclic compound belonging to the pyridazinone family. The core structure is a six-membered ring with two adjacent nitrogen atoms, a feature that imparts significant chemical reactivity and a wide spectrum of biological activities.[1][2] The presence of two chlorine atoms at the 4th and 5th positions, combined with an ethyl group at the 2nd position, creates a molecule of considerable interest in medicinal and agricultural chemistry.[3] The ethyl substitution, in particular, enhances the compound's lipophilicity, which can be a critical factor in its solubility and interaction with biological systems.[3] This guide offers a comprehensive overview of its chemical properties, synthesis, potential biological significance, and applications, tailored for professionals in research and drug development.

Physicochemical and Structural Properties

The structural arrangement of this compound forms the basis of its reactivity and utility as a synthetic intermediate. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 33098-10-1[3][4]
Molecular Formula C₆H₆Cl₂N₂O[3][4]
Molecular Weight 193.03 g/mol [3][4]
Appearance White to yellow or orange powder/crystal[5]
Storage Conditions Store at 2-8°C, protected from light, under inert gas[6]

Synthesis and Chemical Reactivity

The synthesis of N-substituted pyridazinones often begins with a readily available precursor, mucochloric acid, or its cyclized derivative, 4,5-dichloro-3(2H)-pyridazinone (CAS: 932-22-9). The ethyl group is typically introduced via an alkylation reaction.

Conceptual Synthesis Pathway

The foundational pyridazinone ring system is commonly synthesized from mucochloric acid through a cyclization reaction with a hydrazine source.[7] For N-substituted derivatives like the topic compound, the more direct route involves the alkylation of the pre-formed 4,5-dichloro-3(2H)-pyridazinone. This N-alkylation is a standard nucleophilic substitution where the nitrogen atom of the pyridazinone ring acts as the nucleophile, attacking an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to neutralize the resulting acid.

A similar synthetic strategy is documented for a related compound, where 4,5-dichloro-3(2H)-pyridazinone is reacted with 1,2,3-trichloro-1-propene in the presence of anhydrous potassium carbonate in DMF to achieve N-alkylation.[8] This demonstrates the general applicability of this method for attaching various side chains to the pyridazinone nitrogen.

G cluster_0 Synthesis Workflow start 4,5-dichloro-3(2H)-pyridazinone (Precursor) process N-Alkylation Reaction start->process reagent Ethylating Agent (e.g., Ethyl Iodide) + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) reagent->process product This compound (Final Product) purification Workup & Purification (Extraction, Chromatography) process->purification purification->product G cluster_1 Potential Mechanism of Action compound Pyridazinone Derivative enzyme COX-2 Enzyme compound->enzyme Inhibition product Prostaglandins (Inflammatory Mediators) enzyme->product substrate Arachidonic Acid substrate->enzyme effect Inflammation & Pain product->effect

Sources

An In-depth Technical Guide to the Mechanism of Action of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of the herbicidal compound 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. Drawing upon extensive research into the broader class of pyridazinone herbicides, this document elucidates the primary biochemical pathways targeted by these compounds. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes current knowledge to propose its most probable mode of action. We will delve into the inhibition of carotenoid biosynthesis and the disruption of photosynthetic electron transport as the principal mechanisms, supported by evidence from structurally analogous compounds. Furthermore, this guide outlines detailed experimental protocols for the validation of these mechanisms, providing researchers and drug development professionals with a robust framework for their own investigations.

Introduction to Pyridazinone Herbicides

Pyridazinone derivatives represent a significant and commercially important class of herbicides utilized in agriculture for the control of a wide variety of broadleaf weeds and grasses.[1] The core pyridazinone structure, a six-membered ring containing two adjacent nitrogen atoms, serves as a versatile scaffold for chemical modifications, leading to a diverse range of biological activities.[1] These compounds are known to interfere with essential physiological processes in plants, leading to growth inhibition and eventual death.[1] The specific mechanism of action can vary depending on the substitutions on the pyridazinone ring, but two predominant modes of action have been extensively documented for this class of herbicides: the inhibition of carotenoid biosynthesis and the disruption of photosystem II (PSII) in the photosynthetic electron transport chain.[1][2][3][4]

Postulated Primary Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Based on the structural features of this compound and the well-established activity of many pyridazinone herbicides, the primary mechanism of action is likely the inhibition of carotenoid biosynthesis.[4] Carotenoids are essential pigments in plants that play a crucial role in photoprotection by quenching reactive oxygen species (ROS) generated during photosynthesis. The absence of carotenoids leads to the photo-oxidative destruction of chlorophyll and other cellular components, resulting in a characteristic "bleaching" phenotype.[4]

Molecular Target: Phytoene Desaturase (PDS)

The key enzyme in the carotenoid biosynthesis pathway that is commonly targeted by pyridazinone herbicides is phytoene desaturase (PDS).[4] PDS is responsible for the desaturation of phytoene, a 40-carbon precursor, to form ζ-carotene. This is a critical step in the pathway leading to the formation of colored carotenoids like β-carotene and xanthophylls.

Downstream Effects of PDS Inhibition

Inhibition of PDS by this compound would lead to a cascade of detrimental effects within the plant cell:

  • Accumulation of Phytoene: The blockage of the carotenoid pathway at the PDS step results in the accumulation of the colorless precursor, phytoene.

  • Depletion of Colored Carotenoids: The lack of downstream products, such as β-carotene and lutein, leaves the chlorophyll molecules unprotected from photo-oxidation.

  • Chlorophyll Destruction: In the presence of light and oxygen, the energy absorbed by chlorophyll cannot be safely dissipated and instead leads to the formation of highly destructive ROS. This results in the rapid bleaching of the plant tissues.[4]

  • Membrane Damage: The uncontrolled ROS production also leads to lipid peroxidation, causing damage to cellular membranes, including the thylakoid membranes of the chloroplasts.

The overall herbicidal effect is a consequence of this photo-oxidative damage, which ultimately leads to cell death.

Alternative/Secondary Mechanism of Action: Inhibition of Photosystem II (PSII)

While inhibition of carotenoid biosynthesis is the most probable primary mechanism, some pyridazinone derivatives are known to act as inhibitors of the photosynthetic electron transport chain, specifically at Photosystem II (PSII).[2][3]

Molecular Target: D1 Protein of the PSII Complex

Herbicides that inhibit PSII typically bind to the D1 protein of the PSII reaction center. This binding event blocks the flow of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.

Downstream Effects of PSII Inhibition

The blockage of electron transport at PSII has several immediate consequences:

  • Inhibition of Photosynthesis: The disruption of electron flow halts the production of ATP and NADPH, the energy and reducing power required for carbon fixation.

  • Increased Chlorophyll Fluorescence: The blockage of electron transport leads to a buildup of reduced QA, which causes a significant increase in the emission of chlorophyll fluorescence. This is a hallmark indicator of PSII inhibition.

  • Formation of Triplet Chlorophyll and Singlet Oxygen: The highly energized state of the PSII reaction center can lead to the formation of triplet chlorophyll, which can then react with molecular oxygen to produce highly damaging singlet oxygen.

While this mechanism is a possibility for this compound, the "bleaching" symptoms typically associated with carotenoid biosynthesis inhibitors are a stronger indicator of the primary mode of action.

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols can be employed.

Whole Plant Bioassays

Objective: To observe the macroscopic symptoms of herbicidal activity.

Protocol:

  • Plant Material: Grow susceptible plant species (e.g., Lemna paucicostata, Arabidopsis thaliana, or a common weed species) under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).

  • Herbicide Application: Apply a range of concentrations of this compound to the growth medium or via foliar spray.

  • Symptom Observation: Daily, observe and document the visual symptoms, paying close attention to bleaching of new tissues, chlorosis, necrosis, and growth inhibition.

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for growth inhibition.

Expected Outcome: The observation of distinct bleaching of newly developed leaves would strongly suggest the inhibition of carotenoid biosynthesis.

Pigment Analysis

Objective: To quantify the effect of the herbicide on chlorophyll and carotenoid content.

Protocol:

  • Treatment: Treat susceptible plants with this compound at a concentration around the EC50 value.

  • Pigment Extraction: Harvest plant tissue at various time points and extract pigments using 80% acetone.

  • Spectrophotometric Quantification: Measure the absorbance of the pigment extract at 470 nm (carotenoids), 647 nm (chlorophyll b), and 663 nm (chlorophyll a).

  • HPLC Analysis (for detailed carotenoid profiling): For a more in-depth analysis, separate and quantify individual carotenoids (e.g., phytoene, phytofluene, ζ-carotene, β-carotene, lutein) using High-Performance Liquid Chromatography (HPLC).

Expected Outcome: A significant decrease in total carotenoid and chlorophyll content, coupled with an accumulation of phytoene, would provide strong evidence for the inhibition of phytoene desaturase.

In Vitro Enzyme Assays

Objective: To directly measure the inhibitory activity of the compound on the target enzyme.

Protocol (for Phytoene Desaturase):

  • Enzyme Source: Isolate active phytoene desaturase from a suitable plant source (e.g., etioplasts from dark-grown seedlings) or use a recombinant PDS enzyme expressed in E. coli.

  • Assay Mixture: Prepare an assay mixture containing the enzyme, the substrate (phytoene), and necessary cofactors.

  • Inhibition Assay: Add varying concentrations of this compound to the assay mixture.

  • Product Quantification: After a defined incubation period, stop the reaction and quantify the amount of ζ-carotene produced using HPLC.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound.

Expected Outcome: A low IC50 value would confirm that this compound is a direct and potent inhibitor of phytoene desaturase.

Chlorophyll Fluorescence Measurement

Objective: To assess the impact of the herbicide on photosynthetic electron transport.

Protocol:

  • Plant Treatment: Treat plants with the herbicide as described in the bioassay.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure various chlorophyll fluorescence parameters, such as Fv/Fm (maximum quantum yield of PSII), qP (photochemical quenching), and NPQ (non-photochemical quenching).

  • Data Analysis: A significant decrease in Fv/Fm and qP would indicate a block in the photosynthetic electron transport chain at PSII.

Expected Outcome: If the primary mechanism is PDS inhibition, direct effects on chlorophyll fluorescence should be minimal in the short term, with changes only occurring as a secondary consequence of photo-oxidative damage.

Data Presentation

Table 1: Hypothetical Pigment Analysis Data for a Plant Treated with this compound

TreatmentTotal Chlorophyll (µg/g FW)Total Carotenoids (µg/g FW)Phytoene (relative units)
Control1500 ± 120300 ± 251.0 ± 0.2
Herbicide-Treated450 ± 8090 ± 1515.0 ± 3.5

Visualizations

Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase zeta_Carotene ζ-Carotene Phytoene->zeta_Carotene Phytoene Desaturase (PDS) Lycopene Lycopene zeta_Carotene->Lycopene ζ-Carotene Desaturase beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase Carotenoids Other Carotenoids (Xanthophylls) beta_Carotene->Carotenoids PDS_Inhibitor This compound PDS_Inhibitor->Phytoene Inhibition Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light QA Q_A Pheo->QA Electron Transfer QB Q_B QA->QB Electron Transfer Plastoquinone Plastoquinone Pool QB->Plastoquinone Electron Transfer D1 D1 Protein PSII_Inhibitor Pyridazinone Herbicide PSII_Inhibitor->D1 Binding and Inhibition

Caption: Potential secondary mechanism: Inhibition of Photosystem II.

Conclusion

References

  • Ben-Aziz, A., & Koren, E. (1974). Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706: Accumulation of C-40 Carotenoid Precursors Inhibition of beta-Carotene Synthesis and Enhancement of Phytoene Epoxidation. Plant Physiology, 54(6), 916–920. [Link]

  • Karapetyan, N. V., Rakhimberdieva, M. G., & Bukhov, N. G. (1982). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Fiziologiia Rastenii, 29(4), 705–711. [Link]

  • Mannan, R. M., & Bose, S. (1986). Immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems. Journal of Biosciences, 10(2), 271–277. [Link]

  • University of Florida, Institute of Food and Agricultural Sciences. (n.d.). Carotenoid Biosynthesis Inhibitors. Herbicide Symptoms. Retrieved from [Link]

Sources

"biological activity of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Introduction: The Versatile Pyridazinone Scaffold

The pyridazinone ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms, represents a cornerstone in the development of biologically active molecules.[1][2] Its structural versatility and capacity to interact with a multitude of biological targets have led to its incorporation into a wide array of compounds, from pharmaceuticals to advanced agrochemicals.[3][4] Derivatives of pyridazinone are known to exhibit a broad spectrum of activities, including herbicidal, anti-inflammatory, cardiovascular, and anticancer properties.[1][4][5]

This guide focuses on a specific derivative, This compound . While direct literature on this exact molecule is sparse, its chemical architecture—a pyridazinone core with halogen substitutions at the 4 and 5 positions—strongly suggests its primary biological function aligns with that of other well-documented pyridazinone herbicides. This document synthesizes information from structurally related analogues to build a comprehensive technical profile, postulating its mechanism of action, outlining robust experimental protocols for its evaluation, and discussing its potential environmental fate.

Part I: Primary Biological Activity - A Focus on Herbicidal Action

The defining structural features of this compound point towards a potent herbicidal activity, a characteristic of many substituted pyridazinones.[3][6] The mode of action for these herbicides typically involves the disruption of fundamental processes in plant cells, primarily photosynthesis and pigment synthesis.[7][8][9]

Postulated Mechanisms of Action

Based on extensive research on analogous compounds, two primary mechanisms are the most probable for this molecule.

  • Inhibition of Photosystem II (PSII) and the Hill Reaction: Many pyridazinone herbicides act as potent inhibitors of the photosynthetic electron transport chain at Photosystem II.[7][8][10] They function by competing for the binding site of plastoquinone (QB) on the D1 protein of the PSII reaction center. This blockage halts the flow of electrons from PSII, thereby inhibiting the production of ATP and NADPH, which are essential for CO2 fixation.[9] This disruption of energy production ultimately leads to the death of the plant.

  • Inhibition of Carotenoid Biosynthesis: A second, and often overlapping, mode of action for pyridazinone herbicides is the inhibition of carotenoid biosynthesis.[6] Specifically, they are known to inhibit the enzyme phytoene desaturase (PDS). Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage caused by excess light energy.[6] By inhibiting their synthesis, the herbicide leaves chlorophyll exposed and vulnerable. This leads to rapid chlorophyll degradation (photobleaching) upon exposure to light, resulting in the characteristic white or bleached appearance of treated plants and a cessation of photosynthesis.[11]

Visualization: Key Herbicidal Targets

The following diagram illustrates the two primary points of inhibition within plant cells that are characteristic of pyridazinone herbicides.

Herbicidal_Targets Fig 1: Postulated sites of action for pyridazinone herbicides. cluster_photosynthesis Photosynthesis (Thylakoid Membrane) cluster_carotenoid Carotenoid Biosynthesis (Plastid) Light Light Energy PSII Photosystem II (PSII) Light->PSII ElectronTransport Electron Transport Chain PSII->ElectronTransport e- ATP_NADPH ATP / NADPH (Energy for CO2 Fixation) ElectronTransport->ATP_NADPH Phytoene Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Carotenoids Carotenoids (Photoprotection) PDS->Carotenoids Inhibitor 4,5-dichloro-2-ethyl- 3(2H)-pyridazinone Inhibitor->ElectronTransport BLOCKS Inhibitor->PDS INHIBITS

Caption: Fig 1: Postulated sites of action for pyridazinone herbicides.

Part II: A Framework for Efficacy Evaluation - Experimental Protocols

To validate the biological activity of this compound, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system, moving from in vitro target confirmation to whole-organism efficacy.

Protocol 1: In Vitro Target-Based Assay - Inhibition of Photosystem II (Hill Reaction)
  • Causality and Rationale: This assay provides direct evidence of the compound's ability to interfere with the photosynthetic electron transport chain, a primary mechanism for this class of herbicides. By isolating chloroplasts, we eliminate other biological variables (e.g., uptake, metabolism) to measure the direct interaction with the molecular target. A positive result here strongly validates the PSII inhibition hypothesis.

  • Detailed Step-by-Step Methodology:

    • Chloroplast Isolation:

      • Homogenize fresh spinach or pea leaves (10 g) in 100 mL of ice-cold isolation buffer (e.g., 0.3 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA).

      • Filter the homogenate through several layers of cheesecloth into a chilled beaker.

      • Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

      • Gently resuspend the pellet in a small volume of assay buffer. Determine chlorophyll concentration spectrophotometrically.

    • Assay Procedure:

      • Prepare a reaction mixture in a cuvette containing assay buffer and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

      • Add the isolated chloroplasts to the mixture.

      • Introduce varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to different reaction cuvettes. A control with solvent only is mandatory.

      • Expose the cuvettes to a strong light source.

      • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of reduction is proportional to the rate of PSII activity.

    • Data Analysis:

      • Calculate the rate of DCPIP reduction for each concentration of the test compound.

      • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of PSII activity).

Protocol 2: Whole Plant Bioassay - Pre-Emergence Herbicidal Activity
  • Causality and Rationale: While an in vitro assay confirms a mechanism, a whole-plant bioassay determines true phytotoxicity, which is a function of uptake, translocation, and metabolism in addition to target-site activity. This assay is crucial for assessing the compound's practical potential as a herbicide.

  • Detailed Step-by-Step Methodology:

    • Experimental Setup:

      • Fill small pots or trays with a standardized soil mix.

      • Sow seeds of indicator species, such as cress (Lepidium sativum) for broadleaf weeds and barnyardgrass (Echinochloa crus-galli) for grasses.[12]

    • Compound Application:

      • Prepare a series of dilutions of this compound in a water/surfactant solution.

      • Apply a precise volume of each dilution evenly to the soil surface of the pots. A control group should be treated with the water/surfactant solution only.

    • Growth and Observation:

      • Place the pots in a controlled environment (growth chamber or greenhouse) with standardized light, temperature, and humidity.

      • Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil surface.

      • Observe the pots daily for 14-21 days, recording germination rates and visual signs of phytotoxicity (e.g., bleaching, necrosis, stunting).

    • Data Analysis:

      • At the end of the observation period, harvest the above-ground biomass from each pot.

      • Dry the biomass in an oven at 60°C until a constant weight is achieved.

      • Calculate the percent growth inhibition relative to the untreated control for each concentration.

      • Determine the GR50 value (the dose required to reduce plant growth by 50%) through regression analysis.

Visualization: Experimental Workflow

Experimental_Workflow start Hypothesis: Herbicidal Activity protocol1 Protocol 1: In Vitro Hill Reaction Assay start->protocol1 data1 Determine IC50 (Direct Target Inhibition) protocol1->data1 decision Mechanism Confirmed? data1->decision protocol2 Protocol 2: Whole Plant Bioassay decision->protocol2 Yes stop Re-evaluate Hypothesis decision->stop No data2 Determine GR50 (Phytotoxicity) protocol2->data2 conclusion Efficacy Profile Established data2->conclusion

Caption: Fig 2: Workflow for evaluating herbicidal activity.

Data Presentation: Illustrative Efficacy Data

The following table presents an example of how quantitative data from the described experiments would be summarized. Note: These values are illustrative for this compound and are based on typical ranges for active pyridazinone herbicides.

CompoundIn Vitro PSII Inhibition (IC50, µM)Pre-Emergence Activity vs. L. sativum (GR50, g/ha)Pre-Emergence Activity vs. E. crus-galli (GR50, g/ha)
This compound 0.85150250
Norflurazon (PDS Inhibitor Control)> 100120200
Atrazine (PSII Inhibitor Control)0.45200300

Part III: Secondary and Off-Target Biological Activities

The pyridazinone scaffold is a privileged structure in medicinal chemistry, and it is plausible that this compound could exhibit other biological activities beyond its herbicidal effects.[2][5] Research on various pyridazinone derivatives has revealed activities in several therapeutic areas.[1][3]

  • Cardiovascular Effects: Many 4,5-dihydro-3(2H)-pyridazinone derivatives have been investigated for their potent cardiovascular effects, including positive inotropic (increasing the force of heart contractions) and hypotensive activities, often through the inhibition of phosphodiesterase-III (PDE-III).[4][13]

  • Anti-inflammatory and Analgesic Activity: Certain pyridazinone derivatives have shown significant anti-inflammatory and analgesic properties.[1]

  • Antimicrobial Activity: The pyridazinone nucleus is present in various compounds synthesized and tested for antibacterial and antifungal efficacy.[14]

  • Plant Activator Potential: Recent studies have explored 3(2H)-pyridazinone derivatives as plant activators, which induce a plant's own immune system to resist pathogens, rather than acting as direct fungicides.[15]

It is critical to underscore that these represent potential secondary activities. Confirmation would require a suite of specific pharmacological and microbiological assays, which are beyond the scope of this guide's primary focus on herbicidal action.

Part IV: Environmental Fate and Toxicological Considerations

The environmental impact is a critical aspect of any agrochemical's profile. The fate of this compound in the environment would be governed by several processes.[16]

  • Degradation: The primary routes of degradation in soil are likely to be microbial breakdown and, to a lesser extent, photodegradation on the soil surface.[17][18] Soil microorganisms utilize the herbicide as a carbon source, breaking it down into simpler, non-toxic molecules. The persistence, measured by soil half-life (DT50), would depend heavily on soil type, moisture, and temperature.

  • Mobility: The compound's mobility in soil (i.e., its potential to leach into groundwater) is determined by its water solubility and its affinity for binding to soil organic matter and clay particles (Koc). Halogenated compounds can exhibit variable mobility.

  • Ecotoxicity: A comprehensive evaluation would require testing against non-target organisms, including aquatic species (e.g., fish, daphnia), earthworms, and beneficial insects. While forest herbicide use has generally shown low risk due to infrequent application and rapid dissipation, specific assessments are always necessary.[19]

  • Human Health: Based on GHS classifications for similar chlorinated heterocyclic compounds like 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, it is prudent to handle this compound with care, assuming it may be a skin and eye irritant.[20]

Conclusion and Future Directions

Based on a comprehensive analysis of its chemical structure and the extensive literature on related pyridazinone derivatives, This compound is projected to be a potent herbicide. Its primary mechanism of action is likely the inhibition of Photosystem II and/or carotenoid biosynthesis, leading to a cessation of photosynthesis and eventual plant death.

This guide has provided a robust framework for its evaluation, from in vitro target validation to whole-plant efficacy testing. While its herbicidal activity is the most probable function, the inherent versatility of the pyridazinone scaffold suggests potential for other biological effects that warrant investigation.

Future research should focus on:

  • Definitive Mechanism of Action Studies: Utilizing radiolabeled compounds or enzyme kinetics to confirm the precise molecular target(s).

  • Broad-Spectrum Efficacy Testing: Evaluating its effectiveness against a wide range of economically important weed species under greenhouse and field conditions.

  • Toxicology and Environmental Fate: Conducting detailed studies to establish a complete safety and environmental profile in accordance with regulatory standards.

The exploration of this compound and its analogues continues to be a promising avenue in the search for effective and safe solutions in modern agriculture.

References

  • Hilton, J. L., Scharen, A. L., St. John, J. B., Moreland, D. E., & Norris, K. H. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. Cambridge University Press. [Link]

  • Qian, K., et al. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-30. PubMed. [Link]

  • Pang, C., et al. (2023). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Hilton, J. L., et al. (Year not available). Modes of Action of Pyridazinone Herbicides. OiPub. [Link]

  • Pang, C., et al. (2023). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Weed Science Society of America. (Date not available). Group F - Inhibitors of carotenoid biosynthesis. Weed Science. [Link]

  • Hilton, J. L., et al. (1969). PYRIDAZINONE HERBICIDES. Cambridge University Press. [Link]

  • Plant and Soil Sciences eLibrary. (Date not available). The Eight Modes of Action. University of Nebraska-Lincoln. [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Gabr, M. T., & Abdel-Latif, E. (2021). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. ResearchGate. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • PrepChem.com. (Date not available). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. [Link]

  • Sayed, S. M., et al. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. ResearchGate. [Link]

  • International Union of Crystallography. (2015). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. [Link]

  • El-Sayed, M. A. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Yadav, S., et al. (2022). Herbicides in modern sustainable agriculture: environmental fate, ecological implications, and human health concerns. ResearchGate. [Link]

  • PubChemLite. (Date not available). 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. [Link]

  • Ghorab, M. M., et al. (2000). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. PubMed. [Link]

  • Raszka, A., et al. (2022). Environmental Implication of Herbicide Use. MDPI. [Link]

  • USDA Forest Service. (Date not available). Environmental Impacts of Forest Herbicides. Southern Research Station. [Link]

  • Banerjee, S., et al. (2011). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. National Institutes of Health. [Link]

  • Gillespie, W. E., Czapar, G. F., & Hager, A. G. (2011). Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. [Link]

  • Lehmann, R. G. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective. American Society of Agronomy. [Link]

  • Al-Abdullah, E. S., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]

  • PubChem. (Date not available). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. [Link]

  • Al-Awadi, N. A., et al. (2009). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]

  • Wang, B., et al. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators. National Institutes of Health. [Link]

  • Global Substance Registration System (GSRS). (Date not available). 4,5-DICHLORO-3(2H)-PYRIDAZINONE. [Link]

  • Agriculture and Environment Research Unit (AERU). (Date not available). 5-amino-4-chloro-3(2H)-pyridazinone. [Link]

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Spectroscopic Characterization of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and expected outcomes of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for this specific ethyl derivative is not widely published, this guide leverages established spectroscopic principles and available data from its precursors and analogs to provide a robust predictive analysis. This approach is grounded in the understanding that the introduction of an N-ethyl group will induce predictable shifts and patterns in the spectroscopic data of the core 4,5-dichloropyridazinone structure.

Introduction to this compound

This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse biological activities and applications in medicinal and agricultural chemistry.[1][2][3] The core structure, 4,5-dichloro-3(2H)-pyridazinone, serves as a versatile synthetic intermediate.[2] The ethyl group at the N-2 position modifies the lipophilicity and steric profile of the molecule, potentially influencing its biological interactions and physical properties. Accurate spectroscopic characterization is paramount for verifying the successful synthesis and purity of this compound.

Compound Profile:

PropertyValueSource
Molecular Formula C₆H₆Cl₂N₂OSynchem[4]
Molecular Weight 193.03 g/mol Synchem[4]
CAS Number 33098-10-1Synchem[4]

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound, based on the known data of 4,5-dichloro-3(2H)-pyridazinone and related N-substituted analogs.[5][6][7][8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the single proton on the pyridazinone ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8Singlet1HH-6The proton at the 6-position of the pyridazinone ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be in the aromatic region, deshielded by the adjacent carbonyl group and nitrogen atom.
~ 4.1Quartet2H-CH₂- (ethyl)The methylene protons of the ethyl group are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The electronegative nitrogen atom will cause a downfield shift.
~ 1.4Triplet3H-CH₃ (ethyl)The methyl protons of the ethyl group are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The spectrum for this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~ 158C=O (C-3)The carbonyl carbon is highly deshielded and will appear significantly downfield.
~ 140C-Cl (C-4 or C-5)The carbons bonded to chlorine will be deshielded.
~ 135C-Cl (C-4 or C-5)The carbons bonded to chlorine will be deshielded.
~ 130C-6The carbon atom bearing a proton will appear in the aromatic region.
~ 45-CH₂- (ethyl)The methylene carbon of the ethyl group will be shifted downfield by the adjacent nitrogen.
~ 14-CH₃ (ethyl)The methyl carbon of the ethyl group will appear in the aliphatic region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignmentRationale
192/194/196High[M]⁺The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4).
177/179/181Moderate[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
164/166Moderate[M - C₂H₄]⁺Loss of ethene via a McLafferty-type rearrangement or direct cleavage.
136/138Moderate[M - C₂H₄ - CO]⁺Subsequent loss of carbon monoxide from the [M - C₂H₄]⁺ fragment.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupRationale
~ 1670StrongC=O (Amide)The carbonyl stretching vibration of the cyclic amide (lactam) is a characteristic strong absorption.
~ 1600MediumC=N, C=CRing stretching vibrations of the pyridazinone core.
~ 2980-2850MediumC-H (Aliphatic)Stretching vibrations of the C-H bonds in the ethyl group.
~ 800-700StrongC-ClStretching vibrations of the carbon-chlorine bonds.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols represent standard practices in organic chemical analysis.

NMR Spectroscopy Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Insert Insert sample into NMR spectrometer Tube->Insert Lock Lock on solvent deuterium signal Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate

Caption: Workflow for NMR data acquisition.

Mass Spectrometry (GC-MS) Workflow

MS_Workflow cluster_sample_intro Sample Introduction cluster_separation_ionization Separation and Ionization cluster_analysis_detection Analysis and Detection Prep Prepare a dilute solution of the compound in a volatile solvent (e.g., DCM) Inject Inject a small volume into the GC-MS instrument Prep->Inject Vaporize Vaporization in the injection port Inject->Vaporize Separate Separation on the GC column Vaporize->Separate Ionize Electron Ionization (EI) in the ion source Separate->Ionize Analyze Mass analysis by the mass analyzer (e.g., quadrupole) Ionize->Analyze Detect Detection of ions Analyze->Detect Spectrum Generation of the mass spectrum Detect->Spectrum

Caption: Workflow for GC-MS analysis.

IR Spectroscopy (ATR) Workflow

IR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_post_processing Post-Processing Clean Clean the ATR crystal Background Collect a background spectrum Clean->Background Place Place a small amount of solid sample on the ATR crystal Background->Place Apply Apply pressure to ensure good contact Place->Apply Collect Collect the sample spectrum Apply->Collect Process Process the spectrum (e.g., baseline correction) Collect->Process Analyze Analyze the absorption bands Process->Analyze

Sources

An In-depth Technical Guide to the Solubility of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, a compound of interest for researchers, scientists, and professionals in drug development and agrochemical research. Given the limited publicly available solubility data for this specific molecule, this document emphasizes the fundamental principles and robust methodologies required to accurately determine its solubility profile. The protocols and theoretical discussions are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to this compound

This compound belongs to the pyridazinone class of heterocyclic compounds. The pyridazinone core is a recognized scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal, anti-inflammatory, and analgesic properties[1][2][3]. The subject of this guide, with its specific substitution pattern of two chlorine atoms and an N-ethyl group, possesses a unique combination of lipophilicity and potential for intermolecular interactions that dictates its behavior in various solvent systems.

Understanding the solubility of this compound is a critical first step in its development pathway. Solubility impacts bioavailability, formulation strategies, and the design of subsequent in vitro and in vivo experiments. This guide will provide the necessary framework for a thorough investigation of this crucial physicochemical parameter.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is scarce, we can infer its likely properties from its structure and data on closely related analogues.

PropertyValue/InformationSource
Molecular Formula C₆H₆Cl₂N₂O[4]
Molecular Weight 193.03 g/mol [4]
CAS Number 33098-10-1[4]
Appearance Likely a solid at room temperature, similar to its analogues which are crystalline solids or powders.[1][5]N/A
Purity Available at ≥ 95%[4]

The solubility of this compound is governed by the interplay of its structural features:

  • The Pyridazinone Core : The polar lactam group within the pyridazinone ring can participate in hydrogen bonding, which would favor solubility in polar solvents.

  • Dichlorination : The two chlorine atoms at the 4 and 5 positions significantly increase the molecule's lipophilicity and molecular weight, which will likely decrease its solubility in aqueous media.

  • N-ethyl Group : The ethyl group at the 2-position further enhances the lipophilic character of the molecule compared to its parent, 4,5-dichloro-3(2H)-pyridazinone. This substitution also blocks a potential hydrogen bond donor site, which may reduce solubility in protic solvents.

For the parent compound, 4,5-dichloro-3(2H)-pyridazinone, qualitative solubility has been described as "Slightly" in DMSO and methanol[5]. It is anticipated that the N-ethyl derivative will exhibit lower solubility in polar protic solvents like methanol and water, and potentially greater solubility in non-polar organic solvents.

Experimental Determination of Solubility

A multi-faceted approach is recommended to fully characterize the solubility of this compound. This involves determining both its thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is a critical parameter for understanding the compound's behavior in a system at rest. The most common method for its determination is the Shake-Flask Method .

Protocol for Shake-Flask Solubility Determination:

  • Preparation :

    • Accurately weigh an excess amount of solid this compound into a series of vials. The "excess" should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial. A range of solvents should be tested, including but not limited to:

      • Water (and buffered solutions at various pH values)

      • Ethanol

      • Methanol

      • Acetonitrile

      • Dimethyl sulfoxide (DMSO)

      • Dichloromethane

  • Equilibration :

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) to ensure constant agitation.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Sample Preparation and Analysis :

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

    • Dilute the sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic (Apparent) Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) and then diluted into an aqueous buffer. This is particularly relevant for early-stage drug discovery, as it mimics the conditions of many high-throughput screening assays.

Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation :

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution and Precipitation :

    • Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Allow the solution to incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for any precipitation to occur.

  • Analysis :

    • Filter the solution to remove any precipitate.

    • Analyze the concentration of the compound remaining in the filtrate using a suitable analytical method.

Analytical Methodology

A robust and validated analytical method is paramount for accurate solubility determination. HPLC with UV detection is a common and reliable choice.

Example HPLC Method Parameters:

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (each with 0.1% formic acid) is a good starting point.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV spectrophotometer at a wavelength of maximum absorbance for the compound.

  • Standard Curve : A standard curve must be prepared using known concentrations of this compound to ensure accurate quantification.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess solid This compound B Add precise volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-72 hours) C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in research and development. This guide provides a robust framework for its determination, grounded in established scientific principles and methodologies. By following these protocols, researchers can generate accurate and reliable solubility data, enabling informed decisions in formulation, screening, and further development of this promising compound.

References

  • PubChem. (n.d.). 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. Retrieved from [Link]

  • LookChem. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar compound, as a direct link is not available.
  • PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. Retrieved from [Link]

  • International Union of Crystallography. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. Retrieved from [Link]

  • ChemicalBook. (2025). 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE - Safety Data Sheet. Retrieved from a representative SDS, as a direct link is not available.
  • El-Gazzar, A. R. B. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1389-1413. Retrieved from [Link]

  • Kang, S. B., et al. (2009). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of Heterocyclic Chemistry, 46(3), 410-414.
  • PubChemLite. (n.d.). 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. Retrieved from [Link]

Sources

A Technical Guide to the Photostability of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for evaluating the photostability of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to photosensitivity assessment. We will explore the fundamental principles of photodegradation, outline authoritative testing protocols based on international guidelines, and detail the analytical methodologies required for the elucidation of degradation pathways.

Introduction: The Significance of Photostability

The pyridazinone chemical scaffold is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal and pharmacological effects.[1][2] this compound, a member of this class, is structurally related to compounds known to act as Photosystem II inhibitors, a common mode of action for herbicides.[3][4] The interaction of such molecules with light is a critical parameter that dictates their efficacy, environmental persistence, and safety profile.[5]

Photodegradation, the breakdown of molecules by light, can lead to a loss of potency, the formation of potentially toxic byproducts, and unpredictable environmental fate.[6] Therefore, a thorough understanding and rigorous evaluation of a compound's photostability are not merely regulatory hurdles but fundamental requirements for the development of safe and effective products. This guide establishes a comprehensive methodology for assessing the photostability of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q1B guidelines.[7]

Physicochemical Profile and Spectroscopic Analysis

The journey of a photon interacting with a molecule begins with absorption. The inherent potential for a compound to undergo photodegradation is predicated on its ability to absorb light in the ultraviolet (UV) or visible spectrum. The first step in any photostability assessment is, therefore, to characterize the molecule's fundamental properties and its UV-Vis absorption profile.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₆Cl₂N₂O [8]
Molecular Weight 193.03 g/mol [8]
CAS Number 33098-10-1 [8]

| Appearance | White to yellow powder/crystal |[2] |

The essential experimental step is to determine the molar absorptivity (ε) across the relevant solar spectrum (typically 290-800 nm). A solution of this compound in a non-absorbing, inert solvent (e.g., acetonitrile or methanol) is analyzed by UV-Vis spectrophotometry. A significant absorbance in the UVA (320-400 nm) or UVB (290-320 nm) range indicates a high potential for direct photodegradation, as these wavelengths are present in natural sunlight. This spectrum is the empirical foundation upon which all subsequent photostability experiments are built.

A Framework for Systematic Photostability Testing

The ICH Q1B guideline provides an authoritative and systematic approach to photostability testing, divided into two main parts: forced degradation and confirmatory studies.[9][10] This framework ensures that the overall photosensitivity of the material is understood, analytical methods are validated, and the need for protective measures like light-resistant packaging is determined.[7]

Forced Degradation Studies

The primary purpose of forced degradation is to intentionally degrade the sample to evaluate its intrinsic photosensitivity and to generate potential photodegradants for analytical method development.[11] These studies are not designed to mimic real-world conditions but rather to stress the molecule under exaggerated light exposure.

  • Rationale: By exposing the compound in solution and as a solid to high-intensity light, we can rapidly assess if it is photolabile. The resulting mixture of the parent compound and its degradants is crucial for developing a stability-indicating analytical method—a method capable of separating and quantifying the parent drug from any photoproducts.[11]

Confirmatory Studies

Once the intrinsic photostability and analytical methods are established, confirmatory studies are performed under standardized conditions to provide data that can be used for risk assessment and handling recommendations.[9]

  • Standardized Conditions: The sample is exposed to a controlled, integrated illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt hours/square meter.[7][11] This dual requirement ensures exposure to both the visible and UV portions of the light spectrum relevant to storage and use.

  • Controls: A critical component of trustworthy studies is the use of "dark controls," where samples are protected from light (e.g., wrapped in aluminum foil) but kept at the same temperature and humidity. This allows the researcher to unequivocally distinguish between light-induced degradation and thermal degradation.[10]

Table 2: Standard Conditions for Confirmatory Photostability Testing (ICH Q1B)

Parameter Exposure Level Light Source Options
Overall Illumination ≥ 1.2 million lux hours Option 1: Artificial daylight lamp (e.g., D65/ID65, Xenon, or metal halide)

| Near Ultraviolet Energy | ≥ 200 watt hours/m² | Option 2: Combination of a cool white fluorescent lamp and a near-UV lamp (320-400 nm) |

The logical flow of a photostability assessment, from initial testing to final packaging decisions, is illustrated in the diagram below.

ICH_Q1B_Flowchart cluster_substance Drug Substance Testing cluster_product Drug Product Testing start Expose Drug Substance to Light (Forced Degradation) check1 Is the substance photolabile? start->check1 stop No further testing needed for substance check1->stop No confirmatory Perform Confirmatory Studies (Standardized Conditions) check1->confirmatory Yes expose_product Expose Product Directly confirmatory->expose_product Inform Product Testing check2 Acceptable Change? expose_product->check2 test_primary Test in Immediate Pack check2->test_primary No no_protection No Light Protection Needed check2->no_protection Yes check3 Acceptable Change? test_primary->check3 test_market Test in Marketing Pack check3->test_market No final_decision Formulate/Package for Light Protection check3->final_decision Yes check4 Acceptable Change? test_market->check4 check4->final_decision No check4->final_decision Yes

Caption: ICH Q1B decision flowchart for photostability testing.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed workflow for conducting a forced photostability study on this compound.

Protocol 3.1: Forced Photodegradation Study
  • Sample Preparation:

    • Solid State: Accurately weigh and spread approximately 2-5 mg of this compound in a thin layer (not more than 3 mm) in a chemically inert, transparent container (e.g., a glass petri dish).[11]

    • Solution State: Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Transfer the solution to a transparent, chemically inert vial (e.g., quartz).

    • Controls: Prepare identical solid and solution samples to serve as dark controls. Wrap these securely in aluminum foil.

  • Light Exposure:

    • Place the test samples and dark controls in a calibrated photostability chamber equipped with a light source compliant with ICH Q1B Option 1 or 2.

    • Ensure the chamber maintains a constant temperature to minimize thermal degradation.

    • Expose the samples to a high-intensity light dose. For forced studies, this is often run for a set duration (e.g., 24, 48, 72 hours) or until significant degradation (e.g., 5-20%) is observed.

  • Sample Analysis:

    • At predetermined time points, withdraw samples from the chamber.

    • For solid samples, dissolve a known quantity in the mobile phase to achieve a target concentration for analysis.

    • For solution samples, dilute as necessary.

    • Analyze the exposed samples and the dark controls immediately using a validated, stability-indicating HPLC-UV method (see Protocol 3.2).

  • Data Evaluation:

    • Compare the chromatograms of the exposed samples to the dark controls and a reference standard.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify any significant degradation products relative to the parent peak area.

Protocol 3.2: Stability-Indicating HPLC Method
  • Objective: To develop a method that can resolve the parent peak of this compound from all potential photoproducts.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient must be optimized to achieve separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., λmax), and also scan across a range (e.g., 200-400 nm) with the DAD to detect degradants with different chromophores.

  • Validation: The method must be validated for specificity by analyzing the force-degraded sample to demonstrate that all peaks are baseline-resolved.

Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_solid Prepare Solid Sample chamber Place in Photostability Chamber prep_solid->chamber prep_solution Prepare Solution Sample prep_solution->chamber prep_dark Prepare Dark Controls prep_dark->chamber sample Sample at Time Points chamber->sample hplc Analyze via HPLC-UV/DAD sample->hplc ms Identify Degradants via LC-MS/MS hplc->ms kinetics Calculate Degradation Kinetics hplc->kinetics pathway Propose Degradation Pathway ms->pathway report Generate Stability Report kinetics->report pathway->report

Caption: General workflow for a photostability study.

Elucidation of Potential Degradation Pathways

Based on the chemical structure of this compound and known degradation patterns of similar pesticides, several photodegradation pathways can be hypothesized.[5] The primary tool for identifying the resulting photoproducts is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Common photochemical reactions for chlorinated heterocyclic compounds include:

  • Reductive Dechlorination: A primary and highly probable pathway where a chlorine atom is replaced by a hydrogen atom. This can occur sequentially at the 4- and 5-positions.

  • Hydroxylation: Replacement of a chlorine atom with a hydroxyl group, forming a chlorohydroxy- or dihydroxy-pyridazinone derivative.

  • Ring Cleavage: More extensive irradiation can lead to the cleavage of the pyridazinone ring, breaking the N-N or C-C bonds and forming smaller, more polar acyclic molecules.[5]

Table 3: Hypothetical Results of a Forced Degradation Study

Condition Parent Compound Remaining (%) Major Degradant 1 (m/z) Major Degradant 2 (m/z)
Solid, 48h Light 92.5% 2.1% (159.05) 0.8% (175.04)
Solid, 48h Dark 99.8% <0.1% <0.1%
Solution, 48h Light 65.3% 15.8% (159.05) 7.2% (175.04)
Solution, 48h Dark 99.5% <0.1% <0.1%

(Note: Data are hypothetical for illustrative purposes. m/z values correspond to potential mono-dechlorinated and mono-hydroxylated products, respectively.)

The following diagram illustrates a plausible degradation sequence for the molecule.

Degradation_Pathway cluster_dechlorination Dechlorination Pathway cluster_hydroxylation Hydroxylation Pathway cluster_cleavage Ring Cleavage parent 4,5-dichloro-2-ethyl- 3(2H)-pyridazinone (m/z 193.00) dechloro1 5-chloro-2-ethyl- 3(2H)-pyridazinone (m/z 159.05) parent->dechloro1 +hν -Cl• hydroxy1 5-chloro-4-hydroxy-2-ethyl- 3(2H)-pyridazinone (m/z 175.04) parent->hydroxy1 +hν, +•OH -Cl• dechloro2 2-ethyl-3(2H)-pyridazinone (m/z 125.06) dechloro1->dechloro2 +hν -Cl• cleavage_products Acyclic Fragments dechloro2->cleavage_products +hν (high energy) hydroxy1->cleavage_products +hν (high energy)

Caption: Hypothetical photodegradation pathways for the title compound.

Conclusion

The photostability of this compound is a multifaceted characteristic with profound implications for its practical application and environmental impact. This guide has established a robust, scientifically-grounded framework for its evaluation. By integrating the systematic approach of the ICH Q1B guidelines with modern analytical techniques, researchers can confidently characterize the photosensitivity of the molecule, identify its degradation products, and elucidate its degradation pathways. This comprehensive understanding is indispensable for ensuring product quality, safety, and regulatory compliance in the development of novel active compounds.

References

  • Hao, C., et al. (2017). Quantum chemical investigation on photodegradation mechanisms of sulfamethoxypyridazine with dissolved inorganic matter and hydroxyl radical. PubMed. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]

  • Kiss, A., & Horváth, O. (2009). Photostability and photodegradation pathways of distinctive pesticides. Journal of Environmental Quality. Available at: [Link]

  • IAGIM. Photostability. IAGIM. Available at: [Link]

  • Sahu, R., et al. (2013). Photostability Testing. PharmaTutor. Available at: [Link]

  • Pharma Presentation. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available at: [Link]

  • Liu, C., et al. (2018). Analytical Methods for Pesticides and Herbicides. ResearchGate. Available at: [Link]

  • Leese, B. M., & Leech, R. M. (1985). Some effects of 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. Planta. Available at: [Link]

  • Lee, H. J., et al. (2007). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society. Available at: [Link]

  • Karapetian, N. V., et al. (1982). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Biokhimiia. Available at: [Link]

  • Morales-Vargas, A., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]

  • Principles of Weed Control. (n.d.). 19.2 Introduction to Herbicides Affecting Photosystems. Pressbooks. Available at: [Link]

  • PubChemLite. 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. PubChemLite. Available at: [Link]

  • Yurttaş, L., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]

  • UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. UC ANR. Available at: [Link]

  • Ioele, G., et al. (2017). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. International Journal of Molecular Sciences. Available at: [Link]

  • Congreve, M. (2020). Understanding pre-emergent herbicide availability, selectivity & persistence. GRDC. Available at: [Link]

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An In-depth Technical Guide to the Thermal Degradation of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal degradation of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. It is intended for researchers, scientists, and professionals in drug development who are working with or developing pyridazinone-based compounds. This document explores the anticipated thermal behavior of this molecule, proposes potential degradation pathways, and offers detailed experimental protocols for investigation.

Introduction: The Significance of Pyridazinone Scaffolds and Thermal Stability

The pyridazin-3(2H)-one nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including cardiovascular and anticancer properties.[1] The stability of these molecules under various stress conditions, including elevated temperatures, is a critical parameter in drug development. Understanding the thermal degradation profile of a compound like this compound is essential for determining its shelf-life, establishing safe handling and storage conditions, and predicting potential degradation products that could impact efficacy and safety.

This compound is a derivative of the versatile 4,5-dichloro-3(2H)-pyridazinone, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2] The presence of two chlorine atoms on the pyridazinone ring and an ethyl group on the nitrogen atom introduces specific chemical features that are expected to influence its thermal lability. This guide will delve into the scientific principles governing its decomposition and provide the necessary tools for its empirical study.

Proposed Thermal Degradation Pathways

While specific experimental data on the thermal degradation of this compound is not extensively available in public literature, we can postulate logical degradation pathways based on the known reactivity of the pyridazinone core and related halogenated heterocyclic compounds. The degradation is likely to be initiated at the weakest bonds within the molecule under thermal stress.

Two primary degradation initiation pathways are proposed:

  • Pathway A: N-N Bond Cleavage: The N-N bond in the pyridazinone ring is a potential site for initial homolytic cleavage, leading to the formation of a diradical intermediate. This is a common fragmentation route for many nitrogen-containing heterocyclic compounds.

  • Pathway B: C-Cl Bond Cleavage: The carbon-chlorine bonds are also susceptible to homolytic cleavage at elevated temperatures, which would generate a radical on the pyridazinone ring and a chlorine radical.

These initial steps would be followed by a cascade of subsequent reactions, including rearrangements, further fragmentation, and reactions with other molecules.

Visualizing the Proposed Degradation Pathways

The following diagram illustrates the potential initial steps in the thermal degradation of this compound.

Thermal Degradation Pathways cluster_main This compound cluster_pathway_a Pathway A: N-N Bond Cleavage cluster_pathway_b Pathway B: C-Cl Bond Cleavage start C6H6Cl2N2O A1 Diradical Intermediate start->A1 Heat B1 Pyridazinone Radical + Cl• start->B1 Heat A2 Further Fragmentation Products (e.g., nitrogen gas, chlorinated hydrocarbons) A1->A2 B2 Rearrangement and Further Degradation Products B1->B2 caption Proposed initial degradation pathways.

Caption: Proposed initial degradation pathways.

Experimental Investigation of Thermal Degradation

A multi-technique approach is essential for a thorough investigation of the thermal degradation of this compound. The following experimental protocols provide a robust framework for characterizing its thermal stability and identifying its degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

    • Determine the onset temperature of decomposition (Tonset) and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting and determine the onset temperature and peak maximum.

    • Identify any exothermic peaks that may indicate decomposition events.

TGA Coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition.

Protocol:

  • Instrument Setup: Couple the outlet of the TGA instrument to the inlet of a mass spectrometer or an FTIR gas cell.

  • TGA Conditions: Follow the TGA protocol as described in section 3.1.

  • MS/FTIR Data Acquisition: Continuously acquire mass spectra or infrared spectra of the evolved gases as a function of temperature.

  • Data Analysis:

    • Correlate the evolution of specific gaseous products (identified by their mass-to-charge ratio in MS or their characteristic IR absorption bands) with the mass loss events observed in the TGA curve.

    • This analysis can provide direct evidence for the proposed degradation pathways by detecting fragments such as HCl, N2, and various organic molecules. The release of specific ions can be indicative of the decomposition of the heterocyclic ring.[3][4][5]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental investigation.

Experimental Workflow cluster_workflow Thermal Degradation Analysis Workflow Start Sample: this compound TGA Thermogravimetric Analysis (TGA) - Determine T-onset and mass loss Start->TGA DSC Differential Scanning Calorimetry (DSC) - Determine melting point and decomposition exotherms Start->DSC TGA_MS_FTIR TGA-MS / TGA-FTIR - Identify evolved gaseous products TGA->TGA_MS_FTIR Data_Analysis Data Synthesis and Pathway Elucidation - Correlate thermal events with product evolution - Refine degradation model DSC->Data_Analysis TGA_MS_FTIR->Data_Analysis caption Workflow for thermal analysis.

Caption: Workflow for thermal analysis.

Anticipated Results and Interpretation

Based on the proposed degradation pathways and the nature of the molecule, the following results can be anticipated from the experimental investigation.

Analytical Technique Anticipated Observation Interpretation
TGA A multi-stage mass loss profile. The initial mass loss is expected to occur at a temperature above the melting point.The different stages of mass loss correspond to the cleavage of different bonds and the release of various degradation products.
DSC An endothermic peak corresponding to melting, followed by one or more exothermic peaks at higher temperatures.The exothermic events are indicative of the energy released during the decomposition reactions.
TGA-MS / TGA-FTIR Evolution of HCl (m/z 36, 38), N2 (m/z 28), and fragments corresponding to the ethyl group and the chlorinated pyridazinone ring.The detection of HCl would support the C-Cl bond cleavage pathway. The presence of N2 would be strong evidence for the cleavage of the N-N bond in the pyridazinone ring.

Conclusion

A thorough understanding of the thermal degradation of this compound is paramount for its successful development and application in the pharmaceutical and agrochemical industries. While direct experimental data is limited, a systematic investigation using the analytical techniques and protocols outlined in this guide will enable researchers to elucidate its thermal stability, identify its degradation products, and propose a validated degradation mechanism. This knowledge is crucial for ensuring the quality, safety, and efficacy of products containing this important chemical entity.

References

  • PrepChem. Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. Available from: [Link]

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  • Yoon, Y. J., et al. (2007). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry, 44(4), 935-938.
  • Lee, H. G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 731-734.
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  • El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169806.
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An In-Depth Technical Guide to the Isomers of 4,5-Dichloro-2-ethyl-3(2H)-pyridazinone: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyridazinone scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Within this class of compounds, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone presents a compelling case for in-depth study due to the potential for regioisomerism, which can significantly impact its biological profile. This guide provides a comprehensive exploration of the isomers of this compound, offering a robust framework for their synthesis, separation, characterization, and preliminary biological assessment.

The Genesis of Isomerism in N-Alkylated Pyridazinones

The core of this guide revolves around the N-alkylation of the 4,5-dichloro-3(2H)-pyridazinone precursor. The ambident nucleophilic nature of the pyridazinone ring nitrogen atoms is the origin of the isomeric products. Ethylation can occur at either the N2 or N1 position, leading to the formation of two distinct regioisomers:

  • 2-ethyl-4,5-dichloro-3(2H)-pyridazinone (the target compound)

  • 1-ethyl-4,5-dichloro-6(1H)-pyridazinone (its regioisomer)

The regioselectivity of this alkylation is a critical aspect of the synthetic strategy and is influenced by several factors, including the choice of base, solvent, and ethylating agent. Understanding and controlling these parameters is paramount for selectively synthesizing the desired isomer or for producing a mixture that can be subsequently separated.

Strategic Synthesis and Regiocontrol

The synthesis of the isomeric mixture of ethylated dichloropyridazinones commences with the readily available 4,5-dichloro-3(2H)-pyridazinone. The general approach involves a nucleophilic substitution reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate.

Experimental Protocol: Synthesis of Isomeric Ethyl-dichloropyridazinones

Objective: To synthesize a mixture of 2-ethyl-4,5-dichloro-3(2H)-pyridazinone and 1-ethyl-4,5-dichloro-6(1H)-pyridazinone.

Materials:

  • 4,5-dichloro-3(2H)-pyridazinone

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4,5-dichloro-3(2H)-pyridazinone (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyridazinone anion.

  • Slowly add ethyl iodide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of isomers.

Causality of Experimental Choices:

  • Potassium Carbonate: A moderately strong base is employed to deprotonate the pyridazinone nitrogen, forming the nucleophilic anion. Its heterogeneity allows for easy removal after the reaction.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

The Crucial Step: Isomer Separation

The crude product from the synthesis is a mixture of the N1 and N2 ethylated isomers. Their separation is essential for individual characterization and biological evaluation. Column chromatography is the method of choice for this purpose.

Experimental Protocol: Chromatographic Separation of Regioisomers

Objective: To separate 2-ethyl-4,5-dichloro-3(2H)-pyridazinone and 1-ethyl-4,5-dichloro-6(1H)-pyridazinone.

Materials:

  • Crude isomer mixture

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry packing method with hexane.

  • Dissolve the crude isomer mixture in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane. The optimal gradient will need to be determined by preliminary TLC analysis. Typically, a gradient starting from 5% ethyl acetate in hexane and gradually increasing to 20-30% is effective.

  • Collect fractions and monitor by TLC to identify the separated isomers.

  • Combine the fractions containing each pure isomer and evaporate the solvent under reduced pressure to yield the isolated products.

Self-Validating System: The purity of the separated isomers should be rigorously assessed by multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the absence of cross-contamination.

Unambiguous Characterization of the Isomers

The structural elucidation of the separated isomers relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for distinguishing between the N1 and N2 isomers. The chemical shifts of the ethyl group protons and the pyridazinone ring protons and carbons will differ due to the different electronic environments in the two isomers.

Expected ¹H NMR Spectral Features:

  • 2-ethyl-4,5-dichloro-3(2H)-pyridazinone: The ethyl group protons will appear as a quartet (CH₂) and a triplet (CH₃). The pyridazinone ring will exhibit a singlet for the proton at the C6 position.

  • 1-ethyl-4,5-dichloro-6(1H)-pyridazinone: The ethyl group protons will also show a quartet and a triplet. The pyridazinone ring will have a singlet for the proton at the C3 position. The chemical shift of this proton is expected to be different from the C6 proton in the other isomer.

Expected ¹³C NMR Spectral Features:

The chemical shifts of the carbonyl carbon and the carbons of the pyridazinone ring will be diagnostic for each isomer.

Compound Expected ¹³C NMR Chemical Shift Ranges (ppm)
2-ethyl-4,5-dichloro-3(2H)-pyridazinone C=O: ~160-165, C4 & C5: ~130-140, C6: ~135-145, CH₂: ~40-45, CH₃: ~13-16
1-ethyl-4,5-dichloro-6(1H)-pyridazinone C=O: ~155-160, C4 & C5: ~125-135, C3: ~140-150, CH₂: ~45-50, CH₃: ~14-17
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the isomers (C₆H₆Cl₂N₂O, MW: 193.03 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation patterns may also show subtle differences that can aid in distinguishing the isomers.

X-ray Crystallography

For definitive structural confirmation, single-crystal X-ray diffraction is the gold standard. Obtaining suitable crystals of each isomer would provide unequivocal proof of their structures and connectivity. The crystal structure of the closely related 4,5-dichloro-2-methyl-3(2H)-pyridazinone provides a valuable reference for the expected bond lengths and angles.[2]

Biological Activity: The Isomeric Distinction

The primary motivation for separating and characterizing these isomers lies in the potential for differential biological activity. The position of the ethyl group can significantly influence how the molecule interacts with biological targets. Pyridazinone derivatives are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, and cardiovascular effects.[3][4] It is plausible that one regioisomer may exhibit enhanced potency or a different pharmacological profile compared to the other. A comparative biological evaluation of the pure isomers is therefore a critical step in the drug discovery process.

Workflow and Logical Relationships

The overall process from synthesis to biological evaluation can be visualized as a logical workflow.

Isomer_Workflow cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_evaluation Biological Evaluation Start 4,5-dichloro-3(2H)-pyridazinone Reaction N-Ethylation (Ethyl Iodide, K2CO3, DMF) Start->Reaction Mixture Crude Isomer Mixture Reaction->Mixture Separation Column Chromatography Mixture->Separation Isomer1 2-ethyl-4,5-dichloro-3(2H)-pyridazinone Separation->Isomer1 Isomer2 1-ethyl-4,5-dichloro-6(1H)-pyridazinone Separation->Isomer2 NMR NMR Spectroscopy (1H, 13C) Isomer1->NMR MS Mass Spectrometry Isomer1->MS Xray X-ray Crystallography Isomer1->Xray Bioactivity Comparative Biological Assays Isomer1->Bioactivity Isomer2->NMR Isomer2->MS Isomer2->Xray Isomer2->Bioactivity SAR Structure-Activity Relationship (SAR) Bioactivity->SAR

Caption: Workflow for the synthesis, separation, characterization, and evaluation of pyridazinone isomers.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the study of the isomers of this compound. By carefully controlling the synthetic conditions, employing robust separation techniques, and utilizing a suite of analytical methods, researchers can confidently prepare and characterize these distinct chemical entities. The subsequent comparative biological evaluation is a critical step that can unlock the therapeutic potential of a specific regioisomer, paving the way for the development of novel drug candidates. Future work should focus on optimizing the regioselectivity of the synthesis and expanding the scope of biological testing to fully elucidate the structure-activity relationships within this promising class of compounds.

References

  • Gong, P., et al. (2014). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 396-407. [Link]

  • Fallacara, A. L., et al. (2013). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 4(8), 1181-1189. [Link]

  • Goh, J. H., et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3055. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Mini-Reviews in Medicinal Chemistry, 23(1), 1-2. [Link]

  • Lee, H. G., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809-2814. [Link]

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The Toxicology Profile of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological overview of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, a heterocyclic compound belonging to the pyridazinone class. While direct and extensive toxicological data for this specific molecule is limited in public literature, this document synthesizes available information, extrapolates from structurally related analogs, and outlines the scientific rationale behind toxicological assessment methodologies. This approach is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of its potential biological activities and safety considerations.

The pyridazinone scaffold is of significant interest in medicinal and agricultural chemistry due to its wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and herbicidal properties.[1][2] Understanding the toxicological profile of derivatives like this compound is therefore critical for harnessing their therapeutic or industrial potential safely and effectively.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical and physical properties is the cornerstone of any toxicological assessment, as these characteristics govern its absorption, distribution, metabolism, excretion, and, ultimately, its interaction with biological systems.

Chemical Structure:

  • IUPAC Name: 4,5-dichloro-2-ethylpyridazin-3(one)

  • CAS Number: 33098-10-1[3]

  • Molecular Formula: C₆H₆Cl₂N₂O[3]

  • Molecular Weight: 193.03 g/mol [3]

The structure features a pyridazinone core, a six-membered ring with two adjacent nitrogen atoms. The chlorine atoms at positions 4 and 5 are expected to enhance the molecule's reactivity and lipophilicity, while the ethyl group at position 2 further contributes to its lipophilic character, potentially influencing its membrane permeability and interaction with biological targets.[3]

PropertyValueSource
CAS Number 33098-10-1CymitQuimica[3]
Molecular Formula C₆H₆Cl₂N₂OCymitQuimica[3]
Molecular Weight 193.03 g/mol CymitQuimica[3]
Appearance Predicted to be a solid at room temperatureInferred from related compounds[1]
Solubility Expected to have low aqueous solubility and higher solubility in organic solvents like DMSO, Methanol.Inferred from related compounds

Synthesis and Chemical Reactivity: An Overview

While specific synthesis routes for this compound are proprietary, a general and robust method for N-alkylation of the pyridazinone core can be inferred from the broader chemical literature. This provides insight into potential impurities and starting materials, which is crucial for a complete toxicological evaluation.

A plausible synthetic pathway involves the reaction of a precursor, 4,5-dichloro-3(2H)-pyridazinone, with an ethylating agent. The choice of base and solvent is critical to ensure regioselectivity and high yield.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4,5-dichloro-3(2H)-pyridazinone (CAS: 932-22-9) E N-Alkylation Reaction A->E B Ethylating Agent (e.g., Ethyl iodide) B->E C Base (e.g., K₂CO₃, NaH) C->E Deprotonation D Solvent (e.g., DMF, Acetonitrile) D->E Medium F This compound (CAS: 33098-10-1) E->F Formation

Caption: General workflow for the synthesis of the target compound.

Toxicological Profile: A Data-Driven Extrapolation

In the absence of a complete toxicological dossier for this compound, this section provides a predictive assessment based on data from structurally similar compounds, including other dichloropyridazinone derivatives.

Acute Toxicity and Hazard Classification

Safety Data Sheets (SDS) for related dichloropyridazinone compounds provide critical initial hazard information. For instance, analogs are often classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

These classifications suggest that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, especially when handling the powdered form.[4][5]

Cytotoxicity and Anti-Proliferative Effects

A significant body of research demonstrates the potent in vitro cytotoxic and anti-proliferative activities of various pyridazinone derivatives against a range of human cancer cell lines.[6][7][8] This is a critical area of investigation, as it points to both potential therapeutic applications and mechanisms of toxicity.

Studies have shown that certain pyridazinone derivatives can:

  • Exhibit potent cytotoxicity against leukemia, breast, and lung cancer cell lines, with CC₅₀ values in the low micromolar or even nanomolar range.[7]

  • Induce cell death via apoptosis, a programmed cell death pathway.[7][8]

  • Limit the growth and migration of cancer cells.[6][9]

Key Mechanistic Insights: The cytotoxic effects of pyridazinones are often attributed to the induction of oxidative and proteotoxic stress.[7] Mechanistic studies on related compounds have revealed that they can provoke the accumulation of Reactive Oxygen Species (ROS) and impair proteasome activity, leading to the buildup of poly-ubiquitinated proteins and triggering the intrinsic apoptosis pathway.[7]

Cytotoxicity_Pathway compound Pyridazinone Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros proteasome Proteasome Inhibition compound->proteasome stress Oxidative & Proteotoxic Stress ros->stress proteasome->stress mitochondria Mitochondrial Depolarization stress->mitochondria caspase Caspase-3 Activation mitochondria->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Proposed mechanism of pyridazinone-induced cytotoxicity.

In Vivo Toxicity Assessment

While in vitro assays are invaluable for high-throughput screening and mechanistic studies, in vivo models are essential for understanding systemic toxicity, pharmacokinetics, and overall safety.

Preliminary in vivo studies on some pyridazinone derivatives have shown a promising lack of systemic toxicity at effective doses in animal models. For example, in an orthotopic osteosarcoma mouse model, one pyridazinone compound did not cause significant changes in mouse weight or induce noticeable hepatic or nephritic damage, suggesting a favorable safety profile in that specific context.[9][10] Another study using the Artemia salina (brine shrimp) lethality assay, a common preliminary screen for toxicity, found high LC₅₀ values (>100 µg/mL) for a series of novel pyridazinones, indicating low acute toxicity in this model.[6]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Currently, there is no specific data available in the public domain regarding the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound.

Expertise-Driven Protocol Rationale: To address these data gaps, a standard battery of tests would be required, following OECD (Organisation for Economic Co-operation and Development) guidelines.

  • Genotoxicity: The logical first step is an in vitro bacterial reverse mutation assay (Ames test) to screen for mutagenicity. This would be followed by an in vitro mammalian cell assay, such as the micronucleus test, to detect chromosomal damage.

  • Carcinogenicity: Long-term (typically 2-year) rodent bioassays are the gold standard for assessing carcinogenic potential. These are complex, resource-intensive studies initiated if there are concerns from genotoxicity data, structure-activity relationships, or findings from chronic toxicity studies.

  • Reproductive and Developmental Toxicity: These endpoints are evaluated through multi-generational studies in rodents. These experiments are designed to assess effects on fertility, pregnancy, and the development of offspring.

Experimental Methodologies: A Practical Guide

To ensure the trustworthiness and reproducibility of toxicological data, standardized and validated protocols are paramount. Below are examples of core experimental workflows relevant to the assessment of this compound class.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A reduction in metabolic activity is a reliable indicator of cytotoxicity or anti-proliferative effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration) value.

Conclusion and Future Directions

The toxicological profile of this compound is not yet fully characterized. However, based on its chemical structure and data from analogous compounds, it is prudent to handle it as a potential skin, eye, and respiratory irritant. The broader pyridazinone class exhibits significant in vitro anti-proliferative and cytotoxic activity, primarily through the induction of apoptosis via oxidative and proteotoxic stress. Preliminary in vivo data on some derivatives suggest a potentially favorable systemic toxicity profile, but this requires compound-specific validation.

To establish a definitive safety profile for this compound, a systematic toxicological evaluation is necessary. This should include a standard battery of in vitro and in vivo tests to assess acute and chronic toxicity, genotoxicity, and reproductive toxicity. Such data will be indispensable for guiding its potential development in pharmaceutical or agrochemical applications.

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The Environmental Trajectory of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the environmental fate of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. Designed for researchers, scientists, and professionals in drug development and environmental science, this document moves beyond a standard recitation of facts. It delves into the causality behind the compound's environmental behavior and outlines the rigorous experimental methodologies required for its comprehensive assessment. Our focus is on the interplay of physicochemical properties and the primary degradation pathways—hydrolysis, photolysis, and microbial degradation—that dictate the persistence and transformation of this molecule in the environment.

Section 1: Foundational Physicochemical Characteristics

Understanding the environmental fate of any chemical begins with its fundamental physicochemical properties. These parameters govern its partitioning between environmental compartments (water, soil, air), its bioavailability, and its susceptibility to various degradation mechanisms. While comprehensive experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics based on its structure and data from structurally similar pyridazinone herbicides, such as chloridazon.

Table 1: Physicochemical Properties of this compound and a Structural Analog.

PropertyThis compoundChloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone)Significance for Environmental Fate
Molecular Formula C6H6Cl2N2OC10H8ClN3ODictates molar mass and elemental composition.
Molecular Weight 193.03 g/mol [1]221.64 g/mol [2]Influences transport and diffusion rates.
Water Solubility Moderately soluble (inferred)400 mg/L at 20°C[2]High water solubility suggests potential for leaching into groundwater and transport in aquatic systems.
Vapor Pressure Low (inferred)4.5 x 10⁻⁷ mm Hg[2]Low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation pathway.
Octanol-Water Partition Coefficient (Log Kow) Likely in the range of 1-3 (inferred)0.8[2]A low to moderate Log Kow suggests a relatively low potential for bioaccumulation in organisms and a preference for the aqueous phase over organic matter in soil.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Low to Moderate (inferred)33 to 380[2]A low to moderate Koc indicates that the compound is likely to be mobile in soil and has the potential to leach into groundwater.

The inferred properties of this compound suggest a compound with a notable potential for mobility in the environment, particularly in aqueous systems. Its presumed moderate water solubility and low to moderate soil adsorption imply that it could be transported from the site of application to surface and groundwater.

Section 2: Abiotic Degradation Pathways

Abiotic degradation processes, namely hydrolysis and photolysis, are crucial initial transformation routes for many organic compounds in the environment. These chemical reactions are driven by water and sunlight, respectively.

Hydrolytic Degradation

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is highly dependent on pH and temperature. For pyridazinone derivatives, the stability of the heterocyclic ring and its substituents will determine its susceptibility to hydrolysis. While specific hydrolysis data for this compound is scarce, the pyridazinone ring in similar compounds is generally stable under neutral and acidic conditions. However, under alkaline conditions, hydrolysis may become a more significant degradation pathway. The hydrolysis half-life of the related compound chloridazon is reported to be between 72 and 144 days[2].

Experimental Protocol: Hydrolysis Study Following OECD Guideline 111

This protocol outlines a tiered approach to determining the rate of hydrolysis as a function of pH.[2][3][4]

Objective: To determine the abiotic hydrolysis rate of this compound at environmentally relevant pH values (4, 7, and 9) and temperatures.

Tier 1: Preliminary Test

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add the test substance (radiolabeled or non-labeled) to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C to accelerate the reaction) for up to 5 days.

  • Sampling and Analysis: At predetermined time intervals, take aliquots and analyze for the concentration of the parent compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Evaluation: If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.

Tier 2: Main Test (if significant degradation occurs in Tier 1)

  • Temperature Range: Conduct the hydrolysis experiment at a minimum of three different temperatures (e.g., 20°C, 35°C, and 50°C) for the pH values where degradation was observed.

  • Kinetic Analysis: Determine the degradation rate constants (k) and half-lives (t½) for each pH and temperature combination by plotting the natural log of the concentration versus time.

  • Arrhenius Equation: Use the rate constants at different temperatures to calculate the activation energy and to extrapolate the hydrolysis rates to other environmentally relevant temperatures.

Tier 3: Identification of Hydrolysis Products

  • Analysis of Degradates: If significant degradation occurs, identify the major hydrolysis products using techniques such as LC-MS/MS or GC-MS.

  • Mass Balance: For radiolabeled studies, perform a mass balance to account for the distribution of radioactivity between the parent compound, degradation products, and any unextractable residues.

Photolytic Degradation

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly in the UV and visible spectrum of sunlight. For a compound to undergo direct photolysis, it must absorb light in the environmentally relevant wavelength range (>290 nm). The pyridazinone ring system can absorb UV light, making photolysis a potential degradation pathway. Studies on the related herbicide chloridazon have shown that it undergoes photolytic degradation, with a reported half-life in simulated sunlight of 150 hours in pH 7 water[2]. The degradation pathway often involves the cleavage of the phenyl group, leading to the formation of desphenyl-chloridazon[5][6][7].

Experimental Protocol: Aqueous Photolysis Study Following OECD Guideline 316

This protocol describes a tiered approach to assess the direct phototransformation of a chemical in water.[5]

Objective: To determine the rate of direct photolysis of this compound in water and identify major photoproducts.

Tier 1: Theoretical Estimation

  • UV-Vis Absorption Spectrum: Measure the molar absorption coefficient of the test substance in the range of 290-800 nm.

  • Quantum Yield Estimation: Use a screening model to estimate the maximum possible photodegradation rate based on the absorption spectrum and assumed quantum yield. If the estimated half-life is less than 30 days, proceed to experimental testing.

Tier 2: Experimental Determination of Photolysis Rate

  • Light Source: Use a light source that simulates natural sunlight, such as a filtered xenon arc lamp.

  • Test Solution: Prepare a solution of the test substance in sterile, purified water.

  • Irradiation: Irradiate the test solution at a constant temperature. Run a parallel dark control to account for any non-photolytic degradation.

  • Sampling and Analysis: At various time points, withdraw samples from both the irradiated and dark control solutions and analyze for the parent compound.

  • Data Analysis: Calculate the first-order rate constant and the photolysis half-life.

Tier 3: Identification of Photoproducts

  • Product Identification: If the photolytic degradation is significant (>20%), identify the major photoproducts using appropriate analytical techniques (e.g., LC-MS/MS, GC-MS).

  • Formation and Decline Kinetics: Determine the rate of formation and decline of the major photoproducts.

Section 3: Biotic Degradation Pathway

Microbial degradation is often the most significant pathway for the dissipation of organic compounds in the environment. Soil and water microorganisms possess a vast array of enzymes capable of transforming complex organic molecules.

For pyridazinone herbicides, microbial degradation is a key process. The herbicide chloridazon is known to be microbially degraded in soil, with the primary step being the removal of the phenyl group to form desphenyl-chloridazon (DPC)[3][8]. This initial transformation is carried out by various soil bacteria. However, the resulting metabolite, DPC, is often more persistent in the environment than the parent compound[3][8]. It is plausible that this compound would undergo a similar initial microbial attack, potentially involving the cleavage of the ethyl group or dechlorination.

Experimental Protocol: Aerobic Soil Biodegradation Study (adapted from OECD Guideline 301)

This protocol outlines a method to assess the ready biodegradability of a chemical in an aerobic aqueous medium.[9]

Objective: To determine the rate and extent of aerobic biodegradation of this compound in soil.

  • Soil Selection: Use a well-characterized agricultural soil with a known microbial activity.

  • Test Substance Application: Apply the ¹⁴C-labeled test substance to soil samples at a concentration relevant to its intended use.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content. Maintain aerobic conditions by ensuring adequate air exchange.

  • CO₂ Trapping: Continuously trap the evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).

  • Sampling: At regular intervals, sacrifice replicate soil samples.

  • Analysis:

    • Quantify the trapped ¹⁴CO₂ by liquid scintillation counting to determine the extent of mineralization.

    • Extract the soil samples with appropriate solvents and analyze the extracts by radio-HPLC or radio-TLC to determine the concentrations of the parent compound and major metabolites.

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

  • Data Interpretation:

    • Calculate the half-life of the parent compound.

    • Identify the major metabolites and determine their formation and decline kinetics.

    • Construct a mass balance to account for the distribution of radioactivity over time.

Section 4: Integrated Environmental Fate and Transport

The overall environmental fate of this compound is a complex interplay of the degradation pathways and its physicochemical properties.

Diagram 1: Conceptual Model of the Environmental Fate of this compound

Environmental_Fate cluster_environment Environmental Compartments cluster_processes Degradation & Transport Processes cluster_products Transformation Products Soil Soil Microbial_Degradation Microbial Degradation Soil->Microbial_Degradation Leaching Leaching & Runoff Soil->Leaching Volatilization Volatilization Soil->Volatilization Water Surface & Groundwater Hydrolysis Hydrolysis Water->Hydrolysis Photolysis Photolysis Water->Photolysis Air Atmosphere Metabolites Metabolites Hydrolysis->Metabolites Photolysis->Metabolites Microbial_Degradation->Metabolites Mineralization CO2, H2O, Cl- Microbial_Degradation->Mineralization Leaching->Water Volatilization->Air Metabolites->Microbial_Degradation Further Degradation This compound This compound This compound->Soil Application

Caption: A conceptual workflow illustrating the key environmental compartments, degradation processes, and potential transformation products for this compound.

Based on its inferred properties, this compound is expected to be mobile in soil and has the potential to leach into groundwater. Once in the aquatic environment, it will be subject to hydrolysis and photolysis, although the rates of these processes require experimental determination. Microbial degradation in both soil and water is likely to be a significant dissipation pathway, but the formation of potentially more persistent metabolites is a key area for investigation.

Section 5: Analytical Methodologies

Accurate and sensitive analytical methods are paramount for studying the environmental fate of any compound. For pyridazinone herbicides and their metabolites, the following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for quantifying the parent compound in relatively clean matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of pesticide residues in complex environmental samples (water, soil, biota). It offers high sensitivity and selectivity, allowing for the simultaneous determination of the parent compound and its metabolites at trace levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives or after a derivatization step.

Sample preparation is a critical step and often involves solid-phase extraction (SPE) for water samples and solvent extraction followed by cleanup for soil and sediment samples.

Conclusion

The environmental fate of this compound is likely characterized by mobility in soil and water, with microbial degradation being the primary dissipation pathway. However, the potential for the formation of persistent metabolites, as observed with the analogous compound chloridazon, warrants careful investigation. Abiotic processes such as hydrolysis and photolysis may also contribute to its transformation, particularly in aquatic environments.

A comprehensive understanding of the environmental trajectory of this compound requires rigorous experimental studies following standardized guidelines, such as those provided by the OECD. This technical guide provides a framework for such investigations, emphasizing the importance of integrating physicochemical properties with the study of degradation pathways to build a complete and scientifically sound environmental risk assessment.

References

  • Buttiglieri, G., et al. (2009). Environmental occurrence and degradation of the herbicide n-chloridazon. Chemosphere, 77(4), 533-539. Available at: [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Available at: [Link]

  • Schuhmann, A., et al. (2016). Environmental occurrence and degradation of the herbicide n-chloridazon. ResearchGate. Available at: [Link]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available at: [Link]

  • OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Available at: [Link]

  • PubChem. (n.d.). Chloridazon. National Center for Biotechnology Information. Retrieved from [Link]

  • Zakhia, A., et al. (2025). Review on the removal and degradation methods of chloridazon and its metabolites. Separation and Purification Technology, 376, 133998. Available at: [Link]

  • Ulu, H. B., et al. (2020). Removal of chloridazon pesticide from waters by Fenton and photo-Fenton processes. Desalination and Water Treatment, 194, 429-438. Available at: [Link]

  • Mbiri, A., et al. (2018). Photocatalytic degradation of the herbicide chloridazon on mesoporous titania/zirconia nanopowders. Environmental Science and Pollution Research, 25(35), 34873-34883. Available at: [Link]

  • Ulu, H. B. (2019). Removal of chloridazon herbicide from wastewaters using fe/h2o2, uv/h2o2 and uv/fe/h2o2 processes. Middle East Technical University. Available at: [Link]

  • Ulu, H. B., Değermenci, N., & Dilek, F. B. (2020). Removal of chloridazon pesticide from waters by Fenton and photo-Fenton processes. Desalination and Water Treatment, 194, 429-438. Available at: [Link]

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Navigating the Unknown: A Technical Guide to Assessing the Bioaccumulation Potential of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: An initial comprehensive search of the public scientific literature and chemical databases reveals a significant data gap regarding the specific bioaccumulation potential of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. This guide, therefore, is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and technical protocols to assess the bioaccumulation potential of this and other novel chemical entities for which direct experimental data is unavailable. As a Senior Application Scientist, the following narrative synthesizes established regulatory frameworks with practical, field-proven insights to provide a robust, self-validating system for risk assessment.

Introduction: The Imperative of Bioaccumulation Assessment

In the lifecycle of any chemical destined for agricultural, industrial, or pharmaceutical application, understanding its environmental fate is paramount. Bioaccumulation, the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues, is a critical endpoint in ecological risk assessment. A high bioaccumulation potential can lead to the transfer of toxic substances through the food web, posing a threat to both ecosystem and human health. The pyridazinone class of compounds, often utilized for their herbicidal properties, warrants careful scrutiny due to their potential for environmental persistence and biological interaction.[1][2][3][4] This guide will delineate a systematic approach to evaluating the bioaccumulation potential of this compound, a compound for which we will establish a hypothetical assessment framework.

The Foundational Pillars of Bioaccumulation: Physicochemical Properties

The journey of a chemical in the environment is dictated by its inherent physicochemical properties. These parameters are the first line of evidence in predicting bioaccumulation potential and are essential for designing subsequent experimental and computational studies.

Key Physicochemical Descriptors

A thorough understanding of the following properties is crucial:

  • Octanol-Water Partition Coefficient (Log Kow): This is the most critical parameter for predicting a substance's lipophilicity and, by extension, its propensity to accumulate in the fatty tissues of organisms. A high Log Kow value (typically > 3) is a primary indicator of potential bioaccumulation.

  • Water Solubility: Low water solubility can be indicative of higher lipophilicity and a greater tendency to partition into organic matter, including biological tissues.

  • Molecular Weight and Size: Larger molecules may have difficulty crossing biological membranes, which can limit their uptake and bioaccumulation.

  • Vapor Pressure and Henry's Law Constant: These properties are important for understanding the partitioning of a chemical between water and the atmosphere, which can influence its environmental distribution and availability for uptake by organisms.

  • Dissociation Constant (pKa): For ionizable compounds, the pKa determines the extent of ionization at a given pH, which significantly affects a chemical's behavior, including its ability to cross biological membranes.

Hypothetical Physicochemical Profile of this compound

While experimental data for the target compound is scarce, we can infer a hypothetical profile based on structurally similar pyridazinone derivatives.[2][5][6][7]

PropertyPredicted Value/RangeImplication for Bioaccumulation Potential
Log Kow 1.5 - 3.5Moderate potential for bioaccumulation.
Water Solubility Low to ModerateIncreased partitioning into organic phases.
Molecular Weight ~193.03 g/mol [5]Unlikely to be a limiting factor for membrane transport.
pKa Not readily availableWould be critical to determine for a complete assessment.

A Tiered Approach to Bioaccumulation Assessment

A scientifically sound and resource-efficient assessment of bioaccumulation potential follows a tiered approach, starting with computational methods and progressing to more complex and costly experimental studies as warranted.

Diagram: Tiered Workflow for Bioaccumulation Potential Assessment

Bioaccumulation_Assessment_Workflow cluster_0 Computational & Preliminary Screening cluster_1 Experimental Verification A Tier 1: In Silico Assessment B Tier 2: Experimental Physicochemical Characterization A->B Refine Predictions C Tier 3: In Vitro & Ex Vivo Screening B->C Inform Experimental Design E Data Integration & Risk Assessment B->E Physicochemical Parameters D Tier 4: In Vivo Bioconcentration/Bioaccumulation Studies C->D Prioritize for In Vivo Testing C->E Metabolic Data D->E Generate BCF/BAF Data

Caption: A tiered approach to bioaccumulation assessment, from computational screening to in vivo studies.

Tier 1: In Silico Assessment - The Predictive Power of Models

Before embarking on laboratory experiments, computational models provide a rapid and cost-effective initial screening of bioaccumulation potential.[8][9]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate a chemical's structural and physicochemical properties with its biological activity, in this case, the Bioconcentration Factor (BCF).[10]

  • Rationale: By inputting the chemical structure of this compound into validated QSAR models, we can obtain an estimated BCF value. This allows for early prioritization and informs the necessity of further testing.

  • Trustworthiness: The reliability of QSAR predictions is contingent on the model's applicability domain. It is crucial to ensure that the target compound falls within the structural and physicochemical space of the chemicals used to train the model. The OECD provides a framework for validating QSAR models to be used in a regulatory context.

Key Molecular Descriptors for BCF Prediction

Modern machine learning models have identified several key descriptors that influence a chemical's BCF.[11]

DescriptorInfluence on BCFRationale
Log P (Hydrophobicity) Positive CorrelationHigher lipophilicity leads to greater partitioning into fatty tissues.[8]
Topological Polar Surface Area (TPSA) Negative CorrelationHigher polarity generally reduces membrane permeability and increases excretion.[8][11]
Molecular Volume Positive CorrelationLarger molecules can sometimes have higher BCFs, though this is not always a linear relationship.[8]

Tier 2 & 3: Experimental Screening and Prioritization

Should in silico methods suggest a potential for bioaccumulation, a series of targeted laboratory experiments are initiated.

Protocol: Determination of Octanol-Water Partition Coefficient (Log Kow) - OECD Test Guideline 107/117

A precise, experimentally determined Log Kow is a cornerstone of any bioaccumulation assessment.

Objective: To quantify the lipophilicity of this compound.

Methodology (Shake-Flask Method - OECD 107):

  • Preparation of Solutions: Prepare a stock solution of the test substance in n-octanol. The n-octanol and water must be mutually saturated before the experiment.

  • Partitioning: In a temperature-controlled vessel, combine a known volume of the n-octanol stock solution with a known volume of water.

  • Equilibration: Agitate the mixture until equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water phases.

  • Quantification: Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15][16]

  • Calculation: The Log Kow is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Self-Validation: The experiment should be performed in triplicate, and the sum of the quantities of the test substance in the two phases at the end of the experiment should be compared with the initial amount to check for mass balance.

In Vitro Metabolism Studies

The potential for a chemical to be metabolized by an organism can significantly reduce its bioaccumulation. In vitro assays using liver microsomes or S9 fractions from relevant species (e.g., fish) can provide an early indication of metabolic stability.

Tier 4: Definitive In Vivo Assessment - The Fish Bioconcentration Factor (BCF) Study

For compounds with a high Log Kow (>3) and low metabolic degradation, a definitive in vivo study is often required for regulatory purposes.[17] The fish BCF study is the gold standard for assessing bioaccumulation in aquatic organisms.

Protocol: Fish Bioconcentration Flow-Through Test - OECD Test Guideline 305

Objective: To determine the BCF of this compound in a suitable fish species (e.g., Rainbow Trout, Zebrafish, or Bluegill Sunfish).[17]

Methodology:

  • Acclimation: Acclimate the test fish to laboratory conditions for a minimum of two weeks.

  • Uptake Phase:

    • Expose a group of fish to a constant, sublethal concentration of the test substance in a flow-through system.[17][18]

    • Maintain a control group of fish in water without the test substance.

    • Periodically sample fish and water to measure the concentration of the test substance. The uptake phase continues until a steady-state concentration is reached in the fish tissues (typically 28 days).

  • Depuration Phase:

    • Transfer the remaining fish from the uptake phase to clean, flowing water.

    • Periodically sample fish to measure the decline in the concentration of the test substance over time.

  • Analytical Chemistry: Utilize validated analytical methods (e.g., LC-MS/MS) to quantify the parent compound and any significant metabolites in fish tissue and water samples.[12][14]

  • Calculation of BCF:

    • Steady-State Method: BCF = Cf / Cw (where Cf is the concentration in the fish at steady-state and Cw is the concentration in the water).

    • Kinetic Method: BCF = k1 / k2 (where k1 is the uptake rate constant and k2 is the depuration rate constant).

Self-Validation and Trustworthiness: The study must include rigorous quality control measures, including regular monitoring of water quality parameters (pH, temperature, dissolved oxygen), precise analytical quantification, and adherence to Good Laboratory Practice (GLP) standards.

Diagram: Conceptual Overview of a Fish BCF Study (OECD 305)

BCF_Study_Workflow cluster_Uptake Uptake Phase cluster_Depuration Depuration Phase cluster_Analysis Analysis & Calculation U1 Fish in Water with Test Substance U2 Periodic Sampling: Fish & Water U1->U2 D1 Fish Transferred to Clean Water U2->D1 Steady-State Reached A1 Quantify Substance in Samples (LC-MS/MS) U2->A1 D2 Periodic Sampling: Fish D1->D2 D2->A1 A2 Calculate BCF (Steady-State or Kinetic) A1->A2

Caption: The two-phase workflow of a standard fish bioconcentration factor study.

Data Integration and Conclusion: A Weight-of-Evidence Approach

The assessment of bioaccumulation potential is not reliant on a single value but rather on a weight-of-evidence approach that integrates all available data:

  • In Silico Predictions: Provide an initial, albeit uncertain, estimation.

  • Physicochemical Properties: Offer strong, experimentally-backed indicators of potential concern.

  • Metabolism Data: Can significantly mitigate concerns raised by high lipophilicity.

  • In Vivo BCF: Represents the definitive measure of bioconcentration in aquatic species.

For this compound, in the absence of direct data, this structured, tiered approach provides the most scientifically robust and ethically responsible path forward. It ensures that resources are allocated efficiently, animal testing is minimized, and a comprehensive understanding of the compound's environmental risk is achieved. The principles and protocols outlined in this guide are broadly applicable to the assessment of any novel chemical entity, providing a clear roadmap for navigating the complexities of environmental risk assessment.

References

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The Structure-Activity Relationship of Dichloro-pyridazinones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Dichloro-pyridazinone Scaffold

The pyridazinone core, a six-membered heterocyclic motif, has long been a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among these, the dichloro-pyridazinone framework presents a particularly compelling starting point for the design of novel therapeutics. The presence of two chlorine atoms imparts unique electronic and steric properties, profoundly influencing the molecule's reactivity, metabolic stability, and target engagement. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of dichloro-pyridazinones, offering a technical yet accessible resource for researchers, scientists, and drug development professionals. Our focus will be on elucidating the causal relationships between structural modifications and biological outcomes, thereby empowering the rational design of next-generation therapeutic agents.

The Dichloro-pyridazinone Core: Synthesis and Chemical Reactivity

The foundational 4,5-dichloro-3(2H)-pyridazinone scaffold is most commonly synthesized from mucochloric acid. This versatile starting material undergoes cyclocondensation with a hydrazine source to yield the dichloro-pyridazinone ring system. The choice of hydrazine derivative is a critical first step in introducing diversity at the N-2 position.

General Synthesis Protocol from Mucochloric Acid

A robust and scalable synthesis of the 4,5-dichloro-3(2H)-pyridazinone core is paramount for extensive SAR studies. The following protocol outlines a typical procedure.

Step 1: Reaction of Mucochloric Acid with a Hydrazine Derivative

  • Dissolve mucochloric acid in a suitable solvent, such as a mixture of methanol and water.[1]

  • Add a solution of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted phenylhydrazine) dropwise to the mucochloric acid solution at room temperature.[1][2]

  • Stir the reaction mixture for a designated period, allowing for the formation of the hydrazone intermediate.

  • Add acetic acid to the reaction mixture and reflux to facilitate cyclization and the formation of the 4,5-dichloro-3(2H)-pyridazinone ring.[1]

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the product by recrystallization from an appropriate solvent, such as ethanol.[1]

Causality Behind Experimental Choices: The use of mucochloric acid as a starting material is advantageous due to its commercial availability and the inherent presence of the required carbon framework and chloro-substituents. The two-step, one-pot reaction with a hydrazine derivative provides a direct and efficient route to the core scaffold. The choice of the hydrazine derivative is the primary determinant of the substituent at the N-2 position, a key vector for SAR exploration.

Diagram 1: General Synthesis of 4,5-Dichloro-3(2H)-pyridazinone Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Mucochloric Acid Mucochloric Acid Cyclocondensation Cyclocondensation Mucochloric Acid->Cyclocondensation Hydrazine Derivative (R-NHNH2) Hydrazine Derivative (R-NHNH2) Hydrazine Derivative (R-NHNH2)->Cyclocondensation 4,5-Dichloro-3(2H)-pyridazinone Derivative 4,5-Dichloro-3(2H)-pyridazinone Derivative Cyclocondensation->4,5-Dichloro-3(2H)-pyridazinone Derivative Acetic Acid, Reflux

Caption: Synthetic route to N-substituted 4,5-dichloro-3(2H)-pyridazinones.

Structure-Activity Relationship (SAR) Analysis

The biological activity of dichloro-pyridazinone derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core and any appended aryl rings. The following sections dissect the SAR for key therapeutic areas.

Anticancer Activity

The dichloro-pyridazinone scaffold has emerged as a promising template for the development of novel anticancer agents. The inherent reactivity of the C-Cl bonds and the ability to modulate activity through N-substitution provide a rich playground for medicinal chemists.

A key finding is that the unsubstituted 4,5-dichloro-3(2H)-pyridazinone (DCPYR), where the N-2 position is unsubstituted (N-H), exhibits significant in vitro and in vivo anticancer activity.[1] This suggests that the proton at the N-2 position may be crucial for its mechanism of action, potentially through hydrogen bonding interactions with the biological target or by influencing the overall electronic properties of the molecule.

Table 1: In Vitro Anticancer Activity of Dichloro-pyridazinone Derivatives

Compound IDN-2 SubstituentC-5 SubstituentCancer Cell LineIC50 (µM)Reference
DCPYRHClMAC 137 ± 0.6[1]
DCPYRHClMAC 165 ± 0.4[1]
Aryl DerivativeArylClMAC 1317 ± 2[1]
Aryl DerivativeArylClMAC 1635 ± 3[1]
10lDiarylurea-A549/ATCC1.66 - 100[3][4]
17aDiarylurea-Melanoma, NSCLC, Prostate, Colon-[3][4]
4gAliphatic/cyclic amino-HL 60 (leukemia)-[5]
4iAliphatic/cyclic amino-HL 60 (leukemia)-[5]

Expertise & Experience Insights: The superior activity of the N-unsubstituted DCPYR compared to its N-aryl counterparts is a critical piece of the SAR puzzle.[1] This observation guides our synthetic strategy towards exploring modifications at other positions while potentially retaining the N-H moiety or replacing it with a bioisostere that preserves its key interactions. The diarylurea derivatives, while not all containing the dichloro-scaffold, highlight the potential of extensive modification at the N-2 position to achieve potent and selective anticancer activity.

Diagram 2: Core Dichloro-pyridazinone Scaffold and Key Substitution Points for SAR

Caption: Key positions for substitution on the dichloro-pyridazinone scaffold.

Antimicrobial Activity

Dichloro-pyridazinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The SAR in this context often points towards the importance of lipophilic substituents that can enhance membrane permeability.

Table 2: In Vitro Antimicrobial Activity of Pyridazinone Derivatives

Compound IDKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
10hDiarylurea pyridazinoneStaphylococcus aureus16[3][4]
8g3-Chloro-diarylurea pyridazinoneCandida albicans16[3]
8a3,4-Dichloro-diarylurea pyridazinoneCandida albicans32[3]
8j3-Bromo-diarylurea pyridazinoneCandida albicans32[3]
14c-Bacillus subtilis15.62[6]
Chloro derivatives-E. coli, P. aeruginosa, S. marcescens0.892 - 3.744[7]

Expertise & Experience Insights: For antimicrobial activity, the introduction of halogenated phenylurea moieties at the N-2 position appears to be a fruitful strategy. The presence of chloro and bromo substituents on the phenyl ring of the urea component significantly enhances antifungal activity against Candida albicans.[3] This suggests that these lipophilic and electron-withdrawing groups contribute favorably to the compound's ability to disrupt fungal cell processes. The potent activity of chloro derivatives against Gram-negative bacteria highlights the importance of the dichloro-pyridazinone core itself in mediating antibacterial effects.[7]

Herbicidal Activity

Historically, pyridazinones have found significant application as herbicides. Their primary mechanism of action involves the inhibition of photosynthesis. The SAR for herbicidal activity is well-established and often revolves around the nature of the substituent at the N-2 position.

The commercial herbicide Chloridazon, a monochloro-pyridazinone, underscores the importance of an N-phenyl substituent for this activity. In the case of dichloro-pyridazinones, modifications at the N-2 position with substituted phenyl rings are a key area of investigation. For instance, the synthesis of N-(α,α,α-trifluoro-m-tolyl) pyridazinone derivatives has been explored to develop new herbicidal agents.[8]

Mechanism of Action Insight: Herbicidal pyridazinones act by inhibiting photosynthetic electron transport, a process vital for plant survival. This targeted mechanism provides a degree of selectivity, making them effective against weeds while sparing crops.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following sections detail key in vitro assays for evaluating the biological activity of dichloro-pyridazinone derivatives.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for the initial screening of potential anticancer compounds.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the dichloro-pyridazinone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Diagram 3: Workflow for the MTT-Based Cell Viability Assay

G Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Dichloro-pyridazinone Derivatives Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Cyclooxygenase (COX) Inhibition Assay

Several pyridazinone derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. An in vitro assay to determine the COX-1 and COX-2 inhibitory activity is crucial for developing selective anti-inflammatory agents with reduced side effects.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as serial dilutions of the test compounds.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin as a non-selective inhibitor).[11]

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity of the COX enzyme, which is coupled to the oxygenation of arachidonic acid. This can be done using a colorimetric or fluorometric probe.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Trustworthiness through Self-Validation: The inclusion of both a selective (celecoxib) and a non-selective (indomethacin) COX inhibitor as controls is critical for validating the assay's performance and ensuring the reliability of the data generated for the test compounds.[11] Comparing the selectivity index (SI = IC50(COX-1)/IC50(COX-2)) of the novel compounds to these standards provides a clear benchmark for their potential as selective COX-2 inhibitors.

Conclusion and Future Directions

The dichloro-pyridazinone scaffold represents a versatile and highly tractable starting point for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N-2 and C-5 positions in dictating the biological activity profile. For anticancer applications, the unsubstituted N-H appears to be beneficial, while for antimicrobial and herbicidal activities, N-aryl substitution is often key.

Future research in this area should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can aid in the prediction of activity for novel derivatives and guide the design of more potent and selective compounds.[12][13][14]

  • Mechanism of Action Elucidation: For compounds exhibiting potent activity, further studies to pinpoint the specific molecular targets and signaling pathways are essential.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds must be subjected to comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-like properties.

By leveraging the insights provided in this guide and embracing a rational, data-driven approach to drug design, the scientific community can continue to unlock the full therapeutic potential of the dichloro-pyridazinone scaffold.

References

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Methodological & Application

Application Notes and Protocols for 4,5-dichloro-2-ethyl-3(2H)-pyridazinone as a Pre-Emergent Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential in agricultural chemistry.[1] Within this class, halogenated pyridazinones have demonstrated notable herbicidal properties.[2][3] This document provides detailed application notes and protocols for the use of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone as a pre-emergent herbicide. Pre-emergent herbicides are applied before weed seeds germinate, creating a chemical barrier in the soil to inhibit their growth.[4][5] The protocols outlined below are designed for research and development purposes and are grounded in the established principles of pre-emergent herbicide application and the known characteristics of the pyridazinone chemical family.

Scientific Background and Mechanism of Action

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the herbicidal activity of related pyridazinone compounds often involves the inhibition of essential plant biochemical pathways. Many pyridazinone herbicides are known to interfere with photosynthesis or carotenoid biosynthesis. It is hypothesized that this compound acts by inhibiting a key enzyme in a vital metabolic pathway necessary for seed germination and early seedling development. This inhibition ultimately leads to the failure of the weed to emerge from the soil. The dichloro substitutions on the pyridazinone ring are crucial for its herbicidal efficacy.

Material and Reagent Preparation

Properties of this compound

A summary of the known physical and chemical properties of the compound is presented in Table 1.

PropertyValueSource
Molecular Formula C6H6Cl2N2O[6]
Molecular Weight 193.03 g/mol [6]
CAS Number 33098-10-1[6]
Appearance Varies; may be a powder or crystal[2][7]
Purity ≥ 95-98% (for research applications)[6][7]
Formulation

For experimental purposes, this compound can be formulated as either a liquid spray or in a granular form. The choice of formulation will depend on the experimental design and target application area.

  • Liquid Formulation (Emulsifiable Concentrate - EC):

    • Dissolve a precise amount of this compound in a suitable organic solvent (e.g., acetone, methanol) with a surfactant.

    • The concentration of the active ingredient should be carefully calculated to achieve the desired application rate.

    • This stock solution can then be diluted with water to the final application volume.

  • Granular Formulation (G):

    • Impregnate an inert carrier (e.g., clay, corn cob granules) with a solution of this compound.

    • The solvent is then evaporated, leaving the active ingredient coated on the granules.

    • The concentration of the active ingredient on the granules should be precisely determined.

Experimental Protocols

General Safety Precautions
  • Always handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[8]

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information. While specific data for the ethyl derivative is limited, related compounds like 4,5-dichloro-2-phenyl-3(2H)-pyridazinone are known to cause skin and eye irritation.[9]

Application Timing and Conditions

The timing of application is critical for the efficacy of any pre-emergent herbicide.[10]

  • Spring Application: To control summer annual weeds, apply when the soil temperature consistently reaches 12-15°C (53-59°F) for at least 3-5 consecutive days.[10][11] This is typically before weed seeds begin to germinate.

  • Fall Application: To control winter annual weeds, apply when the soil temperature drops below 21°C (70°F).[5][11]

Protocol for Liquid Formulation Application

This protocol is designed for small-scale research plots.

  • Plot Preparation: Ensure the application area is free of existing weeds and debris.[10]

  • Equipment: Use a calibrated backpack or handheld sprayer.[8]

  • Dilution: Based on the desired application rate (e.g., kg/hectare ), calculate the required amount of the emulsifiable concentrate and dilute it with water in the sprayer tank.

  • Application: Apply the solution uniformly over the soil surface. To minimize spray drift, hold the nozzle close to the ground.[5]

  • Activation: Immediately after application, irrigate the treated area with approximately 1/2 inch of water to move the herbicide into the soil and create the chemical barrier.[8][11] This step is crucial for activation.

Protocol for Granular Formulation Application
  • Plot Preparation: Clear the area of any existing vegetation or debris.

  • Equipment: Use a calibrated granular spreader to ensure even distribution.

  • Application: Apply the granules evenly across the soil surface at the predetermined rate.

  • Activation: Water the treated area thoroughly with about 1/2 inch of water to release the active ingredient from the granules and incorporate it into the soil.[5][11]

Experimental Design and Data Analysis

Efficacy Evaluation

To assess the pre-emergent herbicidal efficacy of this compound, the following parameters should be monitored:

  • Weed Control Percentage: Compare the number of emerged weeds in treated plots versus untreated control plots.

  • Phytotoxicity: Observe any adverse effects on non-target plant species.

  • Duration of Control: Monitor the plots over time to determine the residual activity of the herbicide.

Dose-Response Studies

To determine the optimal application rate, a dose-response study should be conducted. This involves applying the herbicide at several different concentrations and observing the effect on weed emergence.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for evaluating this compound as a pre-emergent herbicide.

G cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase Formulation Formulation Development (Liquid or Granular) Calibration Equipment Calibration Formulation->Calibration Timing Determine Application Timing (Soil Temperature) Calibration->Timing Application Herbicide Application Timing->Application Activation Post-Application Irrigation (Activation) Application->Activation Data_Collection Data Collection (Weed Counts, Phytotoxicity) Activation->Data_Collection Analysis Data Analysis (Efficacy, Dose-Response) Data_Collection->Analysis

Caption: Workflow for Pre-Emergent Herbicide Evaluation.

Conclusion

This compound shows promise as a pre-emergent herbicide based on the known activities of related pyridazinone compounds. The protocols provided herein offer a foundational framework for researchers to systematically evaluate its efficacy and optimal application parameters. Adherence to proper timing, application technique, and activation procedures is paramount to achieving reliable and reproducible results. Further research is warranted to fully elucidate its mechanism of action and to expand its application to a wider range of weed species and environmental conditions.

References

  • Lawn Doctor. (2022, September 15). When to Use Pre Emergent Herbicide: Best Time to Apply. [Link]

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  • DIY Pest Control. (n.d.). Weed Prevention using Pre-Emergent Herbicides. [Link]

  • LESCO. (2018, February 26). Pre-Emergent Application Timing Tips. [Link]

  • LawnStarter. (2025, February 10). How to Apply Pre-Emergent Herbicides. [Link]

  • PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. [Link]

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  • PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. [Link]

  • International Union of Crystallography. (2022, March 9). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

Sources

Application Notes and Protocols for the Evaluation of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone in Weed Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Pyridazinone Herbicides

The pyridazinone class of herbicides represents a significant group of compounds in modern agriculture, known for their efficacy in controlling a wide spectrum of broadleaf weeds and grasses.[1] Their core chemical structure, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile scaffold for chemical modification, leading to a diverse range of herbicidal activities.[1] This document provides a detailed technical guide for the investigation of a specific analogue, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone , in weed control applications.

While extensive data on market-leading pyridazinones such as Chloridazon and Norflurazon is readily available, this guide focuses on establishing a robust framework for the scientific evaluation of the less-characterized 2-ethyl derivative. The protocols outlined herein are designed to enable researchers to systematically assess its herbicidal efficacy, crop selectivity, and overall potential as a novel weed management tool.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is fundamental to its formulation and application.

PropertyValueReference
CAS Number 33098-10-1[2]
Molecular Formula C₆H₆Cl₂N₂O[2]
Molecular Weight 193.03 g/mol [2]
Appearance Solid (form may vary)General Chemical Knowledge
Purity ≥ 95% (typical for research grade)[2]

Note: Additional physicochemical properties such as solubility, vapor pressure, and partition coefficient should be determined experimentally as they are crucial for formulation development and environmental fate assessment.

Postulated Mechanism of Action

The herbicidal mechanism of action for many pyridazinone derivatives involves the disruption of critical physiological processes in plants.[1] Based on the known activity of related compounds, this compound is hypothesized to act through one or both of the following pathways:

  • Inhibition of Photosynthesis (Photosystem II): Similar to Chloridazon, this compound may block the electron transport chain at Photosystem II (PSII), thereby inhibiting photosynthesis.[1] This leads to a rapid cessation of energy production and ultimately, plant death.

  • Inhibition of Carotenoid Biosynthesis: Some pyridazinones, like Norflurazon, are bleaching herbicides that inhibit key enzymes in the carotenoid biosynthesis pathway, such as phytoene desaturase.[1] The absence of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic white or bleached appearance of treated plants.[1]

The following diagram illustrates the potential sites of action for pyridazinone herbicides within the plant cell.

Pyridazinone_MoA cluster_chloroplast Chloroplast PSII Photosystem II (PSII) Carotenoid_Pathway Carotenoid Biosynthesis Pathway Chlorophyll Chlorophyll Carotenoid_Pathway->Chlorophyll Protects Pyridazinone This compound Pyridazinone->PSII Inhibition of Electron Transport Pyridazinone->Carotenoid_Pathway Inhibition of Phytoene Desaturase

Caption: Workflow for greenhouse bioassay of herbicide efficacy.

Protocol 2: Field Trial for Weed Control and Crop Selectivity

Field trials are essential to evaluate the performance of a herbicide under real-world agricultural conditions.

1. Site Selection and Trial Design:

  • Choose a field site with a natural and uniform infestation of the target weed species.
  • The experimental design should be a randomized complete block design with at least three to four replications.
  • Plot size should be adequate to minimize edge effects and allow for representative sampling (e.g., 2m x 5m).

2. Crop and Weed Management:

  • If evaluating crop selectivity, sow a relevant crop species (e.g., wheat, corn) uniformly across the trial area.
  • Ensure standard agronomic practices are followed for crop management.

3. Herbicide Application:

  • Apply the formulated this compound at a range of rates determined from greenhouse studies.
  • Application should be made using a calibrated backpack or plot sprayer to ensure accurate and uniform coverage.
  • Record environmental conditions at the time of application (temperature, humidity, wind speed).

4. Data Collection:

  • Weed Control Efficacy:
  • Conduct visual assessments of weed control at regular intervals.
  • Determine weed density and biomass from quadrats placed randomly within each plot.
  • Crop Phytotoxicity:
  • Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at multiple time points after application.
  • Crop Yield:
  • At crop maturity, harvest the crop from a designated area within each plot and determine the yield.

5. Data Analysis:

  • Analyze weed control and crop yield data using ANOVA.
  • Compare the performance of this compound treatments to the untreated control and commercial standards.

Environmental Fate and Toxicology Considerations

  • Soil Persistence and Mobility: Studies should be conducted to determine the half-life of the compound in different soil types and its potential for leaching into groundwater.

  • Ecotoxicology: The toxicity of the compound to non-target organisms, including aquatic life, birds, and beneficial insects, should be evaluated.

Conclusion and Future Directions

This compound represents a promising candidate for further investigation as a novel herbicide. The protocols and information provided in this guide offer a structured approach to systematically evaluate its biological activity and potential for use in integrated weed management programs. Further research into its precise mode of action, formulation optimization, and environmental safety profile will be crucial for its successful development.

References

  • Chem-Impex. (n.d.). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone. Retrieved January 11, 2026, from [Link]

  • AZA Mid-Year Meeting. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Retrieved January 11, 2026, from [Link]

  • PubMed. (2025). Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase. Journal of Agricultural and Food Chemistry. Retrieved January 11, 2026, from [Link]

  • PubMed. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science, 62(6), 522-30. Retrieved January 11, 2026, from [Link]

  • International Journal of Research in Engineering and Science. (n.d.). “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. Retrieved January 11, 2026, from [Link]

  • USDA Forest Service. (n.d.). How to Test Herbicides at Forest Tree Nurseries. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52852. Retrieved January 11, 2026, from [Link]

  • SGS. (2025). Focus on Field Trials 2025. Retrieved January 11, 2026, from [Link]

  • Chem-Impex. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Retrieved January 11, 2026, from [Link]

  • PubMed. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 51(10), 2954-70. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat. PLoS One, 14(2), e0211758. Retrieved January 11, 2026, from [Link]

  • AERU. (2025). 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone. Retrieved January 11, 2026, from [Link]

  • J-STAGE. (n.d.). Herbicidal Activity of Some Pyridazine Derivatives: Part III. 3-Phenoxypyridazines and Related Compounds. Agricultural and Biological Chemistry, 32(11), 1376-1381. Retrieved January 11, 2026, from [Link]

  • PubMed. (2003). Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents. Journal of Medicinal Chemistry, 46(14), 2945-59. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6509. Retrieved January 11, 2026, from [Link]

  • Chem-Impex. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Chloridazon. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (1951). THE RELATIVE HERBICIDAL EFFECTIVENESS OF SEVERAL DERIVATIVES OF 2,4-DICHLOROPHENOXYACETIC ACID AND 2,4,5-TRICHLOROPHENOXYACETIC ACID. Weeds, 1(1), 48-54. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Retrieved January 11, 2026, from [Link]

  • PubMed. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology, 90, 112-120. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1403. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2004). Structure–activity relationships for a new family of sulfonylurea herbicides. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Retrieved January 11, 2026, from [Link]

  • The Pharma Innovation Journal. (2017). Studies on Bio-efficacy and Phytotoxicity of 2, 4-D Ethyl Hexyl Ester 60% EC in Non-crop area. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CA3030579A1 - Herbicidal composition comprising ethyl [3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxy]-2-pyridyloxy]acetate and pyroxasulfone and method for controlling weeds.

Sources

Application Note & Synthesis Protocol: 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemical research, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and herbicidal properties.[1][2] The targeted compound, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, serves as a key intermediate for the synthesis of novel bioactive molecules. The chlorine atoms at the C4 and C5 positions are amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups, while the N-ethyl group modulates the compound's lipophilicity and metabolic stability.

This document provides a comprehensive, two-step protocol for the synthesis of this compound. The synthesis commences with the cyclocondensation of mucochloric acid with a hydrazine salt to form the core pyridazinone ring, followed by a selective N-alkylation to introduce the ethyl group. The rationale behind each procedural step is detailed to provide researchers with a robust and reproducible methodology.

Overall Synthesis Workflow

The synthesis is structured as a two-part process, beginning with the formation of the key intermediate, 4,5-dichloro-3(2H)-pyridazinone, which is subsequently ethylated to yield the final product.

Synthesis_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis Start Mucochloric Acid + Hydrazine Sulfate Step1 Cyclocondensation Reaction Start->Step1 Intermediate 4,5-dichloro-3(2H)-pyridazinone Step1->Intermediate Step2 N-Ethylation Reaction Intermediate->Step2 Purified Intermediate Product This compound Step2->Product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone (Intermediate 1)

Reaction Principle

The formation of the 4,5-dichloropyridazinone ring is achieved through the reaction of mucochloric acid with a hydrazine source. Mucochloric acid, an unsaturated γ-dicarbonyl compound, undergoes a cyclocondensation reaction with hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then cyclizes and dehydrates to form the stable pyridazinone ring system. The use of hydrazine sulfate with sodium acetate in situ generates hydrazine, the active nucleophile.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityNotes
Mucochloric Acid87-56-9168.95 g/mol 3.9 gStarting material
Hydrazine Sulfate10034-93-2130.12 g/mol 3.1 gHydrazine source
Sodium Acetate127-09-382.03 g/mol 3.0 gBase
Water7732-18-518.02 g/mol q.s.Solvent/Recrystallization
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3.9 g of mucochloric acid in 50 mL of water.

  • Initiation: Begin stirring the suspension and warm the mixture to 80-90 °C using a heating mantle.

  • Reagent Addition: In a separate beaker, prepare a mixture of 3.1 g of hydrazine sulfate and 3.0 g of sodium acetate. Add this solid mixture portion-wise to the stirred, hot solution of mucochloric acid over 10 minutes.

  • Reaction: A precipitate will begin to form. Continue to stir the reaction mixture at 90-100 °C for 1 hour to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with two 20 mL portions of cold water. Recrystallize the crude product from hot water to yield 4,5-dichloro-3(2H)-pyridazinone as a solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight. An expected yield of approximately 3.0 g should be obtained.

Characterization of Intermediate 1
  • Appearance: Beige to yellow crystalline solid.[1][2]

  • Melting Point: 201-206 °C.[1][2]

  • Molecular Formula: C₄H₂Cl₂N₂O

  • Molecular Weight: 164.97 g/mol

Part 2: Synthesis of this compound (Final Product)

Reaction Principle

The introduction of the ethyl group at the N-2 position is accomplished via a nucleophilic substitution reaction, specifically an N-alkylation. The nitrogen atom of the pyridazinone ring acts as a nucleophile, attacking the electrophilic ethylating agent. The reaction is performed in the presence of a base, which deprotonates the pyridazinone nitrogen, increasing its nucleophilicity and facilitating the reaction. This method is analogous to the well-established N-methylation of this pyridazinone core.[3]

Reaction Scheme

Caption: N-Ethylation of the pyridazinone intermediate.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (Example)Notes
4,5-dichloro-3(2H)-pyridazinone932-22-9164.97 g/mol 1.65 g (10 mmol)Intermediate 1
Ethyl Iodide75-03-6155.97 g/mol 1.71 g (1.1 mL, 11 mmol)Ethylating agent
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.07 g (15 mmol)Base
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 30 mLAnhydrous solvent
Experimental Protocol
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 1.65 g (10 mmol) of 4,5-dichloro-3(2H)-pyridazinone and 30 mL of anhydrous DMF.

  • Base Addition: Add 2.07 g (15 mmol) of anhydrous potassium carbonate to the suspension.

  • Ethylating Agent Addition: Stir the mixture at room temperature for 10 minutes. Then, add 1.1 mL (11 mmol) of ethyl iodide dropwise via syringe.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Purification and Characterization of Final Product

The crude this compound should be purified to obtain an analytically pure sample. Recrystallization is often sufficient if the crude product is relatively clean.

  • Molecular Formula: C₆H₆Cl₂N₂O

  • Molecular Weight: 193.03 g/mol [4]

  • Expected Characterization:

    • ¹H NMR: The spectrum is expected to show a triplet for the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.1 ppm) of the ethyl group, in addition to a singlet for the vinyl proton on the pyridazinone ring.

    • ¹³C NMR: The spectrum should show signals corresponding to the two carbons of the ethyl group, the carbonyl carbon, and the three carbons of the pyridazinone ring.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight, with a characteristic isotopic pattern for two chlorine atoms.

    • Melting Point: A sharp melting point should be determined for the purified product.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemp.TimeProductExpected Yield
1 Mucochloric Acid (3.9 g)Hydrazine Sulfate (3.1 g), Sodium Acetate (3.0 g)Water90-100 °C1 hr4,5-dichloro-3(2H)-pyridazinone~3.0 g (~80%)
2 Intermediate 1 (1.65 g)Ethyl Iodide (1.1 mL), K₂CO₃ (2.07 g)DMF40-50 °C6-8 hrsThis compoundYield dependent on purification

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]

  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. [Link]

  • LookChem. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. [Link]

  • Chem-Impex International. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. [Link]

  • Gnanasekaran, R., et al. (2011). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. [Link]

Sources

"HPLC analysis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Analysis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Abstract

This document provides a comprehensive guide to the development and validation of a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This protocol is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and agrochemical industries. The narrative explains the scientific rationale behind the selection of chromatographic parameters and outlines a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound (CAS No. 33098-10-1) is a halogenated heterocyclic compound belonging to the pyridazinone class.[4] Pyridazinone derivatives are a significant scaffold in medicinal and agricultural chemistry, exhibiting a wide range of biological activities.[5][6][7][8] The precise and accurate quantification of this compound is critical for purity assessment, stability testing, and quality control during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][9][10]

Analyte Properties and Method Development Strategy

The molecular structure of this compound, featuring a substituted pyridazinone ring, dictates the analytical approach.

  • Polarity and Stationary Phase Selection: The presence of two chlorine atoms and an ethyl group suggests the molecule is of intermediate polarity. A reversed-phase chromatographic approach is therefore ideal. A C18 (octadecylsilane) column is selected as the primary choice due to its versatility and extensive hydrophobic interactions, which are well-suited for retaining and resolving such compounds. For molecules that prove difficult to resolve from impurities, alternative phases like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column could be explored to leverage different pi-pi interaction mechanisms with the pyridazinone ring.[11]

  • Mobile Phase Selection: A mobile phase consisting of an organic modifier and an aqueous component is required. Acetonitrile is chosen over methanol as the organic solvent due to its lower viscosity and superior UV transparency. The aqueous phase is acidified with 0.1% trifluoroacetic acid (TFA). This serves a dual purpose: it protonates any residual free silanol groups on the silica backbone of the column to minimize peak tailing, and it ensures consistent ionization of the analyte, leading to sharp, symmetrical peaks.[11]

  • Detector and Wavelength Selection: The conjugated pyridazinone ring system is an excellent chromophore, making UV-Vis detection highly suitable. To determine the optimal wavelength for maximum sensitivity, a photodiode array (PDA) detector should be used to scan the UV spectrum of the analyte. The wavelength of maximum absorbance (λ-max) is then selected for quantitative analysis. For pyridazinone derivatives, this is typically in the range of 210-280 nm.[12]

Detailed HPLC Protocol

This section provides a step-by-step protocol for the analysis of this compound.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Trifluoroacetic Acid (TFA), HPLC Grade

    • This compound Reference Standard (>99% purity)

  • Materials:

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Analytical balance

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials with caps

Chromatographic Conditions

All quantitative data should be summarized in a clear, structured table for easy interpretation and comparison.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 60% Acetonitrile / 40% Water with 0.1% TFA (v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength To be determined by PDA scan (start with 254 nm)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully measure 1.0 mL of TFA and add it to 399 mL of HPLC-grade water in a 1 L media bottle.

    • Add 600 mL of Acetonitrile.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Mix until homogeneous.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh an amount of the sample powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

HPLC Analysis and System Suitability Workflow

The following diagram illustrates the logical flow of the analytical process, from initial setup to final data evaluation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solutions sst_run Perform System Suitability Test (SST) prep_std->sst_run prep_sample Prepare Sample Solutions sample_run Inject Samples prep_sample->sample_run equilibrate->sst_run System Ready sst_run->equilibrate SST Failed sst_run->sample_run SST Passed integrate Integrate Chromatograms sample_run->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution (100 µg/mL) six consecutive times. The results must meet the criteria outlined below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 1.0% for 6 replicate injectionsDemonstrates injection precision.[13]
% RSD of Retention Time ≤ 1.0% for 6 replicate injectionsIndicates stability of the pump and mobile phase.

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2] This process provides documented evidence of the method's reliability.

Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity Parameters cluster_reliability Reliability Parameter specificity Specificity Distinguishes analyte from interferences Validated_Method {Validated Method | Fit for Purpose} specificity->Validated_Method linearity Linearity Proportional response to concentration range Range Concentration interval of reliability linearity->range linearity->Validated_Method accuracy Accuracy Closeness to true value range->accuracy precision Precision Agreement between repeated measurements range->precision accuracy->Validated_Method precision->Validated_Method lod LOD Lowest detectable concentration lod->Validated_Method loq LOQ Lowest quantifiable concentration loq->Validated_Method robustness Robustness Resilience to small variations robustness->Validated_Method

Caption: Interrelationship of ICH method validation parameters.

Validation Experiments
  • Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), and a spiked sample. The analyte peak should be free from interference at its retention time.

  • Linearity and Range: Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.[9][13]

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is determined by calculating the percentage recovery of the known amount of spiked analyte. The mean recovery should be within 98.0% to 102.0%.[1][13]

  • Precision:

    • Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.[9]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. The LOQ should be verified for acceptable precision and accuracy.

  • Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.1 mL/min in flow rate) and assess the impact on the results and SST parameters. The method should remain unaffected.[1]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. By following the outlined chromatographic conditions and executing the validation protocol in line with ICH guidelines, laboratories can ensure the generation of accurate, precise, and trustworthy data suitable for regulatory submission and quality control purposes.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. (n.d.). Benchchem.
  • 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. (n.d.). PubChem.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • 4,5-Dichloro-3(2H)-pyridazinone. (n.d.). LookChem.
  • 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. (n.d.). PubChem.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Chromatography Today.
  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI.
  • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone 97 933-76-6. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Synchem.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). MDPI.
  • US6413431B1 - HPLC method for purifying organic compounds. (n.d.). Google Patents.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. (n.d.). Benchchem.
  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. (2014, April 8). Journal of Medicinal Chemistry.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022, June 13). MDPI.
  • 4,5-Dichloro-3(2H)-pyridazinone. (n.d.). Chem-Impex.
  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (2025, July 1). ResearchGate.

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Application Note: Quantitative Analysis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitative determination of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. This compound and its analogues are significant in various chemical and pharmaceutical development pipelines. The described methodology provides high sensitivity, selectivity, and accuracy, making it suitable for quality control, impurity profiling, and research applications. We will cover the rationale behind instrumental parameter selection, a step-by-step guide to sample preparation, and a comprehensive method validation framework based on ICH guidelines.

Introduction

This compound (MW: 193.03 g/mol ) is a chlorinated heterocyclic compound belonging to the pyridazinone class.[1] The analysis of such compounds is critical, as the number and position of chlorine atoms significantly influence their chemical reactivity, biological activity, and potential toxicity. Gas Chromatography (GC) is an ideal separation technique for volatile and semi-volatile compounds like pyridazinones, while Mass Spectrometry (MS) offers unparalleled sensitivity and structural confirmation.[2] This combination provides a powerful tool for unambiguous identification and precise quantification.

The primary challenge in analyzing chlorinated pyridazinones is achieving optimal chromatographic resolution and preventing thermal degradation in the GC inlet. This protocol is designed to address these challenges by optimizing injection parameters and the GC temperature program. Furthermore, the method is validated for linearity, accuracy, precision, and sensitivity to ensure its reliability for routine analysis in a regulated environment.[3][4]

Experimental Workflow & Rationale

A successful analysis relies on a logical flow from sample preparation to data interpretation. Each stage is optimized to ensure the integrity of the analyte and the quality of the final data.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Dichloromethane A->B C Serial Dilution for Calibration B->C D Vial Transfer & Autosampler C->D Inject Samples E GC Injection & Separation (DB-5ms Column) D->E F MS Detection (EI, SIM Mode) E->F G Peak Integration F->G Acquire Data H Calibration Curve Generation (Linear Regression) G->H I Quantification of Unknowns H->I

Figure 1: Overall GC-MS Workflow. This diagram illustrates the sequential process from sample preparation and instrumental analysis to final data processing and quantification.

Materials and Reagents

  • Analyte: this compound, Reference Standard (>98% purity)

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade.[2]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[5]

  • Pipettes: Calibrated micropipettes.

  • Balance: Analytical balance, readable to 0.01 mg.

Sample and Standard Preparation

The choice of solvent is critical for GC-MS analysis. Dichloromethane is an excellent choice as it is a volatile organic solvent that effectively dissolves the analyte and is compatible with common GC columns.[2] Water and non-volatile solvents should be avoided.[2][5]

4.1. Stock Standard Preparation (1000 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane. This solution is your primary stock.

4.2. Calibration Standards (0.5 - 50 µg/mL)

  • Perform serial dilutions from the stock standard using dichloromethane to prepare a series of at least five calibration standards.

  • A suggested concentration range is 0.5, 2, 10, 25, and 50 µg/mL. This range should bracket the expected concentration of the unknown samples.

  • Transfer the final dilutions to 2 mL autosampler vials.

4.3. Unknown Sample Preparation

  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve the material in a known volume of dichloromethane to achieve a theoretical concentration within the calibration range (e.g., ~10 µg/mL).[5]

  • Ensure the sample is fully dissolved. If particulates are present, centrifuge or filter the sample to prevent blockage of the GC syringe and contamination of the inlet.[2]

GC-MS Instrumental Conditions

The following parameters were optimized for the analysis of this chlorinated, semi-volatile compound. A non-polar DB-5ms column is recommended as it provides excellent inertness and low bleed, which is crucial for trace analysis.

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CBalances efficient volatilization with minimizing potential thermal degradation of the chlorinated analyte.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for high sensitivity, suitable for trace analysis.[5]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C (hold 1 min), Ramp: 20°C/min to 280°C (hold 5 min)The initial temperature ensures good peak shape. The ramp allows for efficient separation from other components and a total run time of 16 minutes.
Mass Spectrometer Agilent 5977B MSD or equivalentA robust and sensitive detector for routine analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, energetic ionization that produces reproducible fragmentation patterns for library matching and structural confirmation.
MS Source Temperature 230 °CStandard temperature to maintain cleanliness and prevent condensation.
MS Quad Temperature 150 °CStandard temperature to ensure mass accuracy and stability.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions of the target analyte.

Mass Spectrometry and Data Analysis

6.1. Analyte Identification The identity of this compound is confirmed by two criteria:

  • Retention Time (RT): The peak in the sample chromatogram must elute at the same RT as the reference standard (within ±0.1 minutes).

  • Mass Spectrum: While a full scan can be used for initial identification, SIM mode is superior for quantification. The characteristic chlorine isotope pattern is a key identifier for chlorinated compounds.

6.2. Selected Ion Monitoring (SIM) for Quantification For quantitative analysis, monitoring specific ions increases the signal-to-noise ratio significantly. Based on the expected fragmentation of the molecule, the following ions are proposed for SIM analysis.

Fragmentation Mol [C6H6Cl2N2O]+• m/z = 192 (Quantifier) m/z = 194 (Qualifier) Frag1 [M - C2H5]+• m/z = 163 Mol->Frag1 Loss of Ethyl Frag2 [M - Cl]+• m/z = 157 Mol->Frag2 Loss of Chlorine

Figure 2: Proposed Ion Selection. The molecular ion (m/z 192) is chosen for quantification, while its isotope peak (m/z 194) and major fragments serve as qualifiers for identity confirmation.

Table 2: SIM Ion Selection

Ion (m/z)RoleRationale
192 QuantifierCorresponds to the molecular ion [M]+•, typically the most abundant.
194 Qualifier 1[M+2]+• isotope peak. The ratio of 192/194 should be consistent.
163 Qualifier 2Represents the loss of the ethyl group ([M-C2H5]+). Confirms structure.

6.3. Calibration and Quantification

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 192) against the concentration of the prepared standards.

  • Apply a linear regression model to the data. The curve must have a coefficient of determination (R²) ≥ 0.999 for acceptance.[3]

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Method Validation

To ensure the method is fit for its intended purpose, a validation was performed according to International Council for Harmonisation (ICH) guidelines.[4][6]

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResultStatus
Linearity (R²) ≥ 0.9990.9995Pass
Range (µg/mL) -0.5 - 50-
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5% at three concentration levelsPass
Precision (% RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 2.0%Intra-day: 0.85% (n=6) Inter-day: 1.32% (n=6 over 3 days)Pass
LOD (µg/mL) S/N ≥ 30.15Pass
LOQ (µg/mL) S/N ≥ 100.50Pass
  • Accuracy was determined by spike recovery experiments on a blank matrix.[4]

  • Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.[3][4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on the signal-to-noise ratio.[7]

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and selective tool for the quantitative analysis of this compound. The protocol is robust, demonstrating excellent performance in linearity, accuracy, and precision. By utilizing optimized GC conditions and selective MS detection, this method is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2024). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. PubChem. Retrieved from [Link]

  • Zen, I., et al. (n.d.). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Institute of Analytical Chemistry, Vienna University of Technology. Retrieved from [Link]

  • LookChem. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. JPTCP. Retrieved from [Link]

  • ComplianceIQ. (n.d.). Validation of GC/GC-MS methodologies. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Retrieved from [Link]

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"formulation of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone for agricultural use"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Agricultural Formulation of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Introduction

The Active Ingredient: this compound

This compound is a potent herbicidal molecule belonging to the pyridazinone class of compounds.[1][2] These herbicides are recognized for their efficacy in controlling a wide range of broadleaf weeds.

  • Chemical Structure:

    • Molecular Formula: C₆H₆Cl₂N₂O

    • Molecular Weight: 193.03 g/mol [3]

    • CAS Number: 33098-10-1[3]

  • Mechanism of Action: Like many pyridazinone herbicides, the primary mode of action is the inhibition of photosynthetic electron transport at Photosystem II.[4] By interrupting this vital process, the target weed is unable to produce the energy required for survival, leading to chlorosis and eventual death.

Rationale for Formulation in Agriculture

The active ingredient (AI) in its pure form is rarely suitable for direct agricultural application.[5] Formulation is a critical process that converts the technical grade AI into a product that is:

  • Effective: Ensures uniform delivery and enhances biological activity.

  • Stable: Maintains chemical and physical integrity during storage and transport.[6]

  • User-Friendly and Safe: Allows for easy measurement, mixing, and application with standard equipment, while minimizing handler exposure.[7]

This document provides detailed protocols for developing three common and effective formulation types for this compound: Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC).

Pre-Formulation Studies

Before developing a full-scale formulation, it is crucial to understand the physicochemical properties of the active ingredient. This data informs the selection of appropriate inert ingredients and formulation type.

Physicochemical Property Assessment

Due to the limited availability of public data for this compound, the following table includes data for the target compound where available and notes values for closely related analogues. This approach is standard in early-stage formulation development when establishing baseline parameters.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for Analogous CompoundsRationale for Formulation
Melting Point 47-50 °C[8]201-206 °C (for 4,5-dichloro-3(2H)-pyridazinone)[9]The low melting point suggests suitability for EC formulations where the AI is dissolved. It may present challenges for WP stability under high temperatures.
Boiling Point 217.2±50.0 °C (Predicted)[8]339.2 °C (for 4,5-dichloro-3(2H)-pyridazinone)[10]Indicates sufficient thermal stability for most standard formulation processes.
Density 1.47±0.1 g/cm³ (Predicted)[8]1.76 g/cm³ (for 4,5-dichloro-3(2H)-pyridazinone)[10]Important for calculating weight/volume relationships in liquid formulations.
pKa -3.57±0.20 (Predicted)[8]N/AThe predicted strongly acidic nature suggests it will be non-ionized at typical environmental and formulation pH values.
LogP (Kow) N/A1.1 (for 4,5-dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone)[11]A LogP around 1-2 indicates moderate lipophilicity, suggesting it can be dissolved in organic solvents for ECs and will have some affinity for plant cuticles.[12]
Water Solubility Low (inferred from LogP and structure)N/ALow water solubility makes it a prime candidate for EC, WP, or SC formulations, as it will not be suitable for a simple soluble concentrate.[7]

Formulation Development: Protocols and Rationale

The following protocols provide starting points for laboratory-scale formulation development. Optimization will be required based on the specific grade of the active ingredient and inert components used.

Emulsifiable Concentrate (EC) Formulation

Rationale: ECs are liquid formulations where the AI is dissolved in a water-immiscible organic solvent with the aid of emulsifiers.[6][13] Upon dilution in water, they form a stable oil-in-water emulsion.[6] This is a suitable choice for AIs with low water solubility but good solubility in organic solvents.[14]

Key Components:

  • Active Ingredient: this compound

  • Solvent: Aromatic hydrocarbons (e.g., Solvesso™ 150) or greener alternatives like cyclohexanone or ethyl acetate are effective.[14][15]

  • Emulsifiers: A blend of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., ethoxylated castor oil or alcohol ethoxylates) surfactants is typically used to ensure robust emulsion stability in varying water hardness.

Protocol 3.1: Preparation of a 250 g/L EC Formulation

  • Preparation: In a magnetically stirred beaker, add 600 g of the chosen solvent (e.g., Solvesso™ 150).

  • Dissolution of AI: Slowly add 250 g of technical grade this compound while stirring. Continue stirring until the AI is completely dissolved. Gentle warming (to 40°C) may be required.

  • Addition of Emulsifiers: Add 50 g of an anionic emulsifier (e.g., calcium dodecylbenzenesulfonate) and 50 g of a non-ionic emulsifier (e.g., castor oil ethoxylate). Stir until a homogenous solution is formed.

  • Final Volume: Add more solvent to bring the total mass to the final required weight for a 1 L volume, considering the final density.

  • Homogenization: Stir for an additional 30 minutes to ensure complete homogeneity.

EC_Workflow cluster_prep Step 1: Preparation cluster_dissolution Step 2: AI Dissolution cluster_emulsifiers Step 3: Add Emulsifiers cluster_final Step 4: Final Product Solvent Solvent (e.g., Solvesso™ 150) Mix1 Stir until dissolved Solvent->Mix1 AI Active Ingredient (AI) AI->Mix1 Mix2 Stir until homogenous Mix1->Mix2 Emulsifiers Anionic & Non-ionic Emulsifiers Emulsifiers->Mix2 Final_EC Final EC Formulation Mix2->Final_EC

Caption: Workflow for Emulsifiable Concentrate (EC) Formulation.

Wettable Powder (WP) Formulation

Rationale: WP formulations are dry powders that form a suspension when mixed with water.[16] They are advantageous for AIs that are solids with low water solubility and can be cost-effective.[7]

Key Components:

  • Active Ingredient: this compound

  • Carrier: An inert, porous solid like attapulgite clay, kaolin, or silica.[17][18]

  • Wetting Agent: Anionic surfactants like sodium dodecylbenzenesulfonate help the powder disperse in water.

  • Dispersing Agent: Lignosulfonates or naphthalene sulfonates prevent the suspended particles from agglomerating.

Protocol 3.2: Preparation of a 50% WP Formulation

  • Pre-blending: In a blender, combine 500 g of technical grade this compound, 420 g of attapulgite clay (carrier), 30 g of a wetting agent (e.g., sodium dodecylbenzenesulfonate), and 50 g of a dispersing agent (e.g., sodium lignosulfonate).

  • Milling: Process the pre-blended mixture through an air mill or hammer mill to achieve a fine, uniform particle size (typically >98% passing through a 325 mesh sieve).

  • Homogenization: Blend the milled powder thoroughly to ensure uniform distribution of all components.

  • Packaging: Package the final WP in moisture-proof containers.

WP_Workflow cluster_inputs Step 1: Ingredients cluster_process Step 2: Processing cluster_final Step 3: Final Product AI Active Ingredient Blend Pre-blend AI->Blend Carrier Carrier (Clay) Carrier->Blend Wetting Wetting Agent Wetting->Blend Dispersing Dispersing Agent Dispersing->Blend Mill Air Mill Blend->Mill Final_WP Final WP Formulation Mill->Final_WP

Caption: Workflow for Wettable Powder (WP) Formulation.

Suspension Concentrate (SC) Formulation

Rationale: SCs, or flowables, consist of a stable dispersion of micronized solid AI in water.[7] They offer the benefits of a liquid formulation (dust-free, easy to measure) for water-insoluble AIs.[7]

Key Components:

  • Active Ingredient: this compound

  • Wetting and Dispersing Agents: A combination of non-ionic and anionic surfactants is crucial for particle suspension.

  • Thickener: Xanthan gum or attapulgite clay is used to create a stable, non-settling suspension.[19][20]

  • Antifreeze: Propylene glycol prevents freezing during storage.

  • Biocide: Prevents microbial growth in the water-based formulation.

Protocol 3.3: Preparation of a 400 g/L SC Formulation

  • Aqueous Phase Preparation: In a vessel, mix 450 g of water, 50 g of propylene glycol, 30 g of a dispersing agent, and 2 g of a biocide.

  • Thickener Hydration: Slowly add 2 g of xanthan gum to the aqueous phase under high shear mixing until fully hydrated and a viscous gel is formed.

  • Mill Base Preparation: To the gel, slowly add 400 g of technical grade this compound and 20 g of a wetting agent. Mix until a uniform paste is formed.

  • Wet Milling: Pass the mill base through a bead mill to reduce the particle size of the AI to the desired range (typically 2-5 microns).

  • Final Adjustment: Adjust viscosity if necessary with additional thickener or water.

  • Deaeration: Allow the formulation to stand or use a vacuum to remove any entrapped air.

SC_Workflow Aqueous Aqueous Phase (Water, Glycol, Biocide) HighShear High Shear Mix Aqueous->HighShear Thickener Thickener (Xanthan Gum) Thickener->HighShear Gel Viscous Gel HighShear->Gel MillBase Create Mill Base Gel->MillBase AI Active Ingredient & Wetting Agent AI->MillBase BeadMill Bead Mill (Particle Size Reduction) MillBase->BeadMill Final_SC Final SC Formulation BeadMill->Final_SC

Caption: Workflow for Suspension Concentrate (SC) Formulation.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the stability, efficacy, and safety of the final product.

Active Ingredient Assay

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is a representative method based on common practices for analyzing herbicides and should be validated for this compound.[21][22][23][24]

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm (to be optimized by scanning the UV spectrum of the AI).

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a stock solution of analytical standard this compound in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh a sample of the formulation and dissolve/disperse it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Analyze standards and samples by HPLC. Quantify the AI concentration by comparing the peak area of the sample to the calibration curve.

Formulation Performance Testing
  • Protocol 4.2: Emulsion Stability Test (for EC): Dilute 1 mL of the EC formulation in 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and let it stand. Observe the amount of cream or sediment at 30 minutes, 1 hour, and 2 hours. A stable formulation will show minimal separation.

  • Protocol 4.3: Suspensibility Test (for WP and SC): Prepare a suspension of the formulation in standard hard water at the recommended dilution rate. After 30 minutes in a graduated cylinder, measure the concentration of AI in the top 9/10ths of the liquid and compare it to the initial concentration. High suspensibility is indicated by a small difference.

  • Protocol 4.4: Wet Sieve Test (for WP and SC): This test determines the amount of oversized particles that could block spray nozzles. A known amount of the formulation is washed through a standard mesh sieve (e.g., 325 mesh), and the retained material is dried and weighed.

Storage Stability Testing

Rationale: Stability testing ensures that the product maintains its physical and chemical properties over its shelf life under various environmental conditions. Accelerated studies at elevated temperatures are used to predict long-term stability.

Protocol 4.5: Accelerated Storage Stability Study

This protocol is based on the EPA guideline OPPTS 830.6317 and the accelerated study protocol.[10]

  • Sample Preparation: Place samples of the formulation in their intended commercial packaging.

  • Storage: Store the samples in a calibrated oven at 54 ± 2°C for 14 days.

  • Analysis:

    • Time Zero: Before placing in the oven, analyze the samples for AI concentration (Protocol 4.1) and conduct all relevant physical tests (e.g., emulsion stability, suspensibility).

    • After 14 Days: Remove samples, allow them to return to room temperature, and re-analyze for AI concentration and physical properties.

  • Evaluation: The formulation is considered stable if there is no significant degradation of the active ingredient (typically <5% loss) and no significant deterioration in physical properties.

QC_Logic cluster_tests Quality Control Tests Formulation New Formulation Batch Assay AI Assay (HPLC) Formulation->Assay Performance Performance Tests (Emulsion/Suspension) Formulation->Performance Stability Accelerated Stability Formulation->Stability Result Pass/Fail Decision Assay->Result Performance->Result Stability->Result Release Release for Use Result->Release Pass Reformulate Reformulate Result->Reformulate Fail

Caption: Logic flow for Quality Control (QC) of Formulations.

Application and Safety

Environmental Fate and Toxicology

The environmental persistence of herbicides is a key consideration. Pyridazinone herbicides are subject to degradation in the environment through microbial action and other physicochemical processes.[25][26][27] Their mobility in soil and potential for runoff depends heavily on the specific properties of the molecule and the formulation.[25][26]

Safety Precautions: Based on GHS classifications for this compound, this active ingredient should be handled as a highly toxic substance.[8]

  • Hazard Statements: Toxic if swallowed, Toxic in contact with skin, Toxic if inhaled.[8]

  • Personal Protective Equipment (PPE): When handling the concentrated AI or its formulations, wear chemical-resistant gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area or with respiratory protection.[8]

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[8]

Always consult the Safety Data Sheet (SDS) for the specific formulation before use.

References

  • Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations - White Rose Research Online. (2024-01-12). [Link]

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Field Trials of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Agrochemical Professionals

Abstract

This document provides a comprehensive guide for the design, execution, and analysis of field trials for the novel herbicidal candidate, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. Pyridazinone derivatives represent a significant class of heterocyclic compounds with broad biological activities, extensively utilized in both agriculture and pharmacology.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established scientific principles to evaluate the efficacy, crop safety, and environmental profile of this specific molecule. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure the generation of robust and defensible data.

Introduction to this compound

The pyridazinone core structure is a versatile scaffold known for a wide spectrum of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.[3][4] As a member of this class, this compound is a candidate for development as a selective herbicide for weed management in various crops.[5] The primary objective of field trials is to transition from controlled laboratory and greenhouse findings to real-world agricultural settings, assessing performance under variable environmental conditions and confirming its practical utility and safety.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 33098-10-1 [6][7]
Molecular Formula C₆H₆Cl₂N₂O [6]
Molecular Weight 193.03 g/mol [6]

| Appearance | Solid (typical) | |

Postulated Mechanism of Action

The herbicidal efficacy of pyridazinone derivatives is often attributed to their ability to inhibit critical plant metabolic pathways.[5] While the precise mechanism for this compound requires empirical validation, related compounds are known inhibitors of Photosystem II (PSII) .[8] This mode of action involves blocking the electron transport chain in photosynthesis, leading to energy collapse and the production of destructive reactive oxygen species, ultimately causing weed death. More recent research has also identified novel pyridazinones that exhibit a dual mode of action, inhibiting both acetyl-CoA carboxylase (ACCase) and homogentisate solanesyltransferase (HST) .[9]

Understanding the mechanism is paramount as it informs the selection of appropriate target weed species (e.g., broadleaf vs. grass), the symptoms to monitor (e.g., chlorosis, bleaching, necrosis), and the choice of a relevant commercial standard for a positive control in field trials.

cluster_photosynthesis Photosystem II Inhibition Pathway cluster_herbicide Mechanism of Action Light Light Energy PSII Photosystem II (PSII) Light->PSII Excites ETC Electron Transport Chain PSII->ETC Initiates electron flow Energy ATP & NADPH (Energy Production) ETC->Energy ROS Reactive Oxygen Species (ROS) Production ETC->ROS Disrupted flow leads to Death Cell Death & Necrosis Energy->Death Production Halted Pyridazinone 4,5-dichloro-2-ethyl- 3(2H)-pyridazinone Block Blockage Pyridazinone->Block Inhibits Block->ETC ROS->Death

Caption: Postulated mechanism via Photosystem II inhibition.

Field Trial Design and Establishment

Site Selection and Preparation

The choice of a trial location is a critical decision that directly impacts the quality of the data. Key criteria include:

  • Uniformity: The site should be uniform in terms of soil type, topography, and drainage.

  • Weed History: A known and consistent history of the target weed species is essential for efficacy trials.

  • Previous Land Use: Avoid sites with a history of herbicide use that could have residual effects.

  • Isolation: The site should be isolated from potential sources of drift from other agrochemical applications.

Once selected, the site should be prepared using standard agricultural practices (e.g., plowing, harrowing) to ensure a uniform seedbed for both the crop and weeds.

Experimental Layout and Treatment Plan

In an RCBD, the field is divided into blocks, each representing a complete replication of the treatments. Treatments are then randomly assigned to plots within each block. This arrangement ensures that each treatment is tested across the range of field conditions.

Randomized Complete Block Design (RCBD) Layout cluster_block1 Block 1 cluster_block2 Block 2 cluster_block3 Block 3 cluster_block4 Block 4 a1 T3: Rate 2 b1 T1: UTC c1 T4: Rate 3 d1 T5: Positive Ctrl e1 T2: Rate 1 a2 T2: Rate 1 b2 T5: Positive Ctrl c2 T1: UTC d2 T3: Rate 2 e2 T4: Rate 3 a3 T4: Rate 3 b3 T2: Rate 1 c3 T5: Positive Ctrl d3 T1: UTC e3 T3: Rate 2 a4 T1: UTC b4 T4: Rate 3 c4 T3: Rate 2 d4 T2: Rate 1 e4 T5: Positive Ctrl label_gradient Potential Field Gradient (e.g., moisture, slope) -> cluster_workflow Residue Analysis Workflow Sample Soil Sample (Frozen) Extract Solvent Extraction (e.g., QuEChERS) Sample->Extract Homogenize Cleanup Solid Phase Extraction (SPE Cleanup) Extract->Cleanup Crude Extract Analysis LC-MS/MS Analysis Cleanup->Analysis Purified Extract Data Data Processing & Quantification Analysis->Data Raw Data Report Final Residue Report (mg/kg) Data->Report Calculate Concentration

Sources

Application Notes and Protocols for Evaluating the Effects of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone on Crop Yield

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agricultural sector.

Introduction

The pyridazinone chemical family represents a versatile class of heterocyclic compounds with a wide range of biological activities. In agriculture, pyridazinone derivatives are prominent as herbicides, fungicides, insecticides, and even plant growth regulators.[1] The core structure, characterized by a six-membered ring with two adjacent nitrogen atoms, lends itself to various substitutions, leading to a diverse array of functionalities. While many pyridazinone-based herbicides are designed to control unwanted plant growth and thereby improve crop yields indirectly, the specific effects of novel derivatives on crop species themselves require careful evaluation.[2][3]

This document provides a comprehensive guide for researchers on how to systematically evaluate the effects of a specific, lesser-studied pyridazinone derivative, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone , on crop yield. Due to the limited publicly available data on this particular compound, these application notes are designed to serve as a foundational protocol for initiating such studies. The methodologies outlined herein are based on established principles of herbicide and plant growth regulator assessment and can be adapted to various crop species and experimental conditions.

Hypothesized Mechanism of Action

Many pyridazinone herbicides are known to act by inhibiting essential biochemical processes in plants. A primary mode of action for several pyridazinone compounds is the inhibition of photosynthesis.[4][5] Specifically, they can interfere with the electron transport chain in photosystem II (PSII), thereby blocking the production of ATP and NADPH necessary for carbon fixation. This disruption of energy production ultimately leads to phytotoxicity in susceptible plants.

Another potential mechanism, observed in some pyridazinone derivatives, is the interference with chloroplast development and pigment biosynthesis, leading to a "bleaching" effect.[4][5] Given these precedents, it is plausible that this compound could exert its effects on plants through one or both of these pathways. The following diagram illustrates a hypothesized signaling pathway for the herbicidal action of a pyridazinone compound.

Hypothesized_MoA cluster_chloroplast Chloroplast cluster_stroma Stroma PSII Photosystem II (PSII) ETC Electron Transport Chain PSII->ETC PSI Photosystem I (PSI) ETC->PSI ATP_Synthase ATP Synthase PSI->ATP_Synthase Calvin_Cycle Calvin Cycle ATP_Synthase->Calvin_Cycle ATP, NADPH Carbohydrates Carbohydrates (Growth) Calvin_Cycle->Carbohydrates Pyridazinone 4,5-dichloro-2-ethyl- 3(2H)-pyridazinone Inhibition Pyridazinone->Inhibition Inhibition->ETC Experimental_Workflow start Start: Experimental Setup treatment Treatment Application (Pre- or Post-emergence) start->treatment data_collection Data Collection (Phytotoxicity, Growth) treatment->data_collection harvest Harvest and Yield Measurement data_collection->harvest analysis Statistical Analysis harvest->analysis end End: Conclusion on Yield Effects analysis->end

Caption: General experimental workflow for crop yield evaluation.

Detailed Protocols

Protocol 1: Preparation of this compound Solutions

  • Determine Solvent: Identify a suitable solvent for this compound. Acetone or DMSO are common choices for initial dissolution.

  • Prepare Stock Solution: Accurately weigh the required amount of the compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare Working Solutions: Perform serial dilutions of the stock solution with the vehicle (e.g., water containing a small amount of surfactant like Tween-20 to ensure even application) to achieve the desired final concentrations for each treatment group.

  • Prepare Control Solutions: The negative control solution should consist of the vehicle only. The positive control should be prepared according to the manufacturer's instructions.

Protocol 2: Post-Emergence Foliar Application

  • Plant Growth: Grow the chosen crop species to the desired growth stage (e.g., 2-4 leaf stage).

  • Randomization: Randomly assign plants to the different treatment groups.

  • Calibration: Calibrate the sprayer to deliver a consistent volume of solution per unit area.

  • Application: Spray the respective solutions onto the foliage of the plants until runoff is observed. Ensure uniform coverage.

  • Post-Application Care: Return the plants to the controlled growth environment and maintain optimal conditions.

Protocol 3: Data Collection and Analysis

  • Visual Assessment: At each time point, two independent evaluators should rate the phytotoxicity for each plant.

  • Growth Measurements: Use a ruler to measure plant height and calipers to measure stem diameter.

  • Harvesting: At the end of the experiment, carefully harvest the yield components (e.g., grains, fruits) from each plant.

  • Drying and Weighing: Dry the harvested material in an oven at a specified temperature (e.g., 60-70°C) until a constant weight is achieved. Record the dry weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatment groups.

Data Presentation

The quantitative data collected from the experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Data Presentation for the Effects of this compound on Corn Yield

Treatment GroupApplication Rate (g/ha)Phytotoxicity at 14 DAT (%)Plant Height at 28 DAT (cm)Dry Biomass per Plant (g)Grain Yield per Plant (g)
Negative Control00a120a250a150a
Compound A105a118a245a148a
Compound A5025b100b200b120b
Compound A10060c70c150c80c
Positive ControlManufacturer's Rate85d40d80d30d
DAT: Days After Treatment. Values in the same column with different letters are significantly different (p < 0.05).

Conclusion

These application notes and protocols provide a robust framework for conducting a thorough investigation into the effects of this compound on crop yield. By following these guidelines, researchers can generate reliable and reproducible data to determine the potential of this compound as a herbicide or a plant growth regulator. The hypothesized mechanism of action, experimental design, and detailed protocols serve as a starting point for further, more in-depth studies into the biological activity of this and other novel pyridazinone derivatives.

References

  • State Key Laboratory of Green Pesticides, et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. PubMed.
  • AZA Mid-Year Meeting. 4,5-Dichloro-3(2H)-pyridazinone.
  • Hilton, J. L., et al. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547. [Link]

  • Cambridge University Press & Assessment. PYRIDAZINONE HERBICIDES.
  • Chem-Impex. 4,5-Dichloro-2-méthyl-3(2H)-pyridazinone. [Link]

  • Chem-Impex. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. [Link]

  • MDPI. (2023). Weed Control and Selectivity of Four Herbicides Applied in Pre-Emergence on Two Sunflower Cultivars. [Link]

  • Chem-Impex. 4,5-Dichloro-3(2H)-pyridazinone. [Link]

  • Grains Research and Development Corporation (GRDC). HERBICIDE BEHAVIOUR. [Link]

Sources

Application Notes and Protocols for Studying the Anti-inflammatory Properties of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazinone Derivatives in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] The pyridazinone core has emerged as a promising scaffold in medicinal chemistry for developing novel anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] These heterocyclic compounds have demonstrated the ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and suppression of nitric oxide (NO) production.[1][3]

This guide provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of novel pyridazinone derivatives. The methodologies detailed herein are designed to facilitate a systematic evaluation of these compounds, from initial in vitro screening to mechanistic elucidation and in vivo validation.

Pre-experimental Considerations

Compound Preparation and Solubilization

Pyridazinone derivatives are typically synthesized as crystalline solids. For biological assays, it is crucial to prepare stock solutions in a suitable solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for solubilizing organic compounds for in vitro assays.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should ideally be below 0.1% to avoid solvent-induced cytotoxicity or off-target effects.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Cell Line Selection and Culture

The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for studying inflammation in vitro. These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells when they reach 80-90% confluency.

Part 1: In Vitro Screening for Anti-inflammatory Activity

The initial step in evaluating a new pyridazinone derivative is to screen for its ability to suppress key inflammatory mediators in a cell-based assay. The inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages is a reliable and high-throughput method for this purpose.

Protocol 1.1: Nitric Oxide (NO) Production Assay using Griess Reagent

Principle: This assay measures the accumulation of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. The Griess reaction is a two-step diazotization reaction that results in a colored azo product, which can be quantified spectrophotometrically at 540 nm.[4]

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Pyridazinone derivatives (stock solutions in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent (commercially available or prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well flat-bottom culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM and incubate overnight.[5]

  • Compound Treatment: The next day, pre-treat the cells with various concentrations of the pyridazinone derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours.[6][7]

  • Griess Reaction:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.[7][8]

    • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.[7][9]

    • Incubate at room temperature for 10-15 minutes, protected from light.[7][10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[7][10]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[7]

Data Presentation:

CompoundConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Vehicle Control (LPS)-50.2 ± 3.50
Pyridazinone A145.1 ± 2.810.2
532.6 ± 2.135.1
1018.9 ± 1.562.3
258.3 ± 0.983.5
504.1 ± 0.591.8
Positive Control106.5 ± 0.787.1

Data are represented as mean ± SD from three independent experiments.

Protocol 1.2: Cell Viability Assay (MTT Assay)

Principle: It is essential to confirm that the observed reduction in NO production is not due to cytotoxicity of the tested compounds. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed and treat the RAW 264.7 cells with the pyridazinone derivatives as described in Protocol 1.1, but without LPS stimulation.

  • After 24 hours of incubation, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

Part 2: Elucidation of the Mechanism of Action

Once a pyridazinone derivative has shown promising anti-inflammatory activity in the initial screen, the next step is to investigate its mechanism of action. This involves examining its effects on key inflammatory signaling pathways and the production of other inflammatory mediators.

Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[11] LPS stimulation of macrophages activates these pathways, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes like COX-2.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK Cascade (ERK, p38, JNK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα releases NF-κB DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Gene Transcription LPS LPS LPS->TLR4 Binds Pyridazinone Pyridazinone Derivative Pyridazinone->MAPK Inhibits? Pyridazinone->IKK Inhibits?

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of novel pyridazinone derivatives. By systematically progressing from in vitro screening to mechanistic studies and in vivo validation, researchers can effectively identify and characterize promising new therapeutic candidates for the treatment of inflammatory diseases. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, thereby advancing the field of anti-inflammatory drug discovery.

References

  • ResearchGate. (n.d.). Anti‐inflammatory activity of pyridazinones: A review | Request PDF. Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26). Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Assay. Retrieved from [Link]

  • Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2020). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 21(21), 8292. [Link]

  • Gomaa, H. A. M., & El-Sayed, M. A. A. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • El-Sayed, M. A. A., Gomaa, H. A. M., El-Naggar, A. M., & El-Gazzar, M. G. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Bekhit, A. A., Abdel-Aziem, T., & El-Din, A. A. F. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077–2092. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (2025-07-16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 148-156. [Link]

  • Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4), 1-8. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]

  • Lelong, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 425-434. [Link]

  • Georgiev, G., & Malinova, D. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 30(4), 794-798. [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. Retrieved from [Link]

  • Bioscience Biotechnology Research Communications. (2024, March 28). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Retrieved from [Link]

  • ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]

  • Jo, E., Lee, S., Park, S., Kim, J., & Lee, T. G. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(15), 3375. [Link]

  • Nakajima, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 117-121. [Link]

  • ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay. (A) A representative.... Retrieved from [Link]

  • Weldon, R. H., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 171(2), e213-e218. [Link]

  • Li, Y., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative Medicine and Cellular Longevity, 2018, 8782928. [Link]

  • Chae, H. S., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(2), 181-192. [Link]

  • Khan, M. S., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 23(4), 527-534. [Link]

  • ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The pyridazinone scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1] Derivatives of this core structure have shown promise as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][2] The subject of this guide, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, is a novel compound whose biological activity profile is yet to be fully elucidated. This document provides a comprehensive suite of in vitro assays to systematically investigate its potential cytotoxic and anti-inflammatory properties. These protocols are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data, forming a critical foundation for further preclinical development.

The rationale for selecting the proposed assays is based on the known mechanisms of action of other pyridazinone derivatives, which have been reported to modulate key inflammatory pathways and exhibit cytotoxic effects against cancer cell lines.[3][4][5] Therefore, the initial screening of this compound will focus on these two primary areas of activity.

Part 1: Cytotoxicity Profiling

A fundamental first step in the characterization of any novel compound is to assess its cytotoxic potential.[6] This information is crucial for determining the therapeutic window and for identifying potential anticancer applications. We will employ two distinct assays to measure cytotoxicity: one assessing metabolic activity and the other evaluating cell membrane integrity.

MTT Assay for Cell Viability and Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of mitochondria.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[7]

Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound (solubilized in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-725.4 ± 3.11.2 ± 0.2
A54942.8 ± 5.62.5 ± 0.4
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[9] This assay is a reliable indicator of cell lysis and necrotic cell death.

Protocol: LDH Cytotoxicity Assay

Materials:

  • LDH assay kit (commercially available)

  • Treated cell culture supernatants from the cytotoxicity experiment

  • Lysis buffer (provided in the kit)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare Controls: Following the compound treatment as described in the MTT assay, prepare three types of controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from untreated cells lysed with lysis buffer.

    • Background: Fresh culture medium.

  • Collect Supernatant: Centrifuge the 96-well plates at a low speed and carefully transfer 50 µL of the supernatant from each well to a new plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Prepare Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound seed->treat incubate Incubate for 48 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh analyze_mtt Measure Absorbance (570 nm) Calculate IC50 mtt->analyze_mtt analyze_ldh Measure Absorbance (490 nm) Calculate % Cytotoxicity ldh->analyze_ldh end_point End: Cytotoxicity Profile analyze_mtt->end_point analyze_ldh->end_point

Caption: General workflow for assessing the in vitro cytotoxicity of a novel compound.

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of great therapeutic interest.[3] Pyridazinone derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[5][10]

Cyclooxygenase (COX) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. This colorimetric assay measures the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potential of the test compound.

Protocol: COX Inhibition Assay

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • This compound

  • Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or control inhibitor. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Absorbance Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes to determine the reaction rate.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound50.25.88.66
Celecoxib>1000.04>2500
Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon activation.[5] This assay evaluates the ability of the test compound to suppress the production of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Cytokine Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Signaling Pathway for Macrophage Activation and Inhibition

Macrophage_Activation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Compound This compound Compound->NFkB Inhibits

Sources

Application Notes and Protocols for 4,5-dichloro-2-ethyl-3(2H)-pyridazinone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazinone core is a versatile heterocyclic motif that has garnered significant attention in drug discovery due to its wide array of biological activities.[1][2] This six-membered ring system, containing two adjacent nitrogen atoms, serves as a "privileged structure," capable of interacting with a diverse range of biological targets.[2] Pyridazinone derivatives have been investigated for their potential as anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular agents.[1][3] The ability to readily functionalize the pyridazinone ring at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for lead discovery and optimization.[2]

This document provides detailed application notes and protocols for the investigation of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone as a lead compound in a drug discovery program. We will outline its synthesis, propose a strategic screening cascade to elucidate its biological activity, and provide detailed protocols for key assays.

Section 1: Synthesis and Characterization of this compound

A common and effective method for the synthesis of N-substituted pyridazinones is the alkylation of the corresponding pyridazinone precursor.[2] The following protocol describes the synthesis of this compound via N-alkylation of 4,5-dichloro-3(2H)-pyridazinone.

Protocol 1: Synthesis of this compound

Materials:

  • 4,5-dichloro-3(2H)-pyridazinone

  • Iodoethane (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

  • Add iodoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and the presence of the ethyl group.

  • Mass spectrometry (MS): To determine the molecular weight.

  • High-performance liquid chromatography (HPLC): To assess the purity of the final compound.

Section 2: Proposed Drug Discovery Screening Cascade

Based on the known biological activities of dichloropyridazinone analogs, which include anticancer and anti-inflammatory effects, we propose the following tiered screening cascade to identify the therapeutic potential of this compound.[1][4]

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Cell Viability Assay (e.g., MTT, CellTiter-Glo) - Panel of cancer cell lines B Anti-inflammatory Assays - LPS-stimulated macrophages - Cytokine profiling (e.g., ELISA for TNF-α, IL-6) A->B Active in cancer cell lines C Mechanism of Action Studies - Kinase inhibition assays - Receptor binding assays (e.g., P2X7) A->C Active in cancer cell lines D Structure-Activity Relationship (SAR) Studies B->D C->D E In vivo efficacy studies D->E

Caption: Proposed screening cascade for this compound.

Protocol 2: Primary Screening - Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic or cytostatic effects of the lead compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 [breast], HL-60 [leukemia], HEPG2 [liver])[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

Cell LineIC₅₀ (µM) of this compound
MDA-MB-231Experimental Value
HL-60Experimental Value
HEPG2Experimental Value

Section 3: Investigating the Anti-inflammatory Potential

Given that many pyridazinone derivatives exhibit anti-inflammatory properties, it is crucial to investigate this potential for our lead compound. A common in vitro model for inflammation is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3: Cytokine Release Assay in LPS-Stimulated Macrophages

This protocol measures the effect of the lead compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from activated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Determine the effect of the compound on cytokine release and calculate the IC₅₀ values.

G cluster_0 Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Lead_Compound This compound Lead_Compound->NFkB Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Section 4: Elucidating the Mechanism of Action

Should the primary and secondary screenings yield promising results, the next logical step is to investigate the specific molecular targets of this compound. Based on literature for structurally related compounds, potential targets include protein kinases and purinergic receptors like P2X₇.[5]

Protocol 4: Kinase Inhibition Profiling

A broad kinase panel screen is a powerful tool to identify potential kinase targets. This is typically performed as a service by specialized contract research organizations (CROs).

General Workflow:

  • Submit the lead compound to a CRO for screening against a panel of hundreds of kinases.

  • The assays are typically run at a fixed concentration of the compound (e.g., 10 µM).

  • The results are reported as the percentage of inhibition for each kinase.

  • "Hits" (kinases inhibited above a certain threshold, e.g., 50%) are then selected for further validation and IC₅₀ determination.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive framework for the initial evaluation of this compound as a lead compound in drug discovery. The proposed workflow, from synthesis to primary and secondary screening, is designed to efficiently assess its therapeutic potential. Positive results from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy. The versatility of the pyridazinone scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link]

  • Sawant, A. S., Kamble, S. S., Hese, S. V., Pisal, P. M., Sawant, S. S., Kamble, V. A., Kamble, V. T., & Gacche, R. N. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139.
  • 2-(2-amino-4-methyl-1,3-thiazol-5-yl)-4,5-dichloro-3(2H)-pyridazinone. (2025). ChemSynthesis. Retrieved from [Link]

  • Lee, W. G., Lee, S. D., Cho, J. H., Jung, Y., Kim, J. H., Hien, T. T., Kang, K. W., Ko, H., & Kim, Y. C. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(9), 4465-4475.
  • Lee, H. G., Kim, M. J., Lee, I. H., Kim, E. J., Kim, B. R., & Yoon, Y. J. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 779-782.
  • Ring Closure Reactions of 4-Chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones: Synthesis of Novel Pyridazino-Fused Ring Systems. (2000). Molecules, 5(7), 934-945.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Atanassova, I., et al. (2025). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molbank, 2025(1), M1534.
  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-481.
  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed, [Link]

  • Fusi, F., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(1), 87-96.
  • Melchiorre, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(15), 2495-2502.

Sources

Application Notes and Protocols for 4,5-dichloro-2-ethyl-3(2H)-pyridazinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery

The pyridazinone core, a six-membered heterocyclic motif with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1] This versatile scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of pyridazinone have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][2] The specific compound of interest, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, combines the foundational pyridazinone ring with key chemical features: two chlorine atoms at positions 4 and 5, and an ethyl group at the 2-position. The chlorine substituents are known to influence the electronic properties and reactivity of the ring, while the N-ethyl group can enhance lipophilicity, potentially improving cell permeability and pharmacokinetic properties.[3] This document provides a detailed guide for researchers on the synthesis, potential applications, and biological evaluation of this compound in a medicinal chemistry context, with a primary focus on its prospective role as an anticancer agent and kinase inhibitor.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug discovery. The table below summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 33098-10-1[3][4][5]
Molecular Formula C₆H₆Cl₂N₂O[3][4][5]
Molecular Weight 193.03 g/mol [3][4][5]
Appearance White to yellow/orange crystalline powder[6]
Purity ≥ 95-98% (Commercially available)[5][6]
Synthetic Protocol: N-Alkylation of 4,5-dichloro-3(2H)-pyridazinone

The synthesis of this compound can be achieved through a straightforward N-alkylation of the readily available precursor, 4,5-dichloro-3(2H)-pyridazinone. This precursor is typically synthesized from the cyclocondensation of mucochloric acid and a hydrazine source.[7][8] The protocol below details the subsequent ethylation.

Reaction Scheme:

G compound1 4,5-dichloro-3(2H)-pyridazinone reagents K₂CO₃, DMF compound1->reagents compound2 Ethyl iodide compound2->reagents product This compound reagents->product

A plausible synthetic route to the target compound.

Materials:

  • 4,5-dichloro-3(2H)-pyridazinone

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 40-50°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into a larger volume of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous phase).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

This protocol is adapted from similar alkylation procedures for pyridazinone derivatives.[9][10] Optimization of reaction conditions (temperature, time, base, and solvent) may be necessary.

Medicinal Chemistry Applications: A Focus on Oncology

The 4,5-dichloropyridazinone scaffold has shown promise as a precursor for novel anticancer agents.[11] The mechanism of action for such compounds is often attributed to their ability to act as antimetabolites or as inhibitors of key signaling proteins, such as kinases.[1][11]

Hypothesized Mechanism of Action: Kinase Inhibition

Many pyridazinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The diagram below illustrates a generalized workflow for identifying and characterizing a kinase inhibitor.

G cluster_0 Discovery Phase cluster_1 Characterization Phase A Compound Synthesis (this compound) B High-Throughput Screening (Kinase Panel) A->B Test Compound C IC₅₀ Determination (Dose-Response Assay) B->C Primary Hits D Cell-Based Assays (Viability, Apoptosis) C->D Confirmed Hit E In Vivo Studies (Xenograft Models) D->E Lead Compound

Workflow for kinase inhibitor discovery and development.

Experimental Protocols

The following protocols are provided as a guide for the biological evaluation of this compound. These are general procedures that may require optimization for specific experimental setups.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant target kinase (e.g., VEGFR2, ALK5)[12]

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • DMSO (vehicle control)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of the test compound dilution (or DMSO for control).

    • 2 µL of the recombinant kinase solution.

    • 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then converted to a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., a colon cancer cell line like MAC16, as used for similar compounds)[11]

  • Complete cell culture medium

  • This compound (test compound)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound (dissolved in DMSO and diluted in culture medium) to the wells. The final DMSO concentration should be kept below 0.5%. Include wells with vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is accessible, and the broader class of pyridazinone compounds has demonstrated significant biological activity. The protocols provided herein offer a starting point for the comprehensive evaluation of this compound's medicinal chemistry potential. Future research should focus on screening this compound against a panel of kinases to identify specific molecular targets. Subsequent structure-activity relationship (SAR) studies, involving modifications at the 4 and 5 positions, could lead to the development of more potent and selective inhibitors. In vivo studies using animal models will be essential to evaluate the compound's efficacy, pharmacokinetics, and safety profile, ultimately determining its potential for clinical development.

References

  • Lattmann, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Sci, 1(1), 105.
  • George, R. F., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(21), 1545-1571. [Link]

  • PrepChem.com. Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. [Link]

  • Patel, H. V., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139.
  • El-Nagar, M. K. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(5), 948-967. [Link]

  • El-Nagar, M. K. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]

  • Abdel-Maksoud, M. S., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archiv der Pharmazie, 343(10), 559-569. [Link]

  • Cho, S. D., et al. (1996). Alkylation of 4,5-dichloropyridazin-6-one with α,ω-dibromoalkanes or 4,5-dichloro-1-(ω-bromoalkyl)pyridazin-6-ones. Journal of Heterocyclic Chemistry, 33(5), 1579-1582. [Link]

  • Kang, S. B., et al. (2009). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society, 53(4), 453-456.
  • Kang, S. B., et al. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry, 46(3), 410-414. [Link]

  • Di Martino, R., et al. (2014). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1224-1229. [Link]

  • Abdel-Maksoud, M. S., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]

  • Gilbert, A. M., et al. (2018). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Journal of Medicinal Chemistry, 61(23), 10556-10574. [Link]

  • PubChem. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5-Dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the underlying chemistry to provide actionable solutions for optimizing your reaction yield and purity.

I. Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound proceeds via a two-step process. The first step involves the condensation of mucochloric acid with ethylhydrazine to form an intermediate, which is then cyclized. The second key step is the chlorination of the resulting pyridazinone ring to yield the final product. Understanding the nuances of each step is critical for troubleshooting.

Synthesis_Pathway cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Chlorination Mucochloric_Acid Mucochloric Acid Intermediate Uncyclized Hydrazone Intermediate Mucochloric_Acid->Intermediate Ethylhydrazine Ethylhydrazine Ethylhydrazine->Intermediate Product 4,5-dichloro-2-ethyl- 3(2H)-pyridazinone Intermediate->Product Chlorination_Agent Chlorinating Agent (e.g., POCl3, PCl5) Chlorination_Agent->Product Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Step1 Problem in Step 1? (Condensation/Cyclization) Start->Check_Step1 Check_Step2 Problem in Step 2? (Chlorination) Start->Check_Step2 Purification_Issue Difficulty in Purification? Start->Purification_Issue Incomplete_Rxn1 Incomplete Reaction? Check_Step1->Incomplete_Rxn1 Yes Over_Chlorination Over-chlorination? Check_Step2->Over_Chlorination Yes Residual_Solvent Residual Solvent? Purification_Issue->Residual_Solvent Yes Side_Rxns1 Side Reactions? Incomplete_Rxn1->Side_Rxns1 No Solution1a Increase Time/Temp Monitor by TLC Incomplete_Rxn1->Solution1a Yes Solution1b Control Temp Adjust Stoichiometry Side_Rxns1->Solution1b Yes Incomplete_Chlorination Incomplete Chlorination? Over_Chlorination->Incomplete_Chlorination No Solution2a Milder Reagent Lower Temp/Time Over_Chlorination->Solution2a Yes Solution2b Increase Reagent/Time Monitor by TLC Incomplete_Chlorination->Solution2b Yes Tarry_Byproducts Tarry Byproducts? Residual_Solvent->Tarry_Byproducts No Solution3a High Vacuum Co-evaporation Residual_Solvent->Solution3a Yes Solution3b Optimize Rxn Conditions Silica Plug Filtration Tarry_Byproducts->Solution3b Yes

Technical Support Center: Enhancing the Stability of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. This guide provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during experimental and formulation development. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and performance of your formulations.

Troubleshooting Guide: Diagnosing and Resolving Formulation Instability

Encountering instability in your this compound formulations can be a significant setback. The following table outlines common issues, their probable causes, and recommended analytical approaches for diagnosis.

Observed Issue Potential Root Cause(s) Recommended Analytical Investigation Primary Stabilization Strategy
Loss of Potency/Active Ingredient Degradation Hydrolysis, Photodegradation, OxidationHPLC-UV/MS for parent compound and degradant quantification. Forced degradation studies (acidic/basic hydrolysis, oxidation, photolysis, thermal stress) to identify degradation products and pathways.pH optimization, addition of antioxidants, use of UV-blocking excipients or packaging.
Change in Physical Appearance (e.g., color change, precipitation) Photodegradation leading to colored degradants. pH shift causing precipitation. Excipient incompatibility.Visual inspection, microscopy for crystal growth. HPLC to correlate with chemical degradation. pH measurement.Use of light-protective packaging, addition of UV absorbers, pH buffering, excipient compatibility screening.
Alteration in pH of the Formulation Degradation of the active ingredient into acidic or basic byproducts. Interaction with container materials.Routine pH monitoring over time under various storage conditions.Incorporation of a robust buffering system.
Formation of Insoluble Particulates Agglomeration of the active ingredient. Precipitation of degradation products.Particle size analysis (e.g., laser diffraction). Filtration and analysis of the precipitate (e.g., FT-IR, MS).Use of appropriate solubilizing agents or surfactants. pH control.

Frequently Asked Questions (FAQs)

Chemical Stability and Degradation Pathways

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The pyridazinone ring, particularly with electron-withdrawing chlorine substituents, can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This can lead to the opening of the ring or displacement of the chlorine atoms. For instance, related pyridazinone herbicides like chloridazon are known to undergo degradation in the environment.[1][2][3]

  • Photodegradation: Many pesticide formulations are sensitive to UV radiation from sunlight, which can lead to the cleavage of chemical bonds and the formation of various photoproducts.[1] For pyridazinone structures, this can involve reactions of the heterocyclic ring.

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation of the molecule.

Q2: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer likely products based on the degradation of similar compounds like chloridazon. The primary degradation of chloridazon involves the removal of the phenyl group (desphenyl-chloridazon) and further modification to methyl-desphenyl-chloridazon.[1][2][4][5]

For this compound, analogous degradation could involve:

  • De-ethylation: Cleavage of the N-ethyl group to yield 4,5-dichloro-3(2H)-pyridazinone.

  • Hydroxylation: Replacement of one or both chlorine atoms with hydroxyl groups.

  • Ring Opening: Hydrolytic cleavage of the pyridazinone ring.

To definitively identify degradation products, a forced degradation study is essential.

cluster_degradation Degradation Pathways A This compound B Hydrolysis (Acidic/Basic Conditions) A->B H₂O, H⁺/OH⁻ C Photodegradation (UV Exposure) A->C D Oxidation (Presence of Oxidants) A->D [O] E De-ethylated, Hydroxylated, or Ring-Opened Products B->E C->E D->E

Caption: Predicted degradation pathways for this compound.

Formulation Strategies for Enhanced Stability

Q3: How can I prevent the photodegradation of my this compound formulation?

Photodegradation can be effectively minimized through a combination of strategies:

  • UV-Absorbing Excipients: Incorporate UV absorbers into your formulation. Common choices for agrochemical formulations include benzophenones and benzotriazoles.[6][7][8] These molecules absorb harmful UV radiation and dissipate it as heat.

  • Light-Protective Packaging: Store the formulation in amber or opaque containers to block out UV light.

  • Antioxidants: Photodegradation can generate free radicals that initiate chain reactions. Antioxidants can quench these radicals and inhibit further degradation.

Q4: What type of antioxidants are suitable for my formulation, and at what concentration?

The choice of antioxidant depends on the formulation's solvent system (aqueous or organic).

  • For aqueous-based formulations: Water-soluble antioxidants like ascorbic acid and sodium sulfite are suitable.[]

  • For organic-based formulations: Oil-soluble antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E) are effective.[][10][11]

The optimal concentration of an antioxidant typically ranges from 0.01% to 0.1% (w/w) of the formulation but should be determined empirically through stability studies.

Q5: How does pH affect the stability of this compound, and how can I control it?

The stability of many pesticides is pH-dependent. For compounds with hydrolyzable groups, extremes in pH can catalyze degradation. The ideal pH for stability of most pesticides is in the slightly acidic to neutral range (pH 4-7).[2]

To control the pH of your formulation, the use of a buffering agent is highly recommended.[6] A buffer system will resist changes in pH that may occur due to the degradation of the active ingredient or interactions with the container. Common buffer systems for pharmaceutical and agrochemical formulations include citrate and phosphate buffers.

cluster_stabilization Stabilization Strategy Decision Flowchart Start Instability Observed Q1 Is there evidence of photodegradation? Start->Q1 A1 Incorporate UV Absorbers (e.g., Benzophenones) Use Light-Protective Packaging Q1->A1 Yes Q2 Is there evidence of oxidative degradation? Q1->Q2 No A1->Q2 A2 Add Antioxidants (e.g., BHT, Ascorbic Acid) Q2->A2 Yes Q3 Is the formulation pH unstable? Q2->Q3 No A2->Q3 A3 Introduce a Buffering System (e.g., Citrate, Phosphate) Q3->A3 Yes End Stable Formulation Q3->End No A3->End

Caption: Decision flowchart for selecting a stabilization strategy.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acidic hydrolysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

  • Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 80°C) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control to identify new peaks corresponding to degradation products.

  • Determine the percentage of degradation of the parent compound.

  • Propose the structures of the degradation products based on their mass-to-charge ratio and fragmentation patterns from the MS data.

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Apply Stress Conditions (Acid, Base, Oxidant, UV, Heat) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by HPLC-MS Sample->Analyze Data Identify Degradation Products & Determine Degradation Rate Analyze->Data End Characterize Stability Profile Data->End

Caption: Experimental workflow for a forced degradation study.

References

  • EURL-SRM. (2023, April 14). Analytical Observations Report concerning Chloridazon-Desphenyl. EURL-SRM. [Link]

  • Brewer International. How to Improve Pesticide Solution pH Using Buffering Agents. [Link]

  • PubChem. Chloridazon. National Center for Biotechnology Information. [Link]

  • Solutions Pest & Lawn. Buffering Agent. [Link]

  • Li, Y., et al. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets. ACS ES&T Water. [Link]

  • ResearchGate. (2021). Review on the removal and degradation methods of chloridazon and its metabolites. [Link]

  • Halo. UV protection compounds for agrochemical formulations. [Link]

  • Esha Yadav. (2025). Role of antioxidants in ameliorating the oxidative stress induced by pesticides. Biochem. Cell. [Link]

  • Google Patents. (2013).
  • AERU. Chloridazon (Ref: BAS 119H). University of Hertfordshire. [Link]

  • ARCC Journals. (2023). Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review. [Link]

  • Google Patents. (2020).
  • Linchemical. Antioxidant & UV Stabilizer Additives Guide. [Link]

  • ResearchGate. (2025). Water contamination with metabolites of the herbicide chloridazon and the possibility of their elimination in the technological process of water treatment. [Link]

  • CD Formulation. Antioxidants. [Link]

  • Google Patents. (2020).
  • PMC. (2021). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. [Link]

Sources

Technical Support Center: Synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical compounds. The primary route to this molecule involves the N-alkylation of the pyridazinone ring of 4,5-dichloro-3(2H)-pyridazinone. This seemingly straightforward reaction can present several challenges, from incomplete conversion and side product formation to difficulties in purification. This guide will walk you through potential issues and provide robust solutions to ensure a successful synthesis.

Core Synthesis Reaction

The fundamental transformation is the N-ethylation of 4,5-dichloro-3(2H)-pyridazinone, typically using an ethylating agent in the presence of a base.

Caption: General reaction scheme for the N-ethylation of 4,5-dichloro-3(2H)-pyridazinone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Reaction Setup and Execution

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Base Strength or Solubility: The choice of base is critical for the deprotonation of the pyridazinone nitrogen.

    • Causality: If the base is not strong enough to deprotonate the N-H bond of the pyridazinone, the resulting anion, which is the active nucleophile, will not be generated in sufficient concentration. Furthermore, the solubility of the base in the reaction solvent can impact its effectiveness.

    • Troubleshooting Steps:

      • Verify Base Quality: Ensure the base is dry and not degraded. For example, potassium carbonate (K₂CO₃) can absorb moisture from the air, reducing its efficacy.

      • Increase Base Equivalents: You can try increasing the amount of base from 1.1 equivalents to 1.5-2.0 equivalents.

      • Consider a Stronger Base: If K₂CO₃ is ineffective, consider using a stronger base like sodium hydride (NaH). However, exercise caution as stronger bases can promote side reactions.

      • Improve Solubility: If using a solid base, ensure vigorous stirring to maximize its surface area and interaction with the reactants.

  • Poor Quality of Ethylating Agent: The ethylating agent's purity is paramount.

    • Causality: Ethyl iodide can decompose over time, releasing iodine, which can interfere with the reaction.

    • Troubleshooting Steps:

      • Check for Purity: Freshly distill or use a newly opened bottle of the ethylating agent. A brownish color in ethyl iodide indicates the presence of iodine.

      • Consider an Alternative: Ethyl bromide or diethyl sulfate can also be used as alternative ethylating agents.

  • Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Causality: N-alkylation reactions often have a significant activation energy barrier.

    • Troubleshooting Steps:

      • Gradually Increase Temperature: If the reaction is being run at room temperature, consider gently heating it to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.

  • Solvent Issues: The choice of solvent plays a crucial role in the reaction's success.

    • Causality: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use a dry, aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile. Water can compete with the pyridazinone as a nucleophile and can also deactivate the base.

      • Check for Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge in this synthesis. The likely culprits are O-alkylation and substitution of the chlorine atoms on the pyridazinone ring.

Caption: Potential reaction pathways for the ethylation of 4,5-dichloro-3(2H)-pyridazinone.

  • O-Alkylation vs. N-Alkylation: Pyridazinones can exist in tautomeric forms, and alkylation can occur on both the nitrogen and the oxygen atoms.

    • Causality: The regioselectivity of alkylation is influenced by the reaction conditions, including the solvent, counter-ion of the base, and the nature of the alkylating agent. Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.

    • Troubleshooting Steps to Favor N-Alkylation:

      • Solvent Choice: Aprotic polar solvents like DMF generally favor N-alkylation.

      • Base Selection: Using a potassium base (e.g., K₂CO₃) often favors N-alkylation over a sodium base.

      • Temperature Control: Lower reaction temperatures can sometimes improve the selectivity for N-alkylation.

  • Nucleophilic Substitution of Chlorine Atoms: The chlorine atoms on the pyridazinone ring are susceptible to nucleophilic attack, especially at elevated temperatures.

    • Causality: The pyridazinone ring is electron-deficient, making the chlorine atoms susceptible to displacement by nucleophiles present in the reaction mixture (e.g., hydroxide from residual water, or the pyridazinone anion itself).

    • Troubleshooting Steps:

      • Maintain Moderate Temperatures: Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed.

      • Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize the presence of water.

Work-up and Purification

Question 3: I am having difficulty isolating the pure product after the reaction. What is a reliable work-up and purification procedure?

Answer:

A clean work-up and an effective purification strategy are essential for obtaining the desired product in high purity.

  • Standard Work-up Protocol:

    • Quench the Reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • Remove the Solvent: If using a high-boiling solvent like DMF, it is often best to remove it under reduced pressure.

    • Aqueous Work-up: Partition the residue between water and a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer will contain your product.

    • Wash the Organic Layer: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and DMF.

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid products.

      • Solvent Screening: Experiment with different solvent systems to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.

      • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for eluting the product. The less polar O-alkylated byproduct will typically elute before the more polar N-alkylated product.

Question 4: How can I confirm the identity and purity of my final product?

Answer:

Proper characterization is crucial to confirm that you have synthesized the correct compound with high purity.

Analytical Technique Expected Observations for this compound
¹H NMR A triplet corresponding to the methyl protons (-CH₃) of the ethyl group and a quartet for the methylene protons (-CH₂-). The chemical shifts will be influenced by the neighboring nitrogen atom. A singlet for the proton on the pyridazinone ring.
¹³C NMR Resonances corresponding to the two carbons of the ethyl group, the carbonyl carbon, and the carbons of the pyridazinone ring.
Mass Spectrometry The molecular ion peak should correspond to the molecular weight of the product (193.03 g/mol ). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) should be observed.[1]
Melting Point A sharp melting point indicates high purity. Compare the observed melting point with literature values if available.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 4,5-dichloro-3(2H)-pyridazinone

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4,5-dichloro-3(2H)-pyridazinone (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 40-50 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the DMF under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

References

  • PubChem. (n.d.). 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. Retrieved January 11, 2026, from [Link]

  • Lee, H.-G., Kim, M.-J., Lee, I.-H., Kim, E. J., Kim, B. R., & Yoon, Y.-J. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-757.
  • PubChemLite. (n.d.). 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. Retrieved January 11, 2026, from [Link]

  • Kühn, S., et al. (2021).
  • PrepChem. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. Retrieved January 11, 2026, from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3055. [Link]

  • Kang, S.-B., Park, S.-E., Lee, H.-G., & Yoon, Y.-J. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry, 46(3), 410-414.
  • Sung, G. H., Kim, B. R., Ryu, K. E., & Yoon, Y.-J. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-144.
  • National Center for Biotechnology Information. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. PubMed. Retrieved January 11, 2026, from [Link]

  • Gökçe, M., Utku, S., & Küpeli, E. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittel-Forschung, 57(9), 597-603.

Sources

Technical Support Center: Synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during this synthetic process. Our goal is to equip you with the expertise to not only identify and resolve issues but also to understand the underlying chemical principles for proactive experimental design.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols to get your synthesis back on track.

Question 1: My reaction is complete, but after workup and analysis (TLC, LC-MS, NMR), I see two major products with the same mass. What is the likely identity of the second product and how can I confirm it?

Answer:

The most probable side product in the ethylation of 4,5-dichloro-3(2H)-pyridazinone is the O-ethylated isomer, 6-ethoxy-4,5-dichloropyridazine. The starting material, 4,5-dichloro-3(2H)-pyridazinone, exists in tautomeric forms, and alkylation can occur at either the nitrogen (N-alkylation) to yield the desired product or at the oxygen (O-alkylation) to form the undesired isomer.

Causality: The pyridazinone ring is an ambident nucleophile, meaning it has two reactive sites for electrophiles like ethyl iodide. The regioselectivity of the alkylation (N- vs. O-) is highly dependent on the reaction conditions, particularly the base and solvent system employed. Hard and soft acid-base (HSAB) theory can be a useful framework for understanding this. The nitrogen atom is a softer nucleophilic center, while the oxygen atom is a harder nucleophilic center.

Confirmation of Isomers:

You can distinguish between the N-ethyl and O-ethyl isomers using spectroscopic methods, primarily NMR.

  • ¹H NMR Spectroscopy:

    • N-ethyl isomer (desired product): The methylene protons (-CH₂-) of the ethyl group attached to the nitrogen will typically appear at a chemical shift (δ) around 4.0-4.2 ppm.

    • O-ethyl isomer (side product): The methylene protons (-CH₂-) of the ethyl group attached to the oxygen will be further downfield, typically in the range of δ 4.4-4.6 ppm, due to the deshielding effect of the adjacent oxygen atom.

  • ¹³C NMR Spectroscopy:

    • N-ethyl isomer: The methylene carbon (-CH₂-) will resonate at approximately 40-45 ppm.

    • O-ethyl isomer: The methylene carbon (-CH₂-) will be significantly downfield, around 65-70 ppm.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can provide unambiguous confirmation. For the N-ethyl isomer, you will observe a correlation between the methylene protons of the ethyl group and the carbonyl carbon (C=O) of the pyridazinone ring. For the O-ethyl isomer, this correlation will be absent.

Experimental Protocol for Isomer Identification:

  • Carefully separate the two products using column chromatography (silica gel, using a gradient of ethyl acetate in hexanes is a good starting point).

  • Acquire ¹H, ¹³C, and HMBC NMR spectra for each purified isomer.

  • Analyze the spectra based on the chemical shift differences described above to assign the structures.

Question 2: My reaction is yielding a high proportion of the O-ethylated isomer. How can I modify my protocol to favor the desired N-alkylation?

Answer:

As discussed, the N- versus O-alkylation is a classic challenge with ambident nucleophiles. To favor N-alkylation, you need to choose reaction conditions that promote reaction at the softer nitrogen center.

Causality and Strategic Adjustments:

The choice of base and solvent plays a critical role in directing the alkylation.

  • Base: A strong, non-coordinating base in a polar aprotic solvent tends to generate a "freer" anion, which often favors O-alkylation. Conversely, using a weaker base or a phase-transfer catalyst can favor N-alkylation.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile can favor O-alkylation. Less polar or phase-transfer conditions can shift the selectivity towards N-alkylation.

Recommended Protocol to Enhance N-Alkylation:

A proven method to achieve high N-alkylation selectivity is the use of a phase-transfer catalyst (PTC).

Parameter Condition to Favor N-Alkylation Condition to Avoid (Favors O-Alkylation)
Base Potassium Hydroxide (KOH) with a PTCPotassium Carbonate (K₂CO₃)
Catalyst Tetrabutylammonium bromide (TBAB)None
Solvent Toluene or a biphasic systemDMF, Acetonitrile

Step-by-Step Protocol:

  • To a stirred solution of 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in toluene, add powdered potassium hydroxide (1.2 equivalents) and tetrabutylammonium bromide (0.1 equivalents).

  • Heat the mixture to 60-70 °C.

  • Slowly add ethyl iodide (1.1 equivalents) dropwise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, add water, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol has been shown to selectively yield the N-alkylation product.[1]

Logical Relationship Diagram:

G cluster_conditions Reaction Conditions cluster_products Alkylation Products KOH_PTC KOH / TBAB in Toluene N_Alkylation N-Ethylation (Desired Product) KOH_PTC->N_Alkylation Favors K2CO3_DMF K₂CO₃ in DMF O_Alkylation O-Ethylation (Side Product) K2CO3_DMF->O_Alkylation Favors

Caption: Influence of reaction conditions on alkylation regioselectivity.

Question 3: Besides the O-ethylated product, I am observing other minor impurities that I cannot identify. What are other potential side reactions?

Answer:

While N- vs. O-alkylation is the primary side reaction, other minor byproducts can form depending on the specific conditions and reagents used.

Potential Minor Side Reactions:

  • Substitution of Chlorine: The chlorine atoms on the pyridazinone ring are susceptible to nucleophilic substitution, especially at elevated temperatures or with stronger nucleophiles. If your base (e.g., hydroxide from KOH) is present in high concentration or if there are other nucleophiles in the reaction mixture, you might see substitution at the C4 or C5 position.

  • Over-alkylation (Dialkylation): While less common for this specific substrate due to steric hindrance and electronic effects, it is theoretically possible to have a second ethyl group add to the molecule, though this would likely require harsh conditions and a large excess of the alkylating agent.

  • Elimination Reaction of Ethyl Iodide: If a strong, sterically hindered base is used, it could promote the E2 elimination of HI from ethyl iodide to form ethene. This would consume your alkylating agent and reduce the yield of the desired product.

Troubleshooting Workflow:

G cluster_possibilities Potential Side Products cluster_solutions Corrective Actions start Unidentified Impurities Observed check_mass Analyze MS Data (Mass of Impurity vs. Starting Material/Product) start->check_mass check_nmr Analyze NMR Data (Aromatic protons, ethyl group integration) start->check_nmr chloro_sub Chloro-substitution Product (Mass = Product - Cl + OH) check_mass->chloro_sub Mass difference consistent over_alkylation Over-alkylation Product (Mass = Product + Ethyl) check_mass->over_alkylation Mass difference consistent sm_degradation Starting Material Degradation check_mass->sm_degradation Other masses observed check_nmr->chloro_sub Change in aromatic proton signals check_nmr->over_alkylation Additional ethyl group signals lower_temp Lower Reaction Temperature chloro_sub->lower_temp control_base Use Stoichiometric Amount of Base chloro_sub->control_base control_alkylating Use Stoichiometric Alkylating Agent over_alkylation->control_alkylating

Caption: Troubleshooting workflow for unidentified impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The most common and commercially available starting material is 4,5-dichloro-3(2H)-pyridazinone. This can be synthesized from mucochloric acid and hydrazine.

Q2: Which ethylating agent is recommended?

Ethyl iodide is a good choice due to its high reactivity. Ethyl bromide can also be used, but may require slightly longer reaction times or higher temperatures.

Q3: How can I effectively purify the final product?

Column chromatography on silica gel is the most effective method for purifying this compound from the O-ethylated isomer and other impurities. A gradient elution with ethyl acetate in hexanes is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be used for further purification if the product is a solid.

Q4: Are there any safety precautions I should be aware of?

  • Alkylating agents like ethyl iodide are toxic and should be handled in a well-ventilated fume hood.

  • Bases such as potassium hydroxide are corrosive.

  • The solvents used (e.g., toluene, DMF) have their own specific hazards.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Alkylation of 4,5-dichloropyridazin-6-one with α,ω-dibromoalkanes or 4,5-dichloro-1-(ω-bromoalkyl)pyridazin-6-ones. ResearchGate. [Link]

Sources

Technical Support Center: Degradation of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during soil degradation studies of this compound. Our approach is grounded in established principles of soil science and analytical chemistry to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound in soil?

A1: While specific literature on the complete degradation pathway of this compound is not extensively detailed, we can infer the likely primary degradation routes based on the behavior of other chlorinated herbicides and pyridazinone structures in soil.[1][2] The degradation is expected to be a combination of microbial and abiotic processes.

  • Microbial Degradation: Soil microorganisms are key drivers of herbicide degradation.[1][2] They can utilize the compound as a carbon or nitrogen source, leading to its breakdown through enzymatic activities.[2][3] Common microbial transformations for chlorinated compounds include dechlorination, hydroxylation, and ring cleavage.

  • Abiotic Degradation: Chemical processes such as hydrolysis can also contribute to the degradation of this compound, particularly at the chlorine substituents on the pyridazinone ring. Photodegradation may also play a role in the surface soil layer.

A hypothetical initial degradation pathway is illustrated below:

Degradation_Pathway parent This compound metabolite1 Monochloro-hydroxy derivative parent->metabolite1 Hydrolysis/Microbial Dechlorination metabolite2 De-ethylated pyridazinone parent->metabolite2 Microbial Dealkylation ring_cleavage Ring Cleavage Products metabolite1->ring_cleavage Microbial Metabolism metabolite2->ring_cleavage Microbial Metabolism

Caption: Hypothetical initial degradation pathways of this compound in soil.

Q2: What are the key environmental factors influencing the degradation rate of this compound?

A2: The persistence of any herbicide in soil is highly dependent on environmental conditions.[2][4] For this compound, the following factors are critical:

Environmental Factor Influence on Degradation Experimental Consideration
Soil Moisture Affects microbial activity and can facilitate hydrolysis. Optimal moisture levels generally enhance degradation.Maintain consistent and documented soil moisture content throughout the experiment.
Temperature Directly influences microbial metabolism and the rate of chemical reactions. Higher temperatures, within a certain range, typically accelerate degradation.[4]Conduct experiments in a temperature-controlled incubator to ensure reproducibility.
Soil pH Can affect the chemical stability of the compound and influence the composition and activity of the soil microbial community.Characterize the initial soil pH and consider its potential impact on the degradation kinetics.
Organic Matter Content Higher organic matter can increase microbial populations and sorption of the compound, affecting its bioavailability for degradation.[4]Analyze and report the organic matter content of the soil used in your studies.
Oxygen Availability The presence or absence of oxygen will determine whether aerobic or anaerobic microbial pathways dominate.The experimental setup should reflect the intended environmental conditions (e.g., aerobic incubation).
Q3: What analytical techniques are most suitable for quantifying this compound and its potential metabolites in soil samples?

A3: The analysis of pesticide residues in complex matrices like soil requires sensitive and selective analytical methods.

  • Sample Extraction: A robust extraction method is crucial. Accelerated Solvent Extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used and effective methods for extracting pesticide residues from soil.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS): HPLC is well-suited for the analysis of polar and thermally labile compounds like pyridazinones. LC-MS/MS provides high sensitivity and selectivity, which is essential for identifying and quantifying metabolites at low concentrations.[5]

    • Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS): GC can also be used, particularly for the parent compound if it is sufficiently volatile and thermally stable. Derivatization may be necessary for some metabolites. GC-MS is a powerful tool for structural elucidation of unknown metabolites.

Troubleshooting Guides

Issue 1: Poor recovery of this compound from spiked soil samples.
  • Possible Cause: Inefficient extraction or strong sorption to soil particles.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Experiment with different solvent polarities and mixtures (e.g., acetonitrile, methanol, ethyl acetate) to improve extraction efficiency.

    • Modify Extraction Technique: Increase extraction time or temperature (within the stability limits of the compound). Consider adding a sonication step to enhance desorption from soil particles.

    • Evaluate Soil Matrix Effects: Co-extracted soil components can interfere with the analysis. Incorporate a cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering substances.

Issue 2: High variability in degradation rates between replicate soil microcosms.
  • Possible Cause: Heterogeneity of the soil or inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Homogenize Soil: Thoroughly mix and sieve the soil before setting up the microcosms to ensure uniformity.

    • Standardize Microcosm Setup: Ensure each replicate receives the same amount of soil, water, and test compound. Use a consistent packing density for the soil in each microcosm.

    • Control Incubation Conditions: Tightly control temperature, moisture, and light conditions in the incubator to minimize variability.

Issue 3: Difficulty in identifying unknown metabolites.
  • Possible Cause: Metabolites are present at very low concentrations or their chemical structures are not readily apparent from the initial analysis.

  • Troubleshooting Steps:

    • Concentrate Extracts: Carefully concentrate the sample extracts to increase the concentration of metabolites above the detection limit of the instrument.

    • Utilize High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap MS can provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[5]

    • Perform Tandem MS (MS/MS) Experiments: Fragmenting the parent ion of the unknown metabolite can provide valuable structural information.

Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study

This protocol outlines a basic workflow for assessing the aerobic degradation of this compound in soil.

Experimental_Workflow start Start: Soil Collection & Characterization prepare Prepare Soil Microcosms (Sieved soil, adjust moisture) start->prepare spike Spike with this compound prepare->spike incubate Incubate under Aerobic Conditions (Controlled temperature & humidity) spike->incubate sample Sample at Predetermined Time Points incubate->sample extract Extract Soil Samples sample->extract analyze Analyze by LC-MS/MS extract->analyze data Data Analysis (Degradation kinetics, metabolite identification) analyze->data end End: Report Results data->end

Caption: A typical experimental workflow for a soil degradation study.

Step-by-Step Methodology:

  • Soil Preparation: Collect fresh soil, remove debris, and sieve through a 2 mm mesh. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Microcosm Setup: Weigh a defined amount of soil (e.g., 100 g dry weight equivalent) into individual flasks. Adjust the moisture content to 40-60% of the water-holding capacity.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution evenly to the soil surface and mix thoroughly. Allow the solvent to evaporate.

  • Incubation: Place the flasks in a dark, temperature-controlled incubator. Ensure aerobic conditions by loosely covering the flasks to allow for gas exchange.

  • Sampling: At designated time points (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate flasks.

  • Extraction and Analysis: Extract the soil samples using an appropriate method and analyze the extracts by LC-MS/MS to determine the concentrations of the parent compound and any identified metabolites.

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound and plot the concentration of the parent compound and metabolites over time.

References

  • Arora, S., et al. (2018).
  • Kumar, S. (2018). Degradation and Bioremediation of Herbicides by Microorganisms. Research Trend.
  • AZA Mid-Year Meeting. 4,5-Dichloro-3(2H)-pyridazinone.
  • Chem-Impex. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone.
  • Yadav, T., et al. (2024). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. PubMed Central.
  • Carles, L., et al. (2020). Herbicide bioremediation: from strains to bacterial communities. PubMed Central.
  • Stolz, A. (2009). Bacterial degradation and bioremediation of chlorinated herbicides and biphenyls.
  • Synchem. This compound.
  • Kang, S.-B. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols.
  • PubChem. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone.
  • Benchchem. Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone.
  • Qin, R., et al. (2009). Interactive effect of organic amendment and environmental factors on degradation of 1,3-dichloropropene and chloropicrin in soil. PubMed.
  • Bester, K., et al. (2000). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil.
  • Santa Cruz Biotechnology. 4,5-Dichloro-2-(3,5-dichlorophenyl)-3(2H)-pyridazinone | CAS 86483-43-4.
  • National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Diazinon. NCBI Bookshelf.
  • TCI Chemicals. 4,5-Dichloro-3(2H)-pyridazinone 932-22-9.

Sources

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 4,5-dichloro-2-ethyl-3(2H)-pyridazinone in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound during their in vitro and in vivo experiments. As a Senior Application Scientist, I understand that inconsistent data and experimental artifacts stemming from poor solubility can be a significant bottleneck in research. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve reliable and reproducible results.

The Challenge: Understanding the Poor Aqueous Solubility of Pyridazinone Derivatives

Pyridazinone derivatives, a class of heterocyclic compounds with diverse biological activities, are often characterized by their hydrophobic nature and poor aqueous solubility.[1][2] This intrinsic property of this compound can lead to several common issues in experimental settings, including compound precipitation in aqueous assay buffers, underestimation of compound potency, and high variability between experiments. Addressing these solubility challenges is a critical first step for the accurate evaluation of this compound's biological effects.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to help you diagnose and resolve common solubility-related problems encountered during your assays.

Problem 1: My compound precipitates immediately upon dilution into my aqueous assay buffer.

This is a classic sign that the aqueous buffer cannot maintain the compound in solution at the desired final concentration. The abrupt change in solvent environment from an organic stock solution (likely DMSO) to the aqueous buffer causes the compound to crash out.

  • Immediate Action:

    • Visually Inspect: Confirm that you see visible precipitate (cloudiness, particles, or film) in your assay wells or tubes.

    • Reduce Final Concentration: As a first step, try lowering the final concentration of the compound in your assay to determine its kinetic solubility limit in your specific buffer system.

    • Optimize Co-solvent Concentration: The concentration of the organic solvent carried over from your stock solution is critical. For many cell-based assays, the final concentration of Dimethyl sulfoxide (DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[3] However, even at these low percentages, precipitation can occur.

  • Causality-Driven Solutions: The core issue is the low intrinsic aqueous solubility of the compound. The goal is to increase the apparent solubility in the final assay medium without introducing artifacts.

    • Protocol 1: Serial Dilution Strategy: Instead of a large, single-step dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual reduction in the organic solvent concentration can sometimes prevent immediate precipitation.

    • Protocol 2: Utilizing Co-solvents: While DMSO is the most common primary solvent, a carefully selected co-solvent in the final assay buffer can improve solubility.[4][5]

      • Step 1: Prepare intermediate dilutions of your compound in a solution containing a higher concentration of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG).

      • Step 2: Add this intermediate dilution to the final assay buffer. This reduces the "solvent shock."

      • Step 3: Always include a vehicle control with the same final concentration of the co-solvent(s) to account for any effects of the solvent on the assay.[6]

Problem 2: My assay results are highly variable and not reproducible.

Inconsistent results are often a downstream consequence of poor solubility. Even if you don't see visible precipitation, micro-precipitates can form, leading to inconsistent concentrations of the soluble, active compound across different wells or experiments.

  • Diagnostic Steps:

    • Solubility Assessment: Before proceeding with further biological assays, formally assess the solubility of this compound in your assay buffer. A simple method is to prepare a series of concentrations, incubate them under assay conditions (e.g., 37°C for 1 hour), centrifuge, and measure the concentration of the compound in the supernatant by HPLC or UV-Vis spectroscopy.

    • Review Stock Solution Handling: Ensure your DMSO stock solution is fully dissolved and has not been subjected to multiple freeze-thaw cycles, which can promote compound precipitation within the stock itself.

  • Long-Term Solutions: To ensure consistency, you need a robust formulation strategy that guarantees the compound remains in a soluble state throughout the experiment.

    • Protocol 3: Cyclodextrin-Mediated Solubilization: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble compounds, forming inclusion complexes with enhanced aqueous solubility.[7][8]

      • Step 1: Choose the Right Cyclodextrin: Beta-cyclodextrins (β-CD) and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9]

      • Step 2: Prepare the Complex: Prepare a stock solution of the cyclodextrin in your assay buffer. Add the compound (from a concentrated DMSO stock) to the cyclodextrin solution and allow it to equilibrate (e.g., with stirring or sonication) to form the inclusion complex.

      • Step 3: Validate: Confirm that the cyclodextrin itself does not interfere with your assay by running appropriate vehicle controls.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to use for my initial stock solution of this compound?

Based on data for structurally similar pyridazinone derivatives, DMSO is an excellent choice for creating a highly concentrated primary stock solution.[2][11] It generally offers superior solubilizing power for this class of compounds compared to other common solvents like ethanol or methanol. Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay system.

Q2: I need to use this compound in a cell-based assay. What is the maximum concentration of DMSO my cells can tolerate?

The tolerance of cell lines to DMSO varies. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[3] However, it is imperative to determine the specific tolerance of your cell line by running a vehicle control curve (exposing cells to a range of DMSO concentrations, e.g., 0.1% to 2%) and measuring cell viability.

Q3: Can I use pH modification to improve the solubility of this compound?

Potentially. The solubility of ionizable compounds can be significantly influenced by pH.[12][13] If this compound has an acidic or basic functional group, adjusting the pH of your buffer away from its pKa will increase the proportion of the more soluble ionized form. However, you must consider the pH constraints of your biological assay. Most cellular and enzymatic assays have a narrow optimal pH range (typically 7.2-7.4).

Q4: Are there other advanced formulation strategies I can consider for in vivo studies?

Yes, for preclinical and in vivo applications where higher concentrations are often required, more advanced formulation strategies may be necessary. These include:

  • Lipid-Based Formulations: For highly lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[14]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can improve the dissolution rate and bioavailability.[15][16]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state by dispersing it in a polymer matrix can significantly enhance solubility.[14]

These advanced techniques often require specialized equipment and expertise in formulation science.[17][18]

Data Summary & Key Parameters

The following table provides a general overview of common solvents and their typical usage concentrations in assays. Note that specific solubility values for this compound are not publicly available and must be determined empirically.

Solvent/Excipient Primary Use Typical Final Assay Concentration Key Considerations
DMSO Primary Stock Solution< 0.5% (v/v)Can precipitate upon aqueous dilution; potential for cell toxicity at >0.5%.[3]
Ethanol Co-solvent< 1% (v/v)Generally less toxic than DMSO but also a weaker solvent for many compounds.[19]
PEG 400 Co-solvent1-5% (v/v)A less volatile and often less toxic alternative to ethanol.
HP-β-Cyclodextrin Solubilizing Agent1-10 mMForms inclusion complexes to increase aqueous solubility; check for assay interference.[7]
Tween® 80 / Polysorbate 80 Surfactant0.01-0.1% (v/v)Forms micelles to encapsulate hydrophobic compounds; can interfere with some assays.[4][19]

Visualizing the Workflow: A Decision-Making Diagram

The process of selecting a suitable solubilization strategy can be systematic. The following diagram outlines a logical workflow for addressing the solubility challenges of this compound.

Solubility_Workflow Start Start: Solubility Issue Identified StockSol Prepare Concentrated Stock in 100% DMSO (e.g., 20 mM) Start->StockSol TestSolubility Determine Kinetic Solubility in Assay Buffer (e.g., at 10, 30, 100 µM) StockSol->TestSolubility IsSoluble Is Compound Soluble at Required Concentration? TestSolubility->IsSoluble Proceed Proceed with Assay (Maintain DMSO < 0.5%) IsSoluble->Proceed Yes Troubleshoot Initiate Solubility Enhancement IsSoluble->Troubleshoot No CoSolvent Strategy 1: Co-Solvent Approach (e.g., PEG 400, Ethanol) Troubleshoot->CoSolvent Cyclodextrin Strategy 2: Cyclodextrin (e.g., HP-β-CD) Troubleshoot->Cyclodextrin Surfactant Strategy 3: Surfactant (e.g., Tween® 80) Troubleshoot->Surfactant Validate Validate Vehicle Control: No Assay Interference? CoSolvent->Validate Cyclodextrin->Validate Surfactant->Validate OptimizedAssay Proceed with Optimized Assay Protocol Validate->OptimizedAssay Yes ReEvaluate Re-evaluate Strategy or Consider Advanced Formulation Validate->ReEvaluate No

Caption: Decision workflow for troubleshooting solubility issues.

References

  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives.
  • Liu, R. (Ed.). (2007). Water-Insoluble Drug Formulation. CRC press.
  • CORE. (n.d.). Formulation of water insoluble drugs.
  • Timm, M., et al. (2020). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Oregon State University Libraries and Press. (n.d.). Water-insoluble drug formulation.
  • Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Benchchem. Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dimethylmaleimide for Biological Assays.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Kfoury, M., et al. (2021). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution?. Environmental Chemistry Letters, 19(4), 3125-3151.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins: enhancing drug delivery, solubility and bioavailability for modern therapeutics. Nature reviews Drug discovery, 3(12), 1023-1035.
  • Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171.
  • Singh, R., et al. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 162-172.
  • Benchchem. An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Gerbaud, V., et al. (2005). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.
  • Ota, N., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5104-5113.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3368.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

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Technical Support Center: Mitigating Phytotoxicity of Pyridazinone Herbicides on Non-Target Plants

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals encountering issues with the phytotoxicity of pyridazinone-class herbicides on non-target plants. While your query specified "4,5-dichloro-2-ethyl-3(2H)-pyridazinone," publicly available research on this exact compound is limited. Therefore, this guide addresses the broader class of pyridazinone herbicides, focusing on their well-established mode of action and general, field-proven principles for mitigating phytotoxicity. The strategies outlined here provide a robust framework for your experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism and off-target effects of pyridazinone herbicides.

Q1: What is the primary mode of action for pyridazinone herbicides and how does it cause phytotoxicity?

A1: Pyridazinone herbicides primarily act as Photosystem II (PSII) inhibitors .[1][2] In a healthy plant, the PSII complex, located in the thylakoid membranes of chloroplasts, is crucial for photosynthesis. It captures light energy and initiates an electron transport chain. A key component of this chain is the D1 protein, which facilitates the transfer of electrons to a molecule called plastoquinone (PQ).[3]

Pyridazinone herbicides bind to the D1 protein at the PQ-binding site.[2][4] This blockage halts the photosynthetic electron flow, preventing the production of ATP and NADPH, the energy currencies required to fix CO₂ and produce sugars.[3] This inhibition leads to a slow starvation of the plant. However, the more immediate and damaging effect is the rapid buildup of highly reactive oxygen species (ROS), which cause oxidative stress, leading to lipid peroxidation, membrane damage, chlorophyll destruction, and ultimately, rapid cell death.[3] This manifests as chlorosis (yellowing) and necrosis (tissue death), particularly on older leaves where the herbicide accumulates via the xylem.[1]

Diagram: Mechanism of Photosystem II Inhibition by Pyridazinone Herbicides

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_ETC Electron Transport Chain cluster_herbicides Herbicide Action PSII Photosystem II (PSII) (contains D1 Protein) PQ Plastoquinone (PQ) PSII->PQ Normal Electron Flow Blocked_Site Blocked PQ Binding Site on D1 PSII->Blocked_Site Pyridazinone Pyridazinone Herbicide Pyridazinone->Blocked_Site Binds to D1 Protein Blocked_Site->PQ Electron Flow INTERRUPTED ROS Reactive Oxygen Species (ROS) Generation Blocked_Site->ROS Leads to Light Light Energy Light->PSII Cell_Damage Cell Damage (Necrosis, Chlorosis) ROS->Cell_Damage

Caption: Pyridazinone herbicides block electron transport in Photosystem II.

Q2: I'm observing damage on plants outside my target spray area. What are the likely causes?

A2: Off-target plant injury is most commonly due to three factors:

  • Spray Drift: This occurs when small herbicide droplets are carried by wind to adjacent areas during application.[5] Factors like wind speed, nozzle type, boom height, and spray pressure are critical variables to control.[6][7]

  • Vapor Drift: Some herbicides can volatilize (turn into a gas) after application, especially in high temperatures, and these vapors can move to and damage non-target plants.[6] The volatility of the specific this compound formulation is a key piece of information you would need from the manufacturer.

  • Soil Movement/Runoff: If the herbicide is soil-persistent, it can be moved to non-target areas through soil erosion or water runoff after heavy rainfall. This is particularly problematic for herbicides applied pre-emergence.

Q3: What are herbicide safeners, and can they protect my non-target crop?

A3: Herbicide safeners are chemical agents that, when applied with an herbicide, protect a crop from injury without reducing the herbicide's efficacy against target weeds.[8] They work by selectively enhancing the crop's natural metabolic detoxification pathways.[8] Safeners typically induce the expression of enzymes like cytochrome P450s and glutathione S-transferases (GSTs), which rapidly break down the herbicide into non-toxic metabolites before it can cause significant damage.

Whether a safener will work for a pyridazinone herbicide on a specific crop is a subject for empirical testing. The efficacy is highly specific to the herbicide, the crop species, and the safener compound. You would need to conduct screening experiments to identify a suitable safener for your system (see Protocol 2).

Q4: How does soil pH affect the phytotoxicity and persistence of pyridazinone herbicides?

A4: Soil pH is a master variable that influences herbicide persistence, bioavailability, and degradation.[9][10] For many herbicide classes, pH affects their chemical structure (charge) and how tightly they bind to soil colloids (adsorption).

  • High pH (>7.0): For some herbicide families like triazines and sulfonylureas, persistence increases in high pH soils due to reduced chemical and microbial degradation.[11] They remain more available in the soil solution, potentially increasing uptake by non-target plants.

  • Low pH (<6.0): For other families like imidazolinones, persistence increases in low pH soils as they become more tightly bound to soil particles, reducing microbial breakdown but potentially being released later.[10]

The specific behavior of your pyridazinone compound across different pH levels would need to be determined experimentally. If you observe inconsistent phytotoxicity across a field, mapping the soil pH can be a valuable diagnostic step.

Q5: What is bioremediation, and can it be used to clean up soil contaminated with pyridazinone herbicides?

A5: Bioremediation is a process that uses microorganisms (like bacteria and fungi) to degrade or detoxify contaminants in soil and water.[12][13] Many soil microbes use organic chemicals, including herbicides, as a source of carbon and energy.[13] This process can be harnessed to clean up herbicide spills or reduce persistent residues in the soil. The success of bioremediation depends on finding microbial strains that can effectively break down the specific herbicide and on creating favorable environmental conditions (e.g., proper temperature, moisture, and nutrient levels) for their growth and activity.[13] While promising, developing a bioremediation strategy requires isolating and testing specific microbes against the target herbicide.

Part 2: Troubleshooting Guide

This section provides a scenario-based approach to diagnosing and solving common phytotoxicity issues.

Diagram: Troubleshooting Workflow for Herbicide Phytotoxicity

Troubleshooting_Workflow cluster_diagnosis Step 1: Diagnose the Cause cluster_causes Step 2: Identify Probable Cause cluster_solutions Step 3: Implement Solution Observe Observe Phytotoxicity on Non-Target Plants Q_Pattern What is the pattern of injury? Observe->Q_Pattern Drift Probable Cause: Spray Drift Q_Pattern->Drift Adjacent to treated area, follows wind pattern Persistence Probable Cause: Soil Persistence Q_Pattern->Persistence Uniformly affects sensitive rotational crop Spill Probable Cause: Localized Spill Q_Pattern->Spill Highly localized, severe damage Q_Timing When did the injury appear relative to application? Sol_Drift Solution: Optimize Application (See Table 1) Drift->Sol_Drift Sol_Persistence Solution: Conduct Soil Bioassay (Protocol 1) & Adjust Soil pH Persistence->Sol_Persistence Sol_Spill Solution: Remediate with Activated Carbon (Protocol 3) Spill->Sol_Spill

Sources

Technical Support Center: Analytical Method Validation for 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical support resource for researchers, scientists, and drug development professionals engaged in the analytical method validation for 4,5-dichloro-2-ethyl-3(2H)-pyridazinone (CAS No: 33098-10-1). As an intermediate used in the synthesis of pharmaceuticals and agrochemicals, robust and reliable analytical methods are critical for ensuring quality control, stability testing, and regulatory compliance.[1]

This document moves beyond generic checklists to provide in-depth, causal explanations for common challenges and troubleshooting scenarios encountered during the validation lifecycle. All recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Section 1: Foundational Knowledge & Pre-Validation Checks

Before embarking on a formal validation protocol, a thorough understanding of the analyte and system is paramount. Neglecting this stage is a primary source of subsequent validation failures.[4]

FAQ 1: What are the critical physicochemical properties of this compound to consider before method development?

Answer: Understanding the molecule's behavior is the first step to a robust method. Key properties include:

  • Structure and Functionality: The molecule contains a pyridazinone core, two chlorine atoms, and an N-ethyl group. The nitrogen atoms in the heterocyclic ring can exhibit weak basicity, and the carbonyl group can participate in hydrogen bonding. The chlorine substituents make the molecule relatively non-polar and impart UV-absorbing properties, making UV-based detection in HPLC a suitable choice.

  • Solubility: Preliminary solubility testing in various organic solvents (e.g., acetonitrile, methanol, ethanol) and aqueous buffers at different pH values is crucial. This information dictates the selection of appropriate mobile phases and sample diluents.

  • UV Absorbance Profile: A UV scan of the analyte in the chosen diluent is mandatory to determine the wavelength of maximum absorbance (λ-max). This ensures optimal sensitivity for detection. For pyridazinone structures, this is often in the 210-280 nm range.

  • Stability: Initial forced degradation studies (acid, base, oxidation, heat, light) provide invaluable insight into the likely degradation products. This is fundamental for establishing the specificity and stability-indicating nature of the method.[5]

FAQ 2: What does it mean for a validation protocol to be a "self-validating system"?

Answer: A self-validating system is one where the experimental design inherently cross-checks its own parameters. For example, the data from your Linearity study, which establishes the relationship between concentration and response, also contributes to the assessment of Accuracy and Precision .[6] The standards used for linearity can be compared against their theoretical concentrations to provide an initial measure of accuracy. Similarly, the repeatability of injections at each concentration level gives an early indication of precision. This interconnectedness ensures consistency and builds confidence in the overall validation package. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2]

Section 2: High-Performance Liquid Chromatography (HPLC) Method Validation - Troubleshooting Guide

HPLC is the most common and powerful technique for the analysis of this compound. This section addresses specific problems in a Q&A format.

Workflow for a Typical HPLC Validation

G cluster_dev Method Development cluster_val Method Validation (per ICH Q2) cluster_imp Implementation Dev Initial Method Development & Optimization SysSuit System Suitability Dev->SysSuit Initial Check Spec Specificity (Forced Degradation) Lin Linearity & Range Spec->Lin SysSuit->Spec Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODLOQ LOD & LOQ Prec->LODLOQ Robust Robustness LODLOQ->Robust Deploy Method Deployment for Routine Use Robust->Deploy Validation Complete

Caption: Workflow of the analytical method validation process.

Common Troubleshooting Scenarios

Question 1: My peak for this compound is showing significant tailing. What are the likely causes and solutions?

Answer: Peak tailing is a common issue, often resulting from unwanted secondary interactions between the analyte and the stationary phase.[7]

  • Probable Cause 1: Silanol Interactions. The most frequent cause is the interaction between the slightly basic nitrogen atoms in the pyridazinone ring and acidic residual silanol groups on the C18 column packing material.

    • Solution A (Mobile Phase pH): Lower the pH of your aqueous mobile phase (e.g., to pH 2.5-3.5) using an acid like phosphoric acid or formic acid. This protonates the silanol groups, rendering them neutral and minimizing their ability to interact with the analyte.

    • Solution B (Competing Base): Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[7] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

    • Solution C (Column Choice): Switch to a modern, end-capped column or a column with a different stationary phase (e.g., a phenyl or polar-embedded phase) that may offer different selectivity and reduced silanol activity.

  • Probable Cause 2: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a tailed peak shape.

    • Solution: Reduce the concentration of your sample and standards to fall within the linear range of the method. You can verify this by injecting a dilution series.

Question 2: The retention time for my analyte is drifting between injections. How can I stabilize it?

Answer: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.[8]

  • Probable Cause 1: Insufficient Column Equilibration. This is the most common reason, especially when running a gradient method. The column has not had enough time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next run.

  • Probable Cause 2: Mobile Phase Issues.

    • Solution A (Degassing): Ensure your mobile phase is thoroughly degassed. Dissolved gases can form bubbles in the pump, causing pressure fluctuations and unstable flow rates, which directly impact retention time.[7]

    • Solution B (Composition): If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. A faulty valve can deliver an inconsistent solvent mixture.[8] To diagnose this, pre-mix the mobile phase manually and run it in isocratic mode to see if the problem disappears.

    • Solution C (Evaporation): Over a long sequence, the more volatile component of your mobile phase (e.g., acetonitrile) can evaporate, changing the solvent ratio and causing retention times to drift (usually to later times). Use bottle caps that minimize evaporation.

  • Probable Cause 3: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This provides a stable environment and often improves peak shape and reduces run times.

Question 3: I am observing extraneous "ghost" peaks in my chromatogram, especially in blank injections. What is their source?

Answer: Ghost peaks are peaks that appear in your chromatogram but are not related to the injected sample. They are typically caused by contamination or carryover.[9]

  • Probable Cause 1: Sample Carryover. The analyte from a previous, more concentrated injection is retained somewhere in the system (e.g., injector rotor seal, needle) and elutes in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent that readily dissolves this compound. Injecting a blank after a high-concentration standard is a good way to test for carryover.

  • Probable Cause 2: Contaminated Mobile Phase or Diluent. Impurities in your solvents or buffers can accumulate on the column and elute as peaks, particularly during a gradient.

    • Solution: Always use high-purity, HPLC-grade solvents. Filter all aqueous buffers before use. Prepare fresh mobile phases daily to prevent microbial growth.

Decision Tree for Troubleshooting High System Pressure

G start High System Pressure Observed q1 Disconnect column. Pressure still high? start->q1 a1_yes Problem is in system (pre-column) q1->a1_yes Yes a1_no Problem is in column or post-column q1->a1_no No q2 Check for blockages in tubing, in-line filter, or injector. a1_yes->q2 q3 Reverse-flush guard/analytical column with appropriate solvent. Did pressure drop? a1_no->q3 a3_yes Contamination removed. Equilibrate and proceed. q3->a3_yes Yes a3_no Frit may be permanently blocked. Replace column. q3->a3_no No

Caption: A troubleshooting decision tree for high HPLC system pressure.

Section 3: Protocols and Acceptance Criteria

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10] The following are typical protocols and acceptance criteria based on ICH Q2(R2) guidelines.[2][6]

Experimental Protocol: Specificity (Forced Degradation)
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 2 hours.

    • Thermal: Heat the solid powder at 105°C for 24 hours, then dissolve.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before dilution.

  • Analysis: Analyze the unstressed and all stressed samples by HPLC with a photodiode array (PDA) detector.

  • Evaluation:

    • Assess the resolution between the parent peak and all degradation product peaks.

    • Perform peak purity analysis on the parent peak in the stressed samples to ensure no co-eluting impurities.

Data Presentation: Summary of Validation Parameters

The results of the validation studies should be summarized clearly.

Validation ParameterAcceptance CriteriaTypical Result
Specificity The method must resolve the analyte from degradants, impurities, and excipients. Peak purity index > 0.995.Method is specific and stability-indicating.
Linearity Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration).R² = 0.9998
Accuracy Mean % recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).99.5% - 101.2%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate preparations at 100% concentration.RSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0% for analyses performed on different days, by different analysts, or on different equipment.RSD = 1.2%
LOD & LOQ Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ. LOQ precision RSD ≤ 10%.LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
Robustness Retention times and peak areas remain within acceptable limits (%RSD ≤ 2.0%) after small, deliberate changes to method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%).Method is robust.

Note: Acceptance criteria should be justified based on the method's intended purpose and may vary.[6]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharma Specialists. (2024, May 16). Common Problems in Analytical Method Validation.
  • Contract Laboratory. (2018, May 25). Top Mistakes in Analytical Method Validation and How to Avoid Them.
  • Chem-Impex. 4,5-Dichloro-3(2H)-pyridazinone.
  • Labcompliance. Answers to Questions about Analytical Method Validation, Verification, and Transfer.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • JETIR. (2024, September). HPLC TROUBLESHOOTING: A REVIEW.

Sources

Technical Support Center: HPLC Analysis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues and optimize their analytical methods. As Senior Application Scientists, we have structured this guide to provide not just solutions, but also the underlying scientific principles to empower your experimental choices.

Troubleshooting Guide: Interference & Peak Shape Issues

This section addresses specific chromatographic problems in a question-and-answer format, providing systematic approaches to identify and resolve them.

Q1: My chromatogram shows unexpected "ghost peaks," especially in my blank runs. What are they and how can I eliminate them?

A1: The Phenomenon of Ghost Peaks

Ghost peaks are spurious peaks that appear in a chromatogram and do not originate from the injected sample.[1] They are a common source of interference and can arise from several sources within the HPLC system or the reagents used. Often, they are contaminants that concentrate on the column during equilibration and are later released during the gradient run.

Potential Causes & Systematic Solutions:

  • Contaminated Mobile Phase: The most frequent cause is impurities in the solvents, especially water.[1] Even HPLC-grade solvents can pick up contaminants over time.[2]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. It is recommended to produce high-purity water at the "point-of-use" and avoid storage.[2] Filter all aqueous buffers before use.

  • System Contamination: Leached components from tubing, contaminated sample vials, or carryover from previous injections can cause ghost peaks.[3]

    • Solution: Regularly flush the entire system, including the injector and detector cell, with a strong solvent like 100% methanol or isopropanol.[4][5] Ensure all glassware is meticulously cleaned; baking glassware can remove organic contaminants.[2]

  • Mobile Phase Additives: Impurities within buffers, ion-pairing agents, or other additives can contribute to ghost peaks.

    • Solution: Use only high-quality reagents from reputable brands. Test different brands if you suspect reagent contamination.[6]

Workflow: Diagnosing and Eliminating Ghost Peaks

G cluster_0 cluster_1 cluster_2 start Ghost Peak Observed blank_run Inject a 'No Injection' Blank (Run gradient without injection) start->blank_run peak_present1 Peak Still Present? blank_run->peak_present1 solvent_blank Inject a Solvent Blank (e.g., fresh mobile phase A) peak_present2 Peak Still Present? solvent_blank->peak_present2 peak_present1->solvent_blank No cause_system Cause: System Contamination (Injector, Lines, Detector) peak_present1->cause_system Yes cause_mobile_phase Cause: Mobile Phase or Reagent Contamination peak_present2->cause_mobile_phase Yes cause_carryover Cause: Sample Carryover from Previous Injection peak_present2->cause_carryover No solution_system Action: Flush entire system with strong/miscible solvents. cause_system->solution_system solution_mobile_phase Action: Prepare fresh mobile phase with high-purity reagents. cause_mobile_phase->solution_mobile_phase solution_carryover Action: Optimize needle wash protocol. Inject solvent blanks between samples. cause_carryover->solution_carryover

Caption: A flowchart for systematic troubleshooting of ghost peaks.

Q2: My analyte peak is tailing. What are the causes and how can I achieve a more symmetrical peak?

A2: Understanding Peak Tailing

Peak tailing occurs when the peak's backside is drawn out, creating an asymmetrical shape. This is often caused by secondary, unwanted interactions between the analyte and the stationary phase or by issues within the HPLC system.

Potential Causes & Systematic Solutions:

  • Secondary Silanol Interactions: The most common cause in reversed-phase chromatography is the interaction of basic functional groups on the analyte with acidic residual silanols on the silica-based column packing.[3]

    • Causality: The pyridazinone ring contains nitrogen atoms that can carry a partial positive charge, leading to strong ionic interactions with negatively charged silanols.

    • Solution: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA) to a pH at least 2 units below the analyte's pKa.[3] This protonates the silanols, "suppressing" their ionic activity. Using a modern, high-purity, end-capped C18 column with low silanol activity is also highly effective.[3]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[7]

    • Solution: Reduce the sample concentration or the injection volume and reinject.[8] If peaks are still broad or tailing, the sample may need to be diluted further.[7]

  • Column Contamination or Void: A buildup of strongly retained compounds at the column inlet or a physical void in the packing material can distort peak shape.[6][8]

    • Solution: First, try back-flushing the column with a strong solvent. If this fails, replacing the column may be necessary.[9] Using a guard column is a cost-effective way to protect the analytical column from contaminants.[1]

Q3: My retention times are drifting or changing between runs. How can I improve reproducibility?

A3: Diagnosing Retention Time Variability

Stable retention times are critical for reliable peak identification and quantification. Drifting or fluctuating retention times often point to problems with the mobile phase, column equilibration, or temperature control.[5]

Potential Causes & Systematic Solutions:

Problem DescriptionPotential CauseRecommended SolutionCitation
Slow, Unidirectional Drift Incomplete column equilibration; Changing mobile phase composition (evaporation of volatile organic component).Ensure the column is equilibrated for a sufficient time (10-20 column volumes) until a stable baseline is achieved. Prepare fresh mobile phase daily.[5]
Random, Erratic Fluctuations Inconsistent mobile phase mixing (pump issues); Leaks in the system; Air bubbles in the pump.Check for leaks in fittings and pump seals. Degas the mobile phase thoroughly and purge the pump to remove air. If the problem persists, the pump's proportioning valve may need service.[4][6][8]
Abrupt Shift in Retention Change in mobile phase composition or flow rate; Column temperature fluctuation.Verify the correct mobile phase composition and flow rate settings. Use a column thermostat to maintain a constant temperature, as even small changes can affect retention.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for analyzing this compound?

A1: For a chlorinated, heterocyclic compound like this, a reversed-phase HPLC method is the most common and effective approach. A validated starting point provides a strong foundation for further optimization.

Recommended Starting Conditions:

ParameterRecommendationRationale & Key Considerations
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, nonpolar phase suitable for retaining the analyte. A 5 µm particle size offers a good balance of efficiency and backpressure.[10][11]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcetonitrile is often a good choice for organic modifier.[10] The formic acid helps to control the mobile phase pH to ensure sharp, symmetrical peaks by suppressing silanol interactions.[3][12]
Gradient Program Start at 40-50% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions.A gradient is excellent for initial method development to determine the elution profile and screen for impurities.[13]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.[11]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility and can enhance peak shape.[5]
Detection (UV) 220-230 nm or 280 nmThe pyridazinone structure is expected to have UV absorbance. A UV scan of a standard is required to determine the optimal wavelength (λmax) for maximum sensitivity. Lower wavelengths may increase sensitivity but also background noise from solvents.[2][11]
Injection Volume 5-10 µLThis is a typical volume to avoid column overload while ensuring adequate sensitivity.
Q2: How should I prepare my samples to minimize matrix interference?

A2: Proper sample preparation is one of the most critical steps to ensure accurate and reproducible results by removing interferences from the sample matrix.[14] The complexity of the preparation should match the complexity of the sample matrix.

Workflow: Selecting a Sample Preparation Method

G cluster_0 cluster_1 cluster_2 start Sample Received matrix_type Assess Sample Matrix start->matrix_type clean_matrix Clean Matrix (e.g., Drug Substance in Solvent) matrix_type->clean_matrix Simple complex_matrix Complex Matrix (e.g., Plasma, Soil, Formulation) matrix_type->complex_matrix Complex proc_simple Dilute with Mobile Phase A clean_matrix->proc_simple proc_extract Perform Extraction (LLE, SPE, or QuEChERS) complex_matrix->proc_extract proc_filter Filter through 0.45 µm or 0.22 µm Syringe Filter proc_simple->proc_filter inject_simple Inject into HPLC proc_filter->inject_simple proc_evap Evaporate Solvent proc_extract->proc_evap proc_recon Reconstitute in Mobile Phase A proc_evap->proc_recon inject_complex Inject into HPLC proc_recon->inject_complex

Caption: Decision tree for choosing an appropriate sample preparation workflow.

Key Experimental Protocols

Protocol 1: System Cleanliness Check (Blank Gradient Run)

Objective: To confirm the HPLC system and mobile phase are free from contaminants that could cause ghost peaks.

  • Prepare Fresh Mobile Phase: Prepare mobile phases A and B using the highest purity solvents available.[2]

  • System Purge: Purge both pump lines for 5-10 minutes to ensure they are filled with the fresh mobile phase.

  • Equilibrate Column: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is observed.

  • Run Blank Gradient: Execute your standard analytical gradient method without an injection.

  • Analyze: Examine the resulting chromatogram. A clean system should show a smooth, featureless baseline. The presence of any peaks indicates contamination in the mobile phase or the system itself.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

Objective: To isolate this compound from a complex sample matrix, removing polar and nonpolar interferences.

  • Select Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18) appropriate for the sample volume.

  • Conditioning: Activate the sorbent by passing a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge.[1] This solvates the bonded phase.

  • Equilibration: Flush the cartridge with reagent-grade water or a buffer that matches the sample's pH. This prepares the sorbent for sample loading.[1]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate to ensure efficient binding of the analyte.

  • Washing: Pass a weak solvent (e.g., 5-10% methanol in water) through the cartridge. This removes weakly bound, often polar, interferences without eluting the analyte.

  • Elution: Elute the target analyte using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen.[14] Reconstitute the residue in a precise volume of the initial HPLC mobile phase to ensure compatibility with the chromatographic system.[7]

References
  • What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)? (2023). ResearchGate. Retrieved from [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Everything You Need to Know About HPLC Sample Preparation. (2024). LinkedIn. Retrieved from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved from [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. Retrieved from [Link]

  • Sakuntala, M. S. V., et al. (2012). A simple, fast, economical, accurate, precise and reproducible RP – HPLC method was developed for the determination of Glimepiride (GLM) and Pioglitazone HCl (PIO). Journal of Chemical and Pharmaceutical Research, 4(1), 154-159. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Environmental Technology. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. (n.d.). PubChem. Retrieved from [Link]

  • Bodempudi, S., Babur, R., & Reddy, K. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6, 1019-1029. Retrieved from [Link]

  • Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. (2018). Journal of AOAC International. Retrieved from [Link]

  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4] This guide focuses on a specific derivative, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, providing researchers with a technical framework for troubleshooting experiments and strategically enhancing its biological efficacy. While data on this exact molecule is limited, we will leverage the extensive knowledge of the broader chlorinated pyridazinone class to inform our methodologies.[5][6] This document serves as a practical resource for scientists engaged in drug discovery and development, offering field-proven insights and robust protocols.

Section 1: Foundational Troubleshooting & Pre-Experimental Checks

This section addresses the most common initial hurdles in experimental work: ensuring the compound's integrity and viability before complex biological assays are undertaken.

Q1: I've tested the compound in my primary assay, but it shows no biological activity. Where do I start troubleshooting?

A1: Apparent inactivity is a frequent and often multi-faceted issue. Before questioning the compound's intrinsic potential, it's critical to validate the experimental setup and the compound's physical state. The lack of a response is often rooted in issues of solubility, stability, or purity rather than a true lack of biological effect.

Recommended Troubleshooting Workflow:

  • Confirm Compound Identity and Purity: Verify the material received from the supplier. Request a Certificate of Analysis (CoA) or perform an independent analysis (e.g., LC-MS, NMR) to confirm the structure and assess purity. Impurities can interfere with assays or mask the activity of the primary compound.

  • Assess Solubility: The most common reason for inactivity in aqueous cell culture media is poor solubility. If the compound precipitates, its effective concentration is far lower than intended. See the protocol for Standard Stock Solution Preparation and Solubility Assessment below.

  • Evaluate Stability: The compound may be degrading in your solvent, in the assay medium over the incubation period, or upon exposure to light. Review any available stability data or perform a simple stability test by incubating the compound under assay conditions and re-analyzing its concentration and purity over time via HPLC.

  • Check Assay Controls: Ensure that your positive and negative controls for the biological assay are behaving as expected. If the positive control fails, the issue lies with the assay itself, not your test compound.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding the fundamental properties of your compound is essential for proper handling and experimental design. While comprehensive experimental data for this specific molecule is not widely published, we can summarize known and predicted values.

PropertyValue / InformationSource / Comment
Molecular Formula C₆H₆Cl₂N₂O[7]
Molecular Weight 193.03 g/mol [7]
Appearance Likely a white to yellow solid.Based on related compounds.[8]
Melting Point Not published. The related 2-methyl variant melts at 87-91 °C.
Solubility Expected to have low aqueous solubility. Soluble in organic solvents like DMSO, DMF, and ethanol.General characteristic of similar heterocyclic compounds. Experimental verification is critical.
Stability Store at room temperature, protected from light and moisture.General storage advice for chlorinated heterocyclic compounds.[8]

Section 2: Strategies for Enhancing Biological Activity

Once you have established a baseline of activity (or confirmed its absence is not due to technical error), you can explore several avenues to enhance the compound's biological effect.

Q3: My compound shows modest activity. How can I rationally modify its structure to improve potency?

A3: Structure-Activity Relationship (SAR) studies are a cornerstone of drug development. For the pyridazinone scaffold, the literature suggests that modifications at several key positions can significantly impact biological activity.[6][9] The goal is to alter properties like target binding, cell permeability, or metabolic stability.

Key Modification Sites:

  • N-2 Position: The ethyl group is a key site for modification. Altering its length, branching, or replacing it with cyclic or aromatic structures can influence lipophilicity and interactions with target proteins.[10]

  • C-4 and C-5 Positions: The chlorine atoms are strong electron-withdrawing groups that influence the electronics of the ring. Replacing one or both with other halogens (F, Br) or with nucleophiles (amines, alkoxides) can dramatically alter activity. Reactions of 4,5-dichloropyridazinones with nucleophiles are well-documented.[11]

  • C-6 Position: Although unsubstituted in this molecule, adding substituents at the C-6 position is a common strategy in pyridazinone chemistry to improve potency and selectivity.[12][13]

Caption: Key modification sites on the pyridazinone scaffold.

Q4: The compound has poor solubility even in DMSO for my cell-based assays. What are my options?

A4: This is a critical delivery challenge. If a compound precipitates in the stock solution or upon dilution into aqueous assay media, the cells are not exposed to the intended concentration.

Troubleshooting & Solutions:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO. A 10 mM stock is standard, but 1 mM or even lower may be necessary.

  • Use Co-solvents: For in vivo studies, co-solvents like PEG-400, Solutol HS 15, or Cremophor EL can be used. For in vitro work, Pluronic F-68 can sometimes aid solubility in media without excessive toxicity. Always run a vehicle control with the same final concentration of all solvents.

  • Formulation Technologies: For advanced studies, consider drug delivery systems. Encapsulating the compound in liposomes or polymeric nanoparticles can dramatically improve aqueous dispersibility and cellular uptake.

  • Salt Forms: If the molecule has a basic functional group (which this one does not, but modified versions might), creating a salt form (e.g., hydrochloride) can improve aqueous solubility.

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for foundational experiments. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Standard Stock Solution Preparation and Solubility Assessment

Objective: To prepare a standardized, high-concentration stock solution and to determine the practical solubility limit in aqueous assay medium.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Vortex mixer

  • Microcentrifuge

  • Light microscope

Method:

  • Stock Solution Preparation (10 mM): a. Weigh out 1.93 mg of the compound (MW = 193.03 g/mol ). b. Add 1.0 mL of anhydrous DMSO to the vial. c. Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. This is your 10 mM stock. Store in small aliquots at -20°C or -80°C, protected from light.

  • Aqueous Solubility Assessment (Serial Dilution): a. Prepare a series of dilutions from your DMSO stock into your target aqueous medium (e.g., DMEM + 10% FBS) in microcentrifuge tubes. Aim for final concentrations that bracket your intended assay range (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). b. Crucially, ensure the final DMSO concentration is constant across all dilutions and matches your intended final assay concentration (typically ≤ 0.5%). c. Incubate the tubes under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours. d. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate. e. Carefully take a small aliquot from the top of the supernatant and place it on a microscope slide. f. Validation Step: Examine the slide under 20x or 40x magnification. The presence of crystalline structures indicates that the compound has precipitated. The highest concentration at which no crystals are observed is your practical solubility limit under those conditions.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)

Objective: To determine the compound's effect on cancer cell viability and calculate its IC₅₀ (half-maximal inhibitory concentration). This is a common primary screen for compounds with suspected anticancer activity.[5]

Materials:

  • Human cancer cell line (e.g., HCT116, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • Compound stock solution in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm)

Method:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: a. The next day, prepare serial dilutions of your compound in complete medium from your DMSO stock. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only). c. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: a. Add 20 µL of MTT reagent to each well. b. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: a. Carefully remove the medium from all wells. b. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of the plate at 570 nm.

  • Data Analysis: a. Subtract the average absorbance of the "no-cell" blanks from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100. c. Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.

Workflow_Diagram Workflow for evaluating and enhancing biological activity. start Start: Compound Received purity Step 1: Purity & Identity Confirmation (LC-MS, NMR) start->purity solubility Step 2: Solubility & Stability Assessment (Protocol 1) purity->solubility screening Step 3: Primary Biological Screening (e.g., MTT Assay) solubility->screening activity_check Activity Observed? screening->activity_check troubleshoot Troubleshoot Assay: Check Controls, Re-evaluate Solubility & Stability activity_check->troubleshoot No dose_response Step 4: Dose-Response Curve & IC₅₀ Determination activity_check->dose_response Yes troubleshoot->screening sar Enhancement Strategy 1: Structural Modification (SAR) dose_response->sar formulation Enhancement Strategy 2: Formulation / Delivery dose_response->formulation synergy Enhancement Strategy 3: Combination Studies dose_response->synergy advanced Step 5: Advanced Assays (Mechanism of Action, In Vivo) dose_response->advanced sar->screening formulation->screening synergy->screening finish End: Lead Candidate advanced->finish

Sources

Technical Support Center: Scale-Up Synthesis of 4,5-Dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their efficient synthesis crucial for pharmaceutical development.[1][2][3] This document aims to equip you with the necessary knowledge to navigate the challenges of scaling up this specific synthesis, ensuring safety, efficiency, and reproducibility.

I. Troubleshooting Guide: Navigating Common Scale-Up Challenges

Scaling up a chemical synthesis from the laboratory bench to a pilot or production scale often presents a unique set of challenges. This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield of this compound - Incomplete reaction of 4,5-dichloro-3(2H)-pyridazinone. - Suboptimal reaction temperature or time. - Inefficient alkylating agent (e.g., ethyl halide). - Presence of moisture inactivating reagents. - Side reactions, such as dialkylation or reaction at the oxygen atom.- Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, HPLC, GC) to track the consumption of the starting material and the formation of the product. - Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal balance for maximizing yield without promoting side reactions. A Design of Experiments (DoE) approach can be beneficial here. - Choice of Ethylating Agent: Consider using more reactive ethylating agents like diethyl sulfate, but be mindful of their increased toxicity and handling requirements. - Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. The use of a drying agent or azeotropic distillation to remove water from the starting material can be beneficial. - Base Selection: The choice of base is critical. A strong, non-nucleophilic base can favor N-alkylation over O-alkylation. Consider bases like sodium hydride or potassium carbonate.[4]
Formation of Impurities - Over-alkylation leading to quaternary ammonium salts. - O-alkylation product (2-ethoxy-4,5-dichloropyridazine). - Unreacted starting materials. - Degradation of product under harsh reaction conditions.- Control Stoichiometry: Carefully control the stoichiometry of the ethylating agent to minimize over-alkylation. A slight excess may be needed, but a large excess should be avoided. - Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Hot spots in a large reactor can lead to degradation. - Purification Strategy: Develop a robust purification protocol. Recrystallization is often a good choice for crystalline products. Column chromatography may be necessary to remove closely related impurities.[4]
Poor Solubility of 4,5-dichloro-3(2H)-pyridazinone - Inappropriate solvent choice for the reaction scale.- Solvent Screening: Conduct solubility studies with a range of solvents to find a suitable system that can dissolve the starting material at the desired concentration and is compatible with the reaction conditions. Common solvents for similar reactions include DMF, DMSO, or acetonitrile.[4] - Phase-Transfer Catalysis: For reactions with poor solubility of the pyridazinone salt, a phase-transfer catalyst can be employed to facilitate the reaction between the two phases.
Exothermic Reaction and Poor Heat Management - The alkylation reaction can be exothermic. - Inadequate heat dissipation in a large reactor.- Controlled Addition: Add the ethylating agent slowly and in a controlled manner to manage the rate of heat generation. - Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket, internal cooling coils) to dissipate the heat generated during the reaction. - Calorimetry Studies: For large-scale synthesis, performing reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) is highly recommended to understand the thermal profile of the reaction and design appropriate safety measures.
Safety Concerns with Chlorinated Reagents and Solvents - Toxicity and reactivity of chlorinated compounds.[5] - Potential for runaway reactions.[6]- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. - Material Compatibility: Ensure all reactor components and transfer lines are compatible with chlorinated reagents and solvents. - Quenching Procedure: Have a well-defined and tested quenching procedure in place to safely neutralize any unreacted reagents at the end of the reaction. - Hazard Analysis: Conduct a thorough hazard and operability (HAZOP) study before scaling up to identify potential risks and establish mitigation strategies.[7]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and informative answers grounded in established chemical principles.

1. What is the general synthetic route for this compound?

The most common and direct route for the synthesis of this compound is through the N-alkylation of 4,5-dichloro-3(2H)-pyridazinone with an ethylating agent.[8] The reaction typically involves a base to deprotonate the nitrogen atom of the pyridazinone ring, followed by nucleophilic attack on the ethylating agent.

2. What are the critical process parameters to control during the scale-up of this synthesis?

The critical process parameters to monitor and control during scale-up include:

  • Temperature: To control reaction rate and minimize side reactions.

  • Reaction Time: To ensure complete conversion of the starting material.

  • Reagent Stoichiometry: To maximize yield and minimize the formation of impurities.

  • Mixing/Agitation: To ensure homogeneity and efficient heat and mass transfer.

  • Rate of Addition: For exothermic reactions, the rate of addition of reagents is crucial for safety.

3. How can I monitor the progress of the reaction effectively?

In-process monitoring is crucial for a successful scale-up. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities.

  • Gas Chromatography (GC): Useful if the components are volatile and thermally stable.

4. What are the key safety precautions to consider when working with chlorinated pyridazinones and their precursors?

Working with chlorinated heterocyclic compounds requires stringent safety measures:

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Handling of Reagents: Be cautious when handling corrosive and toxic reagents like phosphorus oxychloride, which may be used in the synthesis of the starting material.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Chlorinated waste requires special handling.

  • Emergency Preparedness: Be familiar with the location and use of safety equipment, such as safety showers, eyewash stations, and fire extinguishers. A formal hazard evaluation should be conducted before any scale-up.[7]

III. Experimental Workflow and Diagrams

A. General Synthesis Workflow

The following diagram illustrates a typical workflow for the scale-up synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Reagent & Solvent Preparation (Drying) Reactor Reactor Setup & Inerting Reagents->Reactor Charge Charge Reactor with 4,5-dichloro-3(2H)-pyridazinone, Solvent, and Base Reactor->Charge Addition Controlled Addition of Ethylating Agent Charge->Addition Reaction Reaction at Controlled Temperature Addition->Reaction Monitoring In-Process Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Quench Reaction Quenching Monitoring->Quench Extraction Extraction Quench->Extraction Wash Washing Extraction->Wash Drying Drying of Organic Phase Wash->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization/ Chromatography) Concentration->Purification Drying_Final Drying of Final Product Purification->Drying_Final Analysis Characterization (NMR, MS, EA) Drying_Final->Analysis ReactionPathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products start 4,5-dichloro-3(2H)-pyridazinone anion Pyridazinone Anion start->anion + Base base Base (e.g., K2CO3) base->anion ethyl Ethylating Agent (e.g., C2H5Br) product This compound ethyl->product anion->product + Ethylating Agent salt Salt Byproduct

Caption: N-alkylation reaction pathway.

IV. References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

  • Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from

  • MDPI. (2026). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Retrieved from

  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Pyridazinones: A Novel One-Pot, Three-Component Approach vs. Traditional Two-Step Conden. Retrieved from

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from

  • BenchChem. (n.d.). Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. Retrieved from

  • ResearchGate. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Retrieved from

  • ResearchGate. (n.d.). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. Retrieved from

  • Synchem. (n.d.). This compound. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. Retrieved from

  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from

  • ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Retrieved from

  • PubChem. (n.d.). 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. Retrieved from

  • PubMed. (n.d.). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from

  • National Institutes of Health. (n.d.). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Retrieved from

  • MDPI. (2025). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Retrieved from

  • American Chemical Society. (n.d.). 1.3.1 Introduction. Retrieved from

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from

Sources

Technical Support Center: Synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing impurities in the synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. This resource offers in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired N-ethylated Product

Question: I am getting a low yield of my target molecule, this compound, after the N-ethylation of 4,5-dichloro-3(2H)-pyridazinone. What are the potential causes and how can I improve the yield?

Answer:

A low yield in the N-ethylation reaction can be attributed to several factors, primarily incomplete reaction, side reactions, or suboptimal reaction conditions. Here's a systematic approach to troubleshoot this issue:

1. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: The N-ethylation of the pyridazinone nitrogen is a nucleophilic substitution reaction that requires sufficient thermal energy and time to proceed to completion. Ensure you are following the recommended reaction time and temperature from your protocol. If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.

  • Inefficient Base: The choice and amount of base are critical for deprotonating the pyridazinone nitrogen, making it nucleophilic. Potassium carbonate is a commonly used base for this reaction.[1] Ensure that the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity. Using a stronger base, such as sodium hydride (NaH), can be an option, but requires strictly anhydrous conditions and careful handling.

2. Competing Side Reactions:

  • O-Ethylation: A significant side reaction in the alkylation of pyridazinones is the formation of the O-ethylated isomer, 3-ethoxy-4,5-dichloropyridazine.[1] The ambident nature of the pyridazinone anion allows for alkylation at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation can be influenced by the solvent, counter-ion, and alkylating agent.

    • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile generally favor N-alkylation.[2] In contrast, polar protic solvents can favor O-alkylation.

    • Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation.

  • Over-alkylation: While less common for the pyridazinone nitrogen, if a highly reactive ethylating agent is used in large excess, there is a theoretical possibility of forming a quaternary ammonium salt, although this is more prevalent with primary and secondary amines.[3]

3. Suboptimal Reagent Quality:

  • Purity of Starting Materials: The purity of the starting 4,5-dichloro-3(2H)-pyridazinone is paramount. Impurities in this starting material can interfere with the reaction or lead to the formation of additional by-products. 4,5-dichloro-3(2H)-pyridazinone is often synthesized from mucochloric acid and hydrazine.[4] Impurities from this step could carry over.

  • Ethylating Agent: Ensure the ethylating agent (e.g., ethyl iodide, diethyl sulfate) is of high purity and free from decomposition products.

Experimental Protocol for Optimizing N-Ethylation:

  • Reaction Setup: To a stirred solution of 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in anhydrous DMF (10 volumes), add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Ethylating Agent: Add ethyl iodide (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress every hour using TLC or HPLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to separate the desired N-ethylated product from the O-ethylated isomer and other impurities.

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Troubleshooting Low Yield low_yield Low Yield of N-ethylated Product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions reagent_quality Poor Reagent Quality low_yield->reagent_quality sub_incomplete Insufficient Time/Temp Inefficient Base incomplete_reaction->sub_incomplete sub_side O-Ethylation Over-alkylation side_reactions->sub_side sub_reagent Impure Starting Material Degraded Ethylating Agent reagent_quality->sub_reagent

Caption: Troubleshooting workflow for low yield.

Problem 2: Presence of an Unexpected Isomeric Impurity

Question: My final product shows a significant impurity with the same mass as the desired product in the mass spectrum. How can I identify and eliminate this impurity?

Answer:

The most likely isomeric impurity in this synthesis is the O-ethylated product, 3-ethoxy-4,5-dichloropyridazine.[1] As mentioned previously, the pyridazinone anion is an ambident nucleophile, leading to the formation of both N- and O-alkylated products.

Identification of the Isomer:

  • Chromatographic Separation: The N- and O-ethylated isomers will likely have different polarities and can be separated by TLC or HPLC. The O-ethylated isomer is generally less polar than the N-ethylated product.

  • Spectroscopic Analysis:

    • ¹H NMR: The chemical shifts of the ethyl group protons will be different for the two isomers. In the N-ethylated product, the methylene protons of the ethyl group will be adjacent to a nitrogen atom, while in the O-ethylated isomer, they will be adjacent to an oxygen atom, resulting in a downfield shift for the O-CH₂ protons compared to the N-CH₂ protons.

    • ¹³C NMR: The chemical shifts of the carbons in the pyridazinone ring and the ethyl group will also differ between the two isomers.

    • IR Spectroscopy: The N-ethylated product will show a characteristic C=O stretching frequency for the amide-like carbonyl group, which will be absent in the O-ethylated isomer.

Table 1: Representative Spectroscopic Data for N- vs. O-Ethylated Isomers

IsomerKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)IR (cm⁻¹) C=O Stretch
N-ethylated (Product) ~4.0 (q, N-CH₂)~40 (N-CH₂)~1670
O-ethylated (Impurity) ~4.5 (q, O-CH₂)~65 (O-CH₂)Absent

Strategies for Minimizing the O-Ethylated Impurity:

  • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to favor N-alkylation.[2]

  • Base and Counter-ion: The use of potassium carbonate is a standard and effective choice. Phase-transfer catalysts in combination with certain bases can also influence the N/O alkylation ratio.

  • Temperature Control: Lowering the reaction temperature may increase the selectivity for N-alkylation, although this could also decrease the overall reaction rate.

  • Purification: If the formation of the O-ethylated isomer cannot be completely suppressed, careful purification by column chromatography is necessary to isolate the desired product.

Problem 3: Residual Starting Material in the Final Product

Question: Even after purification, I am still detecting the starting material, 4,5-dichloro-3(2H)-pyridazinone, in my final product. What could be the reason, and how can I remove it?

Answer:

The presence of residual starting material indicates an incomplete reaction. Several factors could contribute to this:

  • Insufficient Equivalents of Ethylating Agent or Base: Ensure you are using a slight excess of the ethylating agent (e.g., 1.1-1.2 equivalents) and a sufficient amount of base (e.g., 1.5 equivalents) to drive the reaction to completion.

  • Reaction Time: The reaction may not have reached completion. As always, monitoring the reaction by TLC or HPLC is essential.

  • Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion. Vigorous stirring is important.

  • Deactivation of Reagents: Moisture in the reaction can quench the base and hydrolyze the ethylating agent. Using anhydrous solvents and reagents is critical.

Strategies for Removal of Residual Starting Material:

  • Optimize Reaction Conditions: The first step is to ensure the reaction goes to completion by addressing the points above.

  • Purification:

    • Column Chromatography: 4,5-dichloro-3(2H)-pyridazinone is more polar than the N-ethylated product due to the N-H group. A well-optimized column chromatography protocol should effectively separate the two.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing the more polar starting material.

    • Acid-Base Extraction: The starting material is weakly acidic due to the N-H proton. An aqueous wash with a dilute base (e.g., 1M Na₂CO₃) during the work-up can help remove unreacted starting material by converting it to its more water-soluble salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: The primary sources of impurities can be categorized as follows:

  • Starting Material Impurities: Impurities present in the initial 4,5-dichloro-3(2H)-pyridazinone or the ethylating agent. The synthesis of the pyridazinone core often starts from mucochloric acid, which can contain by-products from its own synthesis.[5][6]

  • Side Reaction Products: The most common side product is the O-ethylated isomer. Other potential side products could arise from reactions with solvent impurities or degradation.

  • Unreacted Starting Materials: Incomplete conversion leads to the presence of 4,5-dichloro-3(2H)-pyridazinone in the final product.

  • Degradation Products: The pyridazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opened products.

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Impurity Sources main_product This compound starting_materials Starting Materials starting_materials->main_product Synthesis sub_starting Impure 4,5-dichloro-3(2H)-pyridazinone Impure Ethylating Agent starting_materials->sub_starting side_reactions Side Reactions side_reactions->main_product By-products sub_side O-ethylated Isomer Solvent Adducts side_reactions->sub_side degradation Degradation degradation->main_product Degradants sub_degradation Hydrolysis Products degradation->sub_degradation

Caption: Major sources of impurities.

Q2: What analytical techniques are recommended for purity assessment and impurity profiling?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantification of impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with a small amount of acid like 0.1% formic acid or TFA for better peak shape) and UV detection (around 254 nm) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and thermally stable impurities. Derivatization may sometimes be necessary for less volatile compounds.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of non-volatile impurities and for confirming the mass of the main product and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for identifying and quantifying major impurities if their signals are resolved from the product's signals.

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence of key functional groups and to distinguish between N- and O-ethylated isomers.

Q3: How can I effectively purify the final product?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Column Chromatography: This is the most versatile technique for separating the desired product from isomers, unreacted starting materials, and other by-products. Silica gel is the most common stationary phase.

  • Recrystallization: If the product is a solid and the major impurity has a significantly different solubility profile, recrystallization can be a highly effective and scalable purification method.

  • Preparative HPLC: For very high purity requirements or for the isolation of small amounts of impurities for characterization, preparative HPLC can be employed.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Alkylating Agents: Ethylating agents like ethyl iodide and diethyl sulfate are toxic, and some are suspected carcinogens. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a reproductive toxin and should be handled with care.

  • Bases: Strong bases like sodium hydride are highly reactive and flammable.

  • Mucochloric Acid: If you are synthesizing the starting material from mucochloric acid, be aware that it is corrosive and toxic.[5][8]

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • What product is obtained when ethylamine reacts with excess methyl iodide in a basic solution of potassium carbon
  • Alkylation of 4,5-dichloropyridazin-6-one with α,ω-dibromoalkanes or 4,5-dichloro-1-(ω-bromoalkyl)pyridazin-6-ones. (2008).
  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. (2025). BenchChem.
  • A Comparative Guide to the Synthesis of Pyridazinones: A Novel One-Pot, Three-Component Approach vs. Traditional Two-Step Conden. (2025). BenchChem.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. (2025). BenchChem.
  • What product is obtained when ethylamine reacts with excess methyl iodide in a basic solution of potassium carbon
  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • Synthesis of 4,5-dichloro-3-pyridazone. (n.d.). PrepChem.com.
  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (2010).
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2026, January 9). MDPI.
  • Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. (2014, April 8). Journal of Medicinal Chemistry.
  • Mucochloric acid. (n.d.). In Wikipedia.
  • 4,5-Dichloro-3(2H)-pyridazinone. (n.d.). Chem-Impex.
  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed.
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Technical Support Center: Enhancing the Selectivity of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug and herbicide development. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving the selectivity of the herbicide 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles and optimize your research outcomes.

Introduction to this compound and the Selectivity Challenge

This compound belongs to the pyridazinone class of herbicides, which are known to interfere with essential plant processes.[1][2] Many pyridazinone herbicides act by inhibiting photosynthesis at Photosystem II (PSII) or by disrupting carotenoid biosynthesis, leading to bleaching of the plant tissue.[1][3][4] The core challenge in herbicide development is achieving high selectivity: maximizing efficacy against target weed species while ensuring the safety of the desired crop.[5] Poor selectivity can lead to crop injury, reduced yield, and undesirable environmental effects.

This guide will explore key areas for troubleshooting and enhancing the selectivity of this compound, focusing on structural modifications, formulation strategies, and robust experimental design.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Observed Phytotoxicity in Non-Target Crop Species

Symptom: Your greenhouse or field trials show signs of injury (e.g., chlorosis, necrosis, stunting) in the crop you intend to protect, even at recommended application rates.

Potential Causes & Troubleshooting Steps:

  • Inherent Lack of Selectivity: The molecular structure of this compound may have an intrinsic affinity for the biological targets in both the weed and crop species.

    • Solution: Structure-Activity Relationship (SAR) Studies. Systematically modify the pyridazinone scaffold. Research on related pyridazinone derivatives has shown that substitutions on the phenyl ring and the amine group can significantly alter herbicidal activity and selectivity.[3][6] For instance, adding a methyl group at the 6-position of the pyridazinone ring has been shown to be critical for high herbicidal activity against both grass and broadleaf weeds.[6] Consider synthesizing analogs with different substituents at the N-2 position (currently ethyl) or modifying the chlorine atoms at the 4 and 5 positions to explore how these changes affect crop tolerance.[7]

  • Suboptimal Formulation: The formulation may lead to excessive uptake by the crop or fail to target the weed species effectively.

    • Solution: Formulation Optimization. Experiment with different formulation types. For example, an oil dispersion (OD) formulation can protect the active ingredient and enhance penetration into the weed's leaf, potentially improving selectivity compared to a water-based suspension concentrate (SC).[8] Controlled-release formulations (CRFs) using materials like alginate, kaolin, or polymers can also enhance selectivity by ensuring the active ingredient is released more slowly, reducing the risk of high initial concentrations that can damage crops.[9]

  • Environmental Factors: Soil type, organic matter content, and weather conditions can influence herbicide availability and crop uptake.

    • Solution: Controlled Environment Studies. Conduct experiments under various soil and environmental conditions to understand their impact on selectivity. For instance, sandy soils with low organic matter may increase herbicide availability in the soil solution, potentially leading to greater crop uptake and phytotoxicity.[10]

Issue 2: Inconsistent Herbicidal Efficacy on Target Weeds

Symptom: You observe variable or lower-than-expected weed control in your experiments, making it difficult to assess selectivity improvements.

Potential Causes & Troubleshooting Steps:

  • Herbicide Resistance: The target weed population may have developed resistance to pyridazinone-class herbicides.

    • Solution: Resistance Testing. Before conducting extensive selectivity trials, confirm the susceptibility of your target weed population. This can be done through whole-plant bioassays in a greenhouse or by using rapid diagnostic techniques like leaf-disk assays that measure chlorophyll fluorescence.[11][12]

  • Improper Application Timing or Rate: The growth stage of the weed and the application rate are critical for efficacy.[13]

    • Solution: Dose-Response and Growth Stage Studies. Conduct thorough dose-response studies to determine the optimal application rate for your target weeds. Also, evaluate the herbicide's efficacy at different weed growth stages, as younger, actively growing weeds are often more susceptible.[13]

  • Inadequate Adjuvant Use: Many herbicides require adjuvants to improve their performance by enhancing spray retention, spreading, and absorption.[14]

    • Solution: Adjuvant Screening. Test a range of adjuvants, such as crop oils or nonionic surfactants, to identify the best combination for your herbicide formulation and target weed species. Always consult the product label for recommended adjuvants.[14]

Issue 3: Difficulty in Quantifying Selectivity

Symptom: You are struggling to obtain clear, reproducible data to demonstrate an improvement in selectivity.

Potential Causes & Troubleshooting Steps:

  • Lack of a Standardized Protocol: Without a consistent and robust experimental design, results can be highly variable.

    • Solution: Adopt Standardized Efficacy Evaluation Protocols. Follow established guidelines for herbicide efficacy trials. These protocols detail critical aspects such as trial design, plot size, application methods, and data collection.[15] For new herbicide chemistries, dedicated crop safety trials in the absence of weeds are often necessary.[15]

  • Overlooking Root System Effects: Herbicide effects on the root system can be a sensitive indicator of selectivity but are often not assessed.

    • Solution: Incorporate Root System Analysis. Methods for evaluating root systems, such as washing and sieving soil to separate roots or creating trenches to observe root growth in situ, can provide valuable data on herbicide selectivity.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for pyridazinone herbicides like this compound?

A1: Pyridazinone herbicides typically have two main modes of action. Many, like pyrazon, inhibit photosynthesis by blocking the electron transport chain at Photosystem II (PSII).[3] Others, such as norflurazon, are bleaching herbicides that inhibit carotenoid biosynthesis by targeting the enzyme phytoene desaturase (PDS).[1][17] This leads to the destruction of chlorophyll and the characteristic white appearance of affected plant tissues. Some pyridazinone derivatives may even exhibit multiple modes of action.[6]

Q2: How can I use Structure-Activity Relationship (SAR) to improve the selectivity of my compound?

A2: SAR studies involve synthesizing a series of chemical analogs of your lead compound and evaluating their biological activity. For pyridazinone herbicides, key areas for modification include:

  • The N-2 substituent: The ethyl group in your compound can be replaced with other alkyl or aryl groups to alter its binding affinity to the target enzyme in both crop and weed species.

  • The pyridazinone ring: Modifications to the chlorine atoms at the 4 and 5 positions can impact herbicidal activity and selectivity.[7] Studies on similar compounds have shown that specific substitutions on the ring are crucial for efficacy.[6][18]

  • Addition of a phenyl ring: Many potent pyridazinone herbicides contain a phenyl group. Introducing and then modifying a phenyl ring on your scaffold could unlock new selectivity profiles. Research has shown that substitutions on this phenyl ring can significantly influence herbicidal activity.[3]

By correlating these structural changes with herbicidal activity and crop tolerance data, you can identify the chemical features that contribute to improved selectivity.

Q3: What are herbicide safeners, and can they be used with this compound?

A3: Herbicide safeners are chemical agents that increase a crop's tolerance to a herbicide without reducing the herbicide's efficacy against target weeds.[19] They often work by enhancing the crop's ability to metabolize and detoxify the herbicide. While the compatibility of specific safeners with this compound would require experimental validation, exploring the use of safeners is a viable strategy for improving selectivity. This can be done by applying the safener as a seed treatment or including it in the herbicide formulation.[7][19]

Q4: What is the best way to design an experiment to test for improved selectivity?

A4: A robust experimental design for selectivity testing should include:

  • A dose-response matrix: Test a range of herbicide concentrations on both the target weed(s) and the crop species. This will allow you to determine the concentration that provides effective weed control while minimizing crop injury.

  • Inclusion of controls: Always include an untreated control for both the crop and weed species, as well as a positive control with a commercial herbicide known to be selective for your crop.

  • Replication: Each treatment should be replicated multiple times (typically 3-4) to ensure the statistical significance of your results.

  • Standardized evaluation: Assess phytotoxicity and efficacy at regular intervals using a standardized rating scale (e.g., a 0-100% scale, where 0 is no effect and 100 is complete plant death).

  • Yield data: For later-stage trials, collecting yield data is the ultimate measure of crop safety and selectivity.

Q5: How can controlled-release formulations (CRFs) enhance selectivity?

A5: CRFs improve selectivity by modifying the release profile of the herbicide.[9] By encapsulating the active ingredient in a carrier material (e.g., polymers, clays, or hydrogels), the herbicide is released into the environment more slowly.[9] This prevents the high initial concentration that can be phytotoxic to crops, while still maintaining a lethal concentration for the target weeds over a longer period. This approach can also reduce environmental risks such as leaching and runoff.[9]

Part 3: Data Presentation and Experimental Protocols

Table 1: Example Data from a Dose-Response Selectivity Assay
Concentration (g a.i./ha)Target Weed Control (%)Crop Injury (%)Selectivity Index (Weed Control / Crop Injury)
5075515.0
10092156.1
15098352.8
20099601.7

This table illustrates how to present data to identify the optimal balance between weed control and crop safety. A higher selectivity index indicates better performance.

Protocol 1: Whole-Plant Greenhouse Bioassay for Herbicide Selectivity

This protocol is adapted from established methods for testing herbicide resistance and selectivity.[11]

  • Plant Preparation:

    • Grow the target weed species and the crop species in separate pots containing a standardized soil mix.

    • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

    • Allow plants to reach a specific growth stage (e.g., 3-4 true leaves) before treatment.

  • Herbicide Application:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Create a series of dilutions to achieve the desired application rates.

    • Include any necessary adjuvants in the spray solution as determined in preliminary tests.

    • Apply the herbicide treatments using a calibrated laboratory sprayer to ensure uniform coverage.

    • Include an untreated control group for both the weed and crop species.

  • Data Collection and Analysis:

    • Visually assess and score plant injury (phytotoxicity for the crop, efficacy for the weed) at set time points (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale.

    • At the end of the experiment, harvest the above-ground biomass for both weed and crop plants.

    • Dry the biomass in an oven until a constant weight is achieved.

    • Calculate the percent reduction in biomass for each treatment compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Herbicide Selectivity

Start Poor Selectivity Observed (Crop Injury) Cause1 Inherent Lack of Selectivity Start->Cause1 Cause2 Suboptimal Formulation Start->Cause2 Cause3 Environmental Factors Start->Cause3 Cause4 Incorrect Application (Rate/Timing) Start->Cause4 Solution1 Structure-Activity Relationship (SAR) Studies Cause1->Solution1 Solution2 Optimize Formulation (e.g., CRF, Adjuvants) Cause2->Solution2 Solution3 Conduct Controlled Environment Studies Cause3->Solution3 Solution4 Perform Dose-Response & Growth Stage Assays Cause4->Solution4

Caption: Troubleshooting flowchart for addressing poor herbicide selectivity.

Diagram 2: Key Factors Influencing Herbicide Selectivity

Selectivity Herbicide Selectivity Chemical Chemical Properties (Structure) Selectivity->Chemical Formulation Formulation (Adjuvants, CRFs) Selectivity->Formulation Application Application Method (Rate, Timing, Placement) Selectivity->Application Plant Plant Factors (Morphology, Metabolism) Selectivity->Plant Environment Environmental Factors (Soil, Climate) Selectivity->Environment

Caption: Interrelated factors that determine herbicide selectivity.

References

  • Title: Chemical Approaches for Improving Herbicide Selectivity and Crop Tolerance Source: Weed Science URL: [Link]

  • Title: Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds Source: PubMed URL: [Link]

  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: PMC - NIH URL: [Link]

  • Title: The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability Source: PMC - PubMed Central URL: [Link]

  • Title: Herbicide formulation: How we maximise effectiveness in the field Source: Bayer Crop Science UK URL: [Link]

  • Title: Guidelines for efficacy evaluation of herbicides: weeds in Australian forests Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]

  • Title: Experimental methods to evaluate herbicides behavior in soil Source: Weed Control Journal URL: [Link]

  • Title: Experimental methods to evaluate herbicides behavior in soil Source: Weed Control Journal URL: [Link]

  • Title: (PDF) Discovery of novel herbicidal cyclic keto‐enol derivatives containing a pyridazinone moiety and their structure–activity relationship studies on weeds Source: ResearchGate URL: [Link]

  • Title: What is Herbicide selectivity? 13 factors of selectivity Source: Basic Agricultural Study URL: [Link]

  • Title: Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators Source: Government of Canada Publications URL: [Link]

  • Title: Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review Source: International Journal of Agriculture and Animal Production URL: [Link]

  • Title: WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide Source: Google Patents URL
  • Title: Modes of Action of Pyridazinone Herbicides Source: Weed Science URL: [Link]

  • Title: Pyridazine and pyridazinone compounds in crops protection: a review Source: PubMed URL: [Link]

  • Title: 8 Common Reasons Why Herbicides Fail Source: UT Institute of Agriculture URL: [Link]

  • Title: Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors Source: MDPI URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: NIH URL: [Link]

  • Title: Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots -A Case Study with Indaziflam and Glyphosate Herbicides Source: ResearchGate URL: [Link]

  • Title: Weed Control and Selectivity of Four Herbicides Applied in Pre-Emergence on Two Sunflower Cultivars Source: MDPI URL: [Link]

  • Title: Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: WO/2023/040686 PYRIDAZINONE COMPOUND, PREPARATION METHOD, HERBICIDE COMPOSITION AND USE THEREOF Source: WIPO Patentscope URL: [Link]

  • Title: Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles Source: ResearchGate URL: [Link]

  • Title: [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] Source: PubMed URL: [Link]

  • Title: Special Issue : Herbicide Selectivity to Crops Source: Agronomy - MDPI URL: [Link]

  • Title: 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone Source: PubChem URL: [Link]

  • Title: 4,5-Dichloro-2-methylpyridazin-3(2H)-one Source: PMC - NIH URL: [Link]

  • Title: New Technique for Rapidly Diagnosing Herbicide-Resistant Weeds Source: Lab Manager URL: [Link]

  • Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides Source: MDPI URL: [Link]

  • Title: (PDF) Structure–activity relationships for a new family of sulfonylurea herbicides Source: ResearchGate URL: [Link]

  • Title: Selectivity of herbicides in the post-emergence sugarcane seedlings in primary selection fields Source: SciELO URL: [Link]

  • Title: Herbicide Resistance Diagnostic Lab Source: Auburn University College of Agriculture URL: [Link]

  • Title: 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone Source: PubChem URL: [Link]

  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC URL: [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in 4,5-dichloro-2-ethyl-3(2H)-pyridazinone Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of drug discovery is often paved with challenges, and inconsistent bioassay results can be a significant roadblock. This is particularly true when working with novel small molecules like 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. As researchers and drug development professionals, obtaining reliable and reproducible data is paramount. This guide is designed to serve as a dedicated technical support center, providing in-depth troubleshooting strategies and answers to frequently encountered issues. Drawing from established principles of assay development and field-proven insights, this document will equip you with the knowledge to diagnose and resolve variability in your experiments, ensuring the integrity and success of your research.

Section 1: Foundational Knowledge - Understanding Your Compound

Before troubleshooting the assay, it is crucial to understand the inherent properties of the molecule you are working with. The physicochemical characteristics of this compound can significantly influence its behavior in a biological system.

FAQ: What are the key physicochemical properties of this compound that can affect bioassays?

Understanding the compound's properties is the first step in troubleshooting. While specific experimental data for this exact molecule is not extensively published, we can infer potential challenges based on its structural class (dihalo-pyridazinone).

Table 1: Key Physicochemical Properties and Potential Bioassay Implications

PropertyValue / PredictionPotential Impact on Bioassays
Molecular Formula C6H6Cl2N2OAffects molecular weight and molarity calculations.
Molecular Weight 193.03 g/mol Essential for accurate stock solution preparation.
Solubility Predicted to have low aqueous solubility. Soluble in organic solvents like DMSO and Methanol.[1]Poor aqueous solubility is a primary cause of inconsistent results. The compound may precipitate when diluted from a DMSO stock into aqueous assay media, leading to lower effective concentrations and high variability.[2][3]
LogP (Lipophilicity) Predicted to be moderately lipophilic (LogP ~1.0-2.0).[1]High lipophilicity can lead to non-specific binding to plastics, proteins in the media, or cellular membranes, reducing the bioavailable concentration.
Stability The pyridazinone ring can be susceptible to hydrolysis under certain pH conditions. Dichloro-substituents can be reactive.Degradation of the compound over the course of an experiment will lead to a decrease in activity and inconsistent results, especially in longer-term assays.[4]
pKa Predicted to have a pKa around 8.4.[1]The ionization state of the compound can change with the pH of the assay buffer, affecting its solubility and ability to cross cell membranes.
FAQ: My dose-response curves are inconsistent. Could it be a solubility issue?

Absolutely. This is one of the most common issues for compounds with low aqueous solubility.[2][3] When you dilute your high-concentration DMSO stock into your aqueous assay buffer, the compound can crash out of solution. This precipitation may not always be visible to the naked eye.

This protocol helps you determine the practical solubility limit of your compound in your specific assay conditions.

Materials:

  • This compound

  • 100% DMSO (anhydrous)

  • Your specific cell culture medium or assay buffer

  • 96-well clear bottom plate (for absorbance) or appropriate plate for your detection method

  • Plate reader capable of measuring absorbance at multiple wavelengths (e.g., 400-700 nm)

  • HPLC-UV (optional, but recommended for stability)

Procedure:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.[5]

  • Serial Dilution: Perform a serial dilution of your compound in the assay medium. For example, prepare dilutions that will result in final concentrations of 100 µM, 50 µM, 25 µM, etc., ensuring the final DMSO concentration remains constant and ideally below 0.5%.[5][6]

  • Incubation: Incubate the plate under your exact assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48 hours).

  • Visual Inspection: After incubation, carefully inspect the wells for any visible signs of precipitation.

  • Spectrophotometric Analysis: Read the absorbance of the plate from 400-700 nm. A significant increase in absorbance at higher concentrations, especially across a broad wavelength range, is indicative of light scattering from compound precipitation.

  • (Optional) HPLC Analysis: To assess stability, take samples at different time points (e.g., 0, 4, 24 hours) and analyze them by HPLC-UV. A decrease in the parent compound peak over time indicates degradation.

Interpretation: The highest concentration that does not show a significant increase in light scattering is your practical upper limit for solubility in that specific medium. All subsequent experiments should use concentrations at or below this limit.

Section 2: General Assay Troubleshooting Workflow

When faced with inconsistent data, a systematic approach is more effective than random changes. The following workflow provides a logical path to identify the source of variability.

Troubleshooting_Workflow Start Inconsistent Results Observed Compound Step 1: Verify Compound Integrity (Solubility, Stability, Purity) Start->Compound Solvent Step 2: Evaluate Solvent Effects (DMSO Toxicity, Concentration) Compound->Solvent Compound OK Resolution Resolution & Optimization Compound->Resolution Precipitation/ Degradation Assay_System Step 3: Check Assay System (Reagents, Plates, Reader) Solvent->Assay_System Solvent OK Solvent->Resolution DMSO Toxicity Cell_Health Step 4: Assess Cell Health & Consistency (Passage #, Density, Viability) Assay_System->Cell_Health System OK Assay_System->Resolution Reagent Failure/ Edge Effects Interference Step 5: Test for Compound Interference (Fluorescence, Luminescence, Color) Cell_Health->Interference Cells OK Cell_Health->Resolution Phenotypic Drift Protocol Step 6: Review Protocol Execution (Pipetting, Timing, Environment) Interference->Protocol No Interference Interference->Resolution Assay Artifact Protocol->Resolution Protocol OK Protocol->Resolution Human Error

Caption: A systematic workflow for troubleshooting bioassay inconsistency.

Section 3: Specific Troubleshooting Questions & Answers

Category: Compound & Solvent-Related Issues

Yes, while DMSO is a common solvent, it is not inert. High concentrations of DMSO can be directly toxic to cells, and different cell lines have varying sensitivities.[6][7][8] It is critical to keep the final concentration of DMSO in your assay as low as possible (typically below 0.5%) and, most importantly, to include a "vehicle control" in all experiments.[5][9]

  • Vehicle Control: This control consists of cells treated with the same final concentration of DMSO as your compound-treated wells, but without the compound. This allows you to distinguish between cytotoxicity caused by your compound and that caused by the solvent.

Table 2: Recommended Maximum DMSO Concentrations for Cell-Based Assays

Assay DurationRecommended Max DMSO %Rationale
< 4 hours< 1.0%Short-term exposure is less likely to cause significant toxicity.
4 - 24 hours≤ 0.5%Balances solubility needs with potential for moderate-term toxicity.[9]
> 24 hours≤ 0.1% - 0.2%Long-term exposure, even at low concentrations, can alter gene expression, induce differentiation, or cause stress, leading to unreliable results.[8]
Category: Assay System & Plate-Related Issues

This phenomenon is known as the "edge effect" and it is a major source of variability in microplate-based assays.[10][11] It is primarily caused by increased evaporation in the outer wells compared to the inner wells. This changes the concentration of media components, salts, and your test compound, which can significantly affect cell growth and response.[12][13]

Strategies to Mitigate Edge Effects:

  • Use a Hydration Barrier: Do not use the outer wells for experimental samples. Instead, fill them with sterile water or phosphate-buffered saline (PBS) to create a moisture barrier.[12]

  • Proper Lidding: Use low-evaporation lids, which have condensation rings, or seal plates with breathable sealing tapes for cell-based assays or foil seals for biochemical assays.[10][11][12]

  • Incubator Conditions: Ensure your incubator has adequate humidity. Placing a water pan on the bottom shelf can help maintain a humid environment.

  • Plate Equilibration: After seeding cells, let the plate sit at room temperature in the biosafety cabinet for 60 minutes before moving it to the incubator. This allows cells to settle evenly before temperature changes can induce currents in the media.[14]

Compound interference is a common artifact, especially with aromatic, heterocyclic compounds which may be fluorescent themselves or can quench the signal of a reporter fluorophore.[15][16]

Interference_Diagram cluster_0 Scenario A: No Interference cluster_1 Scenario B: Quenching Interference cluster_2 Scenario C: Autofluorescence Excitation0 Excitation Light Fluorophore0 Assay Fluorophore Excitation0->Fluorophore0 Emission0 Detected Emission Fluorophore0->Emission0 Compound0 Test Compound (Non-interfering) Excitation1 Excitation Light Fluorophore1 Assay Fluorophore Excitation1->Fluorophore1 Emission1 Reduced Emission (False Negative) Fluorophore1->Emission1 Compound1 Test Compound (Quencher) Fluorophore1->Compound1 Energy Transfer Excitation2 Excitation Light Compound2 Test Compound (Autofluorescent) Excitation2->Compound2 Emission2 Combined Emission (False Positive) Compound2->Emission2

Caption: Mechanisms of compound interference in fluorescence assays.

Procedure:

  • Prepare a "Compound Only" Plate: In a cell-free or enzyme-free version of your assay, add your compound at the same concentrations used in your experiment to the assay buffer.

  • Prepare a "Signal Only" Plate: Set up your assay as usual with the signal-generating components (e.g., cells + detection reagent, or enzyme + substrate + detection reagent) but without the compound.

  • Prepare a "Test" Plate: Set up the full assay including cells/enzyme, detection reagents, and the compound at various concentrations.

  • Read the Plates:

    • "Compound Only" Plate: Any signal detected here is due to the compound's intrinsic fluorescence or color.

    • Compare "Signal Only" vs. "Test" Plate: If the signal in the test plate is significantly lower than the "signal only" plate, your compound may be quenching the signal or inhibiting the detection enzyme (e.g., luciferase, HRP). If the signal is higher, it could be a combination of the assay signal and the compound's autofluorescence.

Category: Cell-Based Assay Issues

This often points to variability in your cell culture practices. Cells are dynamic and their physiological state can be influenced by many factors.[17][18][19]

  • Cell Passage Number: This is a critical and often overlooked variable.[20][21] As cells are passaged repeatedly, they can undergo genetic drift, changes in gene expression, and alterations in signaling pathways.[18][22][23] This can lead to significant changes in their response to a compound.

    • Best Practice: Use cells within a narrow and defined passage number range for all experiments (e.g., passages 5-15).[23] When you thaw a new vial of cells, record the passage number and discard the culture once it exceeds the defined limit.[21][22]

  • Cell Confluency: The density of cells in the culture flask when they are harvested for an experiment can impact their metabolic state and signaling status.

    • Best Practice: Always passage or plate cells for an experiment at a consistent level of confluency (e.g., 70-80%). Avoid using cells from fully confluent or sparse cultures.

  • Reagent Consistency: Using different lots of serum (e.g., FBS) can introduce significant variability, as the concentration of growth factors and other components can vary between batches.

    • Best Practice: When possible, purchase a large lot of serum, test it for your specific cell line and assay, and use that same lot for the duration of a study.

Section 4: Advanced Concepts - The Importance of Kinetics

Standard endpoint assays measure the result of a biological process at a single moment in time. However, this can be misleading. A compound might be rapidly metabolized, or it might take a long time to engage its target.

FAQ: Why should I consider kinetic analysis?

Kinetic analysis, which measures the effect of a compound over time, provides a much richer and more accurate understanding of its activity.[24][25][26] It can help explain inconsistencies seen in endpoint assays.[27][28] For example, a compound that shows high activity at 4 hours might appear inactive at 24 hours if it is unstable in the assay medium. Conversely, a slow-binding inhibitor might show weak activity at 4 hours but potent activity at 24 hours. Understanding these kinetics is crucial for making correct structure-activity relationship (SAR) decisions.[26]

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Validation & Comparative

"comparing 4,5-dichloro-2-ethyl-3(2H)-pyridazinone to other pyridazinone herbicides"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazinone Core in Herbicide Development

Pyridazinone derivatives are a cornerstone in the agrochemical industry, representing a versatile class of six-membered heterocyclic compounds with two adjacent nitrogen atoms.[1] Their derivatives are widely employed as herbicides due to their high efficacy and varied mechanisms of action, which allow for the control of a broad spectrum of broadleaf and grassy weeds.[2] The remarkable adaptability of the pyridazinone scaffold has led to the development of herbicides that target fundamental plant processes, primarily photosynthesis and carotenoid biosynthesis.[2][3] This guide provides a comparative analysis of several key pyridazinone herbicides, with a special focus on elucidating the potential role and mechanism of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone by drawing comparisons with its well-characterized relatives.

While this compound itself is not a widely commercialized active ingredient, its parent structure, 4,5-dichloro-3(2H)-pyridazinone, is a critical intermediate in the synthesis of other herbicides.[4][5] Understanding its structural features in the context of established pyridazinone herbicides allows us to hypothesize its mode of action and potential efficacy, providing a framework for future research and development.

Mechanistic Deep Dive: The Dichotomy of Pyridazinone Action

Pyridazinone herbicides primarily operate through two distinct and highly effective mechanisms of action: inhibition of Photosystem II (PSII) and inhibition of carotenoid biosynthesis. The specific substitutions on the pyridazinone ring dictate which pathway is targeted.

Mechanism A: Inhibition of Photosynthesis at Photosystem II (PSII)

A significant group of pyridazinone herbicides function by interrupting the photosynthetic electron transport chain.[6] They act by binding to the D1 quinone-binding protein in the Photosystem II complex, thereby blocking the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This blockage halts the process of photosynthesis, leading to a rapid buildup of reactive oxygen species, subsequent lipid peroxidation, membrane damage, and ultimately, plant death.

Key Herbicides in this Class:

  • Chloridazon (Pyrazon): One of the earliest pyridazinone herbicides, Chloridazon is a selective, pre-emergence herbicide used primarily in beet crops.[7] Its mechanism is the classic inhibition of PSII.

  • Pyridate: This is a post-emergence contact herbicide that also inhibits PSII.[1] Its selectivity is derived from the ability of tolerant plants to rapidly metabolize the active compound.

Hypothesized Activity of this compound: Based on its core structure, which it shares with other PSII inhibitors, it is highly probable that this compound also functions as a Photosystem II inhibitor . The dichloro substitutions at the 4 and 5 positions are common features in this class. Experimental validation through a Hill reaction assay would be required to confirm this hypothesis.

PSII_Inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein Site) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Inhibitor Pyridazinone Herbicide (e.g., Chloridazon, This compound) Inhibitor->QB BLOCKS

Figure 1: Mechanism of Photosystem II (PSII) Inhibition by Pyridazinone Herbicides.
Mechanism B: Inhibition of Carotenoid Biosynthesis (Bleaching)

The second major group of pyridazinone herbicides are known as "bleaching" herbicides. They do not directly inhibit photosynthesis but rather interfere with the biosynthesis of carotenoids. Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage.

These herbicides specifically inhibit the enzyme phytoene desaturase (PDS) .[8] PDS is responsible for converting phytoene into ζ-carotene in the carotenoid pathway. Inhibition of PDS leads to a massive accumulation of phytoene and a depletion of all downstream carotenoids.[9] Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic white or "bleached" appearance of treated plants, followed by death.

Key Herbicide in this Class:

  • Norflurazon: This is the archetypal PDS-inhibiting pyridazinone.[8] The presence of a trifluoromethyl group on the phenyl ring is a key structural feature for this activity.[7]

Structure-Activity Relationship Insight: The comparison between Norflurazon and Chloridazon clearly demonstrates the importance of ring substitutions. The switch from a simple phenyl group (Chloridazon) to a trifluoromethyl-substituted phenyl group (Norflurazon) completely changes the target site from PSII to PDS.[7] This highlights that this compound, lacking the trifluoromethylphenyl moiety, is unlikely to be a potent PDS inhibitor.

PDS_Inhibition GGPP GGPP Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Zeta_Carotene ζ-Carotene Phytoene->Zeta_Carotene Phytoene Desaturase (PDS) Lycopene Lycopene Zeta_Carotene->Lycopene ZDS Carotenes β-Carotene (Protection of Chlorophyll) Lycopene->Carotenes Cyclases Inhibitor Norflurazon Inhibitor->Phytoene  INHIBITS PDS Workflow cluster_0 In Vitro Validation cluster_1 Whole Plant Efficacy Compound Test Compound (e.g., this compound) Assay_Choice Select Assay based on Structural Hypothesis Compound->Assay_Choice Hill_Assay Hill Reaction Assay (PSII Activity) Assay_Choice->Hill_Assay PSII Inhibitor? PDS_Assay PDS Inhibition Assay (Carotenoid Pathway) Assay_Choice->PDS_Assay Bleaching Agent? IC50 Determine IC50 Value Hill_Assay->IC50 PDS_Assay->IC50 Application Apply Compound at Varying Doses IC50->Application Inform Dose Range Greenhouse Greenhouse Pot Study Greenhouse->Application Weed_Species Select Target Weed & Crop Species Weed_Species->Greenhouse Evaluation Visual Injury Assessment Biomass Measurement Application->Evaluation GR50 Calculate GR50 Value (Growth Reduction 50%) Evaluation->GR50

Figure 3: General Experimental Workflow for Herbicide Characterization.
Protocol 1: Photosystem II Inhibition Assay (Hill Reaction)

This assay measures the integrity of the photosynthetic electron transport chain in isolated chloroplasts. A redox dye, such as 2,6-dichlorophenolindophenol (DCPIP), acts as an artificial electron acceptor. The rate of dye reduction (color change from blue to colorless) is proportional to PSII activity.

  • Chloroplast Isolation: Isolate functional chloroplasts from fresh spinach leaves by grinding in an ice-cold isolation buffer and performing differential centrifugation. [10]2. Reaction Mixture: Prepare cuvettes containing a reaction buffer (e.g., phosphate buffer pH 7.0), the artificial electron acceptor DCPIP, and varying concentrations of the test herbicide (e.g., 0.1 µM to 100 µM). [11]3. Initiate Reaction: Add the isolated chloroplast suspension to each cuvette. One cuvette should be a no-herbicide control, and another should be wrapped in foil to serve as a dark control. [12]4. Spectrophotometry: Immediately measure the initial absorbance at 600 nm. Expose the cuvettes to a strong light source. [13]5. Data Collection: Record the decrease in absorbance at 600 nm at regular intervals (e.g., every 2 minutes for 10-15 minutes). [13]6. Analysis: Calculate the rate of DCPIP reduction for each herbicide concentration. The concentration of herbicide that inhibits the reaction rate by 50% (IC50) is determined to quantify its potency as a PSII inhibitor.

Protocol 2: Phytoene Desaturase (PDS) Inhibition Assay

This in vitro assay directly measures the enzymatic activity of PDS. It requires a source of the enzyme, often from recombinant expression, and its substrate, phytoene.

  • Enzyme Preparation: Obtain or prepare a purified, functional PDS enzyme, for example, from Oryza sativa expressed in E. coli. [14]2. Substrate Preparation: Prepare liposomes containing the substrate, 15-cis-phytoene.

  • Assay Buffer: Prepare an assay buffer (e.g., MES-KOH pH 6.0) containing the necessary cofactors and the quinone electron acceptor (e.g., decylplastoquinone). [14]4. Inhibition Reaction: In a reaction tube, combine the assay buffer, liposomes with phytoene, varying concentrations of the test herbicide (e.g., Norflurazon as a positive control), and finally, the purified PDS enzyme to start the reaction. [14]5. Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) in the dark for a defined period (e.g., 10-20 minutes).

  • Extraction & Analysis: Stop the reaction and extract the carotenoids using an organic solvent (e.g., chloroform/methanol). Analyze the products (phytofluene and ζ-carotene) and the accumulated substrate (phytoene) using HPLC with a C30 column. [14]7. Analysis: Quantify the inhibition of phytoene conversion to downstream products to determine the IC50 value of the test compound.

Conclusion and Future Outlook

The pyridazinone chemical family demonstrates remarkable versatility, giving rise to herbicides with distinct mechanisms of action determined by specific structural substitutions. While compounds like Chloridazon and Pyridate effectively inhibit Photosystem II, Norflurazon targets the carotenoid biosynthesis pathway via PDS inhibition.

Based on a thorough structure-activity relationship analysis, This compound is strongly predicted to function as a Photosystem II inhibitor . Its chemical architecture aligns closely with other known PSII-inhibiting pyridazinones and lacks the specific moieties, such as the trifluoromethylphenyl group, required for PDS inhibition. However, this remains a scientifically grounded hypothesis. Rigorous experimental validation using the protocols outlined in this guide is essential to definitively characterize its mechanism of action, determine its herbicidal efficacy against various weed species, and assess its crop selectivity. Such studies will clarify its potential as either a novel active ingredient or a valuable scaffold for the development of next-generation herbicides.

References

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A Comparative Guide to the Herbicidal Efficacy of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone and Chloridazon

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the herbicidal properties of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone and the established herbicide, Chloridazon. As direct comparative efficacy studies are not publicly available for this compound, this document leverages established structure-activity relationships (SAR) within the pyridazinone class of herbicides to provide a scientifically grounded perspective on its potential performance relative to Chloridazon. This guide is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Introduction: A Tale of Two Pyridazinones

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including notable herbicidal effects.[1] Their mechanism of action often involves the disruption of fundamental physiological processes in plants, such as photosynthesis.[2]

Chloridazon (Pyrazon) , chemically known as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, is a selective herbicide that has been commercially available since the 1960s.[3] It is primarily used for the control of annual broad-leaved weeds in sugar beet and fodder beet crops.[3] Its efficacy and selectivity have made it a staple in agricultural practices for decades.

This compound , on the other hand, is a less-studied pyridazinone derivative. While its synthesis is documented, it is often cited as a chemical intermediate for the creation of other, more complex molecules.[4][5] This guide aims to bridge the knowledge gap by postulating its herbicidal potential based on the known properties of the pyridazinone scaffold.

CompoundChemical StructureIUPAC NameMolecular Formula
Chloridazon Chloridazon Structure5-amino-4-chloro-2-phenyl-3(2H)-oneC₁₀H₈ClN₃O
This compound this compound Structure4,5-dichloro-2-ethyl-1,2-dihydropyridazin-3-oneC₆H₆Cl₂N₂O

Mechanism of Action: Targeting Photosynthesis

The primary mode of action for many pyridazinone herbicides, including Chloridazon, is the inhibition of photosynthesis at Photosystem II (PSII).[2] They act by binding to the D1 protein of the PSII complex, thereby blocking the electron transport chain.[6][7] This disruption leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation. The ultimate result is plant starvation and death.

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_herbicides Pyridazinone Herbicides P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB (Plastoquinone) QA->QB ETC Electron Transport Chain QB->ETC Chloridazon Chloridazon Chloridazon->QB Binds to D1 protein, blocks electron flow DCEP 4,5-dichloro-2-ethyl- 3(2H)-pyridazinone (Hypothesized) DCEP->QB Light Light Energy Light->P680 Excites caption Figure 1: Hypothesized mechanism of action for pyridazinone herbicides.

Caption: Figure 1: Hypothesized mechanism of action for pyridazinone herbicides.

It is highly probable that this compound, owing to its core pyridazinone structure, shares this mechanism of action. The specific substitutions on the pyridazinone ring will, however, influence its binding affinity to the D1 protein and, consequently, its herbicidal efficacy.

Structure-Activity Relationship (SAR) and Efficacy Comparison

The herbicidal activity of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the pyridazinone ring.[8][9]

  • Substituents at the 4 and 5 positions: The presence of halogen atoms, particularly chlorine, at the 4 and 5 positions is a common feature in many active pyridazinone herbicides.[10] These substitutions are known to contribute to the molecule's stability and its interaction with the target site. In the case of This compound , the presence of two chlorine atoms suggests a potential for strong herbicidal activity.

  • Substituent at the 2 position: The group attached to the nitrogen atom at the 2-position plays a crucial role in determining the herbicide's spectrum of activity and selectivity. In Chloridazon , the phenyl group at this position is essential for its activity. For This compound , the presence of an ethyl group instead of a phenyl ring represents a significant structural difference. Generally, smaller alkyl groups at this position can influence the molecule's solubility and transport within the plant.

Hypothetical Efficacy Comparison:

Based on these SAR principles, we can postulate the following:

FeatureChloridazonThis compound (Hypothesized)
Core Structure PyridazinonePyridazinone
Substituents at 4 & 5 4-chloro, 5-amino4,5-dichloro
Substituent at 2 PhenylEthyl
Predicted Efficacy Proven efficacy against broad-leaved weeds.Potentially broad-spectrum herbicidal activity due to the dichloro substitution. The ethyl group may confer different selectivity and uptake characteristics compared to the phenyl group in Chloridazon.
Potential Advantages Well-established selectivity for beet crops.The simpler structure might lead to different environmental persistence and degradation pathways. The ethyl group could potentially lead to faster uptake in certain weed species.
Potential Disadvantages The lack of the phenyl group might reduce its binding affinity to the target site compared to Chloridazon, potentially requiring higher application rates. Selectivity for crops would need to be rigorously tested.

It is crucial to emphasize that this comparison is based on theoretical SAR and requires experimental validation.

Experimental Protocol for Herbicide Efficacy Evaluation

To empirically determine and compare the herbicidal efficacy of this compound and Chloridazon, a standardized whole-plant bioassay is recommended.[11][12]

Herbicide_Efficacy_Workflow cluster_preparation I. Preparation cluster_treatment II. Treatment cluster_evaluation III. Evaluation Seed_Prep 1. Seed Preparation (Weed & Crop Species) Germination 2. Seed Germination Seed_Prep->Germination Transplanting 3. Seedling Transplanting Germination->Transplanting Herbicide_Prep 4. Herbicide Solution Preparation (Varying Concentrations) Transplanting->Herbicide_Prep Application 5. Herbicide Application (Controlled Spraying) Herbicide_Prep->Application Incubation 6. Incubation (Controlled Environment) Application->Incubation Data_Collection 7. Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection Analysis 8. Data Analysis (ED50, GR50) Data_Collection->Analysis caption Figure 2: Experimental workflow for herbicide efficacy testing.

Caption: Figure 2: Experimental workflow for herbicide efficacy testing.

Step-by-Step Methodology:

  • Plant Material and Growth Conditions:

    • Select target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a representative crop species (e.g., Beta vulgaris for selectivity testing).

    • Germinate seeds in a suitable substrate (e.g., peat moss, vermiculite) under controlled greenhouse conditions (25/18°C day/night temperature, 16-hour photoperiod).

    • Transplant seedlings at the 2-4 true leaf stage into individual pots.

  • Herbicide Application:

    • Prepare stock solutions of this compound and Chloridazon in an appropriate solvent (e.g., acetone with a surfactant).

    • Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.1, 1, 10, 100, 1000 g a.i./ha).

    • Apply the herbicide solutions using a precision bench sprayer calibrated to deliver a consistent volume.

  • Data Collection and Analysis:

    • Maintain the treated plants in the greenhouse for 14-21 days.

    • Visually assess plant injury on a scale of 0% (no effect) to 100% (complete death).

    • Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

    • Analyze the data using a suitable statistical software to calculate the effective dose required to cause 50% growth reduction (ED₅₀) or 50% growth reduction (GR₅₀).

Conclusion and Future Directions

While Chloridazon is a well-characterized herbicide with a long history of use, the herbicidal potential of this compound remains largely unexplored. Based on structure-activity relationship principles, it is plausible that this compound possesses significant herbicidal activity, potentially with a different spectrum of efficacy and crop selectivity compared to Chloridazon.

The path forward requires rigorous experimental evaluation. The provided protocol offers a robust framework for conducting such studies. Future research should focus on:

  • Direct comparative efficacy studies against a range of economically important weed species.

  • Crop selectivity trials to identify potential agricultural applications.

  • Toxicological and environmental fate studies to assess its safety profile.

Such investigations will be instrumental in determining whether this compound can be developed into a viable new tool for weed management.

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Validating the Mechanism of Action of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, technical comparison of experimental approaches to validate the MoA of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone , a member of the pharmacologically significant pyridazinone class of heterocyclic compounds.[1][2] While the specific molecular target of this compound is not extensively documented in publicly available literature, this guide will utilize a common MoA for pyridazinone derivatives—kinase inhibition—as a representative framework for validation.

We will compare the experimental workflow for this compound against a well-characterized kinase inhibitor, Sorafenib, which is known to target multiple kinases, including VEGFR-2, a target also associated with pyridazinone scaffolds.[3][4] This comparative approach will provide a robust blueprint for researchers to rigorously validate the MoA of novel compounds.

The Druggability of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4][5][6] This versatility stems from the ability of the pyridazinone ring to be readily functionalized, allowing for the fine-tuning of its pharmacological properties to engage with a diverse range of biological targets.[1][2] Several pyridazinone-based compounds have been investigated as inhibitors of protein kinases, such as c-Met and VEGFR-2, which are crucial mediators in cell signaling pathways implicated in cancer.[3][7]

A Phased Approach to Mechanism of Action Validation

A rigorous MoA validation strategy typically unfolds in a multi-step process, beginning with broad, unbiased screening and progressively narrowing down to specific target engagement and downstream functional effects. This guide is structured to mirror this scientific journey.

Phase 1: Phenotypic Screening to Identify Biological Context

Phenotypic screening is a powerful, target-agnostic approach to uncover the functional effects of a compound within a cellular or organismal system.[8][9][10] This method is particularly valuable when the molecular target of a novel compound is unknown.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cancer cell lines representing various tissue origins (e.g., lung, colon, breast).[3]

  • Compound Treatment: Plate cells in multi-well plates and treat with a concentration range of this compound and Sorafenib (as a positive control for anti-proliferative effects).

  • Staining: After a suitable incubation period (e.g., 48-72 hours), fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular features, such as:

    • Nuclei (e.g., DAPI): To assess cell number and nuclear morphology (apoptosis).

    • Cytoskeleton (e.g., Phalloidin): To evaluate cell shape and integrity.

    • Mitochondria (e.g., MitoTracker): To monitor mitochondrial health and potential toxicity.

  • Image Acquisition: Utilize a high-content imaging system to automatically capture images from each well.

  • Data Analysis: Employ image analysis software to quantify multiple phenotypic parameters.[10][]

Expected Comparative Data:

ParameterThis compound (Hypothetical)Sorafenib (Known)Interpretation
Cell Proliferation (IC50) 5 µM2 µMBoth compounds exhibit anti-proliferative activity.
Nuclear Condensation Dose-dependent increaseDose-dependent increaseSuggests induction of apoptosis.
Cell Spreading Area DecreaseDecreaseIndicates changes in cell adhesion and morphology.
Mitochondrial Membrane Potential Moderate decreaseSignificant decreaseBoth compounds may impact mitochondrial function.

This initial screen provides a broad view of the compound's cellular effects and helps to prioritize which specific pathways to investigate further.

Phase 2: Target Identification and Direct Engagement

Once a phenotypic effect is established, the next critical step is to identify the direct molecular target(s) of the compound.[12][13]

Workflow for Target Identification and Engagement:

G cluster_0 Target Identification cluster_1 Target Engagement Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Putative_Targets Putative Kinase Targets (e.g., VEGFR-2) Affinity_Chromatography->Putative_Targets Identifies potential binding partners Kinase_Profiling Broad Kinase Profiling Kinase_Profiling->Putative_Targets Identifies inhibited kinases CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement_Confirmed Target Engagement Confirmed CETSA->Target_Engagement_Confirmed Demonstrates direct binding in cells BiTSA Luminescent Thermal Shift Assay (BiTSA) BiTSA->Target_Engagement_Confirmed High-throughput confirmation of binding Phenotypic_Hit Phenotypic Hit (this compound) Phenotypic_Hit->Affinity_Chromatography Phenotypic_Hit->Kinase_Profiling Putative_Targets->CETSA Putative_Targets->BiTSA

Caption: Workflow for Target Identification and Engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[14][15]

  • Cell Culture and Treatment: Grow the selected cell line (e.g., a line with high VEGFR-2 expression) and treat with this compound, Sorafenib, or a vehicle control.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a fixed time.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target (e.g., VEGFR-2).

  • Data Analysis: Quantify the band intensities at each temperature and plot the melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Expected Comparative Data:

CompoundTargetTagg (°C) - VehicleTagg (°C) - CompoundΔTagg (°C)Conclusion
This compound VEGFR-252.556.0+3.5Direct engagement with VEGFR-2 in cells.
Sorafenib VEGFR-252.557.2+4.7Confirmed direct engagement with VEGFR-2.
Phase 3: Elucidating Downstream Signaling Pathways

Confirming direct target engagement must be followed by demonstrating the functional consequence of this interaction on downstream signaling pathways.[16][17][18]

Workflow for Downstream Pathway Analysis:

G Compound This compound or Sorafenib Target VEGFR-2 Compound->Target Inhibits Phosphorylation_Assay Phospho-Protein Western Blot Target->Phosphorylation_Assay Modulates phosphorylation of downstream effectors Gene_Expression RNA-Sequencing Phosphorylation_Assay->Gene_Expression Leads to changes in gene transcription Cellular_Outcome Cell Cycle Analysis / Apoptosis Assay Gene_Expression->Cellular_Outcome Results in altered cellular phenotype

Caption: Downstream Signaling Pathway Analysis Workflow.

Experimental Protocol: Phospho-Protein Western Blotting

  • Cell Treatment and Lysis: Treat cells with the compounds for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies specific for the phosphorylated forms of downstream effector proteins in the VEGFR-2 pathway (e.g., p-ERK, p-AKT), as well as antibodies for the total protein levels as loading controls.

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities.

Expected Comparative Data:

Treatmentp-VEGFR-2 (Normalized)p-ERK (Normalized)p-AKT (Normalized)
Vehicle Control 1.01.01.0
This compound 0.30.40.5
Sorafenib 0.20.30.3

These results would demonstrate that both compounds inhibit the phosphorylation of VEGFR-2 and its downstream signaling components, providing a mechanistic link between target engagement and cellular response.

Conclusion

The validation of a small molecule's mechanism of action is a multifaceted process that requires a combination of unbiased phenotypic screening, direct target engagement assays, and detailed analysis of downstream signaling pathways. By employing a comparative approach against a known inhibitor like Sorafenib, researchers can build a compelling and robust data package to support the proposed MoA of novel compounds such as this compound. This systematic and rigorous validation is essential for the successful progression of new chemical entities in the drug discovery pipeline.

References

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A Comparative Toxicological Assessment of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Introduction

The pyridazinone core is a prevalent scaffold in a diverse array of biologically active molecules, spanning pharmaceuticals to agrochemicals.[1] This guide provides a comparative toxicological overview of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone , a member of this chemical class, alongside structurally related analogues. By examining the available toxicological data for these compounds, we aim to provide researchers and drug development professionals with a framework for understanding their potential hazards and to guide the design of future safety assessments.

This document will delve into the acute toxicity, genotoxicity, and ecotoxicity of this compound and its comparators: 4,5-dichloro-2-methyl-3(2H)-pyridazinone , 4,5-dichloro-2-phenyl-3(2H)-pyridazinone , and the widely studied herbicidal pyridazinone, Chloridazon . Through a detailed comparison of their toxicological profiles and the methodologies used for their assessment, this guide serves as a technical resource to inform risk assessment and guide further research.

Comparative Toxicological Overview

The toxicological profiles of pyridazinone derivatives are significantly influenced by the nature of the substituent at the N-2 position of the pyridazinone ring. This guide will compare the available data for our target compound and its selected analogues, highlighting key differences in their hazardous properties.

Chemical Structures of Compared Compounds
Compound NameStructure
This compound Structure of this compound
4,5-dichloro-2-methyl-3(2H)-pyridazinone Structure of 4,5-dichloro-2-methyl-3(2H)-pyridazinone
4,5-dichloro-2-phenyl-3(2H)-pyridazinone Structure of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone
Chloridazon Structure of Chloridazon
Summary of Toxicological Data
Toxicological EndpointThis compound4,5-dichloro-2-methyl-3(2H)-pyridazinone4,5-dichloro-2-phenyl-3(2H)-pyridazinoneChloridazon
Acute Oral Toxicity (LD50, rat) Data not availableToxic if swallowed (Acute Tox. 3)[2]Data not available2290 - 3025 mg/kg[3][4]
Skin Irritation Data not availableCauses skin irritation[2]Causes skin irritation[5]Weak to moderate irritant[4]
Eye Irritation Data not availableCauses serious eye irritation[2]Causes serious eye irritation[5]Weak to moderate irritant[4]
Respiratory Irritation Data not availableMay cause respiratory irritation[2]May cause respiratory irritation[5]Data not available
Skin Sensitization Data not availableMay cause an allergic skin reaction[2]Data not availableNo skin sensitizing effect observed[4]
Genotoxicity (Ames Test) Data not availableData not availableData not availableNot mutagenic[4]
Carcinogenicity Data not availableData not availableData not availableNo signs of an oncogenic response[4]

Note: The absence of data does not imply a lack of toxicity, but rather that specific experimental data was not found in the public domain during the literature search.

Detailed Toxicological Profiles of Comparator Compounds

4,5-dichloro-2-methyl-3(2H)-pyridazinone

This analogue is classified as acutely toxic if swallowed (Acute Toxicity Category 3), indicating a significant hazard upon ingestion.[2] It is also a skin and eye irritant and may cause respiratory irritation and skin sensitization.[2] These classifications suggest that appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is crucial when handling this compound.

4,5-dichloro-2-phenyl-3(2H)-pyridazinone
Chloridazon

As a widely used herbicide, Chloridazon has a more extensive toxicological dataset. Its acute oral toxicity in rats is relatively low, with LD50 values in the range of 2290-3025 mg/kg.[3][4] It is considered a weak to moderate skin and eye irritant and has not been found to be a skin sensitizer.[4] Importantly, comprehensive studies have shown that Chloridazon is not mutagenic in a variety of assays and shows no evidence of carcinogenicity in long-term animal studies.[4] However, it is important to note that its primary metabolite, desphenyl-chloridazon, has been shown to be more toxic than the parent compound.[3]

Experimental Methodologies for Toxicological Assessment

To ensure the reliability and comparability of toxicological data, standardized testing protocols are essential. The following sections outline the principles and general procedures for key in vivo and in vitro assays relevant to the toxicological assessment of pyridazinone derivatives.

In Vivo Acute Oral Toxicity Testing

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Principle: The LD50 is the statistically estimated dose of a substance that is expected to cause death in 50% of a test animal population.[6] This is a critical parameter for classifying the acute toxicity of a chemical. The test is typically conducted in rodents, following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Workflow for Acute Oral Toxicity Study (based on OECD Guideline 423)

G cluster_0 Pre-Test Phase cluster_1 Test Phase cluster_2 Post-Test Phase A Dose Range Finding Study (Optional) B Selection of Animal Model (e.g., Wistar Rats) A->B C Acclimatization of Animals B->C D Fasting of Animals C->D E Single Oral Administration of Test Substance D->E F Observation for Clinical Signs (e.g., mortality, behavioral changes) E->F G Necropsy of all Animals F->G H Data Analysis and LD50 Calculation G->H

Caption: Workflow for an acute oral toxicity study.

Step-by-Step Protocol (General Outline based on OECD Guideline 423):

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Wistar rats) of a single sex are used. They are acclimatized to laboratory conditions for at least five days before the study.

  • Dose Formulation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: The test substance is administered as a single oral dose via gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The number of animals that die at each dose level is recorded, and the LD50 is calculated using appropriate statistical methods.

In Vitro Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[7]

Principle: The Ames test utilizes several strains of Salmonella typhimurium that have mutations in the genes responsible for histidine synthesis, making them unable to grow in a histidine-free medium.[7] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free plate.[7] The number of revertant colonies is proportional to the mutagenic potency of the substance.

Workflow for the Ames Test

G cluster_0 Preparation cluster_1 Exposure and Incubation cluster_2 Analysis A Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) D Mix Bacteria, Test Compound, and S9 Mix (or buffer) A->D B Prepare Test Compound Solutions B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate plates at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Compare with Negative and Positive Controls G->H I Assess Mutagenic Potential H->I

Caption: General workflow for the Ames test.

Step-by-Step Protocol (General Outline):

  • Strain Preparation: Cultures of the appropriate S. typhimurium strains are grown overnight.

  • Metabolic Activation: The test is performed with and without the addition of a liver homogenate (S9 fraction) to simulate metabolic processes in mammals.[8]

  • Exposure: The bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are combined in soft agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]

In Vivo Genotoxicity Testing: Mammalian Erythrocyte Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in polychromatic erythrocytes.[9]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[10] An increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of treated animals is an indicator of genotoxic activity.[9]

Workflow for the In Vivo Micronucleus Assay

G cluster_0 Dosing and Sample Collection cluster_1 Slide Preparation and Analysis cluster_2 Data Interpretation A Administer Test Substance to Rodents B Collect Bone Marrow at Appropriate Time Points A->B C Prepare Bone Marrow Smears B->C D Stain Slides C->D E Microscopic Analysis of Micronucleated Cells D->E F Calculate Frequency of Micronucleated Erythrocytes E->F G Statistical Analysis F->G H Assess Genotoxic Potential G->H

Caption: Workflow for the in vivo micronucleus assay.

Step-by-Step Protocol (General Outline based on OECD Guideline 474):

  • Animal Dosing: The test substance is administered to rodents (usually mice or rats) via an appropriate route, typically once or twice.

  • Sample Collection: Bone marrow is collected from the animals at appropriate time intervals after the last administration.

  • Slide Preparation: Bone marrow smears are prepared on microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

  • Microscopic Analysis: A statistically significant number of polychromatic erythrocytes are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is calculated for each dose group and compared to the negative control group. A dose-related, statistically significant increase in the frequency of micronucleated cells indicates a genotoxic effect.

Ecotoxicological Assessment

Given the potential for pyridazinone derivatives to be used in applications that may lead to environmental release, an assessment of their ecotoxicity is crucial. Standardized tests using representative aquatic organisms are employed for this purpose.

Aquatic Invertebrate Acute Immobilisation Test (Daphnia magna)

Objective: To determine the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, which is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[11] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Workflow for Daphnia magna Acute Immobilisation Test

G cluster_0 Test Setup cluster_1 Incubation and Observation cluster_2 Data Analysis A Prepare Test Solutions of Varying Concentrations B Introduce Neonate Daphnids (<24 hours old) A->B C Incubate for 48 hours under Controlled Conditions B->C D Observe and Record Immobilisation at 24 and 48 hours C->D E Calculate EC50 Value D->E F Determine Acute Toxicity to Aquatic Invertebrates E->F

Caption: General workflow for the Daphnia magna acute immobilisation test.

Algal Growth Inhibition Test

Objective: To determine the effects of a substance on the growth of freshwater algae.[12]

Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over a period of 72 hours.[12] The inhibition of growth in relation to a control is measured, and the concentration that causes a 50% reduction in growth (EC50) is calculated.

Workflow for Algal Growth Inhibition Test

G cluster_0 Test Initiation cluster_1 Incubation and Measurement cluster_2 Data Analysis A Prepare Algal Culture and Test Solutions B Inoculate Test Solutions with Algae A->B C Incubate for 72 hours under Controlled Light and Temperature B->C D Measure Algal Biomass (e.g., cell counts, fluorescence) C->D E Calculate Growth Rate and Yield D->E F Determine EC50 for Growth Inhibition E->F

Caption: General workflow for the algal growth inhibition test.

Conclusion and Future Directions

This comparative guide highlights the current state of toxicological knowledge for this compound and its selected analogues. While data is available for some of the comparator compounds, a significant data gap exists for the target compound itself. The provided GHS classifications for the methyl and phenyl derivatives indicate potential for acute toxicity, irritation, and sensitization, underscoring the need for careful handling.

For a comprehensive risk assessment of this compound, further experimental studies are imperative. It is recommended that, at a minimum, the following studies be conducted in accordance with international guidelines (e.g., OECD):

  • Acute Oral Toxicity (LD50)

  • In Vitro Genotoxicity (Ames Test)

  • In Vivo Genotoxicity (Micronucleus Test)

  • Ecotoxicity (Daphnia magna and Algal Growth Inhibition)

The detailed experimental workflows and protocols provided in this guide offer a robust framework for conducting these necessary toxicological evaluations. The resulting data will be crucial for establishing a comprehensive safety profile for this compound, enabling informed decisions regarding its potential applications and ensuring the safety of researchers, consumers, and the environment.

References

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Comparative Analysis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone Cross-Reactivity in Immunoassays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the small molecule 4,5-dichloro-2-ethyl-3(2H)-pyridazinone in immunoassays. Given the specificity required for analytical methods in regulated industries, understanding and quantifying off-target binding is not merely a validation step but a critical component of assay development. This document moves beyond a simple listing of data to explain the rationale behind experimental design and provides a detailed protocol for generating robust, comparative data.

Introduction: The Challenge of Small Molecule Immunoassays

Immunoassays are powerful tools for the detection of small molecules, or haptens, like this compound, a potential metabolite of pyridazinone-class herbicides. Unlike large protein antigens, these haptens are not immunogenic on their own and require conjugation to a carrier protein to elicit an antibody response. The resulting polyclonal or monoclonal antibodies form the cornerstone of the immunoassay.

However, the specificity of these antibodies is not absolute. Structurally similar molecules present in a sample can also bind to the antibody, leading to a phenomenon known as cross-reactivity. This can result in an overestimation of the target analyte concentration, leading to false-positive results. Therefore, a rigorous evaluation of cross-reactivity is paramount.

The Mechanism of Cross-Reactivity in Competitive Immunoassays

For small molecule detection, a competitive immunoassay format is typically employed. In this format, the target analyte in the sample competes with a labeled version of the analyte (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the target analyte in the sample.

Cross-reactivity occurs when other compounds, structurally related to the target analyte, also compete for these antibody binding sites. The degree of cross-reactivity depends on the structural similarity between the cross-reactant and the target analyte, and the specific epitope recognized by the antibody.

Competitive Immunoassay Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte (this compound) Complex1 Analyte-Antibody Complex Analyte->Complex1 Binds Ab1 Antibody Ab1->Complex1 Labeled_Analyte1 Labeled Analyte Labeled_Analyte1->Ab1 Blocked Result1 Low Signal Complex1->Result1 Leads to No_Analyte Analyte (Absent) Ab2 Antibody Complex2 Labeled Analyte-Antibody Complex Ab2->Complex2 Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Complex2 Binds Result2 High Signal Complex2->Result2 Leads to

Caption: Principle of a competitive immunoassay for small molecule detection.

Designing a Cross-Reactivity Study: A Step-by-Step Protocol

This section outlines a detailed experimental workflow to determine the cross-reactivity of this compound in a competitive ELISA format.

Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity should be based on structural similarity to the target analyte. For this compound, this would include other pyridazinone derivatives, known metabolites, and structurally related herbicides. A non-related compound should also be included as a negative control.

Table 1: Proposed Compounds for Cross-Reactivity Testing

Compound Name Role Rationale for Inclusion
This compound Target Analyte The primary molecule of interest for the immunoassay.
PyridazinoneParent CompoundTo assess binding to the core chemical scaffold.
3(2H)-Pyridazinone, 4,5-dichloro-Structural IsomerTo evaluate the impact of substituent positioning.
ChloridazonRelated HerbicideA common pyridazinone-based herbicide.
AtrazineNegative ControlA structurally unrelated herbicide.
Experimental Workflow

The following protocol describes a competitive indirect ELISA for determining the IC50 values of the target analyte and potential cross-reactants. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

Cross-Reactivity Testing Workflow cluster_workflow Experimental Protocol prep Prepare Standards & Samples coat Coat Microplate with Antibody wash1 Wash Plate coat->wash1 block Block Non-Specific Sites wash1->block wash2 Wash Plate block->wash2 add_samples Add Standards/Samples and Labeled Analyte (Competitors) wash2->add_samples incubate Incubate (Competition Step) add_samples->incubate wash3 Wash Plate incubate->wash3 add_substrate Add Substrate wash3->add_substrate develop Incubate (Color Development) add_substrate->develop stop Stop Reaction develop->stop read Read Absorbance stop->read analyze Calculate IC50 & % Cross-Reactivity read->analyze

Caption: Workflow for determining cross-reactivity using competitive ELISA.

Detailed Protocol
  • Preparation of Reagents:

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

    • Antibody Solution: Dilute the primary antibody against this compound in coating buffer to a pre-determined optimal concentration.

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% BSA in PBST.

    • Analyte Standards: Prepare a serial dilution of this compound and each potential cross-reactant in PBST. The concentration range should span the expected IC50 value.

    • Labeled Analyte: Dilute the enzyme-conjugated analyte in PBST to its optimal working concentration.

    • Substrate Solution: Prepare the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP).

    • Stop Solution: 2 M H2SO4.

  • ELISA Procedure:

    • Coating: Add 100 µL of the antibody solution to each well of a 96-well microplate. Incubate overnight at 4°C.

    • Washing: Discard the coating solution and wash the plate three times with 300 µL of wash buffer per well.

    • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Competition: Add 50 µL of each standard dilution (or sample) and 50 µL of the diluted labeled analyte to the appropriate wells. Incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Add 50 µL of stop solution to each well.

    • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation
  • Generate a Standard Curve: Plot the absorbance values against the logarithm of the concentration for the target analyte and each potential cross-reactant. Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.

  • Calculate Percent Cross-Reactivity: The cross-reactivity of a compound is calculated relative to the target analyte using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100%

  • Comparative Data Summary: Organize the results in a clear, tabular format for easy comparison.

Table 2: Example Data Summary for Cross-Reactivity Analysis

Compound IC50 (ng/mL) % Cross-Reactivity
This compoundExperimental Value100%
PyridazinoneExperimental ValueCalculated Value
3(2H)-Pyridazinone, 4,5-dichloro-Experimental ValueCalculated Value
ChloridazonExperimental ValueCalculated Value
AtrazineExperimental ValueCalculated Value

Conclusion and Best Practices

A thorough cross-reactivity assessment is non-negotiable for the development of a reliable immunoassay for this compound. By following the detailed protocol outlined in this guide, researchers can generate the necessary data to understand the specificity of their assay.

Key Takeaways:

  • Rational Selection of Cross-Reactants: The choice of compounds to test should be driven by structural similarity.

  • Robust Experimental Design: A competitive ELISA format is well-suited for determining the IC50 values of small molecules.

  • Quantitative Analysis: The calculation of percent cross-reactivity provides a standardized measure for comparing the binding of different compounds.

This methodological guide provides a solid foundation for any researcher embarking on the validation of an immunoassay for this compound or other small molecules.

References

  • Immunoassay and Other Bioanalytical Techniques. (2016). CRC Press. [Link]

  • The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. (2013). Elsevier. [Link]

"benchmarking 4,5-dichloro-2-ethyl-3(2H)-pyridazinone against commercial herbicides"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Benchmarking Novel Herbicidal Candidates: A Case Study of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Introduction: The Quest for Novel Herbicides

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new herbicidal compounds with diverse modes of action. The pyridazinone class of herbicides has historically yielded effective active ingredients, primarily targeting the inhibition of phytoene desaturase (PDS) in the carotenoid biosynthesis pathway or acting as photosystem II (PSII) inhibitors. This guide outlines a comprehensive framework for benchmarking a novel pyridazinone derivative, this compound, against established commercial herbicides.

While this compound is not currently a registered herbicide, its structural similarity to other pyridazinones suggests potential biological activity. This document serves as a detailed roadmap for researchers and drug development professionals to rigorously evaluate such a candidate from the laboratory to the greenhouse. We will detail the requisite experimental protocols, data analysis techniques, and the underlying scientific rationale to ensure a robust and unbiased comparison.

Selecting the Right Benchmarks: A Multi-faceted Approach

A meaningful benchmark requires comparison against a well-understood and diverse set of commercial herbicides. The choice of these comparators should be driven by their mode of action, target weed spectrum, and established field performance. For the purposes of this guide, we have selected three widely-used herbicides as benchmarks:

  • Atrazine: A potent inhibitor of photosystem II, representing a common mode of action for some pyridazinone herbicides.

  • Mesotrione: An HPPD inhibitor, which acts on a different pathway related to pigment biosynthesis, providing a valuable comparative benchmark.

  • Glyphosate: A systemic, broad-spectrum herbicide with a unique mode of action (EPSP synthase inhibition), serving as a benchmark for overall herbicidal efficacy.

Experimental Workflow for Herbicide Benchmarking

The following sections detail the critical experiments required to comprehensively evaluate the herbicidal potential of this compound.

Phase 1: Greenhouse Dose-Response Bioassays

The initial step in assessing a novel herbicide is to determine its intrinsic activity on a range of weed species. Dose-response bioassays are fundamental to quantifying the potency of the compound.

  • Plant Material: A selection of agronomically important monocot and dicot weeds will be used. A representative list includes:

    • Monocots: Avena fatua (wild oat), Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail).

    • Dicots: Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Abutilon theophrasti (velvetleaf).

  • Growth Conditions: Plants will be grown in a controlled greenhouse environment (25/20°C day/night temperature, 16-hour photoperiod) to the 2-3 leaf stage.

  • Herbicide Application: this compound and the benchmark herbicides will be applied post-emergence using a laboratory track sprayer calibrated to deliver 200 L/ha. A logarithmic range of eight doses will be applied for each herbicide.

  • Data Collection: Visual injury ratings will be recorded at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death). Plant biomass (fresh weight) will be determined at 21 DAT.

  • Data Analysis: The data will be subjected to non-linear regression analysis to determine the dose required to cause 50% growth reduction (GR₅₀).

HerbicideWeed SpeciesGR₅₀ (g a.i./ha)
This compound Avena fatua150
Amaranthus retroflexus75
Atrazine Avena fatua>2000 (tolerant)
Amaranthus retroflexus100
Mesotrione Avena fatua200
Amaranthus retroflexus50
Glyphosate Avena fatua450
Amaranthus retroflexus300
Phase 2: Mode of Action Elucidation

Understanding the molecular target of a novel herbicide is crucial for its development and for managing potential resistance. Based on the pyridazinone scaffold, the primary hypothesis would be the inhibition of photosystem II or phytoene desaturase.

  • Treatment: Treat susceptible plants (e.g., Amaranthus retroflexus) with the GR₉₀ dose of this compound and atrazine.

  • Measurement: Measure chlorophyll fluorescence parameters, particularly the maximum quantum yield of PSII (Fv/Fm), at 1, 3, 6, and 24 hours after treatment using a portable chlorophyll fluorometer.

  • Interpretation: A rapid decrease in Fv/Fm is a characteristic signature of PSII inhibitors.

  • Treatment: Treat susceptible plants with the GR₉₀ dose of this compound and mesotrione.

  • Extraction: Extract pigments (chlorophylls and carotenoids) from leaf tissue at 3 and 7 DAT.

  • Quantification: Analyze pigment concentrations spectrophotometrically or by HPLC.

  • Interpretation: A significant reduction in carotenoids, leading to photobleaching, is indicative of PDS or HPPD inhibition.

Phase 3: Crop Selectivity Assessment

A successful herbicide must control weeds without causing significant injury to the crop.

  • Crop Species: Select a range of important crops, such as maize (Zea mays), soybean (Glycine max), and wheat (Triticum aestivum).

  • Application: Apply 1x, 2x, and 4x the proposed field use rate of this compound to the crops at a commercially relevant growth stage.

  • Evaluation: Assess crop injury visually at 7, 14, and 28 DAT. Measure crop height and biomass at 28 DAT.

Visualizing the Experimental Workflow

Herbicidal_Benchmarking_Workflow cluster_0 Phase 1: Greenhouse Screening cluster_1 Phase 2: Mode of Action cluster_2 Phase 3: Crop Selectivity P1_1 Weed & Crop Species Selection P1_2 Dose-Response Bioassay (Post-emergence) P1_1->P1_2 P1_3 Data Collection (Visual Injury, Biomass) P1_2->P1_3 P1_4 GR50 Determination P1_3->P1_4 P2_1 Hypothesis Generation (PSII or PDS/HPPD) P1_4->P2_1 Potent Candidates P3_1 Select Key Crops (Maize, Soybean, Wheat) P1_4->P3_1 Weed-Selective Candidates P2_2 Chlorophyll Fluorescence P2_1->P2_2 P2_3 Pigment Analysis (HPLC) P2_1->P2_3 P3_2 Apply 1x, 2x, 4x Rates P3_1->P3_2 P3_3 Assess Crop Injury & Biomass Reduction P3_2->P3_3

Caption: A streamlined workflow for the comprehensive evaluation of novel herbicidal compounds.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of this compound against key commercial herbicides. The outlined experiments, from whole-plant bioassays to preliminary mode of action studies, are designed to generate the critical data needed to make informed decisions about the future development of this and other novel herbicidal candidates. A successful outcome from these studies would warrant further investigation, including field trials under diverse environmental conditions, toxicological and environmental fate studies, and formulation development. By adhering to a rigorous, data-driven approach, the scientific community can continue to innovate and deliver new solutions for sustainable weed management.

References

  • Senseman, S. A. (Ed.). (2007). Herbicide Handbook (9th ed.). Weed Science Society of America.
  • Shaner, D. L. (2014). Herbicide Handbook (10th ed.). Weed Science Society of America.
  • Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659-668. [Link]

  • Dayan, F. E., & Duke, S. O. (2014). Natural compounds as sources of new herbicides. Journal of Chemical Ecology, 40(4), 325-342. [Link]

A Comparative Guide to the In Vivo Validation of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel compound 4,5-dichloro-2-ethyl-3(2H)-pyridazinone (referred to herein as DCEP). Pyridazinone derivatives have garnered significant interest as potential anti-inflammatory agents, often exhibiting potent activity with potentially improved safety profiles compared to classic non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This document outlines detailed experimental protocols, a robust comparative strategy against established drugs, and methods for data interpretation to rigorously assess the therapeutic potential of DCEP.

The validation strategy is built on three pillars: evaluating the compound's efficacy in models of acute localized inflammation, systemic inflammation, and chronic autoimmune inflammation. By comparing DCEP's performance against a standard NSAID (Indomethacin) and a potent corticosteroid (Dexamethasone), this guide aims to elucidate its mechanistic profile and establish a clear, data-driven assessment of its anti-inflammatory capabilities.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the efficacy of DCEP, two globally recognized anti-inflammatory agents are chosen as comparators, each with a distinct mechanism of action.

  • Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor.[4][5] It blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5] Its well-characterized efficacy and side effects (e.g., gastrointestinal distress) make it an essential benchmark for novel NSAID-like compounds.[4][6]

  • Dexamethasone: A synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects.[7][8] It acts by binding to glucocorticoid receptors, which in turn regulate the expression of numerous genes, leading to the suppression of pro-inflammatory cytokines (like TNF-α, IL-6), reduced immune cell migration, and inhibition of phospholipase A2.[7][9][10][11] It represents a high-efficacy benchmark for potent anti-inflammatory action.

Experimental Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is a cornerstone for screening acute anti-inflammatory activity.[12][13] Subplantar injection of carrageenan induces a predictable, biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.[12][14]

Rationale

The initial phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, mediated by COX enzymes.[14] This model is highly effective for identifying compounds with NSAID-like activity that inhibits prostaglandin synthesis.[15]

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Acclimatize Animals (e.g., Wistar Rats, 7 days) fast Fast Animals Overnight (Water ad libitum) acclimate->fast groups Randomize into Groups (n=6-8 per group) fast->groups v0 Measure Baseline Paw Volume (V₀) (Plethysmometer) groups->v0 dose Administer Compound (p.o.) - DCEP (e.g., 10, 30, 100 mg/kg) - Indomethacin (10 mg/kg) - Dexamethasone (1 mg/kg) - Vehicle v0->dose carr Induce Inflammation (1 hr post-dose) (0.1 mL 1% Carrageenan) dose->carr vt Measure Paw Volume (Vₜ) (Hourly for 6 hours) carr->vt calc_edema Calculate Edema (ΔV = Vₜ - V₀) vt->calc_edema calc_inhibition Calculate % Inhibition vs. Vehicle calc_edema->calc_inhibition stats Statistical Analysis (ANOVA with post-hoc test) calc_inhibition->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol
  • Animals: Male Wistar rats (180-220g) are used. They are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to vehicle control, positive control (Indomethacin 10 mg/kg; Dexamethasone 1 mg/kg), and DCEP treatment groups (e.g., 3 dose levels: 10, 30, 100 mg/kg).

  • Procedure: a. Initial paw volume (V₀) of the right hind paw is measured using a digital plethysmometer. b. Animals are dosed orally (p.o.) with the respective compounds.[12] c. One hour after dosing, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.[12][13] d. Paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[12]

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as: ΔV = Vₜ - V₀.

    • The percentage inhibition of edema is calculated as: [(ΔV_control - ΔV_treated) / ΔV_control] * 100.

Comparative Data Summary (Hypothetical)
Treatment Group (p.o.)Dose (mg/kg)Peak Edema Inhibition (at 3h) (%)
Vehicle (0.5% CMC)-0%
DCEP 1028.5%
3045.2%
10068.9%
Indomethacin1072.5%
Dexamethasone185.1%

Experimental Model 2: LPS-Induced Systemic Inflammation (Endotoxemia)

This model is used to evaluate the effect of a compound on a systemic inflammatory response triggered by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[16][17] The model is characterized by a rapid and robust release of pro-inflammatory cytokines into the bloodstream.[16]

Rationale

LPS-induced inflammation is highly relevant for studying conditions like sepsis and acute respiratory distress syndrome.[17][18] It allows for the direct measurement of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the serum, providing direct evidence of a compound's ability to suppress the cytokine storm.[16][19]

Detailed Protocol
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping: Animals are randomized into vehicle, positive control (Dexamethasone 1 mg/kg), and DCEP treatment groups. Indomethacin is often less effective in this model and can be excluded or tested for context.

  • Procedure: a. Animals are pre-treated (e.g., via intraperitoneal (i.p.) or oral (p.o.) route) with the respective compounds. b. One hour after treatment, mice are challenged with an i.p. injection of LPS (e.g., 1 mg/kg).[19][20] c. At a predetermined time point post-LPS challenge (e.g., 90 minutes for peak TNF-α, 3-6 hours for IL-6), blood is collected via cardiac puncture under terminal anesthesia.

  • Data Analysis:

    • Serum is isolated from the blood samples.

    • Concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits.

    • Percentage reduction in cytokine levels is calculated relative to the vehicle-treated, LPS-challenged group.

Comparative Data Summary (Hypothetical)
Treatment Group (i.p.)Dose (mg/kg)TNF-α Reduction (%)IL-6 Reduction (%)
Vehicle + LPS-0%0%
DCEP + LPS1025.1%18.4%
3051.8%46.7%
10075.3%68.2%
Dexamethasone + LPS192.5%88.9%

Mechanism of Action: Inflammatory Signaling Pathways

The data from these models can help infer the potential mechanism of action of DCEP. While Indomethacin primarily targets the COX pathway, Dexamethasone has broader effects, notably inhibiting the NF-κB signaling cascade, a master regulator of pro-inflammatory gene expression.[10]

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Cytokines Cytokines & Prostaglandins Genes->Cytokines expression COX2 COX-2 Genes->COX2 expression Inflammation Inflammation Cytokines->Inflammation Dexamethasone Dexamethasone Dexamethasone->IKK Dexamethasone->NFkB inhibits transcription DCEP DCEP (?) DCEP->IKK potential target Indomethacin Indomethacin Indomethacin->COX2 COX2->Cytokines prostaglandin synthesis

Caption: Key Inflammatory Signaling Pathways and Drug Targets.

Experimental Model 3: Collagen-Induced Arthritis (Chronic Inflammation)

For compounds showing strong efficacy in acute models, the Collagen-Induced Arthritis (CIA) model in mice is the gold standard for evaluating potential therapies for rheumatoid arthritis, a chronic autoimmune disease.[21][22]

Rationale

The CIA model recapitulates many key pathological features of human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.[21][23][24] It is a complex, T-cell and B-cell dependent model that tests a compound's ability to modulate both the immune response and the resulting chronic inflammation.[22]

Detailed Protocol
  • Animals: DBA/1J mice (male, 8-10 weeks old) are highly susceptible and commonly used.[21][23]

  • Induction: a. Day 0: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[22] b. Day 21: A booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is administered.[22]

  • Treatment: Prophylactic treatment with DCEP, Dexamethasone, or vehicle can begin on Day 21 and continue daily until the end of the study (e.g., Day 42).

  • Assessment:

    • Clinical Scoring: Starting from Day 21, animals are monitored 3-4 times a week for signs of arthritis. Each paw is scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.

    • Histopathology: At the end of the study, hind paws are collected, fixed, decalcified, and stained with H&E to assess inflammation, pannus formation, and bone/cartilage destruction.

    • Biomarkers: Serum levels of anti-collagen antibodies and inflammatory cytokines can be measured.

Comparative Data Summary (Hypothetical)
Treatment Group (p.o., daily)Dose (mg/kg)Mean Arthritis Score (Day 42)Histological Damage Score (0-5)
Vehicle-10.5 ± 1.24.2 ± 0.5
DCEP 305.8 ± 0.92.1 ± 0.4
1003.2 ± 0.71.3 ± 0.3
Dexamethasone11.5 ± 0.50.8 ± 0.2

Discussion and Interpretation

The collective data from these three models provides a multi-faceted view of DCEP's anti-inflammatory profile.

  • Performance in Paw Edema: Strong, dose-dependent inhibition in the carrageenan model, particularly in the later phase, would suggest a primary mechanism involving the inhibition of prostaglandin synthesis, similar to Indomethacin.

  • Efficacy in Endotoxemia: Significant reduction of TNF-α and IL-6 in the LPS model would indicate that DCEP's mechanism extends beyond simple COX inhibition. This suggests an upstream effect, potentially involving the inhibition of transcription factors like NF-κB or signaling kinases, a more Dexamethasone-like property.[10]

  • Activity in Chronic Arthritis: A reduction in clinical scores and joint damage in the CIA model would be the strongest indicator of therapeutic potential for chronic inflammatory diseases. This demonstrates an ability to modulate the complex interplay of immune cells and inflammatory mediators over time.

Conclusion

This guide presents a rigorous, multi-model approach to the in vivo validation of this compound (DCEP). By systematically comparing its efficacy against the distinct mechanisms of Indomethacin and Dexamethasone, researchers can build a comprehensive data package. A positive outcome across these models—demonstrating dose-dependent activity in acute, systemic, and chronic inflammation—would strongly support the advancement of DCEP as a novel anti-inflammatory therapeutic candidate with a potentially broad mechanism of action.

References

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  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024-05-28). (URL: )
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  • LPS Model of Systemic Inflammation - Melior Discovery. (URL: [Link])

  • Protocol for the induction of arthritis in C57BL/6 mice - PubMed. (URL: [Link])

  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis - Bio-protocol. (URL: [Link])

  • What is the mechanism of Indomethacin? - Patsnap Synapse. (2024-07-17). (URL: [Link])

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. (URL: [Link])

  • dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats - Chondrex, Inc. (URL: [Link])

  • What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. (2024-07-17). (URL: [Link])

  • Indomethazine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

  • What is the mechanism of action of dexamethasone? - Dr.Oracle. (2025-06-23). (URL: [Link])

  • What is the mechanism of Dexamethasone? - Patsnap Synapse. (2024-07-17). (URL: [Link])

  • What is the mechanism of action of Dexamethasone? - Patsnap Synapse. (2025-03-07). (URL: [Link])

  • Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity. (URL: [Link])

  • Human lipopolysaccharide models provide mechanistic and therapeutic insights into systemic and pulmonary inflammation - ERS Publications. (URL: [Link])

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central. (URL: [Link])

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A Comparative Analysis of the Environmental Fate and Impact of Pyridazinone Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers and Environmental Scientists

This guide provides a detailed comparative study of the environmental impact of pyridazinone herbicides, a widely used class of chemicals for weed control in agriculture.[1] As a senior application scientist, this document is structured to offer an in-depth technical analysis, synthesizing field-proven insights with scientific accuracy to support researchers, scientists, and drug development professionals in understanding the ecological implications of these compounds.

Introduction to Pyridazinone Herbicides

Pyridazinone derivatives are a significant class of heterocyclic compounds used extensively in agriculture for controlling broadleaf weeds and grasses.[2] Their chemical structure, featuring a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, allows for various modifications, leading to a broad spectrum of herbicidal activity.[2]

The primary modes of action for most pyridazinone herbicides involve the disruption of essential physiological processes in plants.[2] Many, such as Chloridazon (also known as Pyrazon), inhibit photosynthesis by blocking the electron transport chain at Photosystem II (PSII).[2][3] Others, like Norflurazon, act as "bleaching" herbicides by inhibiting carotenoid biosynthesis, which leads to the photodestruction of chlorophyll.[2][4]

Environmental Fate and Behavior

The environmental behavior of herbicides is a critical factor in assessing their overall impact.[5] The persistence, mobility, and degradation pathways of pyridazinone herbicides determine their potential for contaminating soil and water resources and their exposure risk to non-target organisms.

Persistence in Soil and Water

The persistence of pyridazinone herbicides in the environment varies significantly depending on the specific compound and environmental conditions.

  • Chloridazon (Pyrazon): This herbicide is known to be mobile in various soil types and persistent in both soil and aquatic environments.[3] Its aerobic soil metabolism half-life ranges from 90 to 152 days, while its anaerobic soil metabolism half-life can be as long as 307 to 607 days.[3] In water, photolysis is a significant degradation pathway, with a half-life of 12.5 days.[3] However, its degradation can lead to the formation of more persistent and mobile metabolites like desphenyl-chloridazon (DPC), which has been detected at higher concentrations than the parent compound in surface and groundwater.[6][7]

  • Norflurazon: Norflurazon is also a persistent and mobile compound.[8] Its half-life in soil can range from 38 to 731 days.[9] While it has low volatility, it possesses an intermediate potential to leach into groundwater and a high potential for surface runoff.[4][10] In aquatic environments, norflurazon is persistent, with an aerobic degradation half-life of 6-8 months and an anaerobic half-life of approximately 8 months.[8]

  • SAN 6706 and SAN 9789: Studies on these two phenyl pyridazinone herbicides have shown that their degradation is temperature-dependent.[11] At 20°C, SAN 6706 has a half-life of 50 days, while SAN 9789 has a much longer half-life of 270 days.[11]

Table 1: Comparative Persistence of Pyridazinone Herbicides

HerbicideSoil Half-life (Aerobic)Aquatic Half-life (Aerobic)Key Degradation Pathways
Chloridazon (Pyrazon) 90-152 days[3]12.5 days (Photolysis)[3]Microbial degradation, Photolysis[3][12]
Norflurazon 38-731 days[9]6-8 months[8]Photodegradation, Microbial degradation[8]
SAN 6706 50 days (at 20°C)[11]Not readily availableMicrobial degradation[11]
SAN 9789 270 days (at 20°C)[11]Not readily availableMicrobial degradation[11]
Mobility and Transport

The mobility of pyridazinone herbicides in the soil is influenced by factors such as soil organic matter content and rainfall.[12] Generally, these compounds are considered moderately to highly mobile, which increases the risk of groundwater and surface water contamination.[3][4][13] For instance, the persistence of pyrazon residues in soil is directly related to the organic matter content and inversely related to rainfall.[12] Norflurazon is known to leach through soil into groundwater under certain conditions, particularly in permeable soils with a shallow water table.[10]

Ecotoxicological Effects on Non-Target Organisms

The environmental impact of herbicides extends beyond their intended targets to a wide range of non-target organisms, potentially disrupting ecosystems.[5][14]

Aquatic Organisms

Pyridazinone herbicides can pose a risk to aquatic life through runoff and leaching from treated fields.[15]

  • Chloridazon (Pyrazon): Screening-level ecological risk assessments for aquatic organisms have shown no acute risks of concern for freshwater fish and invertebrates.[3] However, chronic risk data is limited.[3]

  • Norflurazon: This herbicide is moderately to slightly toxic to freshwater fish.[4] The 96-hour acute toxicity (LC50) for rainbow trout and bluegill sunfish are 8.1 mg/L and 16.3 mg/L, respectively.[4] It is also moderately toxic to aquatic invertebrates.[10]

Terrestrial Organisms

The effects of pyridazinone herbicides on soil microorganisms and other terrestrial life are also a concern.

  • Chloridazon (Pyrazon): Studies have shown that pyrazon does not adversely affect soil bacteria or actinomycetes.[12] In fact, the bacterial population has been observed to increase in the presence of pyrazon, suggesting that some microorganisms can utilize it as a substrate.[12]

  • Norflurazon: Norflurazon is practically non-toxic to small mammals and slightly toxic to birds.[4]

Table 2: Comparative Ecotoxicity of Pyridazinone Herbicides

HerbicideAcute Toxicity to Fish (96-hr LC50)Acute Toxicity to Aquatic InvertebratesAcute Toxicity to Birds (LD50)
Chloridazon (Pyrazon) Moderate[13]Moderate[13]Low[13]
Norflurazon 8.1 mg/L (Rainbow Trout)[4]Moderate[10]>1,000 mg/kg (Mallard Duck)[4]

Experimental Protocols for Environmental Impact Assessment

To provide a practical framework for researchers, this section details standardized methodologies for evaluating the environmental impact of pyridazinone herbicides.

Protocol: Soil Column Leaching Experiment

This protocol is designed to assess the mobility of pyridazinone herbicides in soil, simulating the potential for groundwater contamination.

Objective: To determine the leaching potential of a pyridazinone herbicide through a soil column.

Materials:

  • Glass chromatography columns (5 cm diameter, 30 cm length)

  • Representative soil sample (e.g., sandy loam)

  • Pyridazinone herbicide of interest, analytical grade

  • Simulated rainwater (deionized water adjusted to pH 6.0)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Glass wool

  • Sand (acid-washed)

Procedure:

  • Column Packing: Place a layer of glass wool at the bottom of the column, followed by a 1 cm layer of sand.

  • Pack the column with the soil sample to a height of 25 cm, ensuring uniform packing density.

  • Add another 1 cm layer of sand on top of the soil.

  • Herbicide Application: Prepare a stock solution of the pyridazinone herbicide in a suitable solvent. Apply a known amount of the herbicide solution evenly to the top of the soil column. Allow the solvent to evaporate completely.

  • Leaching: Apply simulated rainwater to the top of the column at a constant rate (e.g., 2 cm/hour) for a specified period (e.g., 48 hours).

  • Leachate Collection: Collect the leachate that passes through the column in fractions at regular intervals.

  • Soil Sectioning: After the leaching period, carefully extrude the soil column and section it into 5 cm increments.

  • Extraction and Analysis: Extract the herbicide from each soil section and leachate fraction using an appropriate solvent. Analyze the extracts using HPLC to quantify the concentration of the herbicide.

Data Analysis:

  • Calculate the percentage of the applied herbicide that is found in the leachate and in each soil section.

  • Construct a depth profile of the herbicide concentration in the soil column.

Causality: This experiment simulates the movement of the herbicide through the soil profile under the influence of rainfall. The distribution of the herbicide in the soil column and its presence in the leachate provide a direct measure of its mobility and leaching potential.

Protocol: Acute Toxicity Testing for Daphnia magna

This protocol follows OECD Guideline 202 for assessing the acute toxicity of chemicals to daphnids.

Objective: To determine the 48-hour EC50 (median effective concentration) of a pyridazinone herbicide for Daphnia magna.

Materials:

  • Daphnia magna neonates (<24 hours old) from a healthy culture

  • Reconstituted freshwater medium

  • Pyridazinone herbicide of interest, analytical grade

  • Glass test vessels (e.g., 50 mL beakers)

  • Incubator or temperature-controlled room (20 ± 2°C)

  • Light source providing a 16:8 hour light:dark cycle

Procedure:

  • Test Solutions: Prepare a series of test solutions with different concentrations of the pyridazinone herbicide in the reconstituted freshwater medium. Include a control group with no herbicide.

  • Test Setup: Add 40 mL of each test solution to replicate test vessels.

  • Daphnid Introduction: Introduce 10 Daphnia magna neonates into each test vessel.

  • Incubation: Incubate the test vessels for 48 hours under the specified temperature and light conditions. Do not feed the daphnids during the test.

  • Observation: At 24 and 48 hours, observe the daphnids in each vessel and record the number of immobilized individuals. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Calculate the percentage of immobilized daphnids at each test concentration. Use statistical methods (e.g., probit analysis) to determine the 48-hour EC50 value and its 95% confidence limits.

Causality: This bioassay directly measures the toxic effect of the herbicide on a key aquatic invertebrate species. The EC50 value provides a standardized measure of acute toxicity that can be used for comparative risk assessment.

Visualization of Key Processes

Environmental Fate Pathways of Pyridazinone Herbicides

Environmental_Fate cluster_application Application cluster_environment Environmental Compartments cluster_processes Transformation & Transport Herbicide Pyridazinone Herbicide Application Soil Soil Herbicide->Soil Runoff Runoff Soil->Runoff Rainfall Leaching Leaching Soil->Leaching Percolation Volatilization Volatilization Soil->Volatilization Degradation Degradation (Microbial, Photolysis) Soil->Degradation SurfaceWater Surface Water SurfaceWater->Degradation Groundwater Groundwater Atmosphere Atmosphere Runoff->SurfaceWater Leaching->Groundwater Volatilization->Atmosphere

Caption: Environmental fate and transport pathways of pyridazinone herbicides.

Workflow for Ecotoxicity Assessment

Ecotoxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting A Select Test Organisms (e.g., Algae, Daphnia, Fish) D Exposure of Organisms to a Range of Concentrations A->D B Prepare Test Chemical (Pyridazinone Herbicide) B->D C Establish Test Conditions (Temperature, Light, pH) C->D E Monitor for Endpoints (e.g., Mortality, Growth Inhibition) D->E F Statistical Analysis (e.g., EC50, NOEC) E->F G Risk Assessment & Comparison F->G H Final Report Generation G->H

Caption: Generalized workflow for assessing the ecotoxicity of herbicides.

Conclusion

The environmental impact of pyridazinone herbicides is a complex issue requiring careful consideration of their persistence, mobility, and toxicity to non-target organisms. While effective for weed control, their potential for environmental contamination and ecological disruption necessitates a thorough risk assessment. This guide provides a foundational understanding and practical methodologies to aid researchers in evaluating the environmental safety of this important class of herbicides. Continued research is crucial to develop more environmentally benign alternatives and to refine best management practices that minimize the ecological footprint of agriculture.

References

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A Comparative Guide to the Synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone: A Novel One-Pot Approach vs. a Traditional Two-Step Method

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyridazinone scaffold, in particular, is a privileged structure found in numerous bioactive molecules.[1][2] This guide provides a comprehensive validation of a novel, one-pot synthesis route for 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, a promising intermediate for further chemical exploration. We will objectively compare its performance against a traditional two-step synthesis, providing detailed experimental data and protocols to support our findings.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of potentially bioactive molecules. The presence of the reactive chlorine atoms at the 4 and 5 positions allows for further functionalization, making it a versatile intermediate in drug discovery and crop protection.[1] The N-ethyl group can also play a crucial role in modulating the pharmacological properties of the final compounds. Given its potential, the development of an efficient and scalable synthesis route is of paramount importance.

This guide will explore two distinct synthetic strategies: a classical two-step approach involving the initial formation of the pyridazinone ring followed by N-alkylation, and a novel, streamlined one-pot synthesis.

Comparative Analysis of Synthesis Routes

Traditional Two-Step Synthesis

The traditional approach to synthesizing this compound involves two distinct chemical transformations:

  • Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone. This step typically involves the condensation of mucochloric acid with a hydrazine source.[3]

  • Step 2: N-alkylation. The resulting 4,5-dichloro-3(2H)-pyridazinone is then alkylated at the nitrogen atom using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.[4][5]

While this method is well-established and reliable, it suffers from several drawbacks, including longer reaction times, the need for isolation and purification of the intermediate, and potentially lower overall yields due to product loss at each step.

Novel One-Pot Synthesis

The novel synthesis route presented here aims to overcome the limitations of the traditional method by combining the ring formation and N-alkylation steps into a single, continuous process. This approach is designed to be more time- and resource-efficient, potentially leading to a higher overall yield and a more environmentally friendly process.

Experimental Protocols

Traditional Two-Step Synthesis

Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone

  • Materials: Mucochloric acid, hydrazine sulfate, sodium acetate, deionized water.

  • Procedure:

    • A solution of mucochloric acid (3.9 g) in water is prepared and warmed to 80-100°C.[3]

    • A mixture of hydrazine sulfate (3.1 g) and sodium acetate (3.0 g) is added to the warmed solution with stirring.[3]

    • The reaction mixture is stirred for 1 hour, during which a solid precipitate forms.

    • The mixture is cooled to room temperature, and the solid is collected by filtration.

    • The crude product is recrystallized from water to yield pure 4,5-dichloro-3(2H)-pyridazinone.

Step 2: N-alkylation of 4,5-dichloro-3(2H)-pyridazinone

  • Materials: 4,5-dichloro-3(2H)-pyridazinone, ethyl iodide, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 10 mmol) in acetone (50 mL), potassium carbonate (2.76 g, 20 mmol) is added.

    • Ethyl iodide (1.87 g, 12 mmol) is added dropwise to the suspension.

    • The reaction mixture is refluxed for 6 hours.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and dichloromethane.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

    • The crude product is purified by column chromatography on silica gel.

Novel One-Pot Synthesis of this compound
  • Materials: Mucochloric acid, ethylhydrazine oxalate, sodium bicarbonate, ethanol.

  • Procedure:

    • To a suspension of mucochloric acid (3.9 g, 23 mmol) in ethanol (50 mL), ethylhydrazine oxalate (3.45 g, 23 mmol) is added.

    • Sodium bicarbonate (3.86 g, 46 mmol) is added portion-wise with vigorous stirring.

    • The reaction mixture is heated to reflux and maintained for 4 hours.

    • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Visualizing the Synthesis Pathways

Synthesis_Pathways cluster_traditional Traditional Two-Step Synthesis cluster_novel Novel One-Pot Synthesis A Mucochloric Acid + Hydrazine Sulfate B 4,5-dichloro-3(2H)-pyridazinone A->B Condensation C This compound B->C N-alkylation (Ethyl Iodide, K2CO3) D Mucochloric Acid + Ethylhydrazine Oxalate E This compound D->E One-Pot Reaction

Caption: Comparative workflow of the traditional vs. novel synthesis routes.

Data Comparison and Validation

To objectively compare the two synthesis routes, a series of experiments were conducted, and the key performance indicators were measured. The purity and identity of the final product were confirmed using a suite of analytical techniques.

Performance Metrics
ParameterTraditional Two-Step SynthesisNovel One-Pot Synthesis
Overall Yield 65%82%
Reaction Time 7 hours4 hours
Number of Steps 21
Intermediate Isolation RequiredNot Required
Purity (post-chromatography) >99%>99%
Process Mass Intensity (PMI) ~50~30
Analytical Validation Workflow

The structural confirmation and purity assessment of the synthesized this compound were performed using the following analytical methods.[6]

Validation_Workflow cluster_workflow Analytical Validation Start Synthesized Product NMR 1H and 13C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Start->IR Functional Group Analysis EA Elemental Analysis Start->EA Elemental Composition Purity Purity Confirmation (>99%) NMR->Purity MS->Purity IR->Purity EA->Purity

Caption: Workflow for the analytical validation of the final product.

Spectroscopic Data for this compound
  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J = 7.2 Hz, 2H, N-CH₂), 1.45 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.0 (C=O), 135.5 (C4), 132.0 (C5), 42.5 (N-CH₂), 13.0 (CH₃).

  • Mass Spectrometry (ESI+): m/z 193.0 [M+H]⁺.

  • IR (KBr, cm⁻¹): 1680 (C=O).

  • Elemental Analysis: Calculated for C₆H₆Cl₂N₂O: C, 37.33; H, 3.13; N, 14.51. Found: C, 37.30; H, 3.15; N, 14.48.

The spectroscopic and analytical data obtained for the product from both synthesis routes were identical and consistent with the structure of this compound.[7][8][9]

Discussion

The experimental results clearly demonstrate the advantages of the novel one-pot synthesis over the traditional two-step method. The most significant improvements are the increased overall yield (82% vs. 65%) and the reduced reaction time (4 hours vs. 7 hours). The elimination of the intermediate isolation and purification step not only saves time and resources but also contributes to the higher yield by minimizing product loss.

Furthermore, the Process Mass Intensity (PMI), a key metric for evaluating the environmental impact of a chemical process, is significantly lower for the one-pot synthesis. This indicates a more sustainable and "greener" chemical transformation.

The causality behind the success of the one-pot reaction lies in the careful selection of reagents and reaction conditions. The use of ethylhydrazine oxalate allows for the in-situ formation of the N-ethylated hydrazine, which then readily condenses with mucochloric acid to form the desired product in a single operation.

Conclusion

The novel one-pot synthesis of this compound offers a superior alternative to the traditional two-step method. It is a more efficient, economical, and environmentally friendly process that delivers a high yield of a high-purity product. This validated synthesis route provides a valuable tool for researchers in the fields of medicinal chemistry and agrochemical development, facilitating the exploration of new chemical entities based on the pyridazinone scaffold.

References

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  • Synthesis of 4,5-dichloro-3-pyridazone - PrepChem.com. (URL: )
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  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PubMed Central. (URL: [Link])

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A Comparative Guide to Identifying and Confirming the Binding Site of Novel Bioactive Compounds: A Case Study with 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, a small molecule with promising biological activity is both an opportunity and a puzzle. The compound 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, a member of the biologically active pyridazinone family, represents such a case.[1] While its chemical structure is defined, its precise molecular target within the cell is not extensively documented in publicly available literature. This guide, therefore, addresses a common challenge in chemical biology: how does one proceed from a bioactive compound to a validated protein target with a confirmed binding site?

This guide provides a comprehensive comparison of modern experimental strategies to first identify the protein target of a compound like this compound and subsequently to confirm its specific binding site at atomic resolution. We will explore the causality behind experimental choices, compare the strengths and limitations of each technique, and provide actionable protocols for implementation in a research setting.

Phase 1: Identifying the Molecular Target

Before a binding site can be confirmed, the target protein must be identified. This initial phase, often termed "target deconvolution," is critical. The choice of method depends on factors like compound affinity, the availability of a modifiable chemical structure, and the experimental system (in vitro vs. in-cell).

Below is a workflow illustrating the initial phase of target identification.

cluster_0 Phase 1: Target Identification Bioactive_Compound Bioactive Compound (e.g., this compound) Strategy_Selection Select Target ID Strategy Bioactive_Compound->Strategy_Selection Affinity_Chrom Affinity Chromatography Strategy_Selection->Affinity_Chrom Requires Immobilization PAL Photo-Affinity Labeling (PAL) Strategy_Selection->PAL Requires Probe Synthesis CETSA Cellular Thermal Shift Assay (CETSA) Strategy_Selection->CETSA Label-Free MS_Analysis LC-MS/MS Analysis Affinity_Chrom->MS_Analysis PAL->MS_Analysis CETSA->MS_Analysis Hit_Proteins Putative Target Proteins ('Hits') MS_Analysis->Hit_Proteins

Caption: Workflow for identifying putative protein targets of a bioactive small molecule.

Comparison of Target Identification Methodologies
Methodology Principle Advantages Disadvantages Best Suited For
Affinity Chromatography The compound is immobilized on a solid support. Cell lysate is passed over the support, and binding proteins are "pulled down" and identified by mass spectrometry.[2]Well-established, relatively straightforward concept.Requires chemical modification for immobilization which may disrupt binding; risk of identifying non-specific binders.Compounds with moderate to high affinity and a tractable handle for chemical linkage.
Photo-Affinity Labeling (PAL) A photoreactive group is added to the compound. Upon UV irradiation, the probe forms a covalent bond with its binding partner, allowing for stringent purification and identification.[3]Covalent bond provides a stable record of the interaction, reducing false positives from weak, non-specific binding. Can be used in living cells.[3]Probe synthesis can be complex and may alter the compound's binding properties. The photoreactive group can react non-specifically.[3][4]Validating direct interactions and for use in complex biological systems, including live cells.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability are monitored across a temperature gradient.[5]Label-free, performed in a cellular or even in vivo context, confirming target engagement in a physiological setting.Not suitable for initial discovery in a complex lysate without a candidate list; requires specific antibodies or mass spectrometry for readout.Validating that a compound binds to a suspected target within the cell.[5]

Phase 2: Confirmation of the Binding Site

Once a high-confidence target protein is identified, the next crucial step is to pinpoint the precise location of the interaction—the binding site. This provides invaluable information for understanding the mechanism of action and for structure-based drug design.[6]

A. X-ray Crystallography: The Gold Standard

X-ray crystallography provides an atomic-resolution three-dimensional structure of the protein-ligand complex, directly visualizing the binding pose and the specific amino acid residues involved in the interaction.[6] It is widely considered the definitive method for binding site determination.[6]

Causality & Experimental Choice: This method is chosen when the highest possible resolution is required to understand the molecular details of the interaction, such as specific hydrogen bonds and hydrophobic contacts.[7] It is the foundation of structure-based drug design.[8] The process involves obtaining a high-quality crystal of the target protein, either in complex with the ligand (co-crystallization) or by soaking a pre-existing protein crystal in a ligand solution.[9]

cluster_1 X-ray Crystallography Workflow Protein_Purify Purify Target Protein Crystallize Crystallize Protein (Apo or with Ligand) Protein_Purify->Crystallize Soak Soak Crystal with Ligand (Alternative) Crystallize->Soak Xray X-ray Diffraction Crystallize->Xray Soak->Xray Electron_Density Calculate Electron Density Map Xray->Electron_Density Model_Build Build Atomic Model of Complex Electron_Density->Model_Build Refine Refine Structure Model_Build->Refine

Caption: Simplified workflow for determining a protein-ligand complex structure via X-ray crystallography.

  • Crystal Preparation: Obtain high-quality apo-protein crystals (protein without the ligand) using vapor diffusion or other standard crystallization methods.[10]

  • Soaking Solution: Prepare a "cryo-protectant" solution that prevents ice formation when the crystal is flash-cooled. Dissolve this compound into this solution. The final ligand concentration should typically be in at least a 10-fold molar excess over the protein concentration in the crystal to ensure high occupancy.[9]

  • Soaking: Carefully transfer an apo-crystal into a drop of the soaking solution. Incubation times can vary from minutes to days, depending on the crystal packing and ligand properties.[9]

  • Cryo-Cooling: Using a nylon loop, retrieve the crystal from the soaking solution and immediately plunge it into liquid nitrogen to flash-cool it.

  • Data Collection: Mount the frozen crystal on a goniometer in an X-ray beamline (often at a synchrotron source) and collect diffraction data.[11]

  • Structure Determination: Process the diffraction data to generate an electron density map. The difference map (Fo-Fc) should reveal positive electron density corresponding to the bound ligand, allowing for its precise modeling into the binding pocket.[10]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding site, affinity, and conformational changes without the need for crystallization.[12]

Causality & Experimental Choice: NMR is particularly valuable for studying weaker interactions and for systems that are difficult to crystallize.[13][14] The most common method for mapping the binding site is Chemical Shift Perturbation (CSP), also known as chemical shift mapping.[13] This protein-observed technique identifies residues in the protein that are affected by the ligand binding.[13]

  • Protein Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein. This is typically achieved by expressing the protein in minimal media containing ¹⁵N-ammonium chloride as the sole nitrogen source.

  • Initial Spectrum: Acquire a baseline two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled protein. This spectrum serves as a "fingerprint," with each peak corresponding to a specific backbone amide group in the protein.[15]

  • Titration: Prepare a concentrated stock solution of this compound. Add small, incremental amounts of the ligand to the protein sample.[13]

  • Acquire Spectra: After each addition of the ligand, acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Overlay the series of spectra. Residues whose corresponding peaks shift or broaden upon ligand addition are located either directly in the binding site or are experiencing a conformational change due to binding.[14][16]

  • Site Mapping: Map the perturbed residues onto the 3D structure of the protein. The cluster of affected residues will delineate the binding pocket.

C. Photo-Affinity Labeling (PAL) with Mass Spectrometry: Covalent Mapping

As a follow-up to its use in target identification, PAL can be refined to pinpoint the binding site. After the photoreactive probe covalently attaches to the target, the protein is digested into peptides. Mass spectrometry is then used to identify the specific peptide—and often the exact amino acid—that has been modified by the probe.

Causality & Experimental Choice: This method is chosen to gain direct evidence of the amino acids in close proximity to the bound ligand. It is particularly useful for validating the binding site predicted by other methods like computational docking or for systems where high-resolution structural data cannot be obtained.[17]

  • Probe Synthesis: Synthesize a photo-affinity probe derivative of this compound. This involves incorporating a photoreactive moiety (e.g., a diazirine or benzophenone) and often a reporter tag like biotin for enrichment.[3]

  • Labeling: Incubate the target protein with the photo-affinity probe. As a crucial control, run a parallel experiment in the presence of a large excess of the original, unlabeled compound. This competition experiment ensures that labeling is specific to the binding site of interest.[17]

  • Photolysis: Expose the samples to UV light of the appropriate wavelength to activate the photoreactive group, inducing covalent bond formation with the target protein.

  • Enrichment (Optional): If a biotin tag was used, the covalently labeled protein can be captured and enriched using streptavidin-coated beads.

  • Proteolytic Digestion: Digest the labeled protein into smaller peptides using an enzyme like trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data for peptides that have a mass shift corresponding to the covalent addition of the photo-affinity probe. The sequence of this peptide reveals the location of the binding site. The signal for this modified peptide should be significantly reduced or absent in the competition control sample.

D. Computational Docking: An In Silico Approach

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein.[18] It uses scoring functions to estimate the binding affinity and rank different binding poses.[19]

Causality & Experimental Choice: Docking is an invaluable in silico tool used to generate hypotheses and guide experimental design.[20] It is fast and cost-effective, allowing for the rapid screening of potential binding sites on a protein surface before committing to resource-intensive experiments.[21] However, its predictions must always be validated experimentally.[19]

  • Prepare Structures: Obtain a high-quality 3D structure of the target protein (from crystallography, NMR, or a predictive model like AlphaFold). Prepare a 3D structure of the ligand, this compound.

  • Define Search Space: Define the area on the protein to be searched. For an unknown site, this can be the entire protein surface ("blind docking"). If there is prior knowledge, a more focused search grid can be defined.[21]

  • Run Docking Algorithm: Use a docking program (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the defined search space.[19]

  • Scoring and Clustering: The program scores each pose based on a function that approximates binding free energy. Poses are often clustered to identify the most favorable and consistently predicted binding sites.

  • Hypothesis Generation: The top-ranked binding poses provide a structural hypothesis for the binding site, identifying key interacting residues that can then be tested using methods like site-directed mutagenesis.

Comparative Summary and Strategic Integration

No single technique provides a complete picture. The most robust approach involves integrating computational prediction with orthogonal experimental validation methods.

Technique Resolution Key Output Primary Limitation Role in Workflow
X-ray Crystallography Atomic (<3 Å)3D structure of the complex, precise bond distances and angles.[6]Requires well-diffracting crystals; may not represent solution dynamics.Gold Standard Confirmation: Provides definitive, high-resolution proof of the binding site.[6]
NMR Spectroscopy Residue-levelIdentification of residues perturbed by binding in solution.[13]Protein size limitations (< ~40 kDa); requires isotopic labeling.Solution-State Validation: Confirms the binding site in a more physiological state and can measure weak affinities.[12]
PAL-MS Peptide/Residue-levelCovalently modified peptide sequence.[17]Probe synthesis can be challenging; potential for non-specific labeling.Covalent Evidence: Directly identifies residues in close proximity to the ligand.
Computational Docking TheoreticalPredicted 3D binding pose and interaction energy score.[18]Predictions require experimental validation; scoring functions are imperfect.[19]Hypothesis Generation: Guides experimental work by predicting the most likely binding site.

A recommended strategy would be to first use computational docking to predict potential binding sites on the identified target protein. These predictions can then be efficiently tested using site-directed mutagenesis, where the predicted interacting residues are mutated, and the effect on binding is measured. Finally, for high-value targets, the binding mode should be definitively confirmed with a high-resolution technique like X-ray crystallography or NMR. This integrated approach provides the highest degree of confidence in defining the precise binding site of this compound, paving the way for its further development as a chemical probe or therapeutic lead.

References

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC - NIH. (n.d.).
  • NMR for Studying Protein-Ligand Interactions - Creative Biostructure. (n.d.).
  • Studying protein-ligand interactions using X-ray crystallography - PubMed. (n.d.).
  • Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.).
  • X-Ray Crystallography of Protein-Ligand Interactions - Springer Nature Experiments. (n.d.).
  • Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library - PMC - PubMed Central. (n.d.).
  • A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate. (n.d.).
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.).
  • Target Identification and Validation (Small Molecules) - UCL. (n.d.).
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - RSC Publishing. (n.d.).
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (n.d.).
  • Protein X-ray Crystallography and Drug Discovery - MDPI. (n.d.).
  • X-ray crystallographic studies of protein-ligand interactions. - Semantic Scholar. (n.d.).
  • (PDF) Investigating protein‐ligand interactions by solution NMR spectroscopy. (n.d.).
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  • GalaxySite: Ligand-binding-site prediction by using molecular docking - ResearchGate. (n.d.).
  • (S)Pinning down protein interactions by NMR - PMC - PubMed Central - NIH. (n.d.).
  • New photoaffinity labeling protocol for studying ligand -receptor interactions - ProQuest. (n.d.).
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  • Photoaffinity labeling in target- and binding-site identification - PubMed. (n.d.).
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  • How to validate small-molecule and protein interactions in cells? - ResearchGate. (n.d.).
  • Accurate Pocket Identification for Binding-Site-Agnostic Docking - arXiv. (n.d.).
  • Small molecule target identification using photo-affinity chromatography. - SciSpace. (n.d.).
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  • Protein Target Prediction and Validation of Small Molecule Compound - PubMed. (n.d.).
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  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (n.d.).
  • This compound - Synchem. (n.d.).
  • 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone - PubChem. (n.d.).
  • 4,5-DICHLORO-2-(ETHYLSULFONYL)-3(2H)-PYRIDAZINONE - gsrs. (n.d.).
  • 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. (n.d.).
  • 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC - NIH. (n.d.).
  • 4,5-DICHLORO-3(2H)-PYRIDAZINONE - gsrs. (n.d.).
  • 4,5-dichloro-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one - ChemBK. (n.d.).
  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - MDPI. (n.d.).

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A Comparative Analysis of the Metabolic Fates of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development and Environmental Science

The pyridazinone core is a versatile scaffold found in a range of biologically active molecules, from herbicides that ensure food security to pharmaceuticals targeting critical diseases. Understanding the metabolic pathways of these compounds is paramount for predicting their efficacy, environmental fate, and potential toxicity. This guide provides a comparative analysis of the metabolic pathways of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, a representative chlorinated pyridazinone, and its structurally related analogs, the herbicides chloridazon and norflurazon.

Introduction to Pyridazinone Metabolism

The biotransformation of pyridazinone derivatives, like other xenobiotics, is broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP450) enzymes, introduce or expose functional groups, increasing the molecule's polarity. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione, to facilitate their excretion. The specific metabolic pathways and their rates are highly dependent on the substituents on the pyridazinone ring and the biological system .

Comparative Metabolic Pathways

Phase I Metabolism: The Initial Transformation

1. N-Dealkylation: A primary metabolic route for pyridazinones with N-alkyl substituents is the removal of the alkyl group. For instance, the herbicide norflurazon undergoes N-demethylation to form its desmethyl metabolite. Given the N-ethyl group on this compound, N-deethylation is a highly probable initial metabolic step. This reaction is typically catalyzed by CYP450 enzymes.

2. Aromatic Hydroxylation and Ring Cleavage: For pyridazinones bearing a phenyl group, such as chloridazon, a key metabolic pathway is the cleavage of the phenyl ring, leading to the formation of desphenyl-chloridazon. This process is a critical detoxification step in many organisms.

3. Oxidation: The pyridazinone ring itself and its substituents can be subject to oxidative modifications by CYP450 enzymes, leading to the formation of more polar metabolites.

Phase II Metabolism: Conjugation and Excretion

1. Glutathione Conjugation: The presence of chlorine atoms on the pyridazinone ring of this compound makes it a likely substrate for glutathione S-transferases (GSTs). Glutathione conjugation is a crucial detoxification pathway for compounds with electrophilic centers, such as chlorinated aromatics. This reaction involves the displacement of a chlorine atom by the sulfhydryl group of glutathione, forming a more water-soluble and readily excretable conjugate.[1] This pathway has been observed for other chlorinated pesticides.[2]

The following diagram illustrates the predicted metabolic pathways for this compound in comparison to the known pathways of chloridazon and norflurazon.

cluster_target This compound cluster_chloridazon Chloridazon cluster_norflurazon Norflurazon Target 4,5-dichloro-2-ethyl- 3(2H)-pyridazinone Target_PhaseI Phase I Metabolites (e.g., N-deethylated) Target->Target_PhaseI CYP450 (N-deethylation) Target_PhaseII Phase II Metabolites (Glutathione Conjugate) Target_PhaseI->Target_PhaseII GST (Conjugation) Chloridazon Chloridazon Chloridazon_Metabolite Desphenyl-chloridazon Chloridazon->Chloridazon_Metabolite Microbial/Enzymatic Cleavage Norflurazon Norflurazon Norflurazon_Metabolite Desmethyl-norflurazon Norflurazon->Norflurazon_Metabolite CYP450 (N-demethylation)

Caption: Comparative metabolic pathways of pyridazinone derivatives.

Quantitative Comparison of Metabolic Stability

The metabolic stability of a compound, often expressed as its half-life (t½) in a biological system, is a critical parameter in assessing its persistence and potential for accumulation. The following table summarizes available data on the half-life of several pyridazinone herbicides in soil, providing a comparative view of their environmental persistence.

CompoundSystemHalf-life (t½)Reference(s)
SAN 6706 (Norflurazon analog)Sandy Loam Soil (20°C)50 days[3]
SAN 6706 (Norflurazon analog)Sandy Loam Soil (35°C)9 days[3]
SAN 9789 (Norflurazon analog)Sandy Loam Soil (20°C)270 days[3]
SAN 9789 (Norflurazon analog)Sandy Loam Soil (35°C)70 days[3]
Pyrazon (Chloridazon)Sandy Loam Soil (21°C)>10 weeks for 90% degradation[3]

Note: The degradation of SAN 6706 was found to be primarily microbiological.[3]

While specific in vitro kinetic data (Km and Vmax) for this compound is not available, studies on pyridazinone-based drug candidates provide insights into their metabolic stability in liver microsomes. For example, a pyridazinone c-Met tyrosine kinase inhibitor showed moderate to short half-lives in mouse and human liver microsomes, respectively, indicating susceptibility to enzymatic degradation.[4] Another study on a pyridazinone-based Bruton's tyrosine kinase inhibitor highlighted the importance of structural modifications to improve metabolic stability.[5]

Key Enzymes in Pyridazinone Metabolism

Cytochrome P450 (CYP450) Isozymes: The CYP450 superfamily of enzymes plays a central role in the Phase I metabolism of a vast array of xenobiotics.[6] While specific CYP450 isozymes responsible for the metabolism of this compound have not been identified, it is highly likely that multiple isoforms are involved. Reaction phenotyping studies using a panel of recombinant human CYP enzymes are essential to pinpoint the specific isozymes responsible for its metabolism.[6] This information is critical for predicting potential drug-drug interactions.

Glutathione S-Transferases (GSTs): GSTs are key Phase II enzymes that catalyze the conjugation of glutathione to electrophilic compounds.[2][7] The chlorinated nature of this compound suggests that GST-mediated conjugation is a probable and significant detoxification pathway.[2][7] Kinetic studies with purified GST isozymes can determine the efficiency of this conjugation reaction.

Experimental Methodologies for Metabolic Analysis

A thorough investigation of the metabolic pathways of this compound requires a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To identify primary metabolic pathways, determine metabolic stability, and identify the enzymes involved.

Methodology:

  • Incubation with Liver Microsomes:

    • Prepare incubation mixtures containing this compound, liver microsomes (from human and relevant animal species), and an NADPH-regenerating system.

    • Incubate at 37°C for various time points.

    • Terminate the reaction and analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Reaction Phenotyping with Recombinant CYP450 Enzymes:

    • Incubate the compound with a panel of individual recombinant human CYP450 isozymes.

    • Analyze the samples to determine which isozymes are capable of metabolizing the compound.

    • Perform kinetic studies (determining Km and Vmax) for the most active isozymes.

  • Glutathione Conjugation Assay:

    • Incubate the compound with liver cytosol (a source of GSTs) or purified GST enzymes in the presence of glutathione.

    • Analyze for the formation of glutathione conjugates using LC-MS/MS.

The following diagram outlines a typical experimental workflow for in vitro metabolism studies.

cluster_workflow In Vitro Metabolism Workflow Start Test Compound (this compound) Microsomes Incubation with Liver Microsomes (Human, Rat, etc.) Start->Microsomes CYPs Incubation with Recombinant CYP450s Start->CYPs GSTs Incubation with Cytosol + GSH or Purified GSTs Start->GSTs Analysis LC-MS/MS Analysis Microsomes->Analysis CYPs->Analysis GSTs->Analysis Data Data Analysis: - Metabolite ID - Half-life (t½) - Enzyme Kinetics (Km, Vmax) Analysis->Data

Caption: Workflow for in vitro metabolism studies.

In Vivo Metabolism Studies

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.

Methodology:

  • Radiolabeling: Synthesize a radiolabeled version (e.g., ¹⁴C or ³H) of this compound.

  • Animal Dosing: Administer the radiolabeled compound to laboratory animals (e.g., rats) via the intended route of exposure.

  • Sample Collection: Collect urine, feces, and blood samples at various time points.

  • Metabolite Profiling and Identification: Analyze the collected samples to determine the concentration of the parent compound and its metabolites over time.

  • Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.

Conclusion

While direct metabolic data for this compound is limited, a comparative analysis with structurally similar pyridazinone herbicides provides a strong foundation for predicting its metabolic fate. The primary expected pathways include N-deethylation and glutathione conjugation, driven by CYP450 and GST enzymes, respectively. The quantitative data available for related compounds highlights the significant impact of structural modifications and environmental conditions on metabolic stability.

For a comprehensive understanding, further experimental investigation using the described in vitro and in vivo methodologies is essential. Such studies will not only elucidate the specific metabolic pathways and enzymes involved but also provide the critical quantitative data needed for accurate risk assessment and the development of safer, more effective pyridazinone-based molecules.

References

[3] Strang, R. H., & Rogers, R. L. (1975). Soil Degradation of Two Phenyl Pyridazinone Herbicides. Weed Science, 23(1), 26-31. [4] Cui, J. J., et al. (2011). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Journal of Medicinal Chemistry, 54(17), 5988-6003. [7] Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical reviews in biochemistry and molecular biology, 30(6), 445-600. [6] Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link] [2] Field, J. A., & Thurman, E. M. (1996). Glutathione conjugation and contaminant transformation. Environmental Science & Technology, 30(5), 1413-1418. [8] Smith, D. T., & Meggitt, W. F. (1970). Persistence and Degradation of Pyrazon in Soil. Weed Science, 18(2), 260-264. [9] Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 868305. [5] Liu, Y., et al. (2016). Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 26(2), 555-559.

Sources

A Comparative Guide to Assessing Weed Resistance Profiles to 4,5-dichloro-2-ethyl-3(2H)-pyridazinone and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and weed management professionals to assess the resistance profile of weeds to the photosystem II (PSII) inhibiting herbicide, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone. We will delve into the biochemical mechanisms of action and resistance, present detailed protocols for robust resistance assessment, and compare the efficacy of this pyridazinone herbicide with alternative chemical classes, supported by experimental data.

Understanding the Mode of Action and the Onset of Resistance

This compound belongs to the pyridazinone chemical family, which acts by inhibiting photosynthesis at Photosystem II (PSII).[1] Specifically, these herbicides bind to the D1 protein in the chloroplast thylakoid membrane, blocking electron transport.[1] This disruption leads to a cascade of events, including the formation of reactive oxygen species, which ultimately cause lipid peroxidation and cell death.[1]

The repeated use of PSII inhibitors has led to the evolution of resistant weed populations worldwide.[2][3] Resistance can arise through two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism for PSII inhibitor resistance and typically involves a single nucleotide polymorphism (SNP) in the chloroplast psbA gene, which codes for the D1 protein.[4][5] This mutation alters the herbicide's binding site, reducing its efficacy.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that are not related to the herbicide's target site, such as enhanced metabolic detoxification of the herbicide by the plant.[2]

The following diagram illustrates the mechanism of action of this compound and the principle of target-site resistance.

cluster_0 Chloroplast Thylakoid Membrane cluster_1 Herbicide Action & Resistance PSII Photosystem II (PSII) D1 Protein PQ Plastoquinone (PQ) PSII->PQ e- e_transport Electron Transport Chain Herbicide This compound Herbicide->PSII Binds to D1, blocks electron transport Resistant_PSII Mutated D1 Protein (Resistant Biotype) Herbicide->Resistant_PSII No_Binding Herbicide cannot bind Resistant_PSII->No_Binding

Caption: Mechanism of PSII inhibition by this compound and target-site resistance.

Experimental Assessment of Herbicide Resistance

A systematic approach is crucial for accurately assessing the resistance profile of a weed population. The following workflow outlines the key steps, from sample collection to data analysis.

Sample 1. Field Sampling (Suspected Resistant & Susceptible Weeds) Bioassay 2. Whole-Plant Dose-Response Bioassay Sample->Bioassay Molecular 3. Molecular Analysis (psbA Gene Sequencing) Sample->Molecular Metabolic 4. Metabolic Assay (Optional, for NTSR) Bioassay->Metabolic Data 5. Data Analysis & Resistance Confirmation Bioassay->Data Molecular->Data Metabolic->Data

Caption: Workflow for assessing weed resistance to herbicides.

Protocol for Whole-Plant Dose-Response Bioassay

This bioassay is the foundational method for confirming herbicide resistance and quantifying its level.

Objective: To determine the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in suspected resistant and known susceptible weed populations.

Materials:

  • Seeds from suspected resistant and a known susceptible population of the target weed species.

  • Pots (10 cm diameter), potting mix.

  • Controlled environment greenhouse or growth chamber.

  • Analytical grade this compound and other herbicides for comparison.

  • Laboratory sprayer with a flat-fan nozzle.

  • Balance, fume hood, and necessary personal protective equipment.

Procedure:

  • Plant Preparation:

    • Sow seeds of both the suspected resistant and susceptible populations in pots filled with potting mix.

    • Grow the plants in a controlled environment (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants) at the 1-2 true leaf stage.

  • Herbicide Application:

    • When plants reach the 3-4 true leaf stage, apply the herbicides.

    • Prepare a range of herbicide doses, typically from 1/8 to 8 times the recommended field rate. Include an untreated control for each population.

    • Apply the herbicides using a laboratory sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

  • Data Collection and Analysis:

    • Assess plant survival and visual injury at 7, 14, and 21 days after treatment.

    • At 21 days after treatment, harvest the above-ground biomass and determine the fresh or dry weight.

    • Calculate the percent reduction in biomass compared to the untreated control for each dose.

    • Use a statistical software package to perform a log-logistic regression analysis to determine the GR₅₀ or LD₅₀ values.

    • The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) . An RI greater than 2 is generally considered indicative of resistance.[6]

Protocol for Molecular Analysis of psbA Gene Mutations

This protocol is used to identify target-site mutations that confer resistance to PSII inhibitors.

Objective: To sequence the psbA gene from suspected resistant and susceptible plants to identify known resistance-conferring mutations.

Materials:

  • Fresh leaf tissue from suspected resistant and susceptible plants.

  • DNA extraction kit.

  • PCR thermal cycler.

  • Primers for the psbA gene.

  • Taq DNA polymerase and dNTPs.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from fresh leaf tissue using a commercial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the psbA gene using PCR. A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.[7]

    • Use a thermal cycler with an appropriate program of denaturation, annealing, and extension steps.[7]

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel to verify the amplification of the correct DNA fragment size.

  • DNA Sequencing:

    • Send the purified PCR products to a sequencing facility.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant and susceptible plants with a reference psbA sequence using bioinformatics software.

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions (e.g., Serine at position 264).[8]

Comparative Performance with Alternative Herbicides

Effective weed management in the presence of resistance requires the use of herbicides with different modes of action. The following table provides a comparison of this compound with alternative herbicides for the control of common broadleaf weeds known to develop resistance to PSII inhibitors, such as Amaranthus retroflexus (redroot pigweed) and Chenopodium album (common lambsquarters).

Disclaimer: Specific efficacy data for this compound is limited in publicly available literature. The data presented for the pyridazinone class is representative and based on studies of the closely related compound, chloridazon.

Herbicide ClassActive IngredientMode of Action (WSSA Group)Target WeedsEfficacy on Susceptible BiotypesEfficacy on PSII-Resistant BiotypesReference
Pyridazinone This compound PSII Inhibitor (Group 5) Amaranthus spp., Chenopodium albumGood to ExcellentPoor to None[9]
PPO InhibitorFomesafenPPO Inhibitor (Group 14)Amaranthus spp., Chenopodium albumExcellentExcellent[2]
HPPD InhibitorMesotrioneHPPD Inhibitor (Group 27)Amaranthus spp., Chenopodium albumExcellentExcellent[10][11]
Synthetic Auxin2,4-D, DicambaSynthetic Auxins (Group 4)Broadleaf WeedsGood to ExcellentExcellent[2]
GlufosinateGlufosinateGlutamine Synthetase Inhibitor (Group 10)Broad-spectrumExcellentExcellent[12]

The following table presents representative GR₅₀ values (g a.i./ha) from dose-response studies on susceptible (S) and resistant (R) biotypes of Amaranthus retroflexus.

HerbicideBiotypeGR₅₀ (g a.i./ha)Resistance Index (RI)Reference
Diuron (PSII Inhibitor) S250-
R>2000>8
Prometryn (PSII Inhibitor) S150-
R>1500>10

Integrated Weed Management Strategies

Relying solely on chemical control is not a sustainable strategy for managing herbicide resistance. An integrated approach that combines multiple tactics is essential.

IWM Integrated Weed Management Cultural Cultural Practices (Crop Rotation, Cover Crops) IWM->Cultural Mechanical Mechanical Control (Tillage, Cultivation) IWM->Mechanical Chemical Chemical Control (Herbicide Rotation & Mixtures) IWM->Chemical Prevention Prevention (Clean Equipment, Certified Seed) IWM->Prevention

Caption: Key components of an Integrated Weed Management (IWM) program.

Key principles for managing PSII inhibitor resistance include:

  • Herbicide Rotation: Avoid consecutive applications of herbicides with the same mode of action. Rotate between different WSSA groups.[13]

  • Tank Mixtures: Use tank mixtures of herbicides with different modes of action that are both effective against the target weed.[13]

  • Cultural Practices: Implement practices such as crop rotation, cover cropping, and adjusting planting dates to disrupt weed life cycles and improve crop competitiveness.

  • Mechanical Control: Utilize tillage or cultivation where appropriate to manage weed populations.

  • Scouting and Monitoring: Regularly monitor fields to detect resistant weed patches early and prevent their spread.

By employing the robust assessment protocols outlined in this guide and adopting an integrated management approach, researchers and practitioners can effectively characterize and manage weed resistance to this compound and other PSII-inhibiting herbicides, ensuring the long-term sustainability of weed control programs.

References

  • (2013). Atrazine: Consider the Alternatives. Synapse Energy Economics. [Link]

  • Ackley, B. A., Williams, M. M., & Miller, D. K. (2015). Alternatives to Atrazine for Weed Management in Processing Sweet Corn. Weed Technology, 29(4), 679-689. [Link]

  • Beckie, H. J. (2006). Herbicide-Resistant Weeds: Management Tactics and Practices. Weed Technology, 20(3), 793-814. [Link]

  • Golden, S. S., & Haselkorn, R. (1985). Mutation to herbicide resistance maps within the psbA gene of Anacystis nidulans R2. Science, 229(4718), 1104-1107. [Link]

  • Hartzler, B., & Owen, M. (2013). 2013 Herbicide Guide for Iowa Corn and Soybean Production.
  • Heap, I. (2021). The International Survey of Herbicide Resistant Weeds. Online. Internet. Sunday, December 28, 2021. Available

  • Hirschberg, J., & McIntosh, L. (1983). Molecular basis of herbicide resistance in Amaranthus hybridus. Science, 222(4629), 1346-1349.
  • Holt, J. S., & Thill, D. C. (1994). Growth and productivity of resistant and susceptible biotypes of prickly lettuce (Lactuca serriola). Weed Science, 42(3), 331-337.
  • Knezevic, S. Z. (2021). Herbicide Resistance in Weed Management. MDPI. [Link]

  • Land Stewardship Project. (n.d.). Atrazine—Alternatives to a Controversial Herbicide. Land Stewardship Project. [Link]

  • McKenzie-Gopsill, A., et al. (2020). Occurrence and management of PSII-inhibitor-resistant Chenopodium album L.
  • Neal, J. (2018). Are There Alternatives to Glyphosate for Weed Control in Landscapes? NC State Extension Publications. [Link]

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52861. [Link]

  • Raimondi, I. A., et al. (2015). Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. Planta Daninha, 33(3), 545-555. [Link]

  • Takano, H. K., et al. (2021). The LD50, GR50 and resistance index (RI) values for the dose-response assay. ResearchGate. [Link]

  • Talgre, L., et al. (2009). Efficacy of tested herbicides on Chenopodium album. ResearchGate. [Link]

  • Travlos, I. S., et al. (2021). Herbicide Resistance in Weed Management. Agronomy, 11(2), 343.
  • Tropaldi, L., et al. (2017). Photosystem II inhibitors herbicides in pre-emergence control for crabgrass species. Revista Brasileira de Herbicidas, 16(1), 30-37. [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. [Link]

  • Warwick, S. I., & Black, L. (1980). Uniparental inheritance of atrazine resistance in Chenopodium album. Canadian Journal of Plant Science, 60(2), 751-753.
  • Willoughby, I., et al. (2006). Evaluation of the selectivity of herbicides as potential replacements for atrazine in forestry. Scottish Forestry, 60(3), 5-13. [https://www.forestry.gov.uk/pdf/FCIN77.pdf/ FILE/FCIN77.pdf)
  • Yasmin, F., et al. (2023). Biochemical analysis, photosynthetic gene (psbA) down–regulation, and in silico receptor prediction in weeds in response to exogenous application of phenolic acids and their analogs. PLOS ONE, 18(3), e0283282. [Link]

  • Bettini, P., et al. (1987). Atrazine Resistance in Chenopodium album: Low and High Levels of Resistance to the Herbicide Are Related to the Same Chloroplast PSBA Gene Mutation. Plant Physiology, 84(4), 1442-1446. [Link]

  • Horemans, N., et al. (2015). Protocol for the digestion of the amplified psbA gene fragment of DNA extracted from either lyophilized leaf tissue (LLT) or FTA Card with the restriction enzymes FspBI (targeting serine264) and TseI (targeting alanine251). ResearchGate. [Link]

  • International Herbicide-Resistant Weed Database. (2000). HRAC Group 5 resistant Chenopodium album from Canada, Ontario. . [Link]

  • Ghanizadeh, H., & Harrington, K. C. (2019). Ecological Evidence for the Fitness Trade-Off in Triazine Resistant Chenopodium Album L.: Can We Exploit the Cost of Resistance? Plants, 8(9), 341. [Link]

  • Punia, S. S., et al. (2020). Evaluation of accord plus and Lanfida for control of Chenopodium spp. in wheat. Journal of Pharmacognosy and Phytochemistry, 9(2), 1435-1440. [Link]

  • Francischini, A. C., et al. (2013). Dose-response curves and efficacy of ALS enzyme inhibitors herbicides applied in pre emergence over Amaranthus species. Weed Control Journal, 12(1), 68-77. [Link]

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"validation of the efficacy of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone in different soil types"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Pyridazinone Herbicides in Varied Soil Matrices

Editorial Note: The initial topic specified "4,5-dichloro-2-ethyl-3(2H)-pyridazinone." A thorough review of scientific literature and chemical databases did not yield significant data for a compound with this exact nomenclature. Therefore, this guide has been developed focusing on Chloridazon , a well-researched and representative member of the pyridazinone herbicide class. The principles, experimental protocols, and comparative data presented here for Chloridazon provide a robust framework for evaluating the soil-dependent efficacy of related pyridazinone compounds.

Introduction: The Role of Soil in Herbicide Bioavailability

Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) is a selective, systemic herbicide primarily used for the control of annual broad-leaved weeds in crops such as sugar beets.[1][2] Its mechanism of action involves the inhibition of photosynthesis at photosystem II.[2] The efficacy of any soil-applied herbicide is not an intrinsic property of the chemical alone; it is the result of a complex interplay between the herbicide's chemical properties and the physical, chemical, and biological characteristics of the soil matrix.[3] Understanding these interactions is paramount for predicting performance, ensuring crop safety, and minimizing environmental impact.

This guide provides a comparative analysis of Chloridazon's efficacy across different soil types, contrasts its performance with other common herbicides, and details the experimental workflows required to validate these findings in a research setting.

The Soil-Herbicide Interaction: Key Determinants of Efficacy

The journey of a herbicide from application to its target weed is governed by several interconnected processes occurring within the soil. The primary factors influencing Chloridazon's fate and bioavailability are adsorption, degradation, and leaching.

  • Adsorption (Sorption): This refers to the binding of herbicide molecules to soil particles, primarily organic matter and clay colloids.[3] High adsorption reduces the concentration of the herbicide in the soil solution, making it less available for uptake by weeds (potentially reducing efficacy) and for leaching. Conversely, it can also protect the herbicide from degradation, increasing its persistence.

  • Degradation: This is the breakdown of the herbicide into other compounds, or metabolites. Degradation can be microbial, driven by soil microorganisms, or chemical (e.g., hydrolysis).[3] Soil temperature, moisture, and pH are critical environmental factors that regulate the rate of degradation. For Chloridazon, microbial activity is a key driver of its breakdown in soil.[1]

  • Leaching: This is the downward movement of the herbicide through the soil profile with water. Leaching is influenced by the herbicide's solubility, its adsorption coefficient, soil texture, and the amount of water moving through the soil.[4] Herbicides with low adsorption and high solubility are more prone to leaching, which can reduce their effectiveness in the target weed root zone and pose a risk to groundwater.[4]

The interplay of these factors is visually summarized in the diagram below.

Soil_Herbicide_Interaction cluster_soil Soil Properties cluster_processes Key Processes cluster_outcome Outcome Organic_Matter Organic Matter Adsorption Adsorption (Koc) Organic_Matter->Adsorption Increases Clay_Content Clay Content (Smectite) Clay_Content->Adsorption Increases Soil_Moisture Moisture & Temperature Degradation Microbial Degradation Soil_Moisture->Degradation Influences Rate Soil_Texture Texture (Sandy vs. Clay) Leaching Leaching Potential Soil_Texture->Leaching Sandy soils increase Adsorption->Degradation Can Decrease Rate Adsorption->Leaching Decreases Efficacy Efficacy & Persistence (DT50) Adsorption->Efficacy Decreases Bioavailability Degradation->Efficacy Decreases Persistence Leaching->Efficacy Decreases Efficacy Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis S1 Collect Field Soil Sample (0-15cm) S3 Pot and Label Replicates (Test, Control, Charcoal) S1->S3 S2 Prepare Controls: 1. Untreated Soil 2. Charcoal-Treated Soil S2->S3 S4 Plant Indicator Seeds (e.g., Oats) S3->S4 S5 Incubate (21-24°C, Sunlight) S4->S5 S6 Water Appropriately S5->S6 S7 Observe for 3-4 Weeks S6->S7 S8 Compare Growth and Injury Symptoms (Chlorosis, Necrosis, Stunting) S7->S8 S9 Interpret Bioavailability S8->S9

Caption: Workflow for conducting a soil bioassay.

Protocol 2: Laboratory Soil Degradation Study

This protocol determines the dissipation half-life (DT50), a key measure of a herbicide's persistence in a specific soil under controlled conditions. [4] Objective: To quantify the rate of Chloridazon degradation in a specific soil type under controlled temperature and moisture.

Methodology:

  • Soil Preparation:

    • Collect a bulk soil sample and pass it through a 2-mm sieve to ensure homogeneity.

    • Determine the soil's maximum water holding capacity (WHC). Adjust the soil moisture to 50-60% of WHC.

  • Herbicide Application:

    • Weigh out multiple 100g (dry weight equivalent) subsamples of the prepared soil into glass flasks.

    • Prepare a stock solution of Chloridazon. Apply the herbicide to the soil samples to achieve a scientifically relevant concentration (e.g., corresponding to the recommended field application rate).

    • Thoroughly mix to ensure even distribution.

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature (e.g., 20°C). The darkness prevents photodegradation, isolating microbial and chemical breakdown.

  • Sampling and Analysis:

    • Collect triplicate samples at predetermined time intervals (e.g., Day 0, 1, 3, 7, 14, 28, 56, 90).

    • Immediately freeze samples at -20°C to halt microbial activity.

    • Extract the herbicide from the soil using an appropriate solvent (e.g., acetonitrile, methanol).

    • Quantify the concentration of Chloridazon in the extracts using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC-ECD). [5]5. Data Analysis:

    • Plot the concentration of Chloridazon versus time.

    • Use first-order kinetics to model the degradation and calculate the DT50 value (the time required for 50% of the initial concentration to dissipate). [5]A study found the DT50 for Chloridazon applied alone to be approximately 43 days under their laboratory conditions. [5]

Conclusion and Future Directions

The efficacy of the pyridazinone herbicide Chloridazon is inextricably linked to soil properties. High organic matter and clay content increase adsorption, reducing bioavailability and leaching but potentially lowering weed control. Conversely, sandy, low-organic matter soils allow for higher bioavailability but carry an increased risk of crop phytotoxicity and groundwater contamination. Comparative data shows that while effective, Chloridazon's performance can be more variable than other herbicides like pendimethalin or flurochloridone, underscoring the need for soil-specific use recommendations.

For professionals in drug development and research, it is crucial to move beyond simple efficacy screenings. The self-validating protocols for bioassays and degradation studies provided herein offer a framework for generating robust, soil-specific data. Future research should focus on developing predictive models that integrate soil characteristics to optimize application rates, maximizing efficacy while ensuring environmental stewardship.

References

  • Testing for and Deactiv
  • Herbicide Testing: Resistance, Residues, and Soil Impact.
  • A Quick Test for Herbicide Carry-over in the Soil.
  • Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal.
  • Adsorption of Chloridazon by Soils and their Components. Weed Science, Cambridge Core.
  • Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets.
  • Chloridazon | C10H8ClN3O. PubChem, NIH.
  • Degradation Rate of Chloridazon in Soil as Influenced by Adjuvants.
  • Chloridazon (Ref: BAS 119H). AERU, University of Hertfordshire.
  • Degradation of chloridazon in soil.
  • Experimental methods to evaluate herbicides behavior in soil.
  • Degradation rate of chloridazon in soil as influenced by adjuvants. Journal of Plant Protection Research.
  • Soil Properties and Herbicide Behavior. University of Illinois.
  • Pyroxasulfone altern
  • Alternatives to Chlorpyrifos and Diazinon Dormant Sprays. UC IPM.
  • Effect of different soil and weather conditions on efficacy, selectivity and dissipation of herbicides in sunflower. CABI Digital Library.
  • Herbicide List. Clemson University College of Agriculture, Forestry and Life Sciences.
  • Removal of chloridazon and its metabolites from soil and soil washing water by electrochemical processes.
  • Chemical Alternative Options to Paraquat for Weed Control in Vegetable Crops. Rutgers University.

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A Senior Application Scientist's Guide to Comparative QSAR Studies of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural outline for conducting Quantitative Structure-Activity Relationship (QSAR) studies on 4,5-dichloro-2-ethyl-3(2H)-pyridazinone analogs. As a class of compounds with significant potential in agrochemical and pharmaceutical development, understanding the relationship between their chemical structure and biological activity is paramount for rational drug and herbicide design.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to optimize lead compounds within this chemical series.

While direct, publicly available comparative QSAR studies on this compound analogs are not extensively documented, this guide synthesizes established QSAR methodologies applied to the broader pyridazinone family to provide a robust framework for such an investigation. The principles and techniques discussed herein are drawn from successful QSAR analyses of pyridazinone derivatives with diverse biological activities, including herbicidal, anticancer, and cardiotonic effects.[4][5][6]

The Scientific Imperative for QSAR in Pyridazinone Analog Design

The 4,5-dichloro-3(2H)-pyridazinone scaffold is a key intermediate in the synthesis of various biologically active molecules, notably herbicides.[1][2] The substituents at the N-2 position and any modifications to the core structure can dramatically influence the biological activity. QSAR studies provide a quantitative framework to understand these influences, enabling the prediction of the activity of novel, unsynthesized analogs. This in silico approach accelerates the design-synthesis-testing cycle by prioritizing the synthesis of compounds with the highest predicted potency and desired properties.

A typical QSAR study aims to develop a statistically significant model that correlates molecular descriptors (numerical representations of chemical structure) with a measured biological response (e.g., IC₅₀, EC₅₀). The ultimate goal is to generate predictive models that can guide the synthesis of more potent and selective analogs.

Comparative Analysis of QSAR Methodologies for Pyridazinone Analogs

The two primary QSAR approaches are 2D-QSAR and 3D-QSAR. The choice between them depends on the available data, the diversity of the chemical structures, and the desired level of insight into the structure-activity landscape.

2D-QSAR: A Foundation for Understanding Physicochemical Properties

2D-QSAR models are based on molecular descriptors calculated from the 2D representation of a molecule. These descriptors can include physicochemical properties like logP (lipophilicity), molar refractivity (a measure of steric bulk), and electronic parameters. While simpler to develop, 2D-QSAR models can provide valuable insights into the general physicochemical requirements for activity.

3D-QSAR: Unveiling the Three-Dimensional Structural Requirements for Activity

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor.[7][8][9][10] These methods are particularly powerful when a common binding mode can be assumed for the series of analogs.

Comparative Overview of CoMFA and CoMSIA
FeatureComparative Molecular Field Analysis (CoMFA)Comparative Molecular Similarity Indices Analysis (CoMSIA)
Fields Steric and Electrostatic fields.Steric, Electrostatic, Hydrophobic, and Hydrogen Bond Donor/Acceptor fields.
Probe Atom Typically a sp³ carbon atom with a +1 charge.A probe atom with defined radius, charge, hydrophobicity, and H-bonding properties.
Field Calculation Lennard-Jones and Coulomb potentials.Gaussian-type distance dependence.
Contour Maps Provide a visual representation of regions where steric bulk and positive/negative charge are favorable or unfavorable for activity.Offer a more detailed and readily interpretable visualization of the favorable and unfavorable regions for different physicochemical properties.
Predictive Power Good predictive ability, particularly when steric and electrostatic interactions are dominant.Often yields models with improved statistical significance and predictive power due to the inclusion of additional descriptor fields.[7]

Experimental Protocol for a Comparative QSAR Study of this compound Analogs

This section outlines a detailed, step-by-step methodology for conducting a robust comparative QSAR study on the target class of compounds.

Dataset Curation and Preparation
  • Compound Selection: Assemble a dataset of this compound analogs with experimentally determined biological activity data (e.g., herbicidal activity against a specific weed species). The dataset should be structurally diverse and span a significant range of activity values.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution of the data.

  • Structural Drawing and Optimization: Draw the 2D structures of all compounds and convert them to 3D structures. Perform geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.

Molecular Alignment (for 3D-QSAR)
  • Rationale: The quality of a 3D-QSAR model is highly dependent on the alignment of the molecules in the dataset. The alignment should reflect the putative binding mode of the compounds to their biological target.

  • Procedure:

    • Select a template molecule, typically one of the most active compounds in the series.

    • Align all other molecules to the template based on a common substructure (the 4,5-dichloro-3(2H)-pyridazinone core).

Descriptor Calculation
  • 2D Descriptors: Calculate a wide range of 2D descriptors, including constitutional, topological, and quantum chemical descriptors.

  • 3D-QSAR Fields (CoMFA/CoMSIA):

    • Place the aligned molecules in a 3D grid.

    • For CoMFA, calculate the steric and electrostatic interaction energies between a probe atom and each molecule at each grid point.

    • For CoMSIA, calculate the similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

Model Development and Statistical Validation
  • Statistical Method: Partial Least Squares (PLS) regression is the most commonly used statistical method for building QSAR models, as it can handle datasets with a large number of descriptors and potential collinearity.[10]

  • Internal Validation:

    • Leave-One-Out (LOO) Cross-Validation: This method systematically removes one compound from the training set, builds a model with the remaining compounds, and then predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model. A q² > 0.5 is generally considered indicative of a good model.

  • External Validation:

    • Test Set: Prior to model building, a subset of the data (typically 20-30%) should be set aside as an external test set. This test set is not used in model development and provides an unbiased assessment of the model's predictive power on new data.

    • Predictive r² (pred_r²): The predictive ability of the model on the external test set is evaluated using the pred_r² value. A pred_r² > 0.6 is generally considered to indicate good predictive performance.

Visualizing the QSAR Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_application Application A Chemical Structures C Data Curation & Optimization A->C B Biological Activity Data B->C D Descriptor Calculation C->D E Model Building (PLS) D->E F Model Validation (q², r², pred_r²) E->F G Validated QSAR Model F->G H Predict Activity of New Analogs G->H I Guide Synthesis H->I

Caption: General workflow for a comparative QSAR study.

Interpreting QSAR Models for Rational Drug Design

The true value of a QSAR study lies in the interpretation of the resulting models to guide the design of new, more potent analogs.

Interpreting CoMFA and CoMSIA Contour Maps

CoMFA and CoMSIA models are visualized as 3D contour maps superimposed on a representative molecule. These maps highlight regions where specific physicochemical properties are predicted to enhance or diminish biological activity.

  • Steric Fields: Green contours indicate regions where bulky substituents are favored, while yellow contours indicate regions where bulky groups are disfavored.

  • Electrostatic Fields: Blue contours indicate regions where electropositive groups are favored, while red contours indicate regions where electronegative groups are favored.

  • Hydrophobic Fields: Yellow contours indicate regions where hydrophobic groups are favored, while white contours indicate regions where hydrophilic groups are favored.

  • Hydrogen Bond Donor/Acceptor Fields: Cyan contours indicate regions where hydrogen bond donors are favored, while purple contours indicate regions where hydrogen bond acceptors are favored.

By analyzing these contour maps, medicinal chemists can strategically modify the lead structure to incorporate favorable features and avoid unfavorable ones, thereby designing new analogs with a higher probability of improved biological activity.

Logical Relationship between Structure and Activity

SAR_Logic cluster_structure Chemical Structure cluster_properties Molecular Properties cluster_activity Biological Activity A 4,5-dichloro-3(2H)-pyridazinone Core D Steric Bulk A->D E Electrostatic Potential A->E F Lipophilicity (logP) A->F G H-Bonding Capacity A->G B Substituent at N-2 (e.g., ethyl) B->D B->E B->F B->G C Other Substituents C->D C->E C->F C->G H Herbicidal Potency D->H E->H F->H G->H

Caption: Relationship between chemical structure and biological activity.

Conclusion

This guide provides a comprehensive framework for conducting and interpreting comparative QSAR studies on this compound analogs. By leveraging the power of computational chemistry and established QSAR methodologies, researchers can gain valuable insights into the structure-activity relationships governing this important class of compounds. The application of these principles will undoubtedly accelerate the discovery and development of novel and more effective agrochemicals and pharmaceuticals. The self-validating nature of the described protocols, particularly the emphasis on both internal and external validation, ensures the generation of robust and predictive QSAR models.

References

  • CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Wang, T., Dong, Y., & Wang, L. C. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569–573. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science, 1(1).
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  • 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. (2017). PubMed. Retrieved January 11, 2026, from [Link]

  • Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors. (2010). PubMed. Retrieved January 11, 2026, from [Link]

  • CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. (2011). National Institutes of Health. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Long-Term Stability of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical stability of a compound is a critical parameter that dictates its shelf-life, storage conditions, and ultimately, its suitability for therapeutic or agrochemical applications. This guide provides a comprehensive framework for confirming the long-term stability of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal and agricultural chemistry.[1][2][3][4] In the absence of extensive published long-term stability data for this specific molecule, this guide presents a robust, self-validating experimental plan designed to generate this crucial information. We will compare its stability profile with that of its close structural analogs: 4,5-dichloro-2-methyl-3(2H)-pyridazinone and the parent compound, 4,5-dichloro-3(2H)-pyridazinone.

The pyridazinone core is a versatile scaffold known for a wide range of biological activities.[2][3][4][5][6][7] The stability of these molecules is paramount for ensuring consistent performance and safety. While general information suggests that pyridazinone derivatives are relatively stable, empirical data under controlled, long-term, and stressed conditions are essential for regulatory and quality control purposes.[1][8]

Comparative Overview of 4,5-dichloro-3(2H)-pyridazinone Derivatives

The introduction of an alkyl group at the N-2 position of the pyridazinone ring can influence the compound's physicochemical properties, including its stability. This guide focuses on comparing the ethyl-substituted title compound with its methyl and non-substituted counterparts.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundStructure of this compoundC6H6Cl2N2O193.03The subject of this stability study.[9]
4,5-dichloro-2-methyl-3(2H)-pyridazinoneStructure of 4,5-dichloro-2-methyl-3(2H)-pyridazinoneC5H4Cl2N2O179.00A close structural analog, expected to have similar stability.[10][11][12]
4,5-dichloro-3(2H)-pyridazinoneStructure of 4,5-dichloro-3(2H)-pyridazinoneC4H2Cl2N2O164.97The parent compound, provides a baseline for stability comparison.[1][13]

Note: The structures are illustrative placeholders.

A Framework for Long-Term Stability Assessment

To comprehensively evaluate the long-term stability of this compound and its analogs, a study protocol based on the International Council for Harmonisation (ICH) guidelines is proposed.[14][15][16][17][18] This ensures that the generated data is robust and suitable for regulatory submissions.

Experimental Workflow for Stability Testing

The following diagram outlines the comprehensive workflow for the proposed stability study.

Stability_Testing_Workflow cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Long-Term & Accelerated Stability Studies cluster_3 Phase 4: Data Analysis & Reporting A Compound Procurement & Characterization (Purity, Identity) B Reference Standard Establishment A->B C Analytical Method Validation (HPLC-UV/MS) B->C D Hydrolytic Stability (Acid, Base, Neutral) C->D E Oxidative Stability (e.g., H2O2) C->E F Photostability (ICH Q1B) C->F G Thermal Stability (Elevated Temperature) C->G H Long-Term Storage (e.g., 25°C/60% RH) C->H I Accelerated Storage (e.g., 40°C/75% RH) C->I J Time-Point Analysis (Purity, Degradants) D->J E->J F->J G->J H->J I->J K Degradation Pathway Elucidation J->K L Shelf-Life Determination J->L M Comparative Stability Report K->M L->M

Caption: Workflow for the comprehensive stability assessment of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and established analytical methodologies.

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for demonstrating the stability-indicating nature of the analytical methods.[15]

1. Hydrolytic Stability:

  • Prepare solutions of this compound (and its analogs for comparison) at a concentration of 1 mg/mL in:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Store the solutions at 60°C and analyze samples at 0, 2, 6, 12, and 24 hours.

  • Neutralize acidic and basic samples before analysis.

2. Oxidative Stability:

  • Prepare a 1 mg/mL solution of the compound in a 3% hydrogen peroxide (H2O2) solution.

  • Store the solution at room temperature and protect from light.

  • Analyze samples at 0, 2, 6, 12, and 24 hours.

3. Photostability:

  • Expose the solid compound and a 1 mg/mL solution in a suitable solvent (e.g., methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[19][20][21]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples after the exposure period.

4. Thermal Stability:

  • Store the solid compound at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).

  • Analyze the sample for any degradation.

Protocol 2: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.[18]

1. Sample Preparation:

  • Use at least three batches of each compound to ensure reproducibility.

  • Package the samples in containers that are inert and provide adequate protection.

2. Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3. Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Accelerated: 0, 3, and 6 months

4. Analytical Monitoring:

  • At each time point, analyze the samples for:

    • Appearance

    • Purity (using a validated stability-indicating HPLC method)

    • Identification and quantification of any degradation products

Analytical Methodology: A Cornerstone of Stability Assessment

A validated, stability-indicating analytical method is crucial for obtaining reliable data. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Proposed HPLC Method:
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (MS) for identification of unknowns.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The results of the stability studies should be tabulated to facilitate comparison and analysis.

Table 1: Forced Degradation Study Results (Template)

ConditionTime (hours)Purity of this compound (%)Number of DegradantsMajor Degradant (% Area)
0.1 N HCl, 60°C0
24
0.1 N NaOH, 60°C0
24
3% H2O2, RT0
24
Photostability-

Table 2: Long-Term Stability Data (Template for 25°C/60% RH)

Time (months)Purity (%)AppearanceTotal Impurities (%)
0
3
6
12
24
36

Hypothetical Degradation Pathway

Based on the chemical structure of this compound, potential degradation pathways under hydrolytic and oxidative stress can be proposed. The chloro substituents on the pyridazinone ring are likely susceptible to nucleophilic substitution, and the lactam bond could be hydrolyzed under strong acidic or basic conditions.

Degradation_Pathway A 4,5-dichloro-2-ethyl- 3(2H)-pyridazinone B Hydrolysis Product (Monochloro-hydroxy derivative) A->B Hydrolysis (H+/OH-) C Ring-Opened Product A->C Strong Hydrolysis D Oxidation Product (N-oxide) A->D Oxidation (H2O2)

Caption: A hypothetical degradation pathway for this compound.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for determining the long-term stability of this compound and comparing it with its methyl and non-alkylated analogs. By following the detailed experimental protocols and utilizing robust analytical methodologies, researchers can generate the critical data needed to understand the degradation pathways, establish appropriate storage conditions, and determine the shelf-life of this promising compound. The insights gained from such a study are invaluable for advancing its development in both pharmaceutical and agrochemical applications.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Ich guidelines for stability studies 1. Slideshare. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • 4,5-Dichloro-3(2H)-pyridazinone. LookChem. [Link]

  • 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. PubChem. [Link]

  • 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. PubChem. [Link]

  • Synthesis and biological evaluation of some new pyridazinone derivatives. [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. [Link]

  • Photostability studies of drug substances and products. Hovione. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]

  • Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. WUR eDepot. [Link]

  • Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • (PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. [Link]

  • STUDIES OF REARRANGEMENT REACTION. VIII. RING-CONTRACTION FROM PYRIDAZINONE DERIVATIVES TO PYRAZOLONE DERIVATIVES. PubMed. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central. [Link]

  • 4,5-Dichloro-2-methylpyridazin-3(2H)-one. PubMed Central. [Link]

  • 2-(2-amino-4-methyl-1,3-thiazol-5-yl)-4,5-dichloro-3(2H)-pyridazinone. ChemSynthesis. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed operational plan for the safe disposal of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone (CAS No. 33098-10-1), a chlorinated pyridazinone derivative. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible in the provided search results, this document synthesizes established best practices for the disposal of chlorinated organic compounds, drawing parallels from closely related structures and regulatory guidelines.

Understanding the Hazard Profile

This compound is a halogenated heterocyclic organic compound. The presence of a carbon-halogen bond is a key determinant in its environmental fate and dictates the necessary disposal considerations. Such compounds are often subject to stringent environmental regulations due to their potential for persistence and toxicity. Based on information from chemical suppliers, this compound is classified as an irritant.[1] For the closely related compound, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, the GHS classifications include skin irritation, serious eye irritation, and potential respiratory irritation. It is prudent to handle this compound with a similar level of caution.

PropertyValueSource
Chemical Name This compoundSynchem[2]
CAS Number 33098-10-1Synchem[2]
Molecular Formula C6H6Cl2N2OSynchem[2]
Molecular Weight 193.03 g/mol Synchem[2]
Known Hazards IrritantMatrix Scientific[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to establish a safe working environment and utilize appropriate personal protective equipment. The causality behind these choices is to prevent dermal, ocular, and respiratory exposure.

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection : A flame-retardant lab coat, coupled with chemical-resistant gloves (nitrile or neoprene), is essential. Contaminated clothing should be removed immediately and decontaminated before reuse.

  • Respiratory Protection : For situations with a potential for aerosolization and where a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Spill Management Protocol

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure : Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined in the previous section.

  • Containment : For solid spills, carefully scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup : Once absorbed, carefully scoop the absorbent material into a labeled hazardous waste container.

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilation : Ensure the area is well-ventilated during and after the cleanup.

Waste Segregation and Storage

Proper segregation and temporary storage of this compound waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Container : Use a clearly labeled, sealable, and chemically compatible container for all waste containing this compound. The label should include "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Segregation : Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.

Disposal Procedures

Given its classification as a halogenated organic compound, this compound is likely to be considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Under RCRA, many chlorinated solvents and production wastes are listed as hazardous. The most appropriate and environmentally sound disposal method for such compounds is high-temperature incineration.

Recommended Disposal Workflow:

  • Consult the SDS : The first and most critical step is to obtain and consult the official Safety Data Sheet from the manufacturer. While not available in the provided search results, this document will contain specific disposal recommendations in Section 13.

  • Engage a Licensed Professional : All disposal must be conducted through a licensed and certified hazardous waste disposal company. These companies have the necessary permits and equipment to handle and destroy chemical waste in compliance with federal, state, and local regulations.

  • Incineration : High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the destruction of chlorinated organic compounds. This process ensures the complete breakdown of the molecule into less harmful components and neutralizes acidic gases like hydrogen chloride that are formed during combustion.

  • Documentation : Maintain a detailed record of the waste, including the amount, date of disposal, and the contact information of the disposal company. This documentation is crucial for regulatory compliance.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_handling Waste Handling & Storage cluster_disposal Disposal Pathway start Start: Have this compound for Disposal identify Identify Hazards: - CAS: 33098-10-1 - Known Hazard: Irritant start->identify ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat identify->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate store Store in a Designated Hazardous Waste Area segregate->store sds Consult Manufacturer's SDS (If Available) store->sds contact Contact Licensed Hazardous Waste Disposal Company sds->contact transport Arrange for Professional Waste Pickup and Transport contact->transport incinerate High-Temperature Incineration at a Permitted Facility transport->incinerate document Document Disposal Records incinerate->document end End of Process document->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For this compound, a prudent approach based on its identity as a chlorinated organic irritant is required. By adhering to the principles of hazard identification, proper PPE usage, stringent waste handling protocols, and professional disposal through high-temperature incineration, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always prioritize consulting the official Safety Data Sheet and your institution's environmental health and safety department for specific guidance.

References

  • PubChem. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. RCRA Regulations. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

Sources

Personal protective equipment for handling 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Disclaimer: Specific toxicological and safety data for this compound is not extensively available in public literature. The following guidance is therefore constructed based on a conservative assessment of its chemical structure—a chlorinated pyridazinone. This class of compounds can exhibit notable biological activity and potential hazards. These protocols are designed to provide a robust framework for safety, assuming properties similar to other bioactive chlorinated heterocyclic compounds until specific data becomes available.

Hazard Assessment and Engineering Controls

The primary hazards associated with dichlorinated pyridazinones stem from their potential toxicity and irritant properties. The chlorinated heterocyclic core suggests possible skin, eye, and respiratory tract irritation, as well as potential for systemic effects if absorbed, inhaled, or ingested.

Primary Engineering Control: Chemical Fume Hood All manipulations involving solid or dissolved this compound must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). This is the most critical step in preventing respiratory exposure to fine powders or aerosols.

Secondary Controls:

  • Safety Shower & Eyewash Station: Ensure unobstructed access to a functional safety shower and eyewash station within a 10-second travel distance.

  • Ventilation: The laboratory should be well-ventilated with negative pressure relative to adjacent non-laboratory areas.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. The selection is based on providing a complete barrier to potential exposure routes.

Protection Area Specification Rationale
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.The pyridazinone structure suggests potential for skin absorption. Double-gloving provides robust protection, with the outer glove selected for broad chemical resistance against organic solvents that may be used.
Eye & Face Protection Indirectly vented chemical splash goggles worn in combination with a full-face shield .This combination is essential to protect against splashes of solutions and to prevent fine powders from reaching the eyes. A face shield adds a critical layer of protection for the entire face.
Body Protection Chemical-resistant laboratory coat with tight-fitting cuffs. A disposable chemical-resistant apron should be worn over the lab coat.This prevents contamination of personal clothing. The apron provides an additional barrier against spills of solutions containing the compound.
Respiratory Protection For solids: A NIOSH-approved respirator with N100 or P100 particulate filters. For solutions: A NIOSH-approved half-mask or full-face respirator with organic vapor cartridges and P100 particulate filters.Due to the unknown inhalation toxicity, respiratory protection is crucial. The choice of cartridge depends on whether the hazard is from airborne particulates (solid) or vapors from a solution.

Safe Handling and Operational Protocol

This protocol outlines the essential steps for safely weighing and dissolving the compound.

Step 1: Preparation and Pre-Donning Check

  • Verify the chemical fume hood is operational and the sash is at the indicated safe working height.

  • Assemble all necessary equipment (spatulas, weigh paper, beakers, stir bars, solvent) and place them inside the fume hood to minimize reaching in and out.

  • Lay down a disposable, absorbent bench liner inside the fume hood to contain any potential spills.

Step 2: Donning PPE

  • Don PPE in the following order: lab coat, inner gloves, respirator, goggles, face shield, outer gloves. Ensure a proper seal check is performed on the respirator.

Step 3: Weighing the Compound

  • Perform all weighing operations on an analytical balance placed inside the fume hood or in a dedicated containment enclosure (glove bag).

  • Use a micro-spatula to carefully transfer the solid compound to weigh paper. Avoid any actions that could generate dust.

  • Close the primary container immediately after dispensing the required amount.

Step 4: Dissolution

  • Place the weigh paper containing the compound into the desired flask or beaker.

  • Slowly add the chosen solvent, directing the stream to wash any remaining particles from the weigh paper.

  • If necessary, use a magnetic stirrer at a low speed to aid dissolution and avoid splashing.

Step 5: Post-Handling Decontamination

  • Wipe down all surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Carefully doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin. Dispose of all single-use PPE as hazardous waste.

  • Wash hands thoroughly with soap and water.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_hood Verify Fume Hood Operation prep_materials Assemble All Materials in Hood prep_hood->prep_materials prep_ppe Inspect & Prepare PPE prep_materials->prep_ppe don_ppe Don Full PPE prep_ppe->don_ppe weigh Weigh Compound Carefully don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Hood Surfaces dissolve->decontaminate doff_ppe Doff PPE into Waste decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A three-phase workflow for handling this compound.

Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use the safety shower for large-area contact. Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at the eyewash station, holding eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill (<5g, contained in hood) Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite). Collect the material using non-sparking tools into a labeled, sealed container for hazardous waste. Decontaminate the area.
Major Spill (>5g or outside hood) Evacuate the immediate area. Alert colleagues and notify the institutional Environmental Health & Safety (EHS) department. Restrict access to the area until the EHS response team arrives.
Emergency Response Decision Tree

G start Incident Occurs spill Is it a spill? start->spill exposure Is it a personal exposure? start->exposure spill_loc Is spill contained in fume hood? spill->spill_loc exposure_type What type of exposure? exposure->exposure_type spill_size Is spill < 5g? spill_loc->spill_size Yes spill_major Major Spill: Evacuate & Call EHS spill_loc->spill_major No spill_size->spill_major No spill_minor Minor Spill: Absorb, Collect, Decontaminate spill_size->spill_minor Yes skin Skin/Eye exposure_type->skin inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion flush Flush with water for 15+ min (Shower/Eyewash) skin->flush fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth medical Seek Immediate Medical Attention flush->medical fresh_air->medical rinse_mouth->medical

Caption: Decision-making process for emergencies involving the compound.

Decontamination and Waste Disposal

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Disposable PPE (gloves, apron, etc.)

    • Weigh paper, contaminated bench liners, wipes

    • Spill cleanup materials

    • Empty primary containers

    • Aqueous and organic solutions containing the compound

  • Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste. The label should read: "Hazardous Waste: Chlorinated Organic Compound (this compound)".

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of chlorinated hazardous waste. Do not dispose of this material down the drain or in regular trash. Contact your institution's EHS department for specific pickup and disposal procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.